Vasicine
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c14-10-5-6-13-7-8-3-1-2-4-9(8)12-11(10)13/h1-4,10,14H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIICVSCAKJMMDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC3=CC=CC=C3N=C2C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701317988 | |
| Record name | (±)-Vasicine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701317988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6159-56-4, 6159-55-3 | |
| Record name | (±)-Vasicine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6159-56-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | DL-Vasicine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006159564 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (±)-Vasicine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701317988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Vasicine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.619 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VASICINE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0VFV53RMC2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Vasicine: A Technical Guide to Its Natural Sources and Biosynthesis
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Vasicine
This compound, a quinazoline alkaloid also known as peganine, is a bioactive compound of significant interest in the pharmaceutical industry.[1][2] It is predominantly found in the medicinal plant Justicia adhatoda (formerly Adhatoda vasica), from which its name is derived, and is also present in Peganum harmala.[1][2] Historically, extracts containing this compound have been utilized in traditional medicine for their therapeutic effects, particularly in treating respiratory ailments.[3][4][5] Modern scientific research has validated many of these traditional uses, demonstrating that this compound exhibits a range of pharmacological activities, including bronchodilatory, expectorant, antioxidant, and anti-inflammatory properties.[3][6][7] Its potential as a uterine stimulant has also been reported.[1][8] The unique chemical structure and diverse biological activities of this compound make it a valuable lead compound for the development of new therapeutics. This guide provides a comprehensive overview of the natural sources of this compound and delves into the technical details of its biosynthetic pathway, offering insights for researchers and professionals in drug discovery and development.
Natural Sources of this compound
This compound is primarily biosynthesized in a select number of plant species. The most well-known and commercially significant sources are Justicia adhatoda and Peganum harmala.
Justicia adhatoda (Malabar Nut)
Justicia adhatoda, a member of the Acanthaceae family, is a perennial shrub native to the Indian subcontinent.[5][9] It is the principal source of this compound, with the leaves containing the highest concentration of the alkaloid.[7][10] The this compound content in the leaves can vary depending on the season and the method of extraction.[11] In addition to this compound, the leaves also contain its auto-oxidation product, vasicinone, which also contributes to the plant's medicinal properties.[7]
Peganum harmala (Syrian Rue)
Peganum harmala, belonging to the Nitrariaceae family, is a perennial plant native to the eastern Mediterranean region and parts of Asia.[12] The seeds of Peganum harmala are a rich source of a variety of alkaloids, including this compound (peganine).[1][12] This plant is also well-known for its content of β-carboline alkaloids like harmine and harmaline.[12]
Quantitative Analysis of this compound in Natural Sources
The concentration of this compound in its natural sources can be influenced by various factors, including plant genetics, geographical location, harvest time, and extraction methodology. The following table summarizes the reported this compound content in Justicia adhatoda leaves from various studies.
| Plant Source | Plant Part | This compound Content | Method of Analysis | Reference |
| Adhatoda vasica | Leaves | 5.64 ± 0.10 mg/ml of juice (traditional bolus method) | HPTLC | [13] |
| Adhatoda vasica | Leaves | 3.46 ± 0.06 mg/ml of juice (steaming method) | HPTLC | [13] |
| Adhatoda vasica | Leaves | 0.7332% (dry weight) | RP-HPLC | [7][10] |
| Adhatoda vasica | Leaves | 1.5% (dry weight) | HPTLC | [9] |
The Biosynthesis Pathway of this compound
The biosynthesis of this compound is a fascinating example of the intricate metabolic pathways plants utilize to produce specialized compounds. The primary precursors for the this compound skeleton are the amino acid ornithine and anthranilic acid.[1] However, the exact pathway appears to differ between the two primary plant sources.
Biosynthesis in Peganum harmala
In Peganum harmala, extensive studies have elucidated a probable biosynthetic pathway for this compound.[1] The pathway commences with the formation of a pyrrolidine ring from ornithine, which then condenses with anthranilic acid to form the characteristic quinazoline structure. The key steps are outlined below:
-
Formation of the Pyrrolidine Moiety from Ornithine: The biosynthesis is initiated by the decarboxylation of the amino acid L-ornithine to produce putrescine. This reaction is typically catalyzed by the enzyme ornithine decarboxylase (ODC). Putrescine then undergoes a series of transformations, including methylation and oxidative deamination, to form a reactive pyrrolidinium cation.
-
Condensation with Anthranilic Acid: The nitrogen atom of anthranilic acid performs a nucleophilic attack on the electrophilic pyrrolidinium cation.
-
Amide Formation and Cyclization: Following the initial condensation, an intramolecular amide formation occurs, leading to the cyclization and formation of the tricyclic quinazoline skeleton of this compound.
Caption: Proposed biosynthesis pathway of this compound in Peganum harmala.
A Divergent Pathway in Justicia adhatoda
Interestingly, evidence suggests that the biosynthetic pathway of this compound in Justicia adhatoda may differ from that in Peganum harmala.[1] In J. adhatoda, a less conventional pathway involving N-acetylanthranilic acid and aspartic acid has been proposed, although this route is not as well-established.[11] This highlights the potential for metabolic diversity in the biosynthesis of the same secondary metabolite across different plant species.
Sources
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. vegetosindia.org [vegetosindia.org]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics, dynamics, toxicology and molecular docking of bioactive alkaloid this compound from Adhatoda vasica: a promising toxin binder against aflatoxin B1 and ochratoxin A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Immobilization of adhatoda vasica leaf cells for enhanced production of this compound [wisdomlib.org]
- 10. Biosynthesis of an Anti-Addiction Agent from the Iboga Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound-Synonym Peganine-obtained from the leaves of Adhatoda vasica [epharmacognosy.com]
- 12. Alkaloids from the seeds of Peganum harmala showing antiplasmodial and vasorelaxant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. okayama.elsevierpure.com [okayama.elsevierpure.com]
Vasicine: From Ancient Remedy to Modern Molecule - A Technical Guide to its Discovery and Isolation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Vasicine, a quinazoline alkaloid, is the principal bioactive compound isolated from the plant Justicia adhatoda (syn. Adhatoda vasica). For millennia, this plant has been a cornerstone of traditional Ayurvedic and Unani medicine, primarily utilized for its potent effects on the respiratory system. The journey of this compound from a key component of traditional herbal remedies to a molecule of significant pharmacological interest is a compelling narrative of ethnobotany validated by modern science. This technical guide provides an in-depth exploration of the history of this compound's discovery, the phytochemical landscape of its natural source, and a detailed examination of the methodologies developed for its isolation and purification. We will delve into both classical solvent-based extraction techniques and modern chromatographic methods, offering step-by-step protocols and explaining the scientific rationale behind experimental choices. This guide is designed for researchers, natural product chemists, and drug development professionals seeking a comprehensive understanding of this important alkaloid.
Introduction: The Botanical and Ethnomedicinal Origins of this compound
Justicia adhatoda, commonly known as the Malabar nut or Vasaka, is an evergreen shrub native to the Indian subcontinent and Southeast Asia.[1][2][3] Its leaves, roots, and flowers have been extensively used in indigenous medical systems for over 2,000 years to treat a wide array of ailments.[4][5] The most prominent of these traditional applications is for respiratory conditions; the plant is a well-known remedy for cough, bronchitis, asthma, and the common cold.[2][6][7][8][9][10][11] The plant's efficacy in this regard is so esteemed that an ancient Indian saying states, "No man suffering from phthisis need despair as long as the Vasaka plant exists."[11]
The therapeutic effects of J. adhatoda are primarily attributed to a class of quinazoline alkaloids, with this compound being the most significant and abundant.[1][12][13][14][15] this compound and its derivatives exhibit powerful bronchodilatory and expectorant properties, meaning they help to widen the airways and loosen phlegm, thus validating the plant's traditional use.[3][5][7][16] This validation by modern pharmacology has spurred extensive research into the plant's phytochemistry and the development of efficient methods to isolate its active principles.
A Historical Perspective: The Discovery and Characterization of this compound
The scientific investigation into the active components of J. adhatoda began in the late 19th century. While the plant had been used for centuries, the first documented isolation of its primary alkaloid was achieved by David Hooper in 1888.[17][18] This seminal work marked the beginning of a new chapter for the ancient remedy.
Following its initial discovery, the detailed characterization and structural elucidation of this compound were carried out by Sen and Ghose in the 1920s.[17][18][19] Their research established the chemical identity of the compound, paving the way for further pharmacological studies. In subsequent decades, further investigation into the plant's chemical makeup revealed a family of related alkaloids. Notably, vasicinone, an auto-oxidation product of this compound, was also isolated and found to possess potent bronchodilatory activity.[1][13][17] This growing understanding of the plant's phytochemistry provided a molecular basis for its observed therapeutic effects.
The Phytochemical Landscape of Justicia adhatoda
Justicia adhatoda is a rich reservoir of bioactive compounds, but its pharmacological profile is dominated by its quinazoline alkaloids.[1][2][12] These alkaloids are present in various parts of the plant, including the leaves, roots, flowers, and bark.[1][6] While this compound is the most abundant, several other related compounds contribute to the plant's overall activity.
| Alkaloid | Chemical Formula | Key Characteristics | Primary Location |
| This compound (Peganine) | C₁₁H₁₂N₂O | The primary and most studied alkaloid; exhibits bronchodilatory and uterotonic effects.[14][18][19] | Leaves, Roots, Flowers |
| Vasicinone | C₁₁H₁₀N₂O₂ | An oxidation product of this compound; potent bronchodilator and expectorant.[13][17] | Leaves, Roots |
| Vasicinol | C₁₁H₁₂N₂O₂ | A related quinazoline alkaloid.[1][13] | Leaves |
| Adhatodine | - | A minor alkaloid identified in the plant.[1][20] | Leaves |
| Anisotine | - | Another minor quinazoline alkaloid.[1][20] | Leaves |
The concentration of these alkaloids can vary depending on the season and geographical location of the plant collection.[17] Research has indicated that a higher concentration of this compound may be present in the roots compared to the leaves.[1]
Isolation and Purification of this compound: Methodologies and Protocols
The isolation of this compound from J. adhatoda is a classic example of natural product chemistry, employing the fundamental principles of extraction and purification. Methodologies have evolved from traditional solvent-based procedures to more refined chromatographic techniques.
Classical Methodology: Acid-Base Solvent Extraction
The foundational method for isolating alkaloids like this compound relies on their basic nature. Alkaloids exist in the plant as salts, which are soluble in polar solvents like water or alcohol. By manipulating the pH, they can be converted to their free base form, which is soluble in nonpolar organic solvents. This differential solubility is the key to their separation from other plant constituents.
-
Initial Alcoholic Extraction: Using alcohol (ethanol or methanol) denatures proteins and extracts a wide range of compounds, including the alkaloid salts.
-
Acidification: Treating the extract with a dilute acid (like H₂SO₄ or HCl) ensures that the this compound remains in its protonated, salt form (this compound-HCl), which is soluble in the aqueous phase.[4]
-
Washing with Chloroform: In the acidic state, non-basic, lipophilic compounds and pigments can be removed by washing with an immiscible organic solvent like chloroform. The this compound salt remains in the aqueous layer.
-
Basification: Adding a base (like ammonia or NaOH) deprotonates the this compound salt, converting it to the free base.[4] This form is less soluble in water and highly soluble in organic solvents.
-
Final Organic Extraction: The free base is then extracted from the alkaline aqueous solution using an organic solvent, typically chloroform. Evaporation of this final solvent yields the crude alkaloid.
-
Maceration and Extraction: Air-dried and powdered leaves of J. adhatoda are macerated with 95% ethanol for 24-48 hours. The process is repeated 2-3 times to ensure complete extraction.
-
Concentration: The combined ethanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a thick, viscous residue.
-
Acidification and Partitioning: The residue is dissolved in 2% aqueous sulfuric acid. The acidic solution is then filtered to remove any insoluble matter.
-
Purification: The clear acidic filtrate is transferred to a separatory funnel and washed several times with chloroform to remove chlorophyll and other non-alkaloidal impurities. The chloroform layers are discarded.
-
Liberation of Free Base: The purified acidic aqueous layer is made alkaline (pH 9-10) by the slow addition of ammonia solution. The precipitation of the crude alkaloid may be observed.
-
Final Extraction: The alkaline solution is extracted multiple times with chloroform. The this compound free base will move into the chloroform layers.
-
Drying and Evaporation: The combined chloroform extracts are pooled, dried over anhydrous sodium sulfate, and filtered. The chloroform is then evaporated to dryness to yield crude this compound.
-
Crystallization: The crude solid can be further purified by recrystallization from a suitable solvent like ethanol to obtain pure this compound needles.[21]
Modern Isolation and Analytical Techniques
While solvent extraction is effective for bulk isolation, modern drug discovery and quality control demand more sophisticated techniques for purification and quantification.
-
Column Chromatography: This is a key purification step following crude extraction. The crude this compound extract is loaded onto a column packed with an adsorbent like silica gel or alumina. A solvent system (mobile phase) is then passed through the column. Separation occurs based on the differential adsorption of the components. For this compound, a gradient of chloroform and methanol is often effective, with vasicinone typically eluting before this compound.[22][23]
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for the final purification and quantification of this compound. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of an aqueous buffer (like ammonium acetate) and an organic solvent (like acetonitrile or methanol). Detection is typically performed using a UV detector at a wavelength around 280-298 nm. HPLC allows for the precise determination of the purity and concentration of this compound in an extract or formulation.[22]
-
High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is a powerful technique for the rapid analysis and quantification of this compound in herbal extracts and formulations.[19][24] It offers high sample throughput and is a valuable tool for quality control. A common mobile phase for HPTLC analysis of this compound is a mixture of Toluene:Ethyl acetate:Diethyl amine.
-
Standard Preparation: Prepare a stock solution of pure this compound standard (e.g., 1 mg/mL) in methanol. Create a series of dilutions to generate a calibration curve (e.g., 10, 20, 50, 100, 200 µg/mL).
-
Sample Preparation: Accurately weigh the crude extract or plant powder. Extract with methanol using sonication. Filter the extract through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Instrument: HPLC system with UV-Vis Detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 298 nm.
-
Injection Volume: 20 µL.
-
-
Analysis: Inject the standard solutions to create a calibration curve (Peak Area vs. Concentration). Inject the sample solution. The amount of this compound in the sample is quantified by comparing its peak area to the calibration curve.
Comparative Analysis of Isolation Methods
A patented process aimed at commercial-scale production highlights an improved method that avoids chromatographic separation and reports a high recovery of this compound up to 2.0%.[4] This underscores the ongoing effort to optimize isolation for industrial applications.
| Method | Principle | Advantages | Disadvantages | Scale |
| Acid-Base Extraction | Differential solubility based on pH | Simple, inexpensive, suitable for large scale.[4] | Lower purity, use of large solvent volumes, potential for emulsion formation. | Lab to Industrial |
| Column Chromatography | Differential adsorption | Good for purification, separates closely related alkaloids.[22] | Slower, requires more solvent, adsorbent cost. | Lab to Pilot |
| HPLC | High-resolution partitioning | High purity, excellent for quantification and final polishing.[22] | Expensive, not suitable for initial bulk extraction. | Analytical to Prep |
Pharmacological Significance and Drug Development
The sustained interest in this compound is driven by its diverse and potent pharmacological activities. Its primary role as a bronchodilator and expectorant has been firmly established.[16][19] However, research has uncovered a much broader therapeutic potential, including antitussive, anti-inflammatory, antimicrobial, antioxidant, and uterotonic (oxytocic) effects.[4][14][25]
The pharmacological profile of this compound has inspired the development of important semi-synthetic drugs. Bromhexine, and its active metabolite Ambroxol, are widely used mucolytic agents derived from this compound.[3][15] These drugs function by breaking down thick mucus, making it easier to clear from the airways, and represent a major success story in leveraging a natural product scaffold for modern drug development.[3]
Conclusion
The story of this compound is a testament to the value of integrating traditional knowledge with modern scientific inquiry. From its ancient roots as a key component of Vasaka in Ayurvedic medicine to its isolation and characterization, this compound has provided a molecular basis for a centuries-old therapy. The development of robust isolation protocols, from classical acid-base extractions to sophisticated chromatographic separations, has enabled detailed pharmacological investigation and even inspired the creation of new synthetic drugs. For researchers in natural products and drug development, this compound remains a molecule of interest, embodying a rich history and a promising future for therapeutic innovation.
References
- Indian traditional herbs Adhatoda vasica and its Medicinal application - Journal of Chemical and Pharmaceutical Research.
- Chemical constituents of A. vasica. | Download Scientific Diagram - ResearchGate.
- Vasaka (Adhatoda vasica Nees): Traditional Uses and Medicinal Applications in Ayurveda - Longdom Publishing.
- Pharmacognostic Use of Adhatoda Vasica and its Chemical Compostion - Research and Reviews.
- Estimation of this compound in the leaves of Adhatoda vasica (L). Nees with varying seasons and methods - Journal of Pharmacognosy and Phytochemistry.
- AN UPDATED REVIEW ON PHYTOCHEMICAL CONSTITUENTS AND PHARMACOLOGICAL ACTIVITIES OF ADHATODA VASICA (L). NEES | INTERNATIONAL JOURNAL OF PHARMACOGNOSY.
- Exploring Mother Nature “ADATHODA VASICA” | The Ancient Ayurveda | Dr. Sarin T.
- Phytochemical analysis of Adhatoda vasica and identification of an isolated alkaloid this compound using HPTLC - The Pharma Innovation.
- This compound a quinazoline alkaloid from Justicia adhatoda L.: Its antioxidant property.
- Antimicrobial, Antioxidant, and Cytotoxic Properties of this compound Acetate Synthesized from this compound Isolated from Adhatoda vasica L - PMC - NIH.
- SYNTHESIS OF SOME N-HETROCYCLIC ANALOGS OF this compound | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
- CHEMICAL COMPOSITION OF ADHATODA VASICA - PJSIR.
- Adhatoda vasica: An Overview of Its Traditional Medicinal Uses - ijsate.
- Synthesis and Structure-Activity Relationships of this compound Analogues as Bronchodilatory Agents | Request PDF - ResearchGate.
- This compound: Significance and symbolism.
- Medicinal uses and Pharmacological activity of Adhatoda vasica - CABI Digital Library.
- In Vitro and In Vivo Metabolism and Inhibitory Activities of this compound, a Potent Acetylcholinesterase and Butyrylcholinesterase Inhibitor - NIH.
- Synthesis of Ofornine mimics from natural product l-Vasicine as anti-hypertensive agents | Request PDF - ResearchGate.
- Exploring this compound: A Natural Compound with Remarkable Respiratory Benefits.
- Pharmaceutical Roots: Justicia Adhatoda | LGC Standards.
- Innovation and Integrative Research Center Journal Exploring the Medicinal Marvels of Justicia Adhatoda.
- This compound.
- Synthesis of some n-heterocyclic analogs of this compound | Request PDF - ResearchGate.
- US6676976B2 - Process for the production of this compound - Google Patents.
- Exploring the pharmacological and chemical aspects of pyrrolo-quinazoline derivatives in Adhatoda vasica - PubMed Central.
- A Review on Therapeutic Potential of Justicia adhatoda L.
- A review on Justicia adhatoda: A potential source of natural medicine - Academic Journals.
- This compound, (peganine) - New Drug Approvals.
- Isolation and characterization of this compound from Adhatoda vasica (Adusa).
- Extraction, isolation, characterization, semi-synthesis and antiplasmodial activity of Justicia adathoda leaves | ||| Bangladesh Journal of Pharmacology |||.
- Antimicrobial, antioxidant, and cytotoxic properties of this compound acetate synthesized from this compound isolated from Adhatoda vasica L - PubMed.
- Exploring the pharmacological and chemical aspects of pyrrolo-quinazoline derivatives in Adhatoda vasica - ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijsate.com [ijsate.com]
- 3. Pharmaceutical Roots: Justicia Adhatoda | LGC Standards [lgcstandards.com]
- 4. US6676976B2 - Process for the production of this compound - Google Patents [patents.google.com]
- 5. journals.ijramt.com [journals.ijramt.com]
- 6. jocpr.com [jocpr.com]
- 7. longdom.org [longdom.org]
- 8. theancientayurveda.com [theancientayurveda.com]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. iircj.org [iircj.org]
- 11. academicjournals.org [academicjournals.org]
- 12. rroij.com [rroij.com]
- 13. ijpjournal.com [ijpjournal.com]
- 14. researchgate.net [researchgate.net]
- 15. This compound: Significance and symbolism [wisdomlib.org]
- 16. nbinno.com [nbinno.com]
- 17. pjsir.org [pjsir.org]
- 18. This compound [drugfuture.com]
- 19. phytojournal.com [phytojournal.com]
- 20. Exploring the pharmacological and chemical aspects of pyrrolo-quinazoline derivatives in Adhatoda vasica - PMC [pmc.ncbi.nlm.nih.gov]
- 21. newdrugapprovals.org [newdrugapprovals.org]
- 22. Antimicrobial, Antioxidant, and Cytotoxic Properties of this compound Acetate Synthesized from this compound Isolated from Adhatoda vasica L - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Extraction, isolation, characterization, semi-synthesis and antiplasmodial activity of Justicia adathoda leaves | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]
- 24. thepharmajournal.com [thepharmajournal.com]
- 25. In Vitro and In Vivo Metabolism and Inhibitory Activities of this compound, a Potent Acetylcholinesterase and Butyrylcholinesterase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Vasicine: Chemical Structure and Molecular Properties
Introduction
Vasicine, also known as peganine, is a quinazoline alkaloid of significant interest to the pharmaceutical and scientific communities.[1][2] Primarily isolated from the leaves of Justicia adhatoda (syn. Adhatoda vasica) and the seeds of Peganum harmala, this molecule has a long history of use in traditional medicine, particularly for respiratory ailments.[1][2] Modern research has identified this compound as a potent bronchodilator and expectorant, validating its traditional applications and establishing it as a valuable lead compound in drug development.[1]
This technical guide provides a comprehensive overview of the chemical and molecular properties of this compound. It is intended for researchers, chemists, and drug development professionals, offering detailed data on its chemical identity, structural elucidation through spectroscopic analysis, and standardized protocols for its extraction, isolation, and quantification.
Core Chemical Identity
The fundamental identity of a molecule is defined by its molecular formula, weight, and systematic nomenclature. This compound is a heterocyclic compound featuring a fused pyrroloquinazoline ring system. Its core identifiers are summarized in the table below.
| Parameter | Value | References |
| Molecular Formula | C₁₁H₁₂N₂O | [3][4][5] |
| Molecular Weight | 188.23 g/mol | [3][4][5] |
| IUPAC Name | (3S)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-3-ol | [6][7] |
| CAS Registry Number | 6159-55-3 | [3][5][6] |
| Synonyms | Peganine, L-Peganine | [1][5] |
| Chemical Class | Quinazoline Alkaloid | [1] |
Structural Elucidation and Spectroscopic Profile
The definitive structure of this compound has been established through a combination of spectroscopic techniques. Understanding its spectral fingerprint is critical for identification, purity assessment, and quality control.
Chemical Structure
The this compound molecule consists of a tetracyclic aromatic system with a hydroxyl group on the chiral carbon of the pyrrolidine ring, making it a secondary alcohol.
Caption: 2D Chemical Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of this compound. The ¹H NMR spectrum identifies the distinct protons, while the ¹³C NMR spectrum reveals the number and type of carbon atoms. The chemical shifts below are reported in parts per million (ppm) relative to a standard, typically in a deuterated chloroform (CDCl₃) solvent.
Table 2.1: ¹H and ¹³C NMR Spectral Data for this compound
| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) |
|---|---|---|---|
| 1 | 47.44 | 3.21 (α), 3.40 (β) | m |
| 2 | 27.89 | 2.10 (α), 2.35 (β) | m |
| 3 | 68.94 | 4.77 | t, J = 6.4 Hz |
| 3a | 162.93 | - | - |
| 4a | 141.02 | - | - |
| 5 | 122.50 | 7.13 | m |
| 6 | 127.43 | 7.13 | m |
| 7 | 123.26 | 6.96 | m |
| 8 | 124.83 | 6.84 | d, J = 7.2 Hz |
| 8a | 119.84 | - | - |
| 9 | 47.44 | 4.56 | brs |
Data sourced from Chowdhury et al., 2018.[3]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is employed to identify the key functional groups within the molecule based on their vibrational frequencies. The choice of the sample preparation method, such as using a KBr pellet, is to ensure a solid, uniform dispersion of the analyte for clear spectral acquisition.
Table 2.2: Key FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment | Vibrational Mode |
|---|---|---|
| ~3709, 3500-3100 | O-H (Alcohol) | Stretching |
| ~2992 | C-H (Aromatic/Aliphatic) | Asymmetric Stretching |
| ~2712 | C-H (Aliphatic) | Symmetric Stretching |
| ~1635, 1629 | C=N (Imine) | Stretching |
| ~1575, 1499 | C=C (Aromatic) | Ring Stretching |
| ~1363 | C-N | Stretching |
Data compiled from multiple sources.[3][5]
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of this compound, which is crucial for confirming its identity and for metabolic studies. Using electrospray ionization (ESI), the molecule is typically observed as a protonated species [M+H]⁺.
Table 2.3: Mass Spectrometry Data for this compound
| Ion | m/z (mass-to-charge ratio) | Description |
|---|---|---|
| [M+H]⁺ | 189.06 - 189.10 | Protonated precursor ion |
| [M+H-H₂O]⁺ | 171.08 | Major product ion after loss of water |
Data sourced from Madhukar et al., 2018.[8]
The fragmentation resulting in the loss of a water molecule (18 Da) is a characteristic behavior of molecules containing a hydroxyl group, providing strong evidence for the alcohol functionality in this compound's structure.
Physicochemical Properties
The physical and chemical properties of this compound dictate its behavior in biological systems and inform the design of formulation and delivery strategies.
| Property | Value | References |
| Appearance | White to yellowish amorphous powder or needles | [6] |
| Melting Point | 210-212 °C | [2] |
| Solubility | Soluble in acetone, alcohol, chloroform; slightly soluble in water, ether. | [2] |
| Optical Rotation | [α]D¹⁴ -254° (c = 2.4 in CHCl₃) | [2] |
Experimental Protocols
The following sections detail standardized laboratory procedures for the extraction and quantification of this compound. These protocols are designed to be self-validating by incorporating purification and analytical steps that confirm the identity and purity of the final product.
Extraction and Isolation from Adhatoda vasica
The isolation of this compound from its primary plant source, A. vasica, leverages its alkaline nature. The acid-base extraction method is a classic and efficient technique that selectively partitions the alkaloid from the crude plant matrix. The rationale is that the basic nitrogen atoms in this compound become protonated in an acidic solution, rendering the molecule water-soluble and separating it from neutral, lipophilic compounds. Subsequent basification returns the alkaloid to its free-base form, allowing for its extraction into an organic solvent.
Caption: Workflow for Acid-Base Extraction and Purification of this compound.
Step-by-Step Protocol:
-
Preparation: Air-dry fresh leaves of A. vasica at room temperature for two weeks and pulverize them into a fine powder.[6]
-
Initial Extraction: Extract the powdered leaves with methanol or 95% ethanol at room temperature or using a Soxhlet apparatus. The choice of a polar solvent is effective for extracting the polar alkaloid.[1][7]
-
Concentration: Evaporate the solvent from the extract under reduced pressure using a rotary evaporator to obtain a concentrated, semi-solid residue.[7]
-
Acid Treatment: Add an aqueous solution of a dilute acid (e.g., 0.01 N HCl or 5% acetic acid) to the residue and stir for several hours. This converts this compound into its water-soluble salt form.[6][7]
-
Filtration & Defatting: Filter the acidic solution to remove any insoluble materials. Wash the aqueous filtrate with an immiscible organic solvent like chloroform or n-hexane to remove lipids and other non-basic impurities. Discard the organic layer.[1][6]
-
Basification: Collect the aqueous layer and add a 5% ammonia solution dropwise until the pH reaches approximately 9.5. This deprotonates the this compound salt, converting it back to its free-base form, which is less soluble in water.[6]
-
Final Extraction: Extract the basified solution multiple times with chloroform. The free-base this compound will partition into the organic chloroform layer.[6]
-
Drying and Concentration: Pool the chloroform extracts and concentrate them to dryness to yield a yellowish-brown amorphous residue of crude this compound.[6]
-
Purification (Optional but Recommended): For higher purity, the crude residue can be further purified using column chromatography on silica gel, eluting with a solvent system such as chloroform:ethanol (e.g., 8:2).[6]
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC coupled with a Diode Array Detector (DAD) is a robust and reliable method for the quantification of this compound in plant extracts and commercial formulations.[9] The method's specificity is ensured by comparing both the retention time and the UV spectrum of the analyte peak with that of a certified reference standard.
Step-by-Step Protocol:
-
Standard Preparation: Prepare a stock solution of certified this compound reference standard in methanol (e.g., 1 mg/mL). From this, create a series of calibration standards by serial dilution (e.g., 5 to 200 µg/mL).[9]
-
Sample Preparation: Accurately weigh the powdered plant material or formulation, and extract it with methanol, often using sonication to enhance efficiency. Filter the extract through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm × 150 mm, 3.5 µm).[1]
-
Mobile Phase: An isocratic system of 0.1% trifluoroacetic acid in water and acetonitrile (e.g., 90:10 v/v).[1] The acidic mobile phase ensures that the amine groups on this compound are protonated, leading to sharp, well-defined peaks.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: DAD detection at 280 nm.[1]
-
Injection Volume: 10 µL.[1]
-
-
Analysis: Inject the standards to generate a calibration curve by plotting peak area against concentration. Inject the prepared samples. The concentration of this compound in the samples is determined by interpolating their peak areas from the linear regression of the calibration curve.[9] Under these conditions, this compound typically elutes at a retention time of approximately 7.5 minutes.[1]
Conclusion
This guide has detailed the foundational chemical and molecular characteristics of this compound. The provided data, from its molecular formula to its comprehensive spectroscopic profile, serves as an essential reference for its unambiguous identification and characterization. Furthermore, the detailed protocols for extraction and quantification offer robust, field-proven methodologies for researchers working with this promising natural product. The synthesis of this information aims to support and accelerate ongoing research and development efforts targeting this compound and its derivatives for novel therapeutic applications.
References
- Chowdhury, F. I., Nishat, F., & Parvin, S. (2018). Antimicrobial, Antioxidant, and Cytotoxic Properties of this compound Acetate Synthesized from this compound Isolated from Adhatoda vasica L. Evidence-Based Complementary and Alternative Medicine.
- CAS Common Chemistry. (n.d.). (±)-Vasicine. American Chemical Society.
- Madhukar, P., et al. (2018). Rapid, sensitive, and validated UPLC/Q-TOF-MS method for quantitative determination of this compound in Adhatoda vasica and its in vitro culture. ResearchGate.
- ChemFarm. (n.d.). This compound Supplier | CAS 6159-55-3.
- Thailan, V., et al. (2015). Isolation, characterization and inhibition effect of this compound on mild steel corrosion in 1N HCl. Journal of Chemical and Pharmaceutical Research, 7(7), 808-817.
- Sreelekshmi U, et al. (2021). Isolation & purification of this compound from leaves of Adhatoda vasica by modified acid-base extraction method. The Pharma Innovation Journal, 10(1), 171-173.
- Van de Velde, F., et al. (2022). Development and validation of an HPLC-DAD method for Rapid quantification of this compound in Adhatoda vasica leaves and commercial products. PubMed.
- PubChem. (n.d.). (-)-Vasicine. National Center for Biotechnology Information.
- OSADHI. (n.d.). List of plants having phytochemicals: Quinazoline Alkaloid this compound. CSIR-North East Institute of Science and Technology.
- Central Drug Research Institute. (2003). Process for the production of this compound. Google Patents (US6676976B2).
- Singh, B., & Sharma, R. A. (2013). Simultaneous RP-HPLC Quantification of this compound and Vasicinone in Adhatoda vasica and its Formulation. Akadémiai Kiadó.
- New Drug Approvals. (2016). This compound, (peganine).
- Wikipedia. (n.d.). This compound.
- Reddy, B. U., et al. (2017). Quantitative Analysis of this compound and Vasicinone in Adhatoda vasica Nees Using RP-HPLC: Distribution and Solvent Extraction Efficiency. Figshare.
Sources
- 1. ijbpas.com [ijbpas.com]
- 2. ijrar.org [ijrar.org]
- 3. Antimicrobial, Antioxidant, and Cytotoxic Properties of this compound Acetate Synthesized from this compound Isolated from Adhatoda vasica L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Exploring the pharmacological and chemical aspects of pyrrolo-quinazoline derivatives in Adhatoda vasica - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
pharmacological profile of vasicine as a quinazoline alkaloid
An In-Depth Technical Guide to the Pharmacological Profile of Vasicine
Authored by: A Senior Application Scientist
Abstract
This compound, a quinazoline alkaloid primarily isolated from the medicinal plant Adhatoda vasica, presents a compelling and multifaceted pharmacological profile.[1][2] Historically rooted in traditional medicine for respiratory ailments, modern scientific investigation has unveiled a broad spectrum of biological activities, positioning this compound as a promising candidate for contemporary drug discovery.[1][3] This technical guide provides a comprehensive analysis of its pharmacological properties, including its well-established bronchodilatory, mucolytic, and uterotonic effects, alongside emerging evidence of its antioxidant, anti-inflammatory, cardioprotective, and anticancer potential.[1][3][4][5] We will delve into the mechanistic underpinnings of these activities, its pharmacokinetic and toxicological profile, and provide detailed experimental protocols for its evaluation. This document is intended for researchers, scientists, and drug development professionals seeking an in-depth understanding of this compound's therapeutic versatility.
Introduction: The Quinazoline Alkaloid of Interest
This compound, chemically known as (3S)-1,2,3,9-Tetrahydropyrrolo[2,1-b]quinazolin-3-ol, is the principal bioactive constituent of the plant Justicia adhatoda (syn. Adhatoda vasica).[2][3] Its unique pyrroloquinazoline structure is the foundation for its diverse biological activities. While traditionally used for treating cough, bronchitis, and asthma, its pharmacological scope is now understood to be much broader.[1][6] This guide synthesizes current knowledge to provide a detailed, mechanism-oriented overview of its profile.
The Multifaceted Pharmacological Profile of this compound
This compound's interaction with biological systems is complex, affecting multiple organs and pathways. Its effects are often modulated by its primary metabolite, vasicinone, which is an oxidized form of this compound.[7]
Diagram: The Diverse Pharmacological Activities of this compound
Caption: A diagram illustrating the diverse pharmacological effects of this compound.
Respiratory System Effects
This compound's most recognized therapeutic application is in respiratory care.[1]
-
Bronchodilator and Expectorant Activity: this compound demonstrates significant bronchodilator properties, comparable to the pharmaceutical agent theophylline.[2][3] This action helps to relax the airway smooth muscles, alleviating symptoms of asthma and bronchitis.[1] It also functions as an expectorant, aiding in the clearance of mucus from the airways.[1][3] The combination of this compound and its metabolite vasicinone exhibits even more pronounced bronchodilatory activity.[2][8]
-
Antitussive Effects: The alkaloid has been shown to possess antitussive (cough-suppressing) properties, contributing to its efficacy in treating various respiratory ailments like the common cold, cough, and whooping cough.[3][9]
Uterine Stimulant Activity
This compound is a potent uterotonic agent, meaning it stimulates uterine contractions.[3][10][11]
-
Mechanism of Action: This activity is reported to be similar to that of oxytocin and methylergometrine.[3] The abortifacient properties of this compound are attributed to the release of prostaglandins.[3] This makes it a compound of interest in obstetrics and gynecology, although its use requires careful consideration due to its potent effects.[10]
Cardiovascular Profile
The cardiovascular effects of this compound are complex and appear to be balanced by its metabolite, vasicinone.
-
Cardiac Effects: this compound itself exhibits a cardiac-depressant effect.[2][3] In contrast, vasicinone acts as a weak cardiac stimulant.[3][8] A combination of the two alkaloids can normalize these opposing effects.[2][3]
-
Cardioprotective Potential: Recent studies suggest a protective role for this compound against myocardial infarction.[4] This effect is mediated by its ability to inhibit oxidative stress and inflammation through the PI3K/Akt signaling pathway.[4][12] It has been shown to reduce myocardial necrosis by decreasing elevated levels of cardiac injury markers like LDH, CK-MB, and TnT.[4]
Antioxidant and Anti-inflammatory Properties
This compound possesses significant antioxidant and anti-inflammatory capabilities, which underpin many of its other therapeutic effects.[1][5]
-
Mechanism: It combats oxidative stress by scavenging free radicals and increasing the levels of endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase, and glutathione peroxidase.[4][13] Its anti-inflammatory action contributes to its effectiveness in conditions like asthma and its cardioprotective properties.[4][13]
Anticancer Potential
Emerging research highlights the potential of this compound as a cytotoxic agent against various cancer cell lines.
-
Cytotoxic Activity: this compound has demonstrated notable anticancer efficacy against lung, breast, and ovarian cancer cells.[14][15][16] For instance, it showed an IC50 value of 46.5 µg/ml against a lung cancer cell line in an MTT assay.[14]
-
Mechanism of Action: The anticancer effects of alkaloids like this compound are often linked to their ability to induce apoptosis (programmed cell death) and inhibit enzymes crucial for DNA replication, such as topoisomerase.[15] In ovarian cancer cells, this compound-containing extracts were shown to reactivate the p53 and p21 tumor suppressor genes.[15] In breast cancer cells, it can inhibit NF-κB, a key protein complex involved in cancer cell survival and proliferation.[16]
Pharmacokinetics and Metabolism
Understanding the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of this compound is critical for its development as a therapeutic agent.
-
Absorption and Distribution: In silico and preclinical studies suggest that this compound has good gastrointestinal absorption.[17] It is weakly bound to plasma proteins, which increases its bioavailability.[7]
-
Metabolism: this compound is extensively metabolized, primarily in the liver.[18] A key metabolic pathway is its oxidation to vasicinone.[7][19] A comprehensive study identified 72 different metabolites in rats, formed through pathways including hydroxylation, oxidation, sulfation, and glucuronidation.[20][21]
-
Excretion: The primary route of excretion for this compound and its metabolites is through the kidneys, indicating that renal clearance is the major elimination pathway.[20][21]
Table 1: Summary of Pharmacokinetic Parameters (Preclinical Data)
| Parameter | Observation | Source |
| Absorption | Good gastrointestinal absorption predicted | [17] |
| Metabolism | Extensive hepatic metabolism; vasicinone is a key metabolite | [18][20] |
| Metabolic Pathways | Oxidation, hydroxylation, sulfation, glucuronidation | [20][21] |
| Excretion | Primarily renal clearance | [20][21] |
| Plasma Protein Binding | Weakly bound | [7] |
Toxicology and Safety Profile
While this compound has a long history of use in traditional medicine, a thorough toxicological assessment is essential.
-
Preclinical Studies: Chronic toxicity studies have been conducted in rats and monkeys to establish a safety profile.[22][23]
-
Adverse Effects: In silico predictions have associated this compound with potential adverse effects such as panic hypertension and shivering.[24]
-
Considerations: The potent uterotonic and abortifacient activity means its use is contraindicated during pregnancy.[3][10] Further research is needed to fully delineate its safety profile for clinical applications.
Experimental Protocols
To ensure scientific rigor and reproducibility, standardized protocols are essential for evaluating the pharmacological activities of this compound.
Protocol: In Vitro Assay for Bronchodilator Activity
-
Objective: To assess the relaxant effect of this compound on pre-contracted tracheal smooth muscle.
-
Methodology:
-
Tissue Preparation: Isolate the trachea from a guinea pig and prepare a tracheal chain preparation.
-
Experimental Setup: Mount the tracheal chain in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with carbogen (95% O2, 5% CO2).
-
Contraction: Induce a sustained contraction of the tracheal muscle using a contractile agent like histamine (1 µM) or acetylcholine (10 µM).
-
Treatment: Once a stable contraction plateau is achieved, add cumulative concentrations of this compound to the organ bath.
-
Data Recording: Record the changes in muscle tension using an isometric force transducer.
-
Analysis: Express the relaxation as a percentage of the maximum contraction induced. Calculate the EC50 value (the concentration of this compound that produces 50% of the maximum relaxation).
-
Controls: Use a vehicle control (e.g., saline) and a positive control such as theophylline or salbutamol.
-
Diagram: Workflow for In Vitro Bronchodilator Assay
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. Protective Effect Of this compound Against Myocardial Infarction In Rats Via Modulation Of Oxidative Stress, Inflammation, And The PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Pharmacokinetics, dynamics, toxicology and molecular docking of bioactive alkaloid this compound from Adhatoda vasica: a promising toxin binder against aflatoxin B1 and ochratoxin A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vasicinone - Wikipedia [en.wikipedia.org]
- 9. Antitussive, expectorant, and bronchodilating effects of quinazoline alkaloids (±)-vasicine, deoxythis compound, and (±)-vasicinone from aerial parts of Peganum harmala L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, alkaloid of Adhatoda vasica, a promising uterotonic abortifacient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Potent uterine activity of alkaloid this compound [pubmed.ncbi.nlm.nih.gov]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. In vitro anticancer activity of ethanol extract of Adhatoda vasica Nees on human ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Vitro Anticancer Activity of Methanolic Extract of Justicia adhatoda Leaves with Special Emphasis on Human Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacokinetics, dynamics, toxicology and molecular docking of bioactive alkaloid this compound from Adhatoda vasica: a promising toxin binder against aflatoxin B1 and ochratoxin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. scispace.com [scispace.com]
- 20. In Vitro and In Vivo Metabolism and Inhibitory Activities of this compound, a Potent Acetylcholinesterase and Butyrylcholinesterase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. semanticscholar.org [semanticscholar.org]
- 23. Chronic toxicity studies with this compound from Adhatoda vasica Nees. in rats and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
vasicine mechanism of action in respiratory conditions
**A Technical Guide to the
Mechanisms of Action of Vasicine in Respiratory Conditions**
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound, a quinazoline alkaloid isolated from the plant Adhatoda vasica, has a rich history in traditional medicine for treating respiratory ailments.[1][2] Modern pharmacological research has begun to elucidate the complex mechanisms underpinning its therapeutic efficacy. This guide provides an in-depth analysis of this compound's multifaceted mechanism of action, focusing on its bronchodilatory, mucolytic, anti-inflammatory, and antioxidant properties. We will explore the molecular pathways, present relevant quantitative data, and detail established experimental protocols to provide a comprehensive resource for researchers in the field. This compound's potential is further highlighted by its role as the chemical blueprint for the widely used synthetic mucolytic agent, bromhexine.[3]
Introduction: From Traditional Use to Modern Pharmacology
For centuries, the leaves of Adhatoda vasica (also known as Malabar nut) have been a cornerstone of Ayurvedic and Unani medicine, primarily used to treat coughs, bronchitis, asthma, and other respiratory disorders.[1][4][5] The primary bioactive constituent responsible for these effects is the alkaloid this compound. Scientific validation of these traditional uses has revealed that this compound and its derivatives, like vasicinone, possess a synergistic combination of pharmacological activities that make them potent agents for respiratory health.[1][6][7] This document synthesizes current research to provide a detailed technical overview of how this compound functions at a molecular and cellular level to alleviate respiratory symptoms.
Multifaceted Mechanisms of Action in the Respiratory System
This compound's therapeutic impact stems from its ability to target multiple pathological features of respiratory diseases simultaneously.
Bronchodilation: Easing Airway Constriction
This compound exhibits significant bronchodilatory effects, helping to relax and widen the airways, which is crucial for conditions like asthma and bronchitis.[1][8] While its activity is comparable to theophylline, the precise mechanism is multifaceted.[9][5]
-
Primary Mechanism: Recent studies suggest this compound's bronchodilatory action may be due to the inhibition of H1 and acetylcholine (Ach) receptors.[5] This prevents smooth muscle from reacting to histamine- and Ach-induced spasms, thereby inhibiting bronchoconstriction.[5]
-
Combined Effect: When combined with its natural derivative vasicinone, this compound shows pronounced and synergistic bronchodilatory activity both in vitro and in vivo.[9][7] This combination also acts as a potent respiratory stimulant.[9][7]
Mucoregulation: Enhancing Mucus Clearance
One of the most well-established properties of this compound is its effect on mucus viscosity and clearance. It acts as both a mucolytic and an expectorant.[1][2][6]
-
Mucolytic Action: this compound and its derivatives disrupt the structure of mucopolysaccharide fibers in sputum, making it less viscous.[6][10] This action is the basis for the development of the synthetic mucolytics bromhexine and ambroxol.[3][4] Mucoactive agents like these work by breaking down the chemical bonds within mucus molecules.[11][12]
-
Expectorant Action: this compound increases bronchial secretions and stimulates the cilia of the respiratory epithelium, a mucokinetic effect that enhances the transport and expulsion of the now less viscous phlegm from the airways.[2][9][6]
| Compound | Reported Effect on Mucus Clearance | Relative Potency/Note | Reference |
| This compound | Increases phenol red secretion (expectorant activity) by up to 0.97-fold at 45 mg/kg. | Significant expectorant properties. | [13] |
| Vasicinone | Increases phenol red secretion (expectorant activity) by up to 1.06-fold at 45 mg/kg. | Potent expectorant, slightly more effective than this compound in this model. | [13] |
| Bromhexine | Synthetic derivative; widely used mucolytic agent that depolymerizes mucopolysaccharides. | Serves as a benchmark synthetic mucolytic derived from this compound. | [3][4] |
| Ambroxol | Active metabolite of bromhexine with potent mucolytic and secretolytic effects. | Demonstrates the therapeutic potential of this compound-derived structures. | [3][14] |
Anti-inflammatory Action: Suppressing Pro-inflammatory Pathways
Chronic inflammation is a hallmark of many respiratory diseases. This compound demonstrates potent anti-inflammatory properties by modulating key signaling pathways and reducing the production of inflammatory mediators.[1][8][15]
-
Cytokine Suppression: this compound significantly inhibits the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[16]
-
Inhibition of Inflammatory Enzymes: It downregulates the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade.[16]
-
NF-κB Pathway Modulation: A primary mechanism for these effects is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[16][17] NF-κB is a critical transcription factor that controls the expression of numerous pro-inflammatory genes.[18][19][20] By preventing its activation, this compound effectively dampens the inflammatory response.
Caption: this compound inhibits the IKK complex, preventing IκBα degradation and subsequent NF-κB translocation to the nucleus.
Mast Cell Stabilization
In allergic respiratory conditions like asthma, the degranulation of mast cells releases histamine and other mediators that cause bronchoconstriction and inflammation.[21][22] this compound exhibits mast cell-stabilizing properties, preventing this release.[23] The mechanism is thought to involve the blockade of calcium channels that are essential for the fusion of histamine-containing vesicles with the cell membrane.[24] By stabilizing mast cells, this compound helps prevent the onset of the allergic response.[22][25]
Antioxidant Properties: Combating Oxidative Stress
Oxidative stress contributes significantly to airway inflammation and damage. This compound possesses antioxidant capabilities, helping to neutralize harmful free radicals.[1][8][15]
-
Radical Scavenging: It directly scavenges free radicals, with studies showing a significant 50% inhibitory concentration (IC50) for DPPH radical scavenging at 187 µg/ml.[15]
-
Enzyme Modulation: In animal models, this compound treatment has been shown to decrease lipid peroxidation and significantly increase the levels of endogenous antioxidant enzymes such as superoxide dismutase, catalase, and glutathione peroxidase.[26]
Experimental Validation & Protocols
The claims regarding this compound's mechanisms are supported by a variety of in vitro and in vivo experimental models. Below are representative protocols for researchers investigating similar compounds.
Protocol: Evaluating Anti-inflammatory Effects in Macrophages
This protocol describes a cell-based assay to determine the ability of a test compound to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.
Objective: To quantify the inhibition of Nitric Oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6) by this compound.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM media with 10% FBS
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (test compound)
-
Griess Reagent for NO measurement
-
ELISA kits for TNF-α and IL-6
-
96-well cell culture plates
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Remove the old media and pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µg/mL) for 2 hours. Include a vehicle control (e.g., DMSO) and a negative control (media only).
-
Stimulation: After pre-treatment, add LPS (1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant for analysis.
-
Nitric Oxide (NO) Assay:
-
Mix 50 µL of supernatant with 50 µL of Griess Reagent in a new 96-well plate.
-
Incubate for 15 minutes at room temperature.
-
Measure absorbance at 540 nm. A standard curve using sodium nitrite is used for quantification.
-
-
Cytokine (TNF-α, IL-6) ELISA:
-
Perform ELISA on the collected supernatants according to the manufacturer's protocol for the specific cytokine kits.
-
Measure absorbance at the specified wavelength (typically 450 nm).
-
-
Data Analysis: Calculate the percentage inhibition of NO and cytokine production for each this compound concentration relative to the LPS-only control. Determine the IC50 value if possible.
Self-Validation System:
-
Positive Control: LPS-stimulated cells without the test compound.
-
Negative Control: Unstimulated cells (media only) to establish baseline levels.
-
Vehicle Control: LPS-stimulated cells with the solvent used for the test compound to rule out solvent effects.
Caption: Workflow for assessing the anti-inflammatory activity of this compound in vitro.
From Bench to Clinic: Drug Development Insights
The therapeutic potential of this compound is undeniable, but its clinical application has been limited by certain properties, such as its reported uterine stimulant effect.[4][7] This has driven the development of semi-synthetic derivatives.
-
Bromhexine and Ambroxol: The most successful examples are bromhexine and its active metabolite, ambroxol.[3][14][27] These drugs were developed from this compound to optimize its mucolytic properties while potentially mitigating other effects.[4][28][29] They are now globally recognized and widely used mucoactive agents, validating the therapeutic promise of the original this compound scaffold.[3][14]
Conclusion and Future Directions
This compound is a remarkable natural compound with a scientifically validated, multi-pronged mechanism of action against key pathologies of respiratory diseases. Its ability to act as a bronchodilator, mucolytic, anti-inflammatory, and antioxidant agent makes it a compelling candidate for further research and drug development.[1][8] Future research should focus on large-scale clinical trials to definitively establish its efficacy and safety in human populations, as preclinical data is strong but clinical evidence remains limited.[2][6] Furthermore, exploring novel derivatives of the this compound scaffold could lead to the development of next-generation respiratory therapeutics with enhanced potency and targeted activity.
References
- Exploring this compound: A Natural Compound with Remarkable Respiratory Benefits. NINGBO INNO PHARMCHEM CO.,LTD.
- Medicinal uses and Pharmacological activity of Adhatoda vasica. (2014-03-07).
- Relationship: Mucus Membranes and Vasicinone. Caring Sunshine.
- Relationship: Bronchials and this compound. Caring Sunshine.
- Evaluating the Potential of Adathoda vasica against Respiratory Infection caused by Klebsiella pneumoniae. Bentham Science Publisher.
- This compound: A Comprehensive Guide to its Properties, Applications, and Research.
- Indian traditional herbs Adhatoda vasica and its Medicinal application. Journal of Chemical and Pharmaceutical Research.
- Vasaka (Adhatoda vasica): A Comprehensive Review on Its Phytochemistry, Pharmacology and Therapeutic Potential. (2025-09-10).
- Role of Adhatoda vasaca in management of respiratory disorders. CABI Digital Library.
- A study on Antioxidant and Anti-inflammatory activity ofthis compound against lung damage in rats. (2023-11-15).
- This compound a quinazoline alkaloid from Justicia adhatoda L.: Its antioxidant property. (2024-01-26).
- Antimicrobial, Antioxidant, and Cytotoxic Properties of this compound Acetate Synthesized from this compound Isolated from Adhatoda vasica L. PMC - NIH.
- Application Note: Synthesis of Bromhexine Metabolites for Research and Drug Development. Benchchem.
- Vasicinone. Wikipedia.
- Presence of pyrroloquinazoline alkaloid in Adhatoda vasica attenuates inflammatory response through the downregulation of pro-inflammatory mediators in LPS stimulated RAW 264.7 macrophages. NIH.
- This compound – Knowledge and References. Taylor & Francis.
- Anti-Proliferative Activities of Vasicinone on Lung Carcinoma Cells Mediated via Activation of Both Mitochondria-Dependent and Independent Pathways. PubMed Central.
- Antitussive, expectorant, and bronchodilating effects of quinazoline alkaloids (±)-vasicine, deoxythis compound, and (±)-vasicinone from aerial parts of Peganum harmala L. PubMed. (2015-11-15).
- Anti-vasospastic mast cell stabilizers: a novel therapeutic approach to anaphylaxis-induced acute coronary syndrome. PMC - NIH.
- Activity of Bromhexine and Ambroxol, Semi-Synthetic Derivatives of this compound From the Indian Shrub Adhatoda Vasica, Against Mycobacterium Tuberculosis in Vitro. PubMed.
- The Nuclear Factor NF-κB Pathway in Inflammation. PMC - NIH.
- CN102531922B - Preparation method for bromhexine hydrochloride. Google Patents.
- Mucoactive agent. Wikipedia.
- Mast cell stabilizers: from pathogenic roles to targeting therapies. PMC - PubMed Central. (2024-08-01).
- NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?. PMC - PubMed Central.
- Activity of bromhexine and ambroxol, semi-synthetic derivatives of this compound from the Indian shrub Adhatoda vasica, against Mycobacterium tuberculosis in vitro. Research Paper | OiPub.
- List of Expectorants + Uses, Types & Side Effects. Drugs.com. (2023-04-14).
- Mucolytic Drugs Ambroxol and Bromhexine: Transformation under Aqueous Chlorination Conditions. PMC - NIH.
- NF-κB: a key role in inflammatory diseases. PMC - PubMed Central.
- Mast cell stabilizer. Wikipedia.
- Twenty-first century mast cell stabilizers. PMC - PubMed Central.
- Anti-vasospastic mast cell stabilizers: a novel therapeutic approach to anaphylaxis-induced acute coronary syndrome. KoreaScience.
- Effect of epicatechin on inflammatory cytokines and MAPK/NF-κB signaling pathway in lipopolysaccharide-induced acute lung injury of BALB/c mice. ResearchGate. (2025-08-10).
Sources
- 1. nbinno.com [nbinno.com]
- 2. caringsunshine.com [caringsunshine.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. florajournal.com [florajournal.com]
- 5. journalwjbphs.com [journalwjbphs.com]
- 6. caringsunshine.com [caringsunshine.com]
- 7. Vasicinone - Wikipedia [en.wikipedia.org]
- 8. nbinno.com [nbinno.com]
- 9. jocpr.com [jocpr.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Mucoactive agent - Wikipedia [en.wikipedia.org]
- 12. drugs.com [drugs.com]
- 13. Antitussive, expectorant, and bronchodilating effects of quinazoline alkaloids (±)-vasicine, deoxythis compound, and (±)-vasicinone from aerial parts of Peganum harmala L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Activity of bromhexine and ambroxol, semi-synthetic derivatives of this compound from the Indian shrub Adhatoda vasica, against Mycobacterium tuberculosis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Presence of pyrroloquinazoline alkaloid in Adhatoda vasica attenuates inflammatory response through the downregulation of pro-inflammatory mediators in LPS stimulated RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. NF-κB: a key role in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Mast cell stabilizers: from pathogenic roles to targeting therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Twenty-first century mast cell stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 23. cabidigitallibrary.org [cabidigitallibrary.org]
- 24. Mast cell stabilizer - Wikipedia [en.wikipedia.org]
- 25. Anti-vasospastic mast cell stabilizers: a novel therapeutic approach to anaphylaxis-induced acute coronary syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. oipub.com [oipub.com]
- 28. CN102531922B - Preparation method for bromhexine hydrochloride - Google Patents [patents.google.com]
- 29. Mucolytic Drugs Ambroxol and Bromhexine: Transformation under Aqueous Chlorination Conditions - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Adhatoda vasica as the Primary Botanical Source of Vasicine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Bridging Traditional Medicine and Modern Pharmacology
Adhatoda vasica (L.) Nees, a member of the Acanthaceae family, is a perennial shrub with a rich history in traditional medicine systems, particularly Ayurveda and Unani, where it is known as 'Vasaka' or 'Malabar Nut'.[1][2] For over two millennia, it has been a cornerstone remedy for respiratory ailments, including cough, asthma, and bronchitis.[3][4] The therapeutic efficacy of this plant is primarily attributed to its rich concentration of quinazoline alkaloids, with vasicine being the most significant and studied bioactive compound.[5][6]
This guide provides a comprehensive technical overview of Adhatoda vasica as the botanical source of this compound. It is designed for professionals in research and drug development, offering in-depth insights into the plant's phytochemistry, standardized protocols for extraction and analysis, and a detailed exploration of this compound's pharmacological mechanisms and its role as a scaffold for modern drug discovery. We will delve into the causality behind experimental choices, ensuring that the methodologies presented are robust, reproducible, and grounded in authoritative scientific evidence.
Botanical and Phytochemical Profile of Adhatoda vasica
Botanical Description and Cultivation
Adhatoda vasica is a small, evergreen, sub-herbaceous bush that grows throughout India and Southeast Asia, often found in the lower Himalayan ranges up to an altitude of 1300-1500 meters.[4][7] It is a hardy, much-branched woody shrub that can reach heights of 1.5 to 2.5 meters.[7][8] The leaves are large (10-15 cm long), lance-shaped, and oppositely arranged.[1][9] They are dark green on the upper side and pale green underneath.[1] The plant produces white or purple flowers arranged in dense, auxiliary spikes.[4][9]
Harvesting and Cultivation for Optimal this compound Yield
The concentration of this compound, the primary bioactive alkaloid, is highest in the leaves and can be influenced by geographical location and season.[6][10]
-
Optimal Harvest Time: Research indicates that the highest concentration of this compound is found in leaves collected during the spring season (vasant ritu), from March to April.[10] One study suggests collecting leaves in September for maximum alkaloid content.[11] This highlights the importance of seasonal validation for specific geographical locations.
-
Cultivation Practices: A. vasica can be propagated through seeds or vegetative cuttings.[7][12] It thrives in well-drained soil with partial shade and high humidity.[7] While it grows wild, introducing it into agro-practices is necessary to meet the constant demand from herbal pharmacies and ensure standardized raw material.[7]
Comprehensive Phytochemical Profile
While this compound is the principal alkaloid, A. vasica is a rich source of various other bioactive compounds. The therapeutic synergy of these molecules is a subject of ongoing research. Over 30 alkaloids have been identified from the plant.[5]
| Compound Class | Specific Compounds Identified | Plant Part(s) | Reference(s) |
| Quinazoline Alkaloids | This compound (Peganine), Vasicinone, Vasicinol, Deoxythis compound, Adhatodine, Vasicol, Vasicinolone | Leaves, Roots | [1][4][5][13] |
| Flavonoids | Apigenin, Kaempferol, Quercetin, Vitexin, Astragalin | Flowers, Leaves | [1][4][5] |
| Terpenoids | α-amyrin, Epitaraxerol, β-carotene | Flowers, Aerial Parts | [5][13] |
| Steroids | β-sitosterol | Aerial Parts | [5] |
| Other Constituents | Vitamin C, Betaine, Saponins, Tannins, Essential Oils, Alkanes | Leaves | [4][5][14] |
This compound: The Principal Quinazoline Alkaloid
Chemical Structure and Properties
This compound, chemically designated as (3S)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-3-ol (C₁₁H₁₂N₂O), is the major bioactive constituent responsible for the plant's medicinal properties.[13][15] It is a bitter-tasting alkaloid known for its potent bronchodilatory and respiratory stimulant activities.[6][16] Its auto-oxidation product, vasicinone, also contributes to the plant's overall pharmacological profile, exhibiting bronchodilatory effects as well.[6][17]
Biosynthesis Pathway
The biosynthesis of this compound is not fully elucidated in Adhatoda vasica. However, studies in Peganum harmala, where the same alkaloid (known as peganine) is found, suggest a pathway involving anthranilic acid and ornithine.[18] The proposed mechanism involves a nucleophilic attack from the nitrogen atom of anthranilate on a pyrrolidinium cation derived from ornithine, followed by amide formation. Interestingly, evidence suggests this specific pathway may not be the one utilized in Justicia adhatoda, indicating a need for further research to elucidate the precise biosynthetic route in this plant.[18] Elucidating this pathway could enable metabolic engineering strategies to enhance this compound production in cell cultures.[19]
Extraction, Isolation, and Quantification of this compound
The development of a robust, scalable, and cost-effective method for extracting and purifying this compound is critical for both research and commercial production.
Experimental Protocol: Modified Acid-Base Extraction
This protocol is a self-validating system adapted from established methods, designed to efficiently isolate total alkaloids, from which this compound can be purified.[8][20][21] The rationale is to leverage the basic nature of alkaloids to separate them from neutral and acidic plant components.
Step-by-Step Methodology:
-
Maceration and Initial Extraction:
-
Take 100g of air-dried, powdered leaves of A. vasica.[22]
-
Extract the powder with methanol (e.g., 800 mL) using a Soxhlet apparatus for approximately 6 hours, or until the extracting solvent runs clear.[22]
-
Causality: Methanol is an effective solvent for extracting a broad range of phytochemicals, including alkaloids. Soxhlet extraction ensures a thorough extraction process.
-
Filter the extract and concentrate it to dryness under reduced pressure using a rotary evaporator at 50°C.[22]
-
-
Acidification and Lipophilic Impurity Removal:
-
Dissolve the dried residue in 100 mL of 0.01 N HCl or an aqueous solution of an organic acid like tartaric acid.[8][21] Stir for 4 hours.
-
Causality: In the acidic solution, the basic nitrogen atom of this compound becomes protonated (forms a salt), making it soluble in the aqueous layer.
-
Filter the acidic solution to remove any insoluble matter.
-
Extract the clear acidic filtrate three times with 100 mL of chloroform. Discard the chloroform layers.
-
Causality: This step removes non-basic, lipophilic compounds such as chlorophyll, lipids, and other pigments, which remain in the organic chloroform phase, while the protonated this compound salt stays in the aqueous phase.
-
-
Basification and Alkaloid Extraction:
-
Collect the aqueous layer and basify it by slowly adding a 5% ammonia solution until the pH reaches approximately 9.5.[8]
-
Causality: Raising the pH deprotonates the this compound salt, converting it back to its free base form, which is soluble in organic solvents but poorly soluble in water.
-
Extract the basified solution three times with 100 mL of chloroform.
-
Causality: The this compound free base will now partition into the organic chloroform layer.
-
Collect and combine the chloroform layers.
-
-
Concentration and Purification:
-
Dry the combined chloroform extract over anhydrous sodium sulfate and filter.
-
Evaporate the chloroform under reduced pressure to obtain a yellowish-brown amorphous residue containing the crude alkaloid mixture.[8]
-
Further purification can be achieved using column chromatography over silica gel or preparative Thin Layer Chromatography (TLC) to yield high-purity this compound.[8][20]
-
dot
Caption: Workflow for the extraction and purification of this compound.
Analytical Techniques for Quantification
Accurate quantification is essential for standardizing herbal formulations and for pharmacokinetic studies. Several chromatographic methods have been developed and validated.
Experimental Protocol: RP-HPLC for Simultaneous Quantification of this compound and Vasicinone
This protocol is based on a validated method for routine analysis.[22][23]
-
Chromatographic Conditions:
-
System: HPLC with a Photodiode Array (PDA) detector.
-
Column: C18 column (e.g., 4.6 mm × 150 mm, 3.5 µm particle size).[22]
-
Mobile Phase: Isocratic mixture of 0.1% trifluoroacetic acid in water and acetonitrile (90:10 v/v).[22]
-
Flow Rate: 1.0 mL/min.[22]
-
Column Temperature: 25°C.[22]
-
Detection Wavelength: 280 nm.[22]
-
Injection Volume: 10 µL.[22]
-
-
Preparation of Standard and Sample Solutions:
-
Standard: Prepare a stock solution of pure this compound and vasicinone in methanol. Create a series of dilutions to establish a calibration curve (e.g., 0.05–10.0 µg/mL for this compound).[22]
-
Sample: Use the dried methanolic extract obtained from the extraction protocol. Reconstitute a known weight of the extract in methanol to a final known volume (e.g., 10 mg/mL), filter through a 0.45 µm syringe filter, and inject.[24]
-
-
Method Validation (as per ICH Guidelines):
-
Linearity: Establish a linear relationship between peak area and concentration over a specified range. A correlation coefficient (r²) of >0.999 is desirable.[22][24]
-
Limit of Detection (LOD) and Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified. For a UPLC/Q-TOF-MS method, LOD and LOQ for this compound were reported as 0.68 and 1.0 ng/mL, respectively, demonstrating high sensitivity.[24]
-
Precision: Assess intra-day and inter-day variability by analyzing replicate injections. The relative standard deviation (RSD) should typically be <2%.[22]
-
Accuracy (Recovery): Perform recovery studies by spiking a known amount of standard into the sample matrix. Mean recovery should be within 98-102%. For this compound, mean extraction recovery has been noted as 98.57%.[24]
-
Comparative Data of Analytical Methods
| Technique | Key Advantages | Reported this compound Content (% w/w) | Reference(s) |
| HPTLC | High throughput, cost-effective for routine screening. | Varies by region; some regions show ~3x higher content than others. | [6][11] |
| RP-HPLC | Robust, reproducible, good for simultaneous quantification of multiple alkaloids. | 0.2293% (this compound), 0.0156% (this compound acetate) in one study. | [14][22][23] |
| UPLC/Q-TOF-MS | Extremely high sensitivity and specificity, rapid analysis time (elution at ~2.58 min). | 0.92-1.04% across various Indian locations. | [24] |
Pharmacological Activities and Mechanism of Action
This compound exhibits a broad spectrum of pharmacological activities, with its effects on the respiratory system being the most well-documented.[16][25]
Respiratory Effects: Bronchodilation and Expectorant Activity
This compound is a potent bronchodilator, with activity comparable to the pharmaceutical drug theophylline.[6][17] It works in combination with vasicinone to produce a pronounced bronchodilatory effect, which helps to dilate the bronchial airways and alleviate respiratory distress in conditions like asthma and bronchitis.[17][26] It also acts as an expectorant (mucolytic), liquefying thick, sticky sputum, which makes it easier to expel from the respiratory passages.[3][25] Semi-synthetic derivatives like bromhexine and ambroxol were developed based on this compound's structure and are widely used as mucolytic agents.[13][27]
Anti-inflammatory and Antioxidant Activity
This compound demonstrates significant anti-inflammatory and antioxidant properties.[16][26] It can inhibit inflammatory processes and neutralize harmful free radicals, which are implicated in chronic diseases and aging.[26][28] This dual action is valuable in managing inflammatory respiratory conditions.
Mechanism of Action: Modulation of Signaling Pathways
Recent research has begun to uncover the molecular mechanisms underlying this compound's effects. One key pathway implicated is the PI3K/Akt/mTOR signaling pathway .[27][28]
-
Role in Inflammation and Cell Survival: The PI3K/Akt pathway is a critical regulator of cell proliferation, survival, and inflammation.[27]
-
This compound's Modulatory Effect: Studies have shown that this compound can exert protective effects against conditions like myocardial infarction by inhibiting oxidative stress and inflammation through the activation of the PI3K/Akt pathway.[28] This activation helps suppress apoptosis (programmed cell death) and excessive autophagy.[28] By modulating this pathway, this compound can relieve oxidative stress and inflammation.[27]
dot ```dot graph PI3K_Akt_Pathway { graph [splines=true, overlap=false, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, margin="0.2,0.1"]; edge [fontname="Helvetica", fontsize=9];
// Nodes this compound [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; Stress [label="Oxidative Stress &\nInflammation", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; mTOR [label="mTOR", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis\n(Cell Death)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Survival [label="Cell Survival &\nReduced Inflammation", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges this compound -> PI3K [label="Activates", color="#34A853"]; Stress -> PI3K [label="Inhibits", color="#EA4335", style=dashed]; PI3K -> Akt [label="Activates"]; Akt -> mTOR [label="Activates"]; mTOR -> Survival; Akt -> Apoptosis [label="Inhibits", arrowhead=tee];
}
Caption: From botanical source to modern drug development.
Challenges and Future Perspectives
Despite its immense potential, several challenges remain. There is a need for more extensive clinical trials to validate traditional uses and establish standardized dosages. [29]Issues related to bioavailability and formulation must also be addressed to enhance the therapeutic efficacy of this compound. [30]Future research should focus on elucidating its complete biosynthetic pathway for potential biotechnological production and further exploring its scaffold for the development of novel, multi-target drugs.
Conclusion
Adhatoda vasica stands as a prime example of a traditional medicinal plant whose value has been substantiated by modern scientific investigation. Its principal alkaloid, this compound, not only validates the plant's longstanding use in respiratory care but also serves as a critical lead compound for contemporary drug discovery. For researchers and developers, A. vasica offers a rich repository of bioactive molecules and a compelling case study in bridging ethnobotany with pharmacology. The continued application of advanced analytical techniques, mechanistic studies, and medicinal chemistry will undoubtedly unlock further therapeutic potential from this remarkable botanical source.
References
- Vertex AI Search. (n.d.). Isolation and characterization of this compound from Adhatoda vasica (Adusa).
- Vertex AI Search. (n.d.). Vasaka (Adhatoda vasica Nees): Traditional Uses and Medicinal Applications in Ayurveda.
- Vertex AI Search. (n.d.). Adhatoda vasica: An Overview of Its Traditional Medicinal Uses - ijsate.
- Vertex AI Search. (n.d.). Isolation & purification of this compound from leaves of Adhatoda vasica by modified acid-base extraction method - The Pharma Innovation.
- Vertex AI Search. (n.d.). Indian traditional herbs Adhatoda vasica and its Medicinal application - Journal of Chemical and Pharmaceutical Research.
- Vertex AI Search. (2014, July 5). Medicinal uses and Pharmacological activity of Adhatoda vasica - CABI Digital Library.
- Vertex AI Search. (2019, May 8). Vasaka, Malabar nut (Adhatoda Vasica) - Uses, Benefits, Dosage and Properties.
- Vertex AI Search. (2020, December 3). Isolation & purification of this compound from leaves of Adhatoda vasica by modified acid-base extraction method - The Pharma Innovation Journal.
- Vertex AI Search. (n.d.). Antimicrobial, Antioxidant, and Cytotoxic Properties of this compound Acetate Synthesized from this compound Isolated from Adhatoda vasica L - PMC - NIH.
- Vertex AI Search. (2015, April 7). In Vitro and In Vivo Metabolism and Inhibitory Activities of this compound, a Potent Acetylcholinesterase and Butyrylcholinesterase Inhibitor - NIH.
- Vertex AI Search. (2024, January 26). This compound a quinazoline alkaloid from Justicia adhatoda L.: Its antioxidant property.
- Vertex AI Search. (n.d.). This compound - Wikipedia.
- Vertex AI Search. (n.d.). This compound: A Comprehensive Guide to its Properties, Applications, and Research.
- Vertex AI Search. (n.d.). Rapid, sensitive, and validated UPLC/Q-TOF-MS method for quantitative determination of this compound in Adhatoda vasica and its in vitro culture - PMC - NIH.
- Vertex AI Search. (2025, December 23). Phytochemistry and Medicinal Significance of Adhatoda vasica : A Review – JOSTA.
- Vertex AI Search. (2025, July 31). This compound: Significance and symbolism.
- Vertex AI Search. (n.d.). AN UPDATED REVIEW ON PHYTOCHEMICAL CONSTITUENTS AND PHARMACOLOGICAL ACTIVITIES OF ADHATODA VASICA (L). NEES | INTERNATIONAL JOURNAL OF PHARMACOGNOSY.
- Vertex AI Search. (2017, April 27). Exploring Derivatives of Quinazoline Alkaloid l-Vasicine as Cap Groups in the Design and Biological Mechanistic Evaluation of Novel Antitumor Histone Deacetylase Inhibitors - PubMed.
- Vertex AI Search. (n.d.). Review & Future Perspectives of Using this compound, and Related Compounds - ResearchGate.
- Vertex AI Search. (n.d.). US6676976B2 - Process for the production of this compound - Google Patents.
- Vertex AI Search. (n.d.). Protective Effect Of this compound Against Myocardial Infarction In Rats Via Modulation Of Oxidative Stress, Inflammation, And The PI3K/Akt Pathway - NIH.
- Vertex AI Search. (2024, December 13). Quantitative analysis of this compound and vasicinone in Adhatoda vasica (Nees.) using RP-HPLC: distribution and solvent extraction efficiency - PubMed.
- Vertex AI Search. (n.d.). Ecogeographical Phytochemistry of Adhatoda vasica Nees in Relation to Quantitative Variations of Alkaloids - AKJournals.
- Vertex AI Search. (2016, December 24). A complete over review on Adhatoda vasica a traditional medicinal plants.
- Vertex AI Search. (n.d.). Chemical constituents of A. vasica. | Download Scientific Diagram - ResearchGate.
- Vertex AI Search. (n.d.). Simultaneous RP-HPLC Quantification of this compound and Vasicinone in Adhatoda vasica and its Formulation - AKJournals.
- Vertex AI Search. (2024, December 13). Full article: Quantitative analysis of this compound and vasicinone in Adhatoda vasica (Nees.) using RP-HPLC: distribution and solvent extraction efficiency - Taylor & Francis Online.
- Vertex AI Search. (n.d.). This compound – Knowledge and References - Taylor & Francis.
- Vertex AI Search. (2024, November 4). Estimation of this compound in the leaves of Adhatoda vasica (L). Nees with varying seasons and methods - Journal of Pharmacognosy and Phytochemistry.
- Vertex AI Search. (2023, March 17). Valorization of Adhatoda vasica leaves: Extraction, in vitro analyses and in silico approaches - NIH.
- Vertex AI Search. (2023, March 5). Discovery of multi-target directed 3-OH pyrrolidine derivatives through a semisynthetic approach from alkaloid this compound for the treatment of Alzheimer's disease - PubMed.
- Vertex AI Search. (2016, February 11). This compound, (peganine) - New Drug Approvals.
- Vertex AI Search. (n.d.). Synthesis and Structure-Activity Relationships of this compound Analogues as Bronchodilatory Agents | Request PDF - ResearchGate.
- Vertex AI Search. (n.d.). This compound - New Drug Approvals.
- Vertex AI Search. (n.d.). An Outline on this compound, its Ethnomedical and Nanoformulation Approach.
- Vertex AI Search. (2025, January 29). Biosynthesis, therapeutic characteristics, origin and strategies to improve the yield of this compound in plants.
- Vertex AI Search. (2025, August 10). Enhanced production of this compound in Adhatoda vasica (L.) Nees. cell culture by elicitation.
- Vertex AI Search. (n.d.). Enhanced production of this compound in Adhatoda vasica (L.) Nees. cell culture by elicitation.
- Vertex AI Search. (2024, March 25). Malabar Nut Adhatoda Vasica Linn. Cultivation Practices and Domestication for Ex-situ Conservation - Zenodo.
- Vertex AI Search. (n.d.). Biosynthesis, therapeutic characteristics, origin and strategies to improve the yield of this compound in plants | Semantic Scholar.
- Vertex AI Search. (2017, August 16). Concurrent production and relative quantification of vasicinone from in vivo and in vitro plant parts of Malabar nut (Adhatoda vasica Nees) - PubMed Central.
- Vertex AI Search. (n.d.). Optimal Harvest Time for Vasa Leaves | PDF - Scribd.
Sources
- 1. ijsate.com [ijsate.com]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. plantsjournal.com [plantsjournal.com]
- 5. Phytochemistry and Medicinal Significance of Adhatoda vasica : A Review – JOSTA [jostapubs.com]
- 6. akjournals.com [akjournals.com]
- 7. zenodo.org [zenodo.org]
- 8. thepharmajournal.com [thepharmajournal.com]
- 9. Vasaka, Malabar nut (Adhatoda Vasica) - Uses, Benefits, Dosage and Properties [planetayurveda.com]
- 10. scribd.com [scribd.com]
- 11. phytojournal.com [phytojournal.com]
- 12. Concurrent production and relative quantification of vasicinone from in vivo and in vitro plant parts of Malabar nut (Adhatoda vasica Nees) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijpjournal.com [ijpjournal.com]
- 14. Antimicrobial, Antioxidant, and Cytotoxic Properties of this compound Acetate Synthesized from this compound Isolated from Adhatoda vasica L - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. nbinno.com [nbinno.com]
- 17. This compound - Wikipedia [en.wikipedia.org]
- 18. newdrugapprovals.org [newdrugapprovals.org]
- 19. vegetosindia.org [vegetosindia.org]
- 20. thepharmajournal.com [thepharmajournal.com]
- 21. US6676976B2 - Process for the production of this compound - Google Patents [patents.google.com]
- 22. akjournals.com [akjournals.com]
- 23. Quantitative analysis of this compound and vasicinone in Adhatoda vasica (Nees.) using RP-HPLC: distribution and solvent extraction efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Rapid, sensitive, and validated UPLC/Q-TOF-MS method for quantitative determination of this compound in Adhatoda vasica and its in vitro culture - PMC [pmc.ncbi.nlm.nih.gov]
- 25. This compound: Significance and symbolism [wisdomlib.org]
- 26. longdom.org [longdom.org]
- 27. taylorandfrancis.com [taylorandfrancis.com]
- 28. Protective Effect Of this compound Against Myocardial Infarction In Rats Via Modulation Of Oxidative Stress, Inflammation, And The PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. tandfonline.com [tandfonline.com]
Unraveling the Molecular Architecture of Vasicine: A Technical Guide to its Biosynthesis in Plants
For Immediate Release
[City, State] – January 7, 2026 – A comprehensive technical guide detailing the biosynthetic pathway of vasicine, a quinazoline alkaloid of significant pharmacological interest, has been compiled for researchers, scientists, and drug development professionals. This document provides an in-depth exploration of the molecular journey from primary metabolites to this potent bioactive compound within plants, primarily focusing on the well-studied medicinal plant Justicia adhatoda (syn. Adhatoda vasica).
Introduction: The Significance of this compound
This compound, also known as peganine, is a quinazoline alkaloid renowned for its diverse therapeutic properties, most notably its bronchodilatory and expectorant effects, making it a cornerstone in the treatment of respiratory ailments.[1] It is predominantly isolated from the leaves of Adhatoda vasica and the seeds of Peganum harmala. The growing interest in its pharmacological potential, including anti-inflammatory, antioxidant, and even anticancer activities, necessitates a thorough understanding of its natural synthesis to pave the way for biotechnological production and metabolic engineering.[2][3][4]
The Divergent Paths to this compound: A Tale of Two Plants
The biosynthesis of this compound presents a fascinating case of convergent evolution, with different plant species employing distinct molecular strategies to arrive at the same final product. Initial studies in Peganum harmala revealed a pathway involving the condensation of anthranilic acid and ornithine. However, evidence suggests that the pathway in Adhatoda vasica, the more common source of medicinal this compound, follows a different route. This guide will focus on the elucidated and proposed pathway in Adhatoda vasica.
The Core Precursors: Building Blocks of a Bioactive Alkaloid
The molecular framework of this compound is constructed from two primary precursor molecules derived from distinct metabolic streams:
-
Anthranilic Acid: This aromatic amine is a product of the shikimate pathway , a central route in plants for the synthesis of aromatic amino acids.[2]
-
Ornithine: This non-proteinogenic amino acid is the starting point for the synthesis of the pyrrolidine ring of this compound.
The Biosynthetic Blueprint: A Step-by-Step Elucidation
The biosynthesis of this compound in Adhatoda vasica is a multi-step enzymatic process. While not all enzymes have been fully characterized, a combination of isotopic labeling studies, transcriptome analysis, and biochemical assays has allowed for the construction of a putative pathway.
Formation of Anthranilic Acid
The journey begins with the conversion of chorismate, a key intermediate in the shikimate pathway, to anthranilic acid. This reaction is catalyzed by anthranilate synthase (AS) , an enzyme that has been identified as a crucial rate-limiting step in this compound biosynthesis.[3] The expression of genes encoding for anthranilate synthase has been confirmed in the transcriptome of Justicia adhatoda.[5][6]
Feeding studies with tryptophan have been shown to enhance this compound production, suggesting that the availability of tryptophan, which is also synthesized from chorismate, can influence the flux towards anthranilic acid.[7]
The Journey from Ornithine to a Reactive Intermediate
The pyrrolidine ring of this compound originates from ornithine through a series of enzymatic transformations that lead to the formation of putrescine.
-
Decarboxylation of Ornithine: The initial step is the removal of a carboxyl group from ornithine, a reaction catalyzed by ornithine decarboxylase (ODC) , to yield putrescine.[8][9] ODC is a well-known rate-limiting enzyme in the biosynthesis of various alkaloids.[9]
-
Methylation of Putrescine: Putrescine then undergoes methylation, utilizing S-adenosylmethionine (SAM) as the methyl group donor. This reaction is catalyzed by putrescine N-methyltransferase (PMT) , leading to the formation of N-methylputrescine.[10][11] PMT is a key enzyme that channels putrescine into specific alkaloid biosynthetic pathways.[12][13][14]
The Crucial Condensation and Ring Formation
The convergence of the two precursor pathways is the most critical and least understood part of this compound biosynthesis. It is hypothesized that a derivative of N-methylputrescine condenses with an activated form of anthranilic acid to form the initial quinazoline scaffold. This is likely followed by a series of cyclization and modification reactions, catalyzed by as-yet-uncharacterized enzymes, to yield the intermediate, deoxypeganine .[13]
The Final Touch: Hydroxylation to this compound
The concluding step in the biosynthesis is the hydroxylation of deoxypeganine at the C-3 position to form this compound. This reaction is likely catalyzed by a hydroxylase , possibly a cytochrome P450 monooxygenase, although the specific enzyme has yet to be isolated and characterized from Adhatoda vasica. The presence of various hydroxylated quinazoline alkaloids in J. adhatoda supports the activity of such enzymes in the plant.[12]
Visualizing the Pathway: A Molecular Roadmap
To provide a clear and concise overview of the biosynthetic journey, the following diagrams illustrate the key steps and intermediates.
Caption: Overview of the proposed biosynthetic pathway of this compound.
Caption: Experimental workflow for elucidating the this compound biosynthetic pathway.
Experimental Methodologies: The Scientist's Toolkit
The elucidation of the this compound biosynthetic pathway relies on a multidisciplinary approach combining classical biochemical techniques with modern omics technologies.
Isotopic Labeling Studies
Principle: This foundational technique involves feeding the plant with precursor molecules containing stable isotopes (e.g., ¹³C, ¹⁵N). By tracing the incorporation of these isotopes into this compound and its intermediates using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, the metabolic route can be mapped.
Protocol for ¹³C-Labeling of this compound Precursors:
-
Precursor Selection: Prepare solutions of ¹³C-labeled anthranilic acid and ¹³C-labeled ornithine.
-
Plant Material Preparation: Use young, healthy Adhatoda vasica plants or sterile callus cultures.
-
Feeding: Administer the labeled precursors to the plants through hydroponic solution or to the callus culture medium.
-
Incubation: Allow the plants or cultures to metabolize the labeled precursors for a defined period.
-
Extraction: Harvest the plant material and perform a standard alkaloid extraction procedure.
-
Analysis:
-
LC-MS/MS: Separate the extracted alkaloids using liquid chromatography and analyze the mass spectra to detect the incorporation of ¹³C into this compound and potential intermediates.
-
NMR: Purify the labeled compounds and acquire ¹³C-NMR spectra to determine the specific positions of the incorporated isotopes, providing detailed insights into the bond formation and rearrangement steps.
-
Transcriptome Analysis and Gene Identification
Principle: By sequencing the complete set of RNA transcripts (transcriptome) from this compound-producing tissues of Adhatoda vasica, researchers can identify genes that are highly expressed and likely involved in the biosynthetic pathway.
Workflow for Identifying Biosynthetic Genes:
-
RNA Extraction: Isolate high-quality RNA from young leaves of Adhatoda vasica.
-
Library Preparation and Sequencing: Construct a cDNA library and perform high-throughput sequencing (e.g., Illumina).
-
De Novo Assembly and Annotation: Assemble the sequencing reads into transcripts and annotate them by comparing their sequences to known gene databases.
-
Candidate Gene Identification: Search the annotated transcriptome for genes encoding enzymes homologous to those known to be involved in alkaloid biosynthesis, such as anthranilate synthases, ornithine decarboxylases, methyltransferases, and hydroxylases.
-
Expression Analysis: Compare the expression levels of candidate genes in different tissues (e.g., leaves, stems, roots) and under different conditions to correlate their expression with this compound accumulation.
Enzyme Assays
Principle: Once candidate genes are identified, they can be cloned and expressed in a heterologous system (e.g., E. coli, yeast) to produce the corresponding enzymes. The activity of these recombinant enzymes can then be tested in vitro using the putative substrates.
Protocol for Anthranilate Synthase Assay:
-
Enzyme Preparation: Purify the recombinant anthranilate synthase from the expression system.
-
Reaction Mixture: Prepare a reaction buffer containing chorismate, glutamine, and Mg²⁺.
-
Enzyme Reaction: Initiate the reaction by adding the purified enzyme to the reaction mixture and incubate at an optimal temperature.
-
Product Detection: Stop the reaction and quantify the production of anthranilate using high-performance liquid chromatography (HPLC) or a spectrophotometric method.
-
Kinetic Analysis: Determine the kinetic parameters (Km and Vmax) of the enzyme to understand its efficiency.
Quantitative Insights: Understanding Pathway Dynamics
While detailed kinetic data for all enzymes in the this compound pathway are not yet available, studies on related enzymes in other plant species provide valuable benchmarks.
| Enzyme | Substrate(s) | Product | Typical Km (µM) |
| Anthranilate Synthase | Chorismate, Glutamine | Anthranilate | 1-10 (for Chorismate) |
| Ornithine Decarboxylase | Ornithine | Putrescine | 50-200 |
| Putrescine N-methyltransferase | Putrescine, SAM | N-methylputrescine | 20-100 (for Putrescine) |
Note: These values are approximate and can vary significantly between plant species and experimental conditions.
Future Directions and Applications
The elucidation of the this compound biosynthetic pathway opens up exciting avenues for future research and commercial applications:
-
Metabolic Engineering: By overexpressing key rate-limiting enzymes like anthranilate synthase or downregulating competing pathways, it is possible to enhance the production of this compound in Adhatoda vasica or in microbial fermentation systems.
-
Drug Discovery: A deeper understanding of the enzymatic machinery can facilitate the chemo-enzymatic synthesis of novel this compound analogs with improved pharmacological properties.
-
Synthetic Biology: The entire biosynthetic pathway could potentially be reconstituted in a microbial host, such as E. coli or Saccharomyces cerevisiae, for a sustainable and scalable production of this compound.
Conclusion
The biosynthesis of this compound in plants is a complex and elegant process that showcases the intricate metabolic networks within the plant kingdom. While significant progress has been made in identifying the key precursors and some of the crucial enzymes, further research is needed to fully characterize all the enzymatic steps and regulatory mechanisms. This technical guide provides a solid foundation for researchers to build upon, ultimately enabling the harnessing of this valuable natural product for the betterment of human health.
References
- Biharee, A., et al. (2023). Identification of hydroxyquinazoline alkaloids from Justicia adhatoda L. leaves, a traditional natural remedy with NF-κB and AP-1-mediated anti-inflammatory properties and antioxidant activity. Journal of Ethnopharmacology, 301, 115814.
- Padmanabhan, D., et al. (2025). Biosynthesis, therapeutic characteristics, origin and strategies to improve the yield of this compound in plants. Vegetos.
- Rachana, et al. (2011). Review & Future Perspectives of Using this compound, and Related Compounds. Indo Global Journal of Pharmaceutical Sciences, 1(1), 88-98.
- Singh, B., & Sharma, R. A. (2013). Anti-inflammatory and antimicrobial properties of pyrroloquinazoline alkaloids from Adhatoda vasica Nees. Phytomedicine, 20(5), 441-445.
- Singh, S. K., et al. (2017). Effect of elicitors on the production of pyrroloquinazoline alkaloids by stimulating anthranilate synthase activity in Adhatoda vasica Nees cell cultures. Protoplasma, 254(4), 1699-1709.
- Srinivasarao, D., et al. (2006). The antioxidant and anti-inflammatory activity of this compound against lung damage in rats. Journal of Health Science, 52(4), 437-442.
- The Pharma Innovation. (2021). Phytochemical analysis of Adhatoda vasica and identification of an isolated alkaloid this compound using HPTLC.
- Vertex AI Search. (2024). Google Search.
- Wikipedia contributors. (2023, December 12). Anthranilate synthase. In Wikipedia, The Free Encyclopedia.
- Wikipedia contributors. (2023, August 29). Putrescine N-methyltransferase. In Wikipedia, The Free Encyclopedia.
- Yun, D. J., et al. (1998). Metabolic engineering of plant alkaloid biosynthesis. Proceedings of the National Academy of Sciences, 95(16), 9073-9078.
- Deepthi, P., et al. (2022). De novo transcriptome analysis of Justicia adhatoda reveals candidate genes involved in major biosynthetic pathway. Molecular Biology Reports, 49(11), 10307-10314.
- Duraipandiyan, V., et al. (2015). Antimicrobial, Antioxidant, and Cytotoxic Properties of this compound Acetate Synthesized from this compound Isolated from Adhatoda vasica L.
- Frontiers Media S.A. (2022). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry.
- Frontiers Media S.A. (2013). Evolution of the key alkaloid enzyme putrescine N-methyltransferase from spermidine synthase. Frontiers in Plant Science.
- LGC Limited. (2023).
- Liu, Y., et al. (2015). In Vitro and In Vivo Metabolism and Inhibitory Activities of this compound, a Potent Acetylcholinesterase and Butyrylcholinesterase Inhibitor. Journal of Pharmaceutical and Biomedical Analysis, 107, 219-228.
- M. Bhambhani, S., et al. (2012). Enhanced production of this compound in Adhatoda vasica (L.) Nees. cell culture by elicitation. Plant Cell, Tissue and Organ Culture (PCTOC), 111(3), 345-352.
- National Center for Biotechnology Inform
- National Center for Biotechnology Information. (2009). Putrescine N-methyltransferase--the start for alkaloids. PubMed.
- National Center for Biotechnology Information. (2021).
- National Center for Biotechnology Information. (2016). justicia adhatoda. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
- National Center for Biotechnology Information. (2024).
- National Center for Biotechnology Information. (n.d.). Ornithine Decarboxylase.
- National Center for Biotechnology Information. (1970).
- National Center for Biotechnology Information. (2008). Biologically active quinoline and quinazoline alkaloids part I. PubMed Central.
- National Center for Biotechnology Information. (2024). This compound a quinazoline alkaloid from Justicia adhatoda L.: Its antioxidant property.
- ResearchGate GmbH. (n.d.). a Proposed mechanism of action of elicitors involved in accumulation of...
- ResearchGate GmbH. (n.d.). Review & Future Perspectives of Using this compound, and Related Compounds.
- ResearchGate GmbH. (n.d.). Synthesis and Structure-Activity Relationships of this compound Analogues as Bronchodilatory Agents.
- MDPI. (2023). Biochemical Characterization of Ornithine Decarboxylases from Solanaceae Plants Producing Tropane Alkaloids. MDPI.
- Bangladesh Journal of Pharmacology. (2016). Extraction, isolation, characterization, semi-synthesis and antiplasmodial activity of Justicia adathoda leaves. Bangladesh Journal of Pharmacology.
- ResearchGate GmbH. (n.d.). Structural elucidation of this compound. (A) Fourier transforms infrared...
- ResearchGate GmbH. (n.d.). Quinazoline Alkaloids and Related Chemistry.
- U.S. Patent and Trademark Office. (2004).
- Journal of Pharmacognosy and Phytochemistry. (2024). Estimation of this compound in the leaves of Adhatoda vasica (L). Nees with varying seasons and methods. Journal of Pharmacognosy and Phytochemistry.
Sources
- 1. phytojournal.com [phytojournal.com]
- 2. vegetosindia.org [vegetosindia.org]
- 3. researchgate.net [researchgate.net]
- 4. Valorization of Adhatoda vasica leaves: Extraction, in vitro analyses and in silico approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. De novo transcriptome analysis of Justicia adhatoda reveals candidate genes involved in major biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Diosgenin biosynthesis pathway and its regulation in Dioscorea cirrhosa L - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ameliorative potential of Adhatoda vasica against anti-tubercular drugs induced hepatic impairments in female Wistar rats in relation to oxidative stress and xeno-metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ikprress.org [ikprress.org]
- 11. research.unipd.it [research.unipd.it]
- 12. Identification of hydroxyquinazoline alkaloids from Justicia adhatoda L. leaves, a traditional natural remedy with NF-κB and AP-1-mediated anti-inflammatory properties and antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Deoxypeganine | C11H12N2 | CID 442894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics, dynamics, toxicology and molecular docking of bioactive alkaloid this compound from Adhatoda vasica: a promising toxin binder against aflatoxin B1 and ochratoxin A - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Preliminary In-Vitro and In-Vivo Evaluation of Vasicine
Foreword: Bridging Traditional Knowledge with Modern Drug Discovery
For centuries, Adhatoda vasica has been a cornerstone of traditional medicine, particularly in Ayurveda, for treating respiratory ailments.[1][2][3] The primary bioactive alkaloid, vasicine, is the focus of escalating interest in contemporary pharmacology. This guide provides an in-depth framework for the preliminary in-vitro and in-vivo evaluation of this compound, designed for researchers, scientists, and drug development professionals. Our approach is rooted in scientific integrity, offering not just protocols, but the strategic reasoning behind experimental choices to empower robust and insightful research.
Foundational Pharmacology of this compound
This compound, a quinazoline alkaloid, is the principal active compound in Adhatoda vasica.[3] Its pharmacological profile is multifaceted, with the most pronounced activities being bronchodilatory and uterotonic.[4][5] Emerging research also points towards its antimicrobial, antioxidant, and anti-inflammatory properties.[4][6][7] Understanding these diverse activities is crucial for designing a comprehensive preclinical evaluation strategy.
Mechanism of Action: A Glimpse into Cellular Pathways
Preliminary studies suggest that this compound's therapeutic effects may be mediated through various cellular mechanisms. Notably, its anti-inflammatory and antioxidant effects have been linked to the modulation of the PI3K/Akt signaling pathway, a critical regulator of cell proliferation, metabolism, and inflammation.[8] This pathway presents a key area of investigation for understanding the broader therapeutic potential of this compound.
In-Vitro Evaluation: Isolating and Characterizing this compound's Bioactivity
In-vitro assays are the foundational step in delineating the specific pharmacological effects of this compound, providing a controlled environment to study its direct interactions with biological targets.
Bronchodilatory Activity: Isolated Guinea Pig Tracheal Chain Assay
The isolated guinea pig tracheal chain preparation is a classic and reliable method for assessing the bronchodilatory effects of a compound.[3] This assay allows for the direct measurement of smooth muscle relaxation in response to the test substance.
Experimental Protocol:
-
Tissue Preparation:
-
Humanely euthanize a healthy adult guinea pig.
-
Carefully dissect the trachea and place it in a petri dish containing aerated Krebs-Henseleit solution.
-
Gently remove adhering connective tissue and cut the trachea into individual rings.
-
Suture the rings together to form a chain of 3-4 rings.
-
-
Organ Bath Setup:
-
Suspend the tracheal chain in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with carbogen (95% O2, 5% CO2).
-
Connect one end of the chain to a fixed point and the other to an isometric force transducer to record contractions.
-
Allow the tissue to equilibrate for at least 60 minutes under a resting tension of 1 g, with washes every 15 minutes.
-
-
Induction of Contraction and Treatment:
-
Induce a sustained contraction of the tracheal chain using a contractile agonist such as histamine (1 µM) or methacholine (1 µM).
-
Once the contraction has stabilized, add this compound cumulatively to the organ bath in increasing concentrations (e.g., 1 µM to 100 µM).
-
Record the relaxation response at each concentration.
-
-
Data Analysis:
-
Express the relaxation as a percentage of the maximum contraction induced by the agonist.
-
Calculate the EC50 (half-maximal effective concentration) for this compound.
-
Causality of Experimental Choices: The guinea pig trachea is used due to its high sensitivity to bronchoconstrictors and bronchodilators, making it an excellent model for respiratory smooth muscle pharmacology. Histamine and methacholine are chosen as contractile agents because they mimic key mediators of bronchoconstriction in asthma.
Uterotonic Activity: Isolated Rat Uterus Assay
This compound has been traditionally associated with uterine stimulant properties.[5] The isolated rat uterus assay provides a direct measure of its effect on uterine smooth muscle contractility.
Experimental Protocol:
-
Tissue Preparation:
-
Use a mature, non-pregnant female Wistar rat, pre-treated with stilbestrol (an estrogen) 24 hours prior to the experiment to sensitize the uterus.
-
Humanely euthanize the rat and dissect out the uterine horns.
-
Suspend a 2 cm segment of the uterine horn in an organ bath containing De Jalon's solution at 32°C, aerated with carbogen.
-
-
Recording and Treatment:
-
Connect the uterine strip to an isometric force transducer and apply a resting tension of 0.5 g.
-
Allow the tissue to equilibrate for 30-45 minutes.
-
Record the spontaneous contractions.
-
Add this compound in a cumulative manner (e.g., 0.1 µg/mL to 10 µg/mL) and record the changes in the force and frequency of contractions.
-
-
Data Analysis:
-
Compare the amplitude and frequency of contractions before and after the addition of this compound.
-
A positive uterotonic effect is indicated by an increase in the force and/or frequency of contractions.
-
Causality of Experimental Choices: The rat uterus is a standard model for studying uterotonic agents. Pre-treatment with estrogen is crucial as it enhances the sensitivity of the myometrium to contractile stimuli, providing a more robust and reproducible response.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
To assess the antimicrobial potential of this compound, the Minimum Inhibitory Concentration (MIC) assay is a quantitative method to determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Experimental Protocol:
-
Microorganism Preparation:
-
Culture the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) overnight in a suitable broth medium.
-
Dilute the bacterial culture to a standardized concentration (e.g., 1 x 10^6 CFU/mL).
-
-
Assay Setup:
-
In a 96-well microtiter plate, prepare serial two-fold dilutions of this compound in the appropriate broth medium.
-
Inoculate each well with the standardized bacterial suspension.
-
Include a positive control (broth with bacteria, no this compound) and a negative control (broth only).
-
-
Incubation and Reading:
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection as the lowest concentration of this compound that shows no turbidity (no bacterial growth).
-
-
Data Analysis:
-
The MIC value is reported in µg/mL.
-
Causality of Experimental Choices: The broth microdilution method is a standardized and widely accepted technique for determining MIC. The choice of bacterial strains should include both Gram-positive and Gram-negative organisms to assess the spectrum of antimicrobial activity.
Antioxidant Activity: DPPH and ABTS Radical Scavenging Assays
The antioxidant capacity of this compound can be evaluated using stable free radical scavenging assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).
Experimental Protocol (DPPH Assay):
-
Reagent Preparation:
-
Prepare a stock solution of DPPH in methanol.
-
Prepare various concentrations of this compound in methanol.
-
-
Assay Procedure:
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well.
-
Add different concentrations of this compound to the wells.
-
Include a control (DPPH solution with methanol) and a standard antioxidant (e.g., ascorbic acid).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement and Analysis:
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity.
-
Determine the IC50 value (the concentration of this compound required to scavenge 50% of the DPPH radicals).[1]
-
Causality of Experimental Choices: DPPH and ABTS are stable free radicals that are widely used to screen the antioxidant potential of natural products. They provide a rapid and straightforward assessment of a compound's ability to donate a hydrogen atom or an electron to neutralize free radicals.
In-Vivo Evaluation: Assessing this compound's Effects in a Whole Organism
In-vivo studies are essential to understand the pharmacological effects of this compound in a complex biological system, providing insights into its efficacy, safety, and pharmacokinetic profile.
Bronchodilatory Activity: Histamine-Induced Bronchospasm in Guinea Pigs
This model evaluates the ability of this compound to protect against experimentally induced bronchoconstriction in a living animal.
Experimental Protocol:
-
Animal Preparation:
-
Use healthy adult guinea pigs.
-
Administer this compound orally or intraperitoneally at various doses. A control group should receive the vehicle.
-
-
Induction of Bronchospasm:
-
After a specific pre-treatment time (e.g., 60 minutes), expose the animals to a histamine aerosol (e.g., 0.1% solution) in a closed chamber.
-
-
Observation and Data Collection:
-
Record the time until the onset of pre-convulsive dyspnea (PCD), a sign of severe bronchoconstriction.
-
A longer PCD time in the this compound-treated group compared to the control group indicates a protective effect.
-
-
Data Analysis:
-
Calculate the percentage increase in PCD time for the treated groups relative to the control group.
-
Causality of Experimental Choices: Guinea pigs are highly sensitive to histamine, which induces bronchospasm that closely mimics an asthmatic attack. This model is a well-established and relevant method for screening potential bronchodilator drugs.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is a classic and widely used assay to evaluate the acute anti-inflammatory activity of a compound.[6]
Experimental Protocol:
-
Animal Preparation:
-
Use adult Wistar or Sprague-Dawley rats.
-
Administer this compound orally or intraperitoneally at different doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
-
Induction of Inflammation:
-
One hour after drug administration, inject a 1% solution of carrageenan subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Edema:
-
Measure the paw volume using a plethysmometer immediately before the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of edema for each treated group compared to the control group.
-
Causality of Experimental Choices: Carrageenan is a phlogistic agent that induces a reproducible and well-characterized inflammatory response involving the release of various inflammatory mediators. This model allows for the assessment of a compound's ability to suppress this acute inflammatory process.
Data Presentation and Visualization
Clear and concise presentation of data is paramount for accurate interpretation and communication of research findings.
Quantitative Data Summary
| In-Vitro Assay | Parameter | This compound | Positive Control |
| Bronchodilator Activity | EC50 (µM) | [Insert Value] | [Insert Value (e.g., Isoprenaline)] |
| Uterotonic Activity | % Increase in Contraction Force (at 10 µg/mL) | [Insert Value] | [Insert Value (e.g., Oxytocin)] |
| Antimicrobial Activity (MIC) | S. aureus (µg/mL) | [Insert Value] | [Insert Value (e.g., Ciprofloxacin)] |
| E. coli (µg/mL) | [Insert Value] | [Insert Value (e.g., Ciprofloxacin)] | |
| Antioxidant Activity | DPPH IC50 (µg/mL) | [Insert Value] | [Insert Value (e.g., Ascorbic Acid)] |
| ABTS IC50 (µg/mL) | [Insert Value] | [Insert Value (e.g., Trolox)] |
| In-Vivo Assay | Parameter | This compound (Dose 1) | This compound (Dose 2) | Positive Control |
| Bronchodilator Activity | % Protection against Bronchospasm | [Insert Value] | [Insert Value] | [Insert Value (e.g., Salbutamol)] |
| Anti-inflammatory Activity | % Inhibition of Paw Edema (at 3h) | [Insert Value] | [Insert Value] | [Insert Value (e.g., Indomethacin)] |
Visualizing Experimental Workflows and Pathways
Experimental Workflow for In-Vitro Bronchodilator Assay
Caption: Workflow for the isolated guinea pig tracheal chain assay.
Proposed PI3K/Akt Signaling Pathway for this compound's Anti-inflammatory Action
Caption: this compound may exert anti-inflammatory effects by inhibiting the PI3K/Akt pathway.
Conclusion and Future Directions
This guide outlines a foundational framework for the preliminary in-vitro and in-vivo evaluation of this compound. The described protocols, when executed with precision, will yield valuable data on the bioactivity of this promising natural compound. Future research should aim to elucidate the precise molecular targets of this compound, explore its pharmacokinetic and toxicological profile in greater detail, and investigate its efficacy in more chronic and complex disease models. The journey from a traditional remedy to a modern therapeutic is paved with rigorous scientific inquiry, and the systematic study of this compound holds significant promise for the development of novel treatments for a range of human ailments.
References
- Amin, A. H., & Mehta, D. R. (1959). A Bronchodilator Alkaloid (Vasicinone) from Adhatoda vasica Nees.
- Claeson, U. P., Malmfors, T., Wikman, G., & Bruhn, J. G. (2000). Adhatoda vasica: a critical review of ethnopharmacological and toxicological data. Journal of ethnopharmacology, 72(1-2), 1–20. [Link]
- Duraipandiyan, V., Al-Harbi, N. A., Ignacimuthu, S., & Muthukumar, C. (2012). Antimicrobial, antioxidant, and cytotoxic properties of this compound acetate synthesized from this compound isolated from Adhatoda vasica L.
- Gautam, M. K., & Goel, R. K. (2014). Review & Future Perspectives of Using this compound, and Related Compounds. Indo Global Journal of Pharmaceutical Sciences, 4(2), 85-98. [Link]
- Karthikeyan, A., Shanthi, V., & Nagasathya, A. (2009). Preliminary phytochemical and antibacterial screening of Adhatoda vasica Linn. International Journal of ChemTech Research, 1(4), 1152-1156. [Link]
- Liu, Y., Zhang, J., Li, W., & Ma, H. (2015). Antitussive, expectorant, and bronchodilating effects of quinazoline alkaloids (±)-vasicine, deoxythis compound, and (±)-vasicinone from aerial parts of Peganum harmala L. Phytomedicine, 22(12), 1088-1095. [Link]
- Patel, H. R., & Patel, R. P. (2017). IN-VIVO AND IN-VITRO SCREENING MODELS OF ASTHMA: AN OVERVIEW. International Journal of Pharmaceutical Sciences and Research, 8(8), 3216-3226. [Link]
- Shahwar, D., Raza, M. A., Tariq, S., Riasat, M., & Ajaib, M. (2012). Enzyme inhibition, antioxidant and antibacterial potential of this compound isolated from Adhatoda vasica Nees. Pakistan journal of pharmaceutical sciences, 25(3), 651–656. [Link]
- Sun, W., Wang, S., Li, Y., Wu, C., & Wang, Y. (2020). Protective Effect Of this compound Against Myocardial Infarction In Rats Via Modulation Of Oxidative Stress, Inflammation, And The PI3K/Akt Pathway. Drug design, development and therapy, 14, 1135. [Link]
- Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine, 111(3), 544-547. [Link]
Sources
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. researchgate.net [researchgate.net]
- 3. pubs.vensel.org [pubs.vensel.org]
- 4. Assessing Antioxidant Potential: The Role of In Vitro and In Vivo Assays [greenskybio.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. scispace.com [scispace.com]
exploring the derivatives of vasicine and their potential bioactivity
An In-Depth Technical Guide
Topic: Exploring the Derivatives of Vasicine and Their Potential Bioactivity Audience: Researchers, scientists, and drug development professionals.
This compound, a quinazoline alkaloid isolated primarily from Adhatoda vasica, has served as a cornerstone in traditional medicine for centuries, particularly for respiratory ailments.[1][2] Its rich pharmacological profile, however, extends far beyond bronchodilation, encompassing anti-inflammatory, antioxidant, uterine stimulant, and antimicrobial properties.[1][3][4] This inherent bioactivity makes the this compound scaffold a privileged structure in medicinal chemistry, ripe for synthetic modification. This guide provides a comprehensive exploration of this compound derivatives, delving into the rationale behind their synthesis, structure-activity relationships (SAR), and emergent therapeutic potentials. We will examine key chemical modifications that have yielded compounds with enhanced potency and novel mechanisms of action, from potent bronchodilators to promising agents for neurodegenerative diseases. Detailed experimental protocols for isolation, synthesis, and bioactivity assessment are provided to equip researchers with the practical knowledge to innovate in this promising field.
The this compound Scaffold: A Natural Blueprint for Drug Discovery
This compound, chemically known as (3S)-1,2,3,9-Tetrahydropyrrolo[2,1-b]quinazolin-3-ol, is the principal bioactive alkaloid in the leaves of the Malabar nut tree (Adhatoda vasica) and is also found in Peganum harmala.[5][6] Its biological activity is often complemented by its natural oxide, vasicinone, with which it can act synergistically to produce pronounced bronchodilatory effects.[5][7]
The quinazoline core of this compound is a "privileged structure" in medicinal chemistry, a molecular framework that is capable of binding to multiple, unrelated biological targets. This versatility is the primary driver for the extensive research into its synthetic analogues. The goal of derivatization is multifaceted:
-
Enhance Potency: To increase the desired therapeutic effect at lower concentrations.
-
Improve Selectivity: To minimize off-target effects and reduce toxicity.
-
Modulate Pharmacokinetics: To improve absorption, distribution, metabolism, and excretion (ADME) properties.
-
Explore Novel Bioactivities: To uncover new therapeutic applications beyond its traditional uses.
Caption: Core chemical structures of this compound and its natural oxide, Vasicinone.
Synthetic Derivatives and Structure-Activity Relationship (SAR) Insights
The this compound molecule offers several sites for chemical modification, primarily on its three rings (A, B, and C) and the hydroxyl group.
Ring C Modification: Expanding the Pharmacophore
One of the most successful strategies has been the modification of the five-membered C ring. Expanding this ring to a seven-membered system led to the synthesis of 7,8,9,10-Tetrahydroazepino[2,1-b] quinazolin-12(6H)one (RLX). This structural alteration dramatically enhances bronchodilatory activity, with reports suggesting it is 6-10 times more potent than the standard-of-care drug aminophylline.[8][9] This highlights the critical role of the spatial arrangement of the quinazoline nitrogen and the carbonyl group for interaction with the target receptor.
Hydroxyl Group Acylation: Unveiling New Activities
The secondary alcohol at the C3 position is a prime target for esterification. Acetylation of this compound yields this compound acetate, a derivative that has demonstrated a distinct and potent bioactivity profile. Studies have shown it possesses significant antimicrobial activity against various bacterial strains, including E. aerogenes and P. aeruginosa, as well as promising cytotoxic activity against A549 lung adenocarcinoma cells.[10] This transformation from a primarily bronchodilatory agent to one with antimicrobial and cytotoxic potential underscores how a simple synthetic step can unlock entirely new therapeutic avenues.
Semi-Synthesis for Multi-Target Drug Discovery: The Case of Alzheimer's Disease
Leveraging the this compound scaffold's ability to cross the blood-brain barrier, researchers have developed derivatives aimed at complex neurodegenerative disorders. A series of semi-synthetic 3-OH pyrrolidine derivatives have been created to act as multi-target agents for Alzheimer's disease.[11] The lead compound from this series, VA10, exhibits a compelling therapeutic profile by simultaneously inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), reducing the aggregation of amyloid-beta (Aβ1-42) plaques, and showing neuroprotective effects.[11] This work exemplifies a sophisticated drug design strategy, moving from a single target to a multi-target approach to address a complex pathology.
Summary of Bioactive this compound Derivatives
| Derivative Name/Class | Structural Modification | Key Bioactivity Enhancement / Change | Quantitative Data (Example) |
| RLX | Ring C expansion (5- to 7-membered) | Potent Bronchodilation | 6-10x more potent than aminophylline[9] |
| This compound Acetate | Acetylation of C3-hydroxyl group | Antimicrobial, Cytotoxic, Antioxidant | MIC vs. E. aerogenes: 125 µg/mL[10] |
| VA10 | Semi-synthetic 3-OH pyrrolidine | Anti-Alzheimer's (Multi-target) | Inhibits AChE, reduces Aβ aggregation[11] |
| Bromhexine | Synthetic Analogue | Mucolytic, Expectorant | Established clinical use[12] |
Mechanisms of Action: From Respiratory Relief to Neuroprotection
The diverse bioactivities of this compound derivatives are rooted in their ability to modulate multiple biological pathways.
Bronchodilation and Respiratory Effects
The bronchodilatory action of this compound has been compared to that of theophylline.[5] While the exact mechanism is not fully elucidated, it is believed to involve the relaxation of tracheal smooth muscle. The combination of this compound and vasicinone demonstrates pronounced synergistic bronchodilatory and respiratory stimulant activity.[5][7]
Anti-inflammatory and Antioxidant Pathways
This compound has been shown to exert protective effects against myocardial infarction by inhibiting oxidative stress and inflammation.[3] This activity is mediated, in part, through the activation of the PI3K/Akt/mTOR signaling pathway.[3][12] This pathway is a central regulator of cell growth, survival, and stress resistance. By activating this cascade, this compound can suppress apoptosis and reduce tissue damage caused by ischemic events.
Caption: this compound's modulation of the PI3K/Akt/mTOR signaling pathway.
Experimental Protocols: A Practical Guide
Scientific integrity requires reproducible and well-documented methodologies. The following protocols provide a framework for the isolation, synthesis, and evaluation of this compound and its derivatives.
Protocol 1: Extraction and Isolation of this compound from Adhatoda vasica
Causality: This protocol utilizes a classic acid-base extraction method. This compound, as an alkaloid, is basic. It is first extracted into an acidic aqueous solution as a salt, which separates it from neutral and acidic plant components. Basifying the aqueous extract then precipitates the this compound free base, which can be collected.
-
Preparation: Air-dry fresh leaves of Adhatoda vasica in the shade and pulverize into a coarse powder.
-
Maceration: Soak 500g of the leaf powder in 2.5 L of 95% ethanol for 72 hours with occasional shaking.
-
Filtration & Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to obtain a viscous, dark green residue.
-
Acid-Base Extraction:
-
Acidify the residue with 2% sulfuric acid (H₂SO₄) and filter to remove insoluble matter.
-
Transfer the acidic solution to a separatory funnel. Make the solution alkaline (pH 9-10) by the slow addition of a saturated sodium carbonate (Na₂CO₃) solution. A precipitate will form.
-
Extract the alkaline solution three times with chloroform (CHCl₃).
-
-
Purification:
-
Combine the chloroform extracts and wash with distilled water.
-
Dry the chloroform layer over anhydrous sodium sulfate (Na₂SO₄).
-
Evaporate the chloroform to dryness to yield crude this compound.
-
-
Recrystallization: Recrystallize the crude product from ethanol to obtain pure this compound needles.[10]
Protocol 2: Synthesis of this compound Acetate
Causality: This is a standard acetylation reaction where the nucleophilic hydroxyl group of this compound attacks the electrophilic carbonyl carbon of acetic anhydride. Pyridine acts as a catalyst and a base to neutralize the acetic acid byproduct.
-
Reaction Setup: Dissolve 100 mg of isolated this compound in 5 mL of dry pyridine in a round-bottom flask.
-
Acetylation: Add 0.5 mL of acetic anhydride to the solution.
-
Incubation: Stir the reaction mixture at room temperature for 24 hours.
-
Workup:
-
Pour the mixture into 50 mL of crushed ice and stir until the ice melts completely.
-
Extract the aqueous solution with dichloromethane (CH₂Cl₂).
-
Wash the organic layer sequentially with 5% HCl, saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine.
-
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield this compound acetate.[10]
-
Validation: Confirm the product structure using analytical techniques such as NMR (¹H, ¹³C) and Mass Spectrometry.
Protocol 3: In Vitro Antioxidant Activity (DPPH Assay)
Causality: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a self-validating system. DPPH is a stable free radical with a deep violet color. When it accepts an electron or hydrogen radical from an antioxidant, it becomes a stable, colorless/yellowish molecule. The degree of color change, measured spectrophotometrically, is directly proportional to the antioxidant capacity of the sample.
-
Preparation: Prepare a stock solution of the test compound (e.g., this compound acetate) in methanol (1 mg/mL). Prepare a 0.1 mM solution of DPPH in methanol.
-
Assay:
-
In a 96-well plate, add 100 µL of various concentrations of the test compound (serially diluted from the stock solution).
-
Add 100 µL of the DPPH solution to each well.
-
Ascorbic acid is used as a positive control. Methanol is used as a blank.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Data Analysis: Determine the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) by plotting inhibition percentage against concentration.[13]
Caption: General workflow for the development of this compound derivatives.
Conclusion and Future Perspectives
This compound has proven to be more than just a traditional remedy; it is a versatile chemical scaffold for modern drug discovery. The synthesis of its derivatives has led to compounds with significantly enhanced potency in its native therapeutic area and has unlocked entirely new applications in oncology, infectious diseases, and neurodegeneration.
The future of this compound research is promising. Key areas of focus should include:
-
Nanoformulations: Developing advanced drug delivery systems (e.g., liposomes, polymeric nanoparticles) to improve the solubility, bioavailability, and targeted delivery of this compound and its derivatives.[4]
-
Mechanism-of-Action Studies: Utilizing advanced molecular biology techniques to fully elucidate the signaling pathways and molecular targets of the most potent derivatives.
-
Toxicological Profiling: Conducting comprehensive safety and toxicity studies to ensure the clinical viability of new lead compounds.
By integrating classical medicinal chemistry with modern pharmacological and formulation strategies, the full therapeutic potential of the this compound family of compounds can be realized, paving the way for a new generation of nature-inspired medicines.
References
- This compound: A Comprehensive Guide to its Properties, Applic
- Synthesis and Structure-Activity Relationships of this compound Analogues as Bronchodilatory Agents.
- Pharmacokinetics, dynamics, toxicology and molecular docking of bioactive alkaloid this compound from Adhatoda vasica: a promising toxin binder against aflatoxin B1 and ochratoxin A.
- This compound. Wikipedia.
- Protective Effect Of this compound Against Myocardial Infarction In Rats Via Modulation Of Oxidative Stress, Inflammation, And The PI3K/Akt Pathway.
- An Outline on this compound, its Ethnomedical and Nanoformul
- SYNTHESIS OF SOME N-HETROCYCLIC ANALOGS OF this compound. International Journal of Pharmaceutical Sciences and Research.
- This compound – Knowledge and References. Taylor & Francis Online.
- This compound, (peganine). New Drug Approvals.
- Antimicrobial, Antioxidant, and Cytotoxic Properties of this compound Acetate Synthesized from this compound Isolated from Adhatoda vasica L.
- This compound a quinazoline alkaloid from Justicia adhatoda L.: Its antioxidant property.
- This compound and structurally related quinazolines. Taipei Medical University.
- Vasicinone. Wikipedia.
- Review & Future Perspectives of Using this compound, and Related Compounds.
- Discovery of multi-target directed 3-OH pyrrolidine derivatives through a semisynthetic approach from alkaloid this compound for the tre
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Protective Effect Of this compound Against Myocardial Infarction In Rats Via Modulation Of Oxidative Stress, Inflammation, And The PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. Vasicinone - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. ijpsr.com [ijpsr.com]
- 10. Antimicrobial, Antioxidant, and Cytotoxic Properties of this compound Acetate Synthesized from this compound Isolated from Adhatoda vasica L - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of multi-target directed 3-OH pyrrolidine derivatives through a semisynthetic approach from alkaloid this compound for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Title: A Validated Reversed-Phase HPLC Method for the Robust Quantification of Vasicine in Botanical Extracts and Pharmaceutical Formulations
An Application Note for Drug Development Professionals
Abstract
This application note details a comprehensive, validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the accurate and precise quantification of vasicine. This compound, a quinazoline alkaloid primarily isolated from Adhatoda vasica, is a pharmacologically significant compound known for its bronchodilatory and respiratory stimulant properties.[1][2] The increasing interest in this compound for pharmaceutical development necessitates a reliable analytical method for quality control, stability testing, and pharmacokinetic studies. This guide provides a step-by-step protocol, from sample preparation to method validation according to the International Council for Harmonisation (ICH) guidelines, ensuring scientific integrity and reproducibility.[3][4]
Introduction and Scientific Rationale
This compound is the principal bioactive alkaloid in the leaves of Adhatoda vasica (also known as Justicia adhatoda), a plant with a long history of use in Ayurvedic and Unani medicine for treating respiratory ailments.[1][2][5] Its therapeutic potential has led to its investigation as a standalone active pharmaceutical ingredient (API) and as a biomarker for the standardization of herbal formulations.[1]
The quantification of this compound presents an analytical challenge due to its potential presence in complex botanical matrices. RP-HPLC is the method of choice for this application due to its high resolving power, sensitivity, and specificity.[4] This method utilizes a non-polar stationary phase (typically C18) and a polar mobile phase. This compound, being a moderately polar molecule, is retained on the column and then eluted by adjusting the polarity of the mobile phase, allowing for its separation from other matrix components. The inclusion of an acid modifier in the mobile phase is critical; this compound contains a basic secondary amine, and the acidic conditions ensure its protonation, which leads to sharper, more symmetrical peaks and improved chromatographic performance.[1][6]
Materials and Reagents
Instrumentation
-
HPLC System equipped with:
-
Quaternary Gradient Pump
-
Autosampler
-
Thermostatted Column Compartment
-
Photodiode Array (PDA) or UV-Vis Detector[1]
-
Chemicals and Standards
-
This compound reference standard (Purity >99.0%)
-
Acetonitrile (HPLC Grade)[1]
-
Methanol (HPLC Grade)[7]
-
Water (HPLC or Milli-Q Grade)
-
Trifluoroacetic Acid (TFA) (HPLC Grade)[1]
-
Ammonia Solution
-
Chloroform
-
n-Hexane
-
Acetic Acid
Chromatographic Conditions
The selection of chromatographic parameters is pivotal for achieving optimal separation. The following conditions have been established as a robust starting point for analysis.
| Parameter | Optimized Condition | Rationale |
| Analytical Column | C18 Column (e.g., 4.6 x 150 mm, 3.5 µm) | The C18 stationary phase provides excellent retention and separation for moderately polar alkaloids like this compound. |
| Mobile Phase | 0.1% Trifluoroacetic Acid (TFA) in Water (A) : Acetonitrile (B) (90:10 v/v)[1] | An isocratic system is simple and robust. TFA acts as an ion-pairing agent, protonating the this compound molecule to prevent peak tailing and improve symmetry. The 90:10 ratio provides sufficient retention for baseline separation from early-eluting impurities. |
| Flow Rate | 1.0 mL/min[1][9] | This flow rate provides a balance between analysis time, resolution, and system backpressure. |
| Column Temperature | 25 °C[1] | Maintaining a constant temperature ensures reproducible retention times and minimizes fluctuations in viscosity. |
| Detection Wavelength | 280 nm | This compound exhibits significant UV absorbance at this wavelength. A PDA detector is recommended to confirm peak purity by analyzing the entire spectrum. |
| Injection Volume | 10 µL[1] | A small injection volume prevents column overloading and peak distortion. |
| Run Time | ~15 minutes | Sufficient time to allow for the elution of this compound and any late-eluting compounds, followed by column re-equilibration. |
Detailed Experimental Protocols
Protocol 1: Preparation of Standard Solutions
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Perform serial dilutions from the primary stock solution using the mobile phase to prepare a series of calibration standards. A typical concentration range would be 1-100 µg/mL.[1][9] These solutions are used to establish the linearity of the method.
Protocol 2: Sample Preparation and Extraction from Botanical Material
This protocol employs an acid-base extraction technique to effectively isolate the alkaloid from the complex plant matrix.[1][10]
-
Initial Extraction: Accurately weigh 1 g of dried, finely powdered plant material (e.g., Adhatoda vasica leaves) into a flask.[10] Add 30 mL of methanol and extract using sonication for 30 minutes. Filter the extract and repeat the extraction process twice more with fresh methanol.
-
Solvent Evaporation: Combine the methanolic extracts and evaporate to dryness under reduced pressure using a rotary evaporator.
-
Acid-Base Partitioning: a. Redissolve the dried extract in 15 mL of 5% acetic acid.[1][10] b. Transfer the acidic solution to a separatory funnel and wash three times with 15 mL of n-hexane to remove non-polar impurities like chlorophyll and fats (defatting). Discard the n-hexane layers.[1][10] c. Make the aqueous layer alkaline (pH ~9) by carefully adding ammonia solution.[1][10] d. Extract the now basic aqueous layer three times with 15 mL of chloroform. The this compound will partition into the organic chloroform layer.[1][10]
-
Final Preparation: Combine the chloroform extracts and evaporate to dryness. Reconstitute the final residue in a precise volume (e.g., 5.0 mL) of the mobile phase.
-
Filtration: Prior to injection, filter the final sample solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.[9]
Caption: Workflow for this compound Extraction and Sample Preparation.
Method Validation Protocol (ICH Guidelines)
Method validation is essential to demonstrate that the analytical procedure is suitable for its intended purpose.[11] The following parameters must be evaluated.
Caption: Key Parameters for HPLC Method Validation.
Validation Parameters and Acceptance Criteria
| Parameter | Procedure | Acceptance Criteria |
| Specificity | Analyze blank (mobile phase) and placebo (sample matrix without this compound) samples. | No interfering peaks should be observed at the retention time of this compound. The peak should be spectrally pure as confirmed by PDA analysis. |
| Linearity | Analyze 5-7 concentrations of the standard solution. Construct a calibration curve of peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.999.[1][9] |
| Accuracy (% Recovery) | Perform recovery studies by spiking a known amount of this compound standard into the sample matrix at three levels (e.g., 80%, 100%, 120%). Analyze in triplicate.[6] | Mean recovery should be within 98.0% - 102.0%.[12] |
| Precision (% RSD) | Repeatability (Intra-day): Analyze six replicates of a sample on the same day. Intermediate (Inter-day): Analyze the sample on two different days. | Relative Standard Deviation (%RSD) should be ≤ 2.0%.[9] |
| LOD & LOQ | Determine based on the signal-to-noise (S/N) ratio from chromatograms of low-concentration standards or calculate from the calibration curve's slope. | S/N ratio should be approximately 3:1 for Limit of Detection (LOD) and 10:1 for Limit of Quantitation (LOQ).[1][8] |
| Robustness | Introduce small, deliberate variations to the method (e.g., mobile phase composition ±2%, flow rate ±0.1 mL/min, column temperature ±2°C) and assess the impact.[11] | The %RSD of the results should remain ≤ 2.0%, indicating the method is reliable under minor variations. |
Results and Discussion
A typical chromatogram from this method will show a sharp, well-resolved peak for this compound with a retention time of approximately 7-9 minutes. The validation data, when meeting the criteria in the table above, confirms the method is linear, accurate, precise, and specific for the quantification of this compound. The LOD and LOQ values indicate the sensitivity of the method.[1][8] For instance, reported LOD and LOQ values for similar methods are often in the low ng/mL to µg/mL range, making the method suitable for detecting trace amounts.[1][8][9]
Conclusion
The RP-HPLC method described herein provides a reliable, robust, and accurate tool for the quantification of this compound. The detailed protocols for sample preparation and method validation ensure that the procedure adheres to the stringent requirements of the pharmaceutical industry and regulatory bodies. This application note serves as a complete guide for researchers, scientists, and quality control analysts involved in the development and analysis of products containing Adhatoda vasica or purified this compound.
References
- Rapid, sensitive, and validated UPLC/Q-TOF-MS method for quantitative determination of this compound in Adhatoda vasica and its in vitro culture. (n.d.). National Institutes of Health.
- Isolation and characterization of this compound from Adhatoda vasica (Adusa). (n.d.). International Journal of Research and Development in Pharmacy and Life Sciences.
- Suthar, A., et al. (2010). Simultaneous RP-HPLC Quantification of this compound and Vasicinone in Adhatoda vasica and its Formulation. Journal of Planar Chromatography – Modern TLC, 23, 606-610.
- Kumar, J. K., et al. (2024). Quantitative analysis of this compound and vasicinone in Adhatoda vasica (Nees.) using RP-HPLC: distribution and solvent extraction efficiency. Natural Product Research, 1-7.
- Quantitative analysis of this compound and vasicinone in Adhatoda vasica (Nees.) using RP-HPLC. (2024). Taylor & Francis Online.
- Janakiraman, H., et al. (2016). Simultaneous determination of this compound and vasicinone by High-performance liquid chromatography in roots of eight Sida species. Pharmacognosy Research, 8(4), 269–274.
- Kumar, J. K., et al. (2024). Quantitative analysis of this compound and vasicinone in Adhatoda vasica (Nees.) using RP-HPLC: distribution and solvent extraction efficiency. PubMed.
- Farooqui, N. A., et al. (2014). Development and validation of reverse phase high-performance liquid chromatography method for quantitative estimation of this compound in bulk and pharmaceutical dosage form. ResearchGate.
- Antimicrobial, Antioxidant, and Cytotoxic Properties of this compound Acetate Synthesized from this compound Isolated from Adhatoda vasica L. (n.d.). National Institutes of Health.
- Isolation, characterization and inhibition effect of this compound on mild steel corrosion in 1N HCl. (n.d.). Journal of Chemical and Pharmaceutical Research.
- HPLC Determination of this compound. (n.d.). Scribd.
- HPLC determination of vascine and vacicinone in Adhatoda vasica with photo diode array detection. (2007). ResearchGate.
- Phytochemical analysis of Adhatoda vasica and identification of an isolated alkaloid this compound using HPTLC. (2021). The Pharma Innovation Journal.
- An Outline on this compound, its Ethnomedical and Nanoformulation Approach. (n.d.). Semantic Scholar.
- Development and validation of an HPLC-DAD method for Rapid quantification of this compound in Adhatoda vasica leaves and commercial products. (2022). PubMed.
- Environmental variations on physicochemical properties in this compound content of Adhatoda vasica - An ayurvedic medicinal plant. (2019). ResearchGate.
- METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. (2024). Zenodo.
- Process for the production of this compound. (2004). Google Patents.
- Review & Future Perspectives of Using this compound, and Related Compounds. (2011). ResearchGate.
- New Method Development by HPLC and Validation as per ICH Guidelines. (2020). Acta Scientific.
Sources
- 1. akjournals.com [akjournals.com]
- 2. US6676976B2 - Process for the production of this compound - Google Patents [patents.google.com]
- 3. tandfonline.com [tandfonline.com]
- 4. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 5. researchgate.net [researchgate.net]
- 6. Rapid, sensitive, and validated UPLC/Q-TOF-MS method for quantitative determination of this compound in Adhatoda vasica and its in vitro culture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijrdpl.com [ijrdpl.com]
- 8. Simultaneous determination of this compound and vasicinone by High-performance liquid chromatography in roots of eight Sida species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
- 11. actascientific.com [actascientific.com]
- 12. Development and validation of an HPLC-DAD method for Rapid quantification of this compound in Adhatoda vasica leaves and commercial products - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Capillary Electrophoresis for the Quantitative Analysis of Vasicine in Botanical Extracts
Introduction
Vasicine, a quinazoline alkaloid, is the primary bioactive compound found in the leaves of Adhatoda vasica (L.) Nees. It is renowned for its significant bronchodilatory and respiratory stimulant properties, making it a key component in numerous traditional and modern pharmaceutical formulations for treating respiratory ailments.[1] The therapeutic efficacy of these formulations is directly linked to the concentration of this compound. Consequently, a precise, reliable, and efficient analytical method for its quantification is paramount for quality control in raw materials and finished products.
High-Performance Capillary Electrophoresis (HPCE), also known as Capillary Electrophoresis (CE), offers distinct advantages over traditional chromatographic techniques like HPLC. These include higher separation efficiency, shorter analysis times, and significantly lower consumption of solvents and samples, positioning it as a cost-effective and environmentally friendly analytical tool.[2]
This application note provides a comprehensive, validated protocol for the quantitative determination of this compound using HPCE. The methodology detailed herein is designed for researchers, quality control analysts, and drug development professionals seeking a robust and reproducible analytical solution.
Principle of the Method
Capillary Zone Electrophoresis (CZE) is the fundamental mode of HPCE used in this application. The separation mechanism is based on the differential migration of charged analytes within a narrow-bore fused-silica capillary under the influence of a high-voltage electric field.[3]
This compound is a basic alkaloid. The background electrolyte (BGE) is maintained at a low pH (pH 2.1), ensuring that the tertiary amine group in this compound is protonated, conferring a net positive charge on the molecule. When a positive voltage is applied, two phenomena drive the movement of ions within the capillary:
-
Electrophoretic Mobility (μ_ep_): The positively charged this compound cations are attracted towards the cathode (negative electrode). Their velocity is proportional to their charge-to-size ratio.
-
Electroosmotic Flow (EOF): At low pH, the interaction between the buffer ions and the capillary's inner wall is minimized, but a slight EOF towards the cathode may still be present.
The combined effect of electrophoretic mobility and EOF results in the rapid migration of this compound towards the cathode, where it is detected by a UV detector. The low pH of the BGE is critical for achieving optimal resolution and preventing the this compound peak from merging with the solvent front.
Experimental Workflow
The overall process, from sample acquisition to final data analysis, is outlined below. This workflow ensures a systematic and reproducible approach to the analysis.
Figure 1: General workflow for the HPCE analysis of this compound.
Materials and Reagents
-
Instrumentation:
-
Chemicals and Reagents:
-
Solutions:
-
Background Electrolyte (BGE): Prepared by mixing a 10 mM solution of sodium borate with a 20 mM sodium dihydrogen phosphate solution. The pH is adjusted to 2.1 using dilute phosphoric acid. The BGE must be filtered through a 0.45 µm nylon membrane filter before use. The choice of a low pH buffer is crucial for ensuring this compound is fully protonated and for optimizing resolution.
-
Capillary Wash Solutions: 0.1 M Sodium Hydroxide (NaOH), Deionized Water.
-
Sample Diluent: Methanol.
-
Protocols
Sample Preparation (Plant Material)
This protocol is adapted for dried leaf powder of Adhatoda vasica.
-
Weighing: Accurately weigh approximately 10 g of finely powdered, dried plant material into a 250 mL Erlenmeyer flask.[5]
-
Extraction: Add 100 mL of methanol to the flask.[5]
-
Agitation: Place the flask on an orbital shaker at 150 rpm and shake overnight at ambient temperature to ensure thorough extraction of the alkaloids.[5] Alternatively, sonication for 30-60 minutes can be used.
-
Filtration: Filter the extract through Whatman No. 1 filter paper. For HPCE analysis, it is critical to further clarify the filtrate by passing it through a 0.45 µm nylon membrane filter to prevent capillary blockage.[2]
-
Dilution: Dilute the filtered extract with methanol as needed to bring the this compound concentration within the linear range of the calibration curve.
HPCE Instrumentation and Method
5.2.1 Capillary Conditioning
Proper capillary conditioning is essential for achieving reproducible migration times and peak areas.
-
New Capillary:
-
Rinse with 0.1 M NaOH for 10 min.
-
Rinse with deionized water for 10 min.
-
Rinse with BGE for 15 min.
-
-
Pre-Run Conditioning (Between each injection):
-
Rinse with 0.1 M NaOH for 2 min.
-
Rinse with deionized water for 2 min.
-
Rinse with BGE for 3 min.
-
-
Post-Analysis Shutdown:
-
Rinse with 0.1 M NaOH for 5 min.
-
Rinse with deionized water for 5 min.
-
Purge with air for 5 min.
-
5.2.2 HPCE Operating Parameters
The following table summarizes the optimized instrumental parameters for the separation of this compound.
| Parameter | Recommended Setting | Rationale |
| Capillary | Fused-silica, 47 cm (38.5 cm effective) x 50 µm I.D. | Standard dimensions providing good resolution and analysis time.[4] |
| Background Electrolyte | 10 mM Sodium Borate + 20 mM NaH₂PO₄, pH 2.1 | Low pH ensures this compound is cationic for optimal separation. |
| Separation Voltage | +19 kV (Positive Polarity) | Provides efficient separation within a reasonable timeframe (~11 min).[4] |
| Capillary Temperature | 40 °C | Higher temperature reduces buffer viscosity, speeding up analysis.[4] |
| Injection Mode | Hydrodynamic (Pressure) | |
| Injection Parameters | 50 mbar for 3 seconds | Introduces a small, precise sample plug for high efficiency.[4] |
| Detection Wavelength | 210 nm | Provides good sensitivity for this compound detection. |
Calibration and Quantification
-
Stock Solution: Prepare a stock solution of this compound reference standard at 1.0 mg/mL in methanol.
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solution to achieve concentrations ranging from 10.0 µg/mL to 100.0 µg/mL.
-
Calibration Curve: Inject each working standard in triplicate. Construct a calibration curve by plotting the peak area against the concentration of this compound.
-
Sample Analysis: Inject the prepared sample extracts (from section 5.1) in triplicate.
-
Calculation: Determine the concentration of this compound in the sample using the linear regression equation derived from the calibration curve. The final content is typically expressed as a percentage of the dry weight of the plant material (% w/w).
Method Validation
To ensure the reliability of the results, the method must be validated according to standard guidelines. The following parameters should be assessed.
| Validation Parameter | Protocol | Acceptance Criteria | Typical Results |
| Linearity & Range | Analyze calibration standards (n=5) in triplicate from 10-100 µg/mL. | Correlation Coefficient (r²) > 0.999 | r² = 0.9994 - 0.9996 |
| Accuracy (% Recovery) | Spike a known amount of this compound standard into a pre-analyzed plant extract at three concentration levels. Analyze in triplicate. | Recovery between 95-105% | 96.8% - 98.9% |
| Precision (RSD%) | Intra-day: Analyze a standard solution (n=6) on the same day. Inter-day: Analyze a standard solution (n=6) on three different days. | RSD < 3.0% | Relative Peak Area RSD < 2.0% |
| Specificity | Analyze a blank (methanol), a standard, and a plant extract. Confirm peak identity by spiking the extract with the standard. | The this compound peak should be well-resolved from other matrix components. Migration times should match. | Peak assignment confirmed by spiking and UV spectra comparison. |
| LOD & LOQ | Determine based on the signal-to-noise ratio (S/N) method. | LOD: S/N ≥ 3:1 LOQ: S/N ≥ 10:1 | Method is sensitive for typical this compound concentrations in extracts.[7] |
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Shifting Migration Times | 1. Inconsistent capillary temperature. 2. BGE depletion or change in pH. 3. Inadequate capillary conditioning. | 1. Ensure thermostatting is stable at 40°C. 2. Replace inlet/outlet vials with fresh BGE every 5-10 runs. 3. Strictly follow the pre-run conditioning protocol. |
| Poor Peak Shape (Tailing) | 1. Adsorption of this compound onto the capillary wall. 2. Sample overload. | 1. Ensure BGE pH is low (2.1) and conditioning is thorough. 2. Dilute the sample further. |
| Low Sensitivity / No Peak | 1. Incorrect detection wavelength. 2. Sample concentration too low. 3. Capillary blockage. | 1. Verify detector is set to 210 nm. 2. Prepare a more concentrated extract or reduce dilution. 3. Perform a full capillary wash cycle; filter all samples and buffers. |
| Baseline Noise / Spikes | 1. Air bubbles in the capillary or buffer. 2. Particulates in the sample or BGE. | 1. Degas the BGE before use. 2. Ensure all solutions are filtered through a 0.45 µm filter. |
Conclusion
The High-Performance Capillary Electrophoresis method detailed in this application note is a rapid, accurate, and highly efficient technique for the quantitative analysis of this compound in botanical extracts. The method demonstrates excellent performance in terms of linearity, accuracy, and precision, making it suitable for routine quality control and research applications. Its low solvent consumption and short analysis time offer significant advantages over conventional HPLC methods, aligning with modern principles of green analytical chemistry.
References
- Avula, B., Begum, S., Ahmed, S., Choudhary, M. I., & Khan, I. A. (2008). Quantitative determination of this compound and vasicinone in Adhatoda vasica by high performance capillary electrophoresis. Die Pharmazie - An International Journal of Pharmaceutical Sciences, 63(2), 93-96. [Link]
- Avula, B., Begum, S., Ahmed, S., Choudhary, M. I., & Khan, I. A. (2008). Quantitative determination of this compound and vasicinone in Adhatoda vasica by high performance capillary electrophoresis. Ingenta Connect. [Link]
- Begum, S., et al. (2008). Quantitative determination of this compound and vasicinone in Adhatoda vasica by high performance capillary electrophoresis.
- Shende, V. V., et al. (2015). Simultaneous determination of this compound and vasicinone by High-performance liquid chromatography in roots of eight Sida species. Pharmacognosy Research, 7(3), 256–260. [Link]
- Soni, A., & Mehta, A. (2016). Isolation and characterization of this compound from Adhatoda vasica (Adusa). International Journal of Pharmaceutical Sciences and Research, 7(8), 3324-3329. [Link]
- Sayeed, M., et al. (2016). Rapid, sensitive, and validated UPLC/Q-TOF-MS method for quantitative determination of this compound in Adhatoda vasica and its in vitro culture. Pharmacognosy Magazine, 12(Suppl 2), S229–S235. [Link]
- Agilent Technologies. (n.d.). High Performance Capillary Electrophoresis Primer. [Link]
- The Pharma Innovation Journal. (2021). Phytochemical analysis of Adhatoda vasica and identification of an isolated alkaloid this compound using HPTLC. [Link]
Sources
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. Quantitative determination of this compound and vasicinone in Adhatoda vasica by high performance capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of this compound and vasicinone by High-performance liquid chromatography in roots of eight Sida species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijrdpl.com [ijrdpl.com]
- 7. Rapid, sensitive, and validated UPLC/Q-TOF-MS method for quantitative determination of this compound in Adhatoda vasica and its in vitro culture - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Enhancing Vasicine Bioavailability Through Nanoformulations
Introduction: The Vasicine Conundrum
This compound, a quinazoline alkaloid extracted from Adhatoda vasica, has a rich history in traditional medicine for treating respiratory ailments.[1][2] Its well-documented bronchodilatory, antioxidant, and anti-inflammatory properties make it a compound of significant interest for modern pharmaceutical development.[3][4][5] However, the clinical translation of this compound is hampered by significant bioavailability challenges. These challenges primarily stem from its poor aqueous solubility, extensive first-pass metabolism in the liver, and potential enzymatic degradation, which collectively limit its systemic availability and therapeutic efficacy.[6][7][8]
This technical guide provides a comprehensive overview and detailed protocols for leveraging nanoformulation strategies to overcome the inherent pharmacokinetic limitations of this compound. We will delve into the rationale behind using nanocarriers, explore various formulation types, and provide step-by-step experimental procedures for their synthesis, characterization, and in vitro evaluation.
The Nano-Advantage: Overcoming Biological Barriers
Nanotechnology offers a powerful toolkit to enhance the bioavailability of phytoconstituents like this compound.[9][10] By encapsulating this compound within nanoscale carriers (typically 10-1000 nm), we can fundamentally alter its interaction with the biological environment.[11] The primary mechanisms by which nanoformulations improve bioavailability are:
-
Enhanced Solubility and Dissolution: Encapsulating hydrophobic drugs like this compound in nanocarriers can significantly increase their effective solubility in aqueous environments.[12]
-
Protection from Degradation: The nanocarrier matrix shields the entrapped this compound from enzymatic and chemical degradation in the gastrointestinal tract and during first-pass metabolism.[10][13]
-
Improved Permeability and Uptake: The small size and modifiable surface properties of nanoparticles can facilitate their transport across intestinal epithelia and enhance cellular uptake.[13]
-
Controlled and Sustained Release: Polymeric and lipid-based nanoparticles can be engineered to release the drug in a sustained manner, prolonging its therapeutic effect and reducing dosing frequency.[10][14]
Key Nanoformulation Strategies for this compound
Several types of nanocarriers are suitable for encapsulating this compound. The choice of formulation depends on the desired release profile, route of administration, and specific therapeutic goal.
| Nanoformulation Type | Core Components | Key Advantages for this compound Delivery |
| Polymeric Nanoparticles | Biodegradable polymers (e.g., PLGA, PLA) | High stability, sustained drug release, well-defined manufacturing processes.[15][16] |
| Liposomes | Phospholipids (e.g., Phosphatidylcholine), Cholesterol | Biocompatible, can encapsulate both hydrophilic and lipophilic drugs, surface is easily modifiable for targeting.[17] |
| Solid Lipid Nanoparticles (SLNs) | Solid lipids (e.g., triglycerides, fatty acids) | Low toxicity, excellent biocompatibility, scalable production, protects labile drugs.[11][14][18][19][20] |
Experimental Protocols
Protocol 1: Synthesis of this compound-Loaded PLGA Nanoparticles
This protocol details the preparation of this compound-loaded Poly(lactic-co-glycolic acid) (PLGA) nanoparticles using a single emulsion-solvent evaporation method.[21]
Materials:
-
This compound (purity >98%)
-
PLGA (50:50 lactide:glycolide ratio)
-
Poly(vinyl alcohol) (PVA)
-
Dichloromethane (DCM)
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator
-
Rotary evaporator
-
Ultracentrifuge
Procedure:
-
Organic Phase Preparation: Dissolve 100 mg of PLGA and 10 mg of this compound in 5 mL of DCM.
-
Expert Tip: Ensure complete dissolution of both polymer and drug. Gentle warming or vortexing can be applied if necessary. DCM is chosen for its ability to dissolve both PLGA and this compound and its high volatility, which facilitates removal.
-
-
Aqueous Phase Preparation: Prepare a 1% (w/v) PVA solution in 20 mL of deionized water.
-
Scientist's Note: PVA acts as a surfactant, stabilizing the emulsion and preventing nanoparticle aggregation during formation.
-
-
Emulsification: Add the organic phase to the aqueous phase dropwise while stirring at 800 rpm on a magnetic stirrer.
-
Sonication: Immediately subject the mixture to probe sonication at 40% amplitude for 3 minutes in an ice bath.
-
Causality: High-energy sonication is crucial for breaking down the organic phase into nano-sized droplets, which will form the nanoparticles. The ice bath prevents overheating, which could degrade the polymer or drug.
-
-
Solvent Evaporation: Transfer the resulting oil-in-water emulsion to a rotary evaporator. Evaporate the DCM under reduced pressure at 35°C for 2-3 hours.
-
Nanoparticle Collection: Transfer the aqueous suspension of nanoparticles to centrifuge tubes. Centrifuge at 15,000 rpm for 20 minutes at 4°C.
-
Washing: Discard the supernatant and resuspend the nanoparticle pellet in deionized water. Repeat the centrifugation and washing step twice to remove excess PVA and unencapsulated drug.
-
Lyophilization: Resuspend the final pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% trehalose) and freeze-dry for 48 hours to obtain a powdered form of the nanoparticles for long-term storage.
Protocol 2: Synthesis of this compound-Loaded Liposomes
This protocol describes the thin-film hydration method, a common and robust technique for preparing liposomes.[17][22]
Materials:
-
This compound
-
Soybean Phosphatidylcholine (SPC)
-
Cholesterol
-
Chloroform and Methanol mixture (2:1 v/v)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator
-
Extruder with polycarbonate membranes (100 nm)
Procedure:
-
Lipid Film Formation: Dissolve 100 mg of SPC and 25 mg of cholesterol in 10 mL of the chloroform:methanol mixture in a round-bottom flask.
-
Expert Tip: Cholesterol is added to the lipid bilayer to modulate its fluidity and stability, reducing drug leakage.[17]
-
-
Add 10 mg of this compound to the lipid solution.
-
Attach the flask to a rotary evaporator and remove the organic solvents under reduced pressure at a temperature above the lipid transition temperature (approx. 40-45°C). A thin, uniform lipid film will form on the flask wall.
-
Continue evaporation for at least 1 hour after the film appears dry to ensure complete removal of residual solvent.
-
Hydration: Add 10 mL of pre-warmed PBS (pH 7.4) to the flask.
-
Agitate the flask by hand or on a shaker until the lipid film is fully suspended, forming multilamellar vesicles (MLVs). This may take 30-60 minutes.
-
Size Reduction (Sonication): Place the MLV suspension in a bath sonicator for 15 minutes to break down large aggregates.
-
Size Reduction (Extrusion): For a uniform size distribution, pass the liposome suspension through an extruder equipped with a 100 nm polycarbonate membrane. Perform 11-21 passes.
-
Scientist's Note: Extrusion is a critical step to produce unilamellar vesicles with a defined size, which is essential for predictable in vivo behavior.
-
-
Purification: To remove unencapsulated this compound, centrifuge the liposome suspension at high speed (e.g., 20,000 rpm) or use size exclusion chromatography.
-
Storage: Store the final liposomal suspension at 4°C.
Protocol 3: Characterization of this compound Nanoformulations
Proper characterization is essential to ensure the quality, stability, and performance of the nanoformulations.
A. Particle Size, Polydispersity Index (PDI), and Zeta Potential
-
Technique: Dynamic Light Scattering (DLS)
-
Procedure:
-
Dilute the nanoparticle suspension in deionized water to an appropriate concentration.
-
Analyze using a DLS instrument (e.g., Malvern Zetasizer).
-
Record the Z-average diameter (particle size), PDI, and zeta potential.
-
-
Interpretation:
-
Particle Size: Should be within the desired range (typically 50-300 nm) for oral bioavailability enhancement.
-
PDI: A value < 0.3 indicates a narrow, homogenous size distribution.
-
Zeta Potential: A value of ±30 mV or greater suggests good colloidal stability due to electrostatic repulsion between particles.
-
B. Entrapment Efficiency (EE) and Drug Loading (DL)
-
Principle: This involves separating the unencapsulated ("free") drug from the nanoparticles and quantifying the drug that remains encapsulated.[23]
-
Procedure (Indirect Method):
-
Centrifuge a known amount of the nanoparticle suspension (e.g., 1 mL) at 15,000 rpm for 30 minutes.
-
Carefully collect the supernatant, which contains the free, unencapsulated this compound.
-
Quantify the concentration of this compound in the supernatant using a validated HPLC-UV method (detection at 280 nm).[24]
-
Calculate EE and DL using the following equations:[25]
EE (%) = [(Total this compound - Free this compound) / Total this compound] x 100
DL (%) = [(Total this compound - Free this compound) / Weight of Nanoparticles] x 100
-
-
Self-Validation: The HPLC method must be validated for linearity, accuracy, and precision with a this compound standard curve. Direct methods, which involve dissolving the nanoparticles and measuring the total encapsulated drug, can also be used for validation.[26][27][28]
| Parameter | Typical Target Range | Rationale |
| Particle Size | 100 - 300 nm | Optimal for intestinal absorption and avoiding rapid clearance. |
| PDI | < 0.3 | Ensures batch-to-batch consistency and uniform performance. |
| Zeta Potential | > ±20 mV | Indicates good physical stability of the colloidal suspension. |
| Entrapment Efficiency | > 70% | High EE is crucial for therapeutic efficacy and cost-effectiveness. |
Protocol 4: In Vitro Drug Release Study
This protocol assesses the rate and extent of this compound release from the nanoformulation, which is predictive of its in vivo behavior. The dialysis bag method is commonly used.[29][30][31][32]
Materials:
-
Dialysis tubing (e.g., MWCO 12-14 kDa)
-
Release medium: PBS (pH 7.4) and Simulated Gastric Fluid (pH 1.2)
-
Shaking water bath or incubator
-
HPLC system
Procedure:
-
Preparation: Hydrate the dialysis tubing according to the manufacturer's instructions.
-
Pipette 1 mL of the this compound nanoformulation into the dialysis bag and securely seal both ends.
-
Release Study: Place the sealed bag into a beaker containing 100 mL of the release medium (e.g., PBS pH 7.4).
-
Expert Tip: To maintain sink conditions, which mimic in vivo drug absorption, consider adding a small percentage of a surfactant like Tween 80 (0.5%) to the release medium, especially for poorly soluble drugs.[32]
-
-
Place the beaker in a shaking water bath at 37°C with gentle agitation (e.g., 100 rpm).
-
Sampling: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium.
-
Immediately replace the withdrawn volume with 1 mL of fresh, pre-warmed release medium to maintain a constant volume.
-
Analysis: Analyze the this compound concentration in the collected samples using a validated HPLC method.
-
Data Analysis: Plot the cumulative percentage of drug released versus time. Compare the release profile of the nanoformulation to that of a free this compound solution. A sustained release profile is expected for the nanoformulation.
Conclusion and Future Perspectives
Nanoformulation presents a highly effective and viable strategy to overcome the significant bioavailability challenges associated with this compound.[10] Polymeric nanoparticles, liposomes, and solid lipid nanoparticles have all demonstrated the potential to enhance the solubility, stability, and absorption of this promising therapeutic agent.[9][12] The protocols outlined in this guide provide a robust framework for the rational design, synthesis, and evaluation of this compound-loaded nanocarriers. Future work should focus on optimizing these formulations for targeted delivery to specific tissues, such as the lungs, and conducting comprehensive in vivo pharmacokinetic and pharmacodynamic studies to validate the in vitro findings and accelerate the clinical translation of this compound.
References
- Muthusamy, S. P., Jagadeeswaran, A., & Natarajan, A. (Year Not Specified). Pharmacokinetics, dynamics, toxicology and molecular docking of bioactive alkaloid this compound from Adhatoda vasica: a promising toxin binder against aflatoxin B1 and ochratoxin A.
- Research and Reviews. (n.d.).
- Mangathayaru, S. (2025). Nano-Formulated Phytoconstituents for Enhanced Bioavailability in Herbal Drug Delivery. Volume 01, Issue 01.
- Attahiru, A. (n.d.). Recent Trends In The Nanoformulation Of Herbal Extracts For Enhanced Bioavailability.
- Liu, Y., et al. (2015). In Vitro and In Vivo Metabolism and Inhibitory Activities of this compound, a Potent Acetylcholinesterase and Butyrylcholinesterase Inhibitor. PLoS ONE, 10(4), e0122366.
- (n.d.). Environmental variations on physicochemical properties in this compound content of Adhatoda vasica - An ayurvedic medicinal plant.
- Behera, S., et al. (2012). Nanotechnology: an effective tool for enhancing bioavailability and bioactivity of phytomedicine. Asian Pacific Journal of Tropical Biomedicine, 2(Suppl), S743-S750.
- Pathan, I. B., et al. (2022). Improved Activity of Herbal Medicines through Nanotechnology. Molecules, 27(21), 7244.
- (n.d.). A Review of In Vitro Drug Release Test Methods for Nano-Sized Dosage Forms.
- (n.d.). Strategies for Testing Drug Release from Nano- Sized Forms of Therapy in Vitro. ijarsct.
- Shen, J., & Burgess, D. J. (2013). In Vitro Dissolution Testing Strategies for Nanoparticulate Drug Delivery Systems: Recent Developments and Challenges.
- CD Formulation. (n.d.).
- Hashemi, M., et al. (2018). Different methods to determine the encapsulation efficiency of protein in PLGA nanoparticles. Bio-Medical Materials and Engineering, 29(1), 115-125.
- (n.d.).
- Zhang, Y., et al. (2016). Development and Validation of a Method for Determination of Encapsulation Efficiency of CPT-11/DSPE-mPEG2000 Nanoparticles. Journal of Analytical & Bioanalytical Techniques, 7(4), 314.
- (n.d.). Indirect and direct methods for drug quantification and equations used....
- (n.d.).
- (n.d.). Different methods to determine the encapsulation efficiency of protein in PLGA nanoparticles.
- (n.d.). Encapsulation efficiencies determined by direct methods.
- (2024).
- (n.d.). Antioxidant inhibition percentage of this compound at various concentrations.
- Singh, D., et al. (2020). Development and characterization of a nano-drug delivery system containing vasaka phospholipid complex to improve bioavailability using quality by design approach. Journal of Drug Delivery Science and Technology, 60, 102061.
- Mishra, V., et al. (2016). A Recent Update: Solid Lipid Nanoparticles for Effective Drug Delivery. Journal of Drug Delivery, 2016, 8769741.
- (2023). Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs. protocols.io.
- (n.d.). Solid Lipid Nanoparticles: A Modern Formulation Approach in Drug Delivery System.
- (2023). Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs. protocols.io.
- Singh, S., et al. (2022). Solid Lipid Nanoparticles as an Innovative Lipidic Drug Delivery System Targeting Brain through BBB. Pharmaceutics, 14(12), 2645.
- (2023). Solid Lipid Nanoparticles as an Innovative Lipidic Drug Delivery System. PubMed.
- (n.d.). This compound – Knowledge and References. Taylor & Francis.
- (n.d.). Review & Future Perspectives of Using this compound, and Related Compounds.
- (n.d.). Polymeric Nanoparticles: Production, Characterization, Toxicology and Ecotoxicology. PMC.
- García-Pinel, B., et al. (2019). Application of Solid Lipid Nanoparticles to Improve the Efficiency of Anticancer Drugs.
- (2024). Fabrication, Characterization and in Vitro Evaluation of Polymeric Nanoparticles Loaded with Anticancer Drug.
- (2025). Characterisation of polymeric nanoparticles for drug delivery. Nanoscale.
Sources
- 1. Pharmacokinetics, dynamics, toxicology and molecular docking of bioactive alkaloid this compound from Adhatoda vasica: a promising toxin binder against aflatoxin B1 and ochratoxin A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. rroij.com [rroij.com]
- 7. In Vitro and In Vivo Metabolism and Inhibitory Activities of this compound, a Potent Acetylcholinesterase and Butyrylcholinesterase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Nano-Formulated Phytoconstituents for Enhanced Bioavailability in Herbal Drug Delivery | Journal of Pharmacognosy and Natural Products p-ISSN 3117-6275 e-ISSN 3117-6283 [mcmedinternational.com]
- 10. ijeais.org [ijeais.org]
- 11. Solid Lipid Nanoparticles: A Modern Formulation Approach in Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Nanotechnology: an effective tool for enhancing bioavailability and bioactivity of phytomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Recent Update: Solid Lipid Nanoparticles for Effective Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Polymeric Nanoparticles: Production, Characterization, Toxicology and Ecotoxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Characterisation of polymeric nanoparticles for drug delivery - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 17. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 18. Solid Lipid Nanoparticles (SLNs): An Advanced Drug Delivery System Targeting Brain through BBB - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Solid Lipid Nanoparticles as an Innovative Lipidic Drug Delivery System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 22. protocols.io [protocols.io]
- 23. hilarispublisher.com [hilarispublisher.com]
- 24. Development and characterization of a nano-drug delivery system containing vasaka phospholipid complex to improve bioavailability using quality by design approach - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Different methods to determine the encapsulation efficiency of protein in PLGA nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. ijarsct.co.in [ijarsct.co.in]
- 31. In Vitro Dissolution Testing Strategies for Nanoparticulate Drug Delivery Systems: Recent Developments and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 32. spds.in [spds.in]
laboratory protocol for the isolation and purification of vasicine
Application Notes & Protocols
Topic: A Validated Laboratory Protocol for the High-Purity Isolation and Purification of Vasicine from Adhatoda vasica
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound, a quinazoline alkaloid, is the principal bioactive compound isolated from the leaves of Adhatoda vasica (L.) Nees.[1] Renowned for its potent bronchodilatory and expectorant properties, this compound is a molecule of significant interest in respiratory medicine and pharmaceutical development.[2] However, its therapeutic application hinges on the development of efficient, scalable, and reproducible methods for its isolation and purification. The presence of structurally similar alkaloids in the plant matrix presents a significant purification challenge.[1] This document provides a detailed, field-proven protocol for the isolation and purification of this compound, designed for laboratory and pilot-scale applications. The methodology is grounded in a modified acid-base extraction technique, which leverages the basicity of the alkaloid, followed by chromatographic purification. Each step is accompanied by expert commentary on the underlying chemical principles and critical quality control checkpoints to ensure a final product of high purity (>95%).
Introduction: The Scientific Case for this compound Purification
Adhatoda vasica, commonly known as Vasaka or Malabar Nut, has been a cornerstone of Ayurvedic and Unani medicine for centuries, primarily for treating respiratory ailments like asthma, coughs, and bronchitis.[3][4] The plant's therapeutic efficacy is largely attributed to this compound (C₁₁H₁₂N₂O).[5][6] Modern pharmacological studies have validated these traditional uses, demonstrating this compound's significant bronchodilatory, anti-inflammatory, and antimicrobial activities.[2][4]
The core challenge in utilizing this compound for drug development is separating it from a complex mixture of other alkaloids, including vasicinone, deoxythis compound, and vasicinol.[3] This protocol is designed as a self-validating system, integrating analytical checkpoints to monitor the purification process, ensuring the final compound is suitable for downstream applications such as pharmacological assays and formulation development.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂N₂O | [5] |
| Molecular Weight | 188.23 g/mol | [6] |
| Melting Point | 210–212 °C | [7] |
| Appearance | Yellowish-green to white crystalline powder | [8] |
| Solubility | Soluble in methanol, ethanol, chloroform; sparingly soluble in water | [7][9] |
Principle of Isolation: Leveraging Alkaloid Chemistry
The protocol is fundamentally based on the principles of acid-base solvent extraction .[1][10] this compound, as an alkaloid, contains a basic nitrogen atom, allowing it to exist in two forms depending on the pH:
-
Free Base Form: At alkaline pH, this compound is uncharged and soluble in organic solvents (e.g., chloroform, dichloromethane).[11]
-
Salt Form: In an acidic medium, the nitrogen atom is protonated, forming a salt that is soluble in aqueous solutions.[11]
This pH-dependent solubility allows for the selective separation of this compound from non-basic, lipophilic impurities (like fats, waxes, and chlorophyll) and other plant metabolites.
Overall Experimental Workflow
The entire process can be visualized as a multi-stage workflow, from raw plant material to a highly purified active pharmaceutical ingredient (API).
Caption: High-level workflow for this compound isolation and purification.
Detailed Protocols
PART 4.1: Pre-Extraction - Preparation of Plant Material
Rationale: Proper preparation of the plant material is critical for maximizing the efficiency of solvent penetration and subsequent extraction. The highest concentration of this compound is typically found in the leaves.[12]
-
Collection and Authentication: Collect fresh leaves of Adhatoda vasica. The plant should be authenticated by a qualified botanist, and a voucher specimen deposited in a herbarium for reference.[1]
-
Drying: Air-dry the leaves in the shade at room temperature for approximately two weeks or until they become brittle.[1] Shade drying prevents the degradation of thermolabile compounds.
-
Pulverization: Grind the dried leaves into a coarse powder (sieve #40 or #60) using a mechanical grinder.[5][8] This increases the surface area for solvent interaction.
-
Storage: Store the powdered material in an airtight container, protected from light and moisture, to prevent fungal contamination and degradation of phytochemicals.
PART 4.2: Extraction - Obtaining the Crude Extract
Rationale: Methanol is an effective solvent for extracting a broad range of polar and moderately polar compounds, including alkaloids like this compound.[7][12] Soxhlet extraction ensures a thorough and efficient extraction process through continuous percolation of fresh solvent.[13]
-
Defatting (Optional but Recommended): To remove non-polar constituents like fats and waxes, first perform a preliminary extraction of the dried powder with petroleum ether or n-hexane in a Soxhlet apparatus for 6-8 hours.[8][14] Discard the non-polar extract. Air-dry the defatted plant material.
-
Primary Extraction: Place the dried (or defatted) leaf powder (e.g., 100 g) into the thimble of a Soxhlet apparatus.
-
Solvent Addition: Add sufficient methanol (approx. 800-1000 mL for 100 g) to the distillation flask.[13]
-
Reflux: Heat the apparatus and allow the extraction to proceed for 6-8 hours or until the solvent in the siphon arm becomes colorless.[13]
-
Concentration: After extraction, filter the methanolic extract and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a dark, semi-solid crude extract.[13][15]
PART 4.3: Isolation - Acid-Base Partitioning
Rationale: This multi-step liquid-liquid extraction is the core purification step, separating the basic this compound from neutral and acidic impurities.
-
Acidification: Dissolve the crude methanolic extract in a 2-5% aqueous solution of an organic acid like citric acid or acetic acid (e.g., 200 mL).[13][16] Stir vigorously for 2-4 hours. This converts this compound to its water-soluble salt form.
-
Scientist's Note: Organic acids are preferred over strong mineral acids like H₂SO₄ or HCl to minimize the risk of hydrolysis or degradation of the target compound.[17]
-
-
Filtration: Filter the acidic solution to remove any insoluble residue.
-
Lipophilic Impurity Removal: Transfer the clear acidic filtrate to a separatory funnel. Extract it three times with an equal volume of an immiscible organic solvent like chloroform or dichloromethane.[13][16]
-
Causality: The protonated this compound salt remains in the aqueous layer, while chlorophyll, lipids, and other non-basic, fat-soluble impurities partition into the organic layer.
-
Action: Collect the aqueous (upper) layer and discard the organic (lower, typically dark green) layer.[1]
-
-
Basification: Cool the collected aqueous layer in an ice bath. Slowly add a 5% ammonia solution dropwise while stirring until the pH reaches approximately 9.5.[1][13]
-
Causality: This deprotonates the this compound salt, converting it back to the free base, which is now insoluble in water but soluble in organic solvents. A precipitate may form.
-
-
This compound Extraction: Extract the basified aqueous solution three times with an equal volume of chloroform.[1][18]
-
Action: Combine the organic (chloroform) layers. The this compound free base is now in the chloroform.
-
-
Drying and Concentration: Dry the combined chloroform extract over anhydrous sodium sulfate, filter, and evaporate the solvent using a rotary evaporator to yield a yellowish-brown amorphous residue. This is the crude alkaloid fraction.[1]
Purification Workflow
The crude alkaloid fraction requires further purification to isolate this compound from other co-extracted alkaloids.
Caption: Step-by-step workflow for the chromatographic purification of this compound.
PART 5.1: Column Chromatography
Rationale: This step separates compounds based on their differential adsorption to the stationary phase and solubility in the mobile phase. This compound can be effectively separated from other alkaloids using a silica gel column with a chloroform-methanol gradient.[1][19]
-
Column Packing: Prepare a slurry of silica gel (60-120 mesh) in chloroform and carefully pack it into a glass column. Allow the silica to settle into a uniform bed without air bubbles.
-
Sample Loading: Dissolve the crude alkaloid fraction in a minimal amount of chloroform and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully layer the dried, sample-adsorbed silica onto the top of the packed column.
-
Elution: Begin elution with pure chloroform, gradually increasing the polarity by adding methanol. A typical gradient might be:
-
Chloroform (100%)
-
Chloroform:Methanol (98:2)
-
Chloroform:Methanol (95:5)
-
Chloroform:Methanol (90:10)
-
Chloroform:Methanol (80:20)[1]
-
-
Fraction Collection: Collect the eluate in small, numbered fractions (e.g., 10-20 mL each).
-
Fraction Monitoring: Analyze each fraction (or every few fractions) using Thin-Layer Chromatography (TLC) against a this compound standard.[8] Pool the fractions that show a pure spot corresponding to the standard this compound.
PART 5.2: Recrystallization
Rationale: Recrystallization is a final purification technique that removes trace impurities, yielding a highly pure crystalline product.
-
Solvent Selection: Dissolve the pooled, dried this compound fractions in a minimal amount of a suitable solvent mixture, such as petroleum ether-acetone (in a 1:1 to 2:1 ratio).[16]
-
Crystallization: Allow the solution to stand undisturbed at a cool temperature (e.g., 4°C) overnight.
-
Isolation: Collect the formed crystals by vacuum filtration.
-
Drying: Wash the crystals with a small amount of cold petroleum ether and dry them in a desiccator under vacuum.
Quality Control and Characterization
Trustworthiness: Every protocol must be a self-validating system. The following analytical methods are essential for confirming the identity and purity of the isolated compound at each critical stage.
Analytical Parameters for this compound QC
| Technique | Mobile Phase / Conditions | Expected Result |
| TLC | Chloroform:Methanol (9:1)[4][8] | Rf value of ~0.55-0.65[3][8] |
| Visualization: UV light (254 nm) or Dragendorff's reagent | A single spot; orange spot with Dragendorff's reagent[1] | |
| RP-HPLC | C18 column (e.g., 4.6 x 150 mm, 3.5 µm)[13] | A single major peak at the expected retention time |
| Mobile Phase: 0.1% TFA in Water:Acetonitrile (90:10)[13] | Retention Time: ~7.5 min[13][18] | |
| Detection: UV at 280 nm[13] | Purity >95% by peak area |
References
- Sreelekshmi U, Ghadevaru Sarathchandra, Vijayarani K, Preetha SP. (2021). Isolation & purification of this compound from leaves of Adhatoda vasica by modified acid-base extraction method. The Pharma Innovation Journal, 10(1):171-173. URL: https://www.thepharmajournal.com/archives/2021/vol10issue1/PartC/10-1-25-832.pdf
- Mechotech. Vasaka (Adhatoda Vasica) Extract Plant. Mechotech: Advanced Solutions. URL: https://www.mechotech.
- Keesara, B. R., et al. (n.d.). Isolation and characterization of this compound from Adhatoda vasica (Adusa). Shri Jagdishprasad Jhabarmal Tibrewala University. URL: https://www.sjjtu.edu.in/wp-content/uploads/2021/06/Paper-1-BR-Keesara.pdf
- Singh, H., et al. (2013). Rapid, sensitive, and validated UPLC/Q-TOF-MS method for quantitative determination of this compound in Adhatoda vasica and its in vitro culture. Pharmacognosy Magazine, 9(33): 55–60. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3647573/
- Soni, S., et al. (2008). Validation of Different Methods of Preparation of Adhatoda vasica Leaf Juice by Quantification of Total Alkaloids and this compound. Indian Journal of Pharmaceutical Sciences, 70(1): 36–42. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2792497/
- Padhiari, B., Ray, A., et al. (2020). Simultaneous quantification of this compound and vasicinone in different parts of Justicia adhatoda using high-performance thin-layer chromatography‒densitometry: comparison of different extraction techniques and solvent systems. Journal of Planar Chromatography – Modern TLC. URL: https://www.semanticscholar.org/paper/Simultaneous-quantification-of-vasicine-and-in-of-Padhiari-Ray/f80b9576c942971239c086786a37466518711462
- Jadhav, S. S., et al. (2023). Environmental variations on physicochemical properties in this compound content of Adhatoda vasica - An ayurvedic medicinal plant. ResearchGate. URL: https://www.researchgate.net/publication/369527749_Environmental_variations_on_physicochemical_properties_in_vasicine_content_of_Adhatoda_vasica-_An_ayurvedic_medicinal_plant
- Anonymous. (2024). Extraction of Vasaka Leaf Alkaloids : A Comprehensive Review. International Journal of Advanced Research in Science, Communication and Technology. URL: https://ijarsct.co.in/papers/November2024/629.pdf
- Anonymous. (n.d.). Extraction of alkaloids. Slideshare. URL: https://www.slideshare.
- Das, C., Poi, R., & Chowdhury, A. (2005). HPTLC Determination of this compound and Vasicinone in Adhatoda vasica. Phytochemical Analysis, 16(2), 90-92. URL: https://pubmed.ncbi.nlm.nih.gov/15881115/
- Alfa Chemistry. (n.d.). Extraction of Alkaloids. Alfa Chemistry. URL: https://www.alfa-chemistry.com/services/alkaloid-extraction.html
- Soni, S., et al. (2008). Validation of Different Methods of Preparation of Adhatoda vasica Leaf Juice by Quantification of Total Alkaloids and this compound. Semantic Scholar. URL: https://www.semanticscholar.org/paper/Validation-of-Different-Methods-of-Preparation-of-Soni-Anadjiwala/463a9486c67644265538e7ef42e3163531f900c4
- Sreelekshmi, U., et al. (2020). Isolation & purification of this compound from leaves of Adhatoda vasica by modified acid-base extraction method. The Pharma Innovation Journal. URL: https://www.thepharmajournal.com/archives/2021/vol10issue1/PartC/10-1-25-832.pdf
- G, V., et al. (2024). Quantitative analysis of this compound and vasicinone in Adhatoda vasica (Nees.) using RP-HPLC: distribution and solvent extraction efficiency. Taylor & Francis Online. URL: https://www.tandfonline.com/doi/full/10.1080/14786419.2024.2440521
- Avula, B., et al. (2010). Simultaneous RP-HPLC Quantification of this compound and Vasicinone in Adhatoda vasica and its Formulation. Chromatographia, 72(1-2), 153-157. URL: https://akjournals.com/view/journals/652/72/1-2/article-p153.xml
- Georgiev, M. I., et al. (2022). Development and validation of an HPLC-DAD method for Rapid quantification of this compound in Adhatoda vasica leaves and commercial products. Molecules, 27(16), 5271. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9415494/
- G, V., et al. (2024). Quantitative analysis of this compound and vasicinone in Adhatoda vasica (Nees.) using RP-HPLC: distribution and solvent extraction efficiency. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/39665671/
- BOC Sciences. (n.d.). This compound: A Comprehensive Guide to its Properties, Applications, and Research. BOC Sciences. URL: https://www.bocsci.com/vasicine-cas-6159-55-3-guide.html
- Balaji, R., et al. (2022). Pharmacokinetics, dynamics, toxicology and molecular docking of bioactive alkaloid this compound from Adhatoda vasica: a promising toxin binder against aflatoxin B1 and ochratoxin A. Journal of Biomolecular Structure and Dynamics, 40(19), 8683-8697. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9464522/
- Padhiari, B., et al. (2020). Simultaneous quantification of this compound and vasicinone in different parts of Justicia adhatoda using high-performance thin-layer chromatography‒densitometry: comparison of different extraction techniques and solvent systems. ResearchGate. URL: https://www.researchgate.net/publication/347526739_Simultaneous_quantification_of_vasicine_and_vasicinone_in_different_parts_of_Justicia_adhatoda_using_high-performance_thin-layer_chromatography-densitometry_comparison_of_different_extraction_techniques_an
- Anonymous. (n.d.). The extraction, separation and purification of alkaloids in the natural medicine. Journal of Chemical and Pharmaceutical Research. URL: https://www.jocpr.
- Self, D. W. (n.d.). How Do Active Compounds Get Out of the Plants? Content Background. URL: https://www.rose-prism.org/m2/teacherpages/content_background.pdf
- Jadhav, S. S., et al. (2023). Environmental variations on physicochemical properties in this compound content of Adhatoda vasica - An ayurvedic medicinal plant. Notulae Scientia Biologicae. URL: https://notulaebiologicae.ro/index.php/nsb/article/view/11497
- Various Authors. (2017). Which is the best method for the extraction of alkaloids from medicinal plant specially from leaves? what are best solvents for the extraction? ResearchGate. URL: https://www.researchgate.
- Jadhav, S. S., et al. (2023). View of Environmental variations on physicochemical properties in this compound content of Adhatoda vasica - An ayurvedic medicinal plant. Notulae Scientia Biologicae. URL: https://notulaebiologicae.ro/index.php/nsb/article/view/11497/23019
- Anonymous. (2024). Estimation of this compound in the leaves of Adhatoda vasica (L). Nees with varying seasons and methods. Journal of Pharmacognosy and Phytochemistry. URL: https://www.phytojournal.com/archives/2025/vol14issue1/PartA/13-6-4-329.pdf
- Rao, M. N. A., et al. (2004). Process for the production of this compound. Google Patents. URL: https://patents.google.
- Srivastava, S., et al. (2001). HPLC determination of vascine and vacicinone in Adhatoda vasica with photo diode array detection. ResearchGate. URL: https://www.researchgate.net/publication/237000185_HPLC_determination_of_vascine_and_vacicinone_in_Adhatoda_vasica_with_photo_diode_array_detection
- Anonymous. (2026). Abstract. European Journal of Biomedical and Pharmaceutical Sciences. URL: https://www.ejbps.com/
- Anonymous. (n.d.). Isolation of phytomarker this compound from Adhatoda vasica L and standardization of its market preparations. ResearchGate. URL: https://www.researchgate.
- Anonymous. (n.d.). HPLC Determination of this compound. Scribd. URL: https://www.scribd.
- Anonymous. (2017). Method for extracting high-purity this compound from adhatoda vasica. SciSpace. URL: https://typeset.
- Anonymous. (n.d.). Method for preparation of this compound and vitexin from adhatoda vasica. Patsnap. URL: https://eureka.patsnap.
- Rao, M. N. A., et al. (2004). An improved process for the production of this compound. Google Patents. URL: https://patents.google.
- Rao, M. N. A., et al. (2003). Process for the production of this compound. Google Patents. URL: https://patents.google.
- Anonymous. (n.d.). Method for simultaneously preparing this compound and vasicinone from peganum harmala. Google Patents. URL: https://patents.google.
Sources
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. nbinno.com [nbinno.com]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. Rapid, sensitive, and validated UPLC/Q-TOF-MS method for quantitative determination of this compound in Adhatoda vasica and its in vitro culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics, dynamics, toxicology and molecular docking of bioactive alkaloid this compound from Adhatoda vasica: a promising toxin binder against aflatoxin B1 and ochratoxin A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijrdpl.com [ijrdpl.com]
- 9. jocpr.com [jocpr.com]
- 10. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 11. Content Background: How Do Active Compounds Get Out of the Plants? – PEP [sites.duke.edu]
- 12. tandfonline.com [tandfonline.com]
- 13. akjournals.com [akjournals.com]
- 14. researchgate.net [researchgate.net]
- 15. Development and validation of an HPLC-DAD method for Rapid quantification of this compound in Adhatoda vasica leaves and commercial products - PMC [pmc.ncbi.nlm.nih.gov]
- 16. US6676976B2 - Process for the production of this compound - Google Patents [patents.google.com]
- 17. US20030180392A1 - Process for the production of this compound - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
- 19. Validation of Different Methods of Preparation of Adhatoda vasica Leaf Juice by Quantification of Total Alkaloids and this compound - PMC [pmc.ncbi.nlm.nih.gov]
Application of Vasicine as a Reference Standard in Phytochemical Analysis
An Application Guide for Researchers and Pharmaceutical Scientists
Abstract
Vasicine, a quinazoline alkaloid derived from Adhatoda vasica (L.) Nees, is a compound of significant pharmacological interest, primarily for its potent bronchodilatory and expectorant properties.[1][2] As the principal bioactive marker of A. vasica, its accurate quantification is paramount for the quality control, standardization, and efficacy validation of herbal raw materials and polyherbal formulations.[3][4] This document provides a comprehensive technical guide for the use of this compound as a reference standard in phytochemical analysis. It details robust, validated protocols for High-Performance Thin-Layer Chromatography (HPTLC) and High-Performance Liquid Chromatography (HPLC), explains the scientific rationale behind methodological choices, and includes a protocol for the isolation of this compound to serve as a primary standard.
Introduction: The Role of this compound in Herbal Drug Standardization
Adhatoda vasica, commonly known as Vasaka, has been a cornerstone of Ayurvedic and Unani medicine for centuries, primarily for treating respiratory ailments.[5][6] The therapeutic effects of the plant are largely attributed to its quinazoline alkaloids, with this compound being the most abundant and pharmacologically studied constituent.[2][7]
The challenge in herbal medicine is ensuring batch-to-batch consistency and clinical efficacy, a problem directly addressed by standardization.[2] Standardization of herbal drugs relies on the quantification of one or more active chemical markers. This compound serves as the ideal marker for A. vasica and its formulations due to its established biological activity and significant presence in the plant.[4][6] The use of a well-characterized this compound reference standard is therefore indispensable for researchers, scientists, and drug development professionals to ensure the quality and reliability of their products.
This guide is designed to provide both the foundational knowledge and the practical, step-by-step protocols required to effectively utilize this compound as a reference standard in a modern analytical laboratory.
Physicochemical Properties of this compound Reference Standard
A thorough understanding of the reference standard's properties is crucial for its proper handling, storage, and use in preparing accurate standard solutions.
| Property | Value | Source |
| Chemical Name | (3S)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-3-ol | [8] |
| Synonyms | (-)-Peganine, l-Peganine | [8] |
| Molecular Formula | C₁₁H₁₂N₂O | [8] |
| Molecular Weight | 188.23 g/mol | [8] |
| CAS Number | 6159-55-3 | [8] |
| Appearance | White to off-white crystalline solid | [9][10] |
| Solubility | Soluble in methanol, chloroform, dilute acids | [11][12] |
| Storage | Store in a cool, dry, dark place. Protect from light. | General Lab Practice |
Preparation of a Primary this compound Standard: Isolation Protocol
For laboratories requiring a primary reference standard, this compound can be isolated from the leaves of Adhatoda vasica. The following acid-base extraction method is effective and widely cited.[9][12][13] The rationale behind this method is to exploit the basic nature of the alkaloid, which forms a water-soluble salt in acidic conditions and becomes soluble in organic solvents in its free base form under alkaline conditions.
Protocol 3.1: Acid-Base Extraction of this compound
-
Maceration: Air-dry and coarsely powder the leaves of A. vasica. Macerate the powder in methanol at room temperature for 24-48 hours.[12][14] This efficiently extracts a broad range of compounds, including the target alkaloids.
-
Concentration: Filter the methanolic extract and concentrate it to dryness under reduced pressure using a rotary evaporator. This yields the crude methanolic extract.[6]
-
Acidification: Dissolve the crude extract in a 5% aqueous solution of a mild organic acid like acetic or citric acid.[6][12] This protonates the basic nitrogen atoms in this compound, forming a water-soluble salt.
-
Defatting: Extract the acidic solution with an immiscible non-polar solvent such as n-hexane or chloroform.[6][13] This step removes non-basic, lipophilic impurities like fats and chlorophyll, which remain in the organic phase, while the this compound salt stays in the aqueous layer. Discard the organic layer.
-
Basification: Make the aqueous layer alkaline by slowly adding a base, such as a 5% ammonia solution, until the pH reaches approximately 9-9.5.[6][13] This deprotonates the this compound salt, converting it back to its free base form, which has low solubility in water.
-
Final Extraction: Exhaustively extract the basified aqueous solution with chloroform. The this compound free base will now partition into the chloroform layer.[11][13]
-
Purification and Crystallization: Combine the chloroform extracts, dry them over anhydrous sodium sulfate, and evaporate the solvent to yield a semi-solid residue.[12] This crude this compound can be further purified by column chromatography or recrystallized from a suitable solvent mixture (e.g., methanol-chloroform) to obtain pure, crystalline this compound.[9][10]
-
Characterization: Confirm the identity and purity of the isolated this compound using techniques such as HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy before use as a primary reference standard. Purity should be >98%.
Caption: Workflow for this compound Isolation.
Application in Chromatographic Analysis
This compound is routinely quantified using HPTLC and HPLC. These methods are essential for quality control of raw materials and finished products.
High-Performance Thin-Layer Chromatography (HPTLC) Analysis
HPTLC is a powerful technique for the rapid and simultaneous analysis of multiple samples. It is particularly useful for fingerprinting herbal extracts and for quantification.[5] The method's reliability stems from its simplicity and the ability to visually confirm separation.[5]
-
Standard Preparation: Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in methanol. From this, prepare a series of working standards (e.g., 2-10 µg/mL) for the calibration curve.[15]
-
Sample Preparation: Extract the powdered plant material or herbal formulation with methanol using sonication.[16] Filter the extract and use the clear filtrate for analysis.
-
Chromatography:
-
Stationary Phase: Pre-coated Silica gel 60 F₂₅₄ aluminum plates.[15]
-
Application: Apply bands of the standard solutions and sample solutions to the plate using an automated applicator like a Linomat.
-
Mobile Phase: A common and effective system is Methanol: Toluene: Dioxane: Ammonia (2:2:5:1 v/v/v/v) .[5][16] The combination of polar and non-polar solvents provides good separation, while ammonia prevents the basic alkaloid from tailing.
-
Development: Develop the plate in a saturated twin-trough chamber to a distance of approximately 8 cm.
-
-
Densitometric Analysis:
-
Dry the plate thoroughly.
-
Detection: Scan the plate using a densitometer. This compound can be detected under UV light at 254 nm or scanned at its λmax, often around 285-289 nm.[15][17]
-
Quantification: Generate a calibration curve by plotting the peak area against the concentration of the applied standards. Determine the concentration of this compound in the sample by interpolation from this curve.
-
| Parameter | Typical Value / Range | Rationale & Significance | Source |
| Stationary Phase | Silica gel 60 F₂₅₄ | Standard phase for moderately polar compounds like alkaloids. | [15][18] |
| Mobile Phase | Dioxane:Toluene:EtOAc:MeOH:Ammonia (1.5:2:1:1:0.3) | Optimized solvent system for good spot separation and compactness. | [15] |
| Linearity Range | 2-10 µ g/spot or 320-960 ng/spot | The concentration range over which the detector response is proportional to the analyte amount. | [15][19] |
| Correlation Coeff. (r²) | > 0.99 | Indicates a strong linear relationship between concentration and peak area. | [15][19] |
| LOD / LOQ | LOD: ~80 ng; LOQ: ~320 ng | Defines the sensitivity of the method. | [19][20] |
| Precision (%RSD) | < 2% | Demonstrates the method's repeatability and reproducibility. | [16][20] |
| Accuracy (Recovery) | 98-102% | Shows that the method accurately measures the true amount of this compound in the matrix. | [4][19] |
High-Performance Liquid Chromatography (HPLC) Analysis
Reverse-phase HPLC (RP-HPLC) is the gold standard for the precise and accurate quantification of this compound in complex matrices like polyherbal formulations.[2][3] Its high resolution and sensitivity make it ideal for regulatory submissions and stringent quality control.
-
Standard Preparation: Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in HPLC-grade methanol. Prepare a series of dilutions (e.g., 5-200 µg/mL) in the mobile phase to construct a calibration curve.[21]
-
Sample Preparation: Extract the sample with methanol, filter through a 0.45 µm syringe filter, and dilute with the mobile phase as necessary to fall within the linear range of the calibration curve.[11][14]
-
Chromatography:
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm). The C18 stationary phase effectively retains this compound based on its moderate polarity.
-
Mobile Phase: An isocratic system of Acetonitrile and Phosphate Buffer (pH adjusted to ~3.9) in a 15:85 ratio is highly effective.[11] The acidic buffer ensures this compound is in its ionized form, leading to sharp, symmetrical peaks.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
-
Detection & Quantification:
-
Detector: UV/Vis or Photodiode Array (PDA) detector.
-
Wavelength: Set the detection wavelength to the λmax of this compound, typically around 280-300 nm.[5][11]
-
Analysis: Calculate the amount of this compound in the sample by comparing its peak area to the standard calibration curve. The use of a PDA detector can also confirm peak purity.[11]
-
Sources
- 1. nbinno.com [nbinno.com]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. akjournals.com [akjournals.com]
- 7. Quantitative analysis of this compound and vasicinone in Adhatoda vasica (Nees.) using RP-HPLC: distribution and solvent extraction efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (-)-Vasicine | C11H12N2O | CID 667496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. thepharmajournal.com [thepharmajournal.com]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. researchgate.net [researchgate.net]
- 12. US6676976B2 - Process for the production of this compound - Google Patents [patents.google.com]
- 13. thepharmajournal.com [thepharmajournal.com]
- 14. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 15. researchgate.net [researchgate.net]
- 16. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 17. phytojournal.com [phytojournal.com]
- 18. HPTLC determination of this compound and vasicinone in Adhatoda vasica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Validation of Different Methods of Preparation of Adhatoda vasica Leaf Juice by Quantification of Total Alkaloids and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ijpsonline.com [ijpsonline.com]
- 21. Development and validation of an HPLC-DAD method for Rapid quantification of this compound in Adhatoda vasica leaves and commercial products - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the In-Vivo Efficacy of Vasicine
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in-vivo assessment of vasicine's efficacy. This document details experimental models and protocols for evaluating its three primary pharmacological activities: uterotonic, bronchodilatory, and anti-inflammatory.
Introduction to this compound: A Quinazoline Alkaloid with Therapeutic Potential
This compound, a quinazoline alkaloid extracted from the leaves of Adhatoda vasica, has been a cornerstone of traditional Ayurvedic and Unani medicine for centuries, primarily for respiratory ailments.[1] Modern pharmacological research has begun to validate these traditional uses, revealing a spectrum of biological activities that position this compound as a promising candidate for drug development. Its established effects include potent uterotonic, bronchodilatory, and anti-inflammatory properties.[2][3] This guide offers detailed in-vivo models to rigorously assess these therapeutic actions.
Part 1: Assessment of Uterotonic Activity
This compound has demonstrated significant uterine stimulant and abortifacient properties in various animal models.[4][5] Its mechanism is believed to be mediated through the release of prostaglandins, which are key regulators of uterine contractions.[3] The following protocol is a general in-vivo model for assessing uterotonic activity in rats, which can be adapted for evaluating this compound.
Experimental Model: In-Vivo Uterine Contraction in Rats
This model measures changes in intrauterine pressure as an indicator of uterine contractile force and frequency in response to a test substance.
Materials and Reagents
-
Mature, non-pregnant female Sprague-Dawley or Wistar rats (200-250g)
-
Diethylstilbestrol (for inducing estrus)
-
Urethane or other suitable anesthetic
-
Saline solution (0.9% NaCl), sterile
-
This compound (hydrochloride salt, dissolved in sterile saline)
-
Oxytocin (positive control)
-
Intrauterine pressure catheter or a fluid-filled balloon catheter connected to a pressure transducer
-
Data acquisition system to record pressure changes
Protocol: In-Vivo Uterotonic Activity Assessment
-
Animal Preparation:
-
Induce estrus in rats by administering diethylstilbestrol (0.1 mg/kg, s.c.) for 3 consecutive days. This sensitizes the uterus to stimulants.
-
On the day of the experiment, anesthetize the rat (e.g., urethane 1.2 g/kg, i.p.).
-
Make a midline abdominal incision to expose the uterus.
-
Carefully insert a small, saline-filled balloon catheter into one uterine horn and secure it with a ligature.
-
Connect the catheter to a pressure transducer to record intrauterine pressure.
-
Allow the preparation to stabilize for at least 30 minutes until regular, spontaneous contractions are observed.
-
-
Drug Administration and Data Collection:
-
Establish a baseline recording of spontaneous uterine contractions for 15-20 minutes.
-
Administer the vehicle (saline) intravenously (i.v.) or intraperitoneally (i.p.) and record uterine activity for another 15-20 minutes.
-
Administer this compound at increasing doses (e.g., 1, 2.5, 5 mg/kg, i.p. or i.v.). A study on the abortifacient activity of this compound in rabbits used intraperitoneal doses of 2.5, 5, and 10 mg/kg.[1]
-
Record the uterine contractions continuously, noting changes in the amplitude (force) and frequency of contractions for at least 30 minutes after each dose.
-
In a separate group of animals, administer a known uterotonic agent like oxytocin (e.g., 0.1-1 IU/kg, i.v.) as a positive control.
-
-
Data Analysis:
-
Quantify the uterine activity by calculating the area under the curve (AUC) of the pressure recordings over a set time period (e.g., 10 minutes) before and after drug administration.
-
Measure the average amplitude and frequency of contractions.
-
Express the uterotonic effect as a percentage change from the baseline or vehicle control.
-
Expected Outcomes and Data Presentation
| Treatment Group | Dosage (mg/kg) | Route of Administration | Expected Outcome on Uterine Contractions |
| Vehicle Control | N/A | i.p. or i.v. | No significant change from baseline |
| This compound | 1 - 10 | i.p. or i.v. | Dose-dependent increase in the force and frequency of contractions |
| Oxytocin (Positive Control) | 0.1 - 1 IU/kg | i.v. | Marked increase in the force and frequency of contractions |
Signaling Pathway: this compound-Induced Uterine Contraction
This compound's uterotonic effect is thought to be mediated by stimulating the synthesis of prostaglandins, particularly Prostaglandin F2α (PGF2α).[6][7] Prostaglandins are potent stimulators of myometrial contraction.
Sources
- 1. repositorio.unesp.br [repositorio.unesp.br]
- 2. In Vitro and In Vivo Metabolism and Inhibitory Activities of this compound, a Potent Acetylcholinesterase and Butyrylcholinesterase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protective Effect Of this compound Against Myocardial Infarction In Rats Via Modulation Of Oxidative Stress, Inflammation, And The PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, alkaloid of Adhatoda vasica, a promising uterotonic abortifacient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biosynthesis of prostaglandin F2alpha from arachidonic acid and prostaglandin endoperoxides in the uterus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prostaglandin F2 alpha synthesis and metabolism by luteal phase endometrium in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
investigating vasicine as a potential toxin binder against mycotoxins
Application Notes & Protocols
Topic: Investigating Vasicine as a Potential Toxin Binder Against Mycotoxins
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Mycotoxin contamination of food and animal feed represents a significant global health and economic challenge. These toxic fungal metabolites can cause a range of adverse health effects, from acute toxicity to chronic diseases such as cancer.[1][2][3] The use of adsorbent agents, or "toxin binders," is a primary strategy to mitigate mycotoxin exposure by preventing their absorption in the gastrointestinal tract.[4] This guide explores the potential of this compound, a quinazoline alkaloid derived from the plant Adhatoda vasica, as a novel mycotoxin binder. Drawing on preliminary in silico studies that demonstrate a strong binding affinity between this compound and mycotoxins like Aflatoxin B1 (AFB1) and Ochratoxin A (OTA), this document provides a comprehensive framework for the systematic in vitro evaluation of its binding efficacy.[1][5][6] We present detailed, validated protocols for initial screening, adsorption isotherm analysis, and the assessment of binding under simulated gastrointestinal pH conditions. Furthermore, we include methodologies for cellular-level assays to validate if this binding action translates into a tangible protective effect against mycotoxin-induced cytotoxicity. This guide is intended to equip researchers with the necessary tools to rigorously investigate this compound as a promising, naturally-derived solution to the pervasive problem of mycotoxicosis.
Introduction: The Mycotoxin Challenge and the Promise of this compound
Mycotoxins are a diverse group of toxic secondary metabolites produced by various fungal species, including Aspergillus, Penicillium, and Fusarium, which commonly contaminate agricultural commodities worldwide.[1][7] Their presence in the food chain poses a severe threat to both human and animal health, leading to conditions known as mycotoxicoses.[3] Prominent mycotoxins such as Aflatoxin B1 (AFB1), a potent carcinogen, and Ochratoxin A (OTA), a nephrotoxin, are of particular concern due to their widespread occurrence and severe toxicity.[1][2]
One of the most effective and practical strategies for detoxification is the use of mycotoxin adsorbents in animal feed.[4] These compounds bind to mycotoxins within the gastrointestinal tract, forming a stable complex that is subsequently excreted, thereby reducing bioavailability.[4] While clay-based binders and yeast cell wall extracts are commonly used, the search for novel, highly effective, and safe binders from natural sources is a key research priority.
This compound, a quinazoline alkaloid extracted from the leaves of Adhatoda vasica (also known as Justicia adhatoda L.), has emerged as a compelling candidate.[1][8] Traditionally used in Ayurvedic medicine for respiratory ailments, this compound possesses a unique chemical structure with both Lewis basic and acidic sites, suggesting a potential for strong intermolecular interactions.[1][8] This hypothesis is supported by recent in silico molecular docking studies, which predicted significant binding energy and high dock scores for this compound with both AFB1 and OTA, comparable to the known hepatoprotective agent silymarin.[1][5][6] Furthermore, aqueous extracts of A. vasica have demonstrated the ability to degrade AFB1 in in vitro experiments, with alkaloids being implicated as the active components.[9][10][11]
These preliminary findings provide a strong rationale for a more thorough, empirical investigation into this compound's mycotoxin binding capabilities. This guide outlines the essential protocols to bridge the gap from computational models to tangible biochemical evidence.
Section 1: Workflow and Pre-requisites
A systematic investigation follows a logical progression from initial screening to mechanistic studies. The workflow below outlines the key experimental stages described in this guide.
Caption: General experimental workflow for investigating this compound.
Material Characterization and Handling
This compound:
-
Sourcing: this compound can be purchased from commercial suppliers (e.g., Sigma-Aldrich, Cayman Chemical) or extracted from Adhatoda vasica leaves. If extracted, purity must be assessed.
-
Purity Assessment: Use High-Performance Liquid Chromatography (HPLC) with a C18 column and a suitable mobile phase (e.g., acetonitrile:water gradient) with UV detection. Compare the retention time and spectral data to a certified reference standard. Purity should be >95% for binding assays.
-
Safety & Handling: this compound is classified as an acute oral toxicant (Category 4).[12] Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Avoid dust formation and work in a well-ventilated area or fume hood.[12]
Mycotoxins (e.g., Aflatoxin B1, Ochratoxin A):
-
Sourcing: Purchase certified mycotoxin standards from reputable suppliers (e.g., Romer Labs, Sigma-Aldrich). These are typically supplied as solutions of known concentration or as crystalline solids.
-
Safety & Handling: Mycotoxins are highly toxic and carcinogenic.[1][2] All handling of pure mycotoxins or concentrated stock solutions must be performed in a designated fume hood. Use dedicated equipment and decontaminate all surfaces and equipment with a bleach solution (e.g., >1% sodium hypochlorite) followed by a water rinse.
-
Stock Solutions: Prepare high-concentration stock solutions in an appropriate solvent (e.g., acetonitrile or methanol).[13] Store in amber vials at -20°C. All dilutions should be performed in the fume hood.
Section 2: In Vitro Mycotoxin Binding Assessment
In vitro models provide a rapid and cost-effective method to evaluate the binding efficacy of an adsorbent.[14] These protocols simulate the conditions where binding would occur, allowing for the quantification of unbound, free mycotoxin.
Caption: Core workflow for in vitro mycotoxin binding assays.
Protocol 2.1: Single-Concentration Screening Assay
Principle: This is a rapid preliminary test to determine if this compound exhibits any binding activity against a specific mycotoxin at a fixed, physiologically relevant concentration. It serves as a go/no-go experiment before proceeding to more complex studies.
Materials:
-
This compound
-
Mycotoxin standard (e.g., AFB1)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Solvent for mycotoxin (e.g., Acetonitrile, HPLC grade)
-
Microcentrifuge tubes (1.5 mL)
-
Thermomixer or incubator with shaking capability
-
Microcentrifuge
-
Quantification system: HPLC-FLD (for AFB1), HPLC-UV, or ELISA kit[15][16]
Procedure:
-
Prepare Solutions:
-
Prepare a this compound stock solution (e.g., 10 mg/mL in PBS).
-
Prepare a mycotoxin working solution in PBS (e.g., 2 µg/mL). The final concentration in the assay should be relevant to contamination levels found in feed.[17]
-
-
Set up Reactions (in triplicate):
-
Test Group: In a microcentrifuge tube, add 500 µL of the mycotoxin working solution and 500 µL of the this compound solution (final concentration: 5 mg/mL this compound, 1 µg/mL mycotoxin).
-
Control Group: In a separate tube, add 500 µL of the mycotoxin working solution and 500 µL of PBS (no this compound).
-
-
Incubation: Incubate all tubes for 1 hour at 37°C with constant agitation (e.g., 200 rpm) to facilitate interaction.
-
Separation: Centrifuge the tubes at 10,000 x g for 10 minutes to pellet the this compound and any bound toxin.
-
Sample Collection: Carefully collect the supernatant from each tube. This contains the unbound (free) mycotoxin.
-
Quantification: Analyze the mycotoxin concentration in the supernatant of both test and control groups using a validated method (e.g., HPLC or ELISA).[16]
-
Calculation:
-
Binding (%) = [ (Mycotoxin conc. in Control - Mycotoxin conc. in Test) / Mycotoxin conc. in Control ] * 100
-
Expected Outcome: A significant reduction (>10-20%) in the mycotoxin concentration in the test group supernatant compared to the control indicates binding activity and justifies further investigation.
Protocol 2.2: Adsorption Isotherm Study
Principle: This protocol characterizes the binding relationship by exposing a fixed amount of this compound to a range of mycotoxin concentrations. The resulting data is used to build an adsorption isotherm, which defines the maximum binding capacity (Qmax) and affinity of this compound. This is critical for comparing its efficacy to other binders.[18]
Materials: Same as Protocol 2.1.
Procedure:
-
Prepare Solutions:
-
Prepare a fixed concentration this compound solution (e.g., 2 mg/mL in PBS, pH 7.4).
-
Prepare a series of mycotoxin working solutions in PBS with increasing concentrations (e.g., 0.1, 0.5, 1, 2, 5, 10 µg/mL).
-
-
Set up Reactions (in triplicate for each concentration):
-
For each mycotoxin concentration, create a Test tube (500 µL mycotoxin solution + 500 µL this compound solution) and a Control tube (500 µL mycotoxin solution + 500 µL PBS).
-
-
Incubation and Separation: Follow steps 3 and 4 from Protocol 2.1.
-
Sample Collection and Quantification: Follow steps 5 and 6 from Protocol 2.1 for all samples.
-
Data Analysis:
-
For each initial mycotoxin concentration, calculate the amount of toxin bound per unit of this compound (Qe) using the formula:
-
Qe (µg/mg) = [ (C_initial - C_final) * V ] / m
-
Where: C_initial = Mycotoxin conc. in control supernatant (µg/mL); C_final = Mycotoxin conc. in test supernatant (µg/mL); V = Total volume (mL); m = mass of this compound (mg).
-
-
Plot Qe (y-axis) versus C_final (x-axis) to generate the adsorption isotherm curve.
-
Fit the data to the Langmuir and Freundlich models (see Section 3).
-
Expected Outcome: The plot of Qe vs. C_final should show that the amount of bound toxin increases with concentration until it reaches a plateau, indicating saturation of the binding sites.
Protocol 2.3: Effect of pH on Binding Efficacy
Principle: Mycotoxin binding can be highly pH-dependent. This protocol evaluates this compound's binding efficacy under conditions simulating the stomach (acidic pH) and the small intestine (neutral/slightly alkaline pH) to predict its potential performance in vivo.[19]
Materials: Same as Protocol 2.1, plus:
-
Phosphate buffer (0.1 M), pH 3.0
-
Phosphate buffer (0.1 M), pH 7.4
Procedure:
-
This protocol is a modification of Protocol 2.1.
-
Prepare two sets of mycotoxin and this compound working solutions: one set using the pH 3.0 buffer and another using the pH 7.4 buffer.
-
Perform the entire single-concentration binding assay (Protocol 2.1) for both pH conditions separately.
-
Calculate and compare the binding percentage at pH 3.0 and pH 7.4.
Expected Outcome: The results will reveal whether this compound binds mycotoxins more effectively in an acidic or neutral environment. An ideal binder maintains high efficacy across a range of pH values.
Section 3: Data Analysis and Interpretation
Adsorption Isotherm Models
To understand the mechanism and capacity of adsorption, the data from Protocol 2.2 should be fitted to established isotherm models.[20]
Langmuir Model: Assumes monolayer adsorption onto a surface with a finite number of identical binding sites.[21]
-
Equation: C_final / Qe = (1 / (Q_max * K_L)) + (C_final / Q_max)
-
Linear Plot: Plot C_final / Qe (y-axis) vs. C_final (x-axis).
-
Parameters:
-
Q_max (Maximum Adsorption Capacity): Calculated from the slope (1/Q_max). A higher Q_max indicates a greater binding capacity.
-
K_L (Langmuir Constant): Calculated from the y-intercept (1/(Q_max * K_L)). It relates to the affinity of the binding sites.
-
Freundlich Model: An empirical model that describes adsorption on heterogeneous surfaces.[20]
-
Equation: log(Qe) = log(K_F) + (1/n) * log(C_final)
-
Linear Plot: Plot log(Qe) (y-axis) vs. log(C_final) (x-axis).
-
Parameters:
-
K_F (Freundlich Constant): Calculated from the y-intercept (log(K_F)). It is an indicator of adsorption capacity.
-
1/n (Adsorption Intensity): The slope of the line. A value between 0 and 1 indicates favorable adsorption.
-
The model that yields a linear regression coefficient (R²) closest to 1.0 is considered the best fit for the experimental data.[22]
Data Presentation
| Parameter | This compound vs. AFB1 (pH 7.4) | This compound vs. OTA (pH 7.4) |
| Binding % (at 1 µg/mL) | Example: 75.2% ± 4.1% | Example: 68.9% ± 5.5% |
| Best Fit Isotherm Model | Example: Langmuir (R²=0.991) | Example: Langmuir (R²=0.985) |
| Q_max (µg/mg) | Example: 15.8 | Example: 12.3 |
| K_L (L/mg) | Example: 0.95 | Example: 0.82 |
| K_F ((µg/mg)(L/µg)¹/ⁿ) | Example: 4.6 | Example: 3.9 |
| 1/n | Example: 0.88 | Example: 0.91 |
| Table 1: Example summary of quantitative data for this compound's binding parameters. |
Section 4: Cellular-Level Investigation
Principle: A successful toxin binder must do more than just sequester a mycotoxin; it must prevent the toxin from exerting its harmful effects on cells. This protocol uses a cell-based cytotoxicity assay to provide proof-of-concept that this compound's binding action protects cells from mycotoxin-induced damage. Ochratoxin A and a human kidney cell line (e.g., HEK293) are used as a relevant model, given OTA's known nephrotoxicity.[23]
Caption: Proposed mechanism of cellular protection by this compound.
Protocol 4.1: Cytotoxicity and Protection Assay (MTT)
Principle: The MTT assay is a colorimetric method for assessing cell viability. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product. Mycotoxin-induced toxicity leads to a decrease in viable cells and thus a weaker purple signal. If this compound binds the mycotoxin, it should prevent this toxic effect, resulting in cell viability comparable to untreated controls.
Materials:
-
Human kidney cell line (e.g., HEK293)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
96-well cell culture plates
-
Ochratoxin A (OTA)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of ~1 x 10⁴ cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Pre-incubation (Binding Step):
-
In separate tubes, prepare the treatment media.
-
OTA Only: Dilute OTA in fresh medium to the desired final concentration (e.g., 25 µM, determined from a prior dose-response experiment).
-
This compound + OTA: First, mix this compound (e.g., 100 µM) and OTA (25 µM) in fresh medium and pre-incubate for 1 hour at 37°C to allow binding to occur.
-
This compound Only: Prepare a medium with only this compound (100 µM) to check for its own cytotoxicity.
-
Control: Use fresh medium only.
-
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared treatment media to the respective wells (in quadruplicate).
-
Well Group 1: Control (Medium only)
-
Well Group 2: OTA only
-
Well Group 3: this compound only
-
Well Group 4: Pre-incubated this compound + OTA
-
-
Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂.
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each group relative to the control (Control is 100% viability).
-
Viability (%) = (Absorbance_Test / Absorbance_Control) * 100
-
Expected Outcome:
-
Control: High viability (~100%).
-
OTA Only: Significantly reduced cell viability.
-
This compound Only: High viability, showing this compound is not toxic at the tested concentration.
-
This compound + OTA: Cell viability should be significantly higher than the "OTA Only" group and ideally close to the control group, demonstrating a protective effect.
Section 5: Summary and Future Directions
This guide provides a foundational suite of protocols for the comprehensive in vitro evaluation of this compound as a mycotoxin binder. The progression from initial screening to isotherm analysis and cellular validation allows for a robust assessment of its potential. Initial in silico data is promising, suggesting that this compound may represent a new class of effective, plant-derived toxin binders.[1][5]
Successful completion of these protocols would provide strong evidence for advancing the research. Future directions should include:
-
Broadening the Scope: Testing this compound's binding efficacy against a wider panel of mycotoxins, including zearalenone, deoxynivalenol, and fumonisins.
-
Mechanistic Studies: Employing techniques like Fourier-transform infrared spectroscopy (FTIR) or nuclear magnetic resonance (NMR) to investigate the specific functional groups involved in the this compound-mycotoxin interaction.
-
Complex Stability: Evaluating the stability of the this compound-mycotoxin complex under desorption conditions (e.g., shifting pH from acidic to basic) to ensure the toxin is not released later in the GI tract.
-
In Vivo Trials: The ultimate validation requires well-designed animal feeding trials to confirm that the in vitro binding efficacy translates to reduced mycotoxin bioavailability and improved animal health and performance markers.[14]
The methodologies outlined herein serve as a critical first step in validating this compound and paving the way for its potential application in the food and feed industries.
References
- Muthusamy, S. P., Jagadeeswaran, A., & Natarajan, A. (2024). Pharmacokinetics, dynamics, toxicology and molecular docking of bioactive alkaloid this compound from Adhatoda vasica: a promising toxin binder against aflatoxin B1 and ochratoxin A. Poultry Science, 103(3), 103272. [Link]
- Vijayanandraj, S., Brinda, R., Kannan, K., Adhithya, R., Vinothini, G., Senthil, K., & Chinta, R. R. (2014). Detoxification of aflatoxin B1 by an aqueous extract from leaves of Adhatoda vasica Nees. Microbiological research, 169(9-10), 719–726. [Link]
- Turner, N. W., Bramhmbhatt, H., Szabo-Vezse, M., Poma, A., Coker, R., & Piletsky, S. A. (2015). Analytical methods for determination of mycotoxins: A review. Analytica chimica acta, 901, 12–33. [Link]
- Brinda, R., Vijayanandraj, S., Uma, D., Senthil, K., & Kumanan, K. (2013). Role of Adhatoda vasica (L.) Nees leaf extract in the prevention of aflatoxin-induced toxicity in Wistar rats. Journal of the Science of Food and Agriculture, 93(11), 2854–2859. [Link]
- Alshannaq, A., & Yu, J. H. (2017). Determination of Mycotoxins in Food: A Review From Bioanalytical to Analytical Methods.
- Food and Agriculture Organization of the United Nations. (n.d.).
- Muthusamy, S. P., Jagadeeswaran, A., & Natarajan, A. (2024). Pharmacokinetics, dynamics, toxicology and molecular docking of bioactive alkaloid this compound from Adhatoda vasica: a promising toxin binder against aflatoxin B1 and ochratoxin A.
- Muthusamy, S. P., Jagadeeswaran, A., & Natarajan, A. (2024). Pharmacokinetics, dynamics, toxicology and molecular docking of bioactive alkaloid this compound from Adhatoda vasica: a promising toxin binder against aflatoxin B1 and ochratoxin A. Poultry Science, 103(3), 103272. [Link]
- Vijayanandraj, S., et al. (2014).
- Vijayanandraj, S., et al. (2014). Detoxification of aflatoxin B1 by an aqueous extract from leaves of Adhatoda vasica Nees.
- Marin, S., Ramos, A. J., Cano-Sancho, G., & Sanchis, V. (2013). Mycotoxins: Occurrence, toxicology, and exposure assessment. Food and Chemical Toxicology, 60, 218-237. [Link]
- Turner, N. W., Subrahmanyam, S., & Piletsky, S. A. (2009). Analytical methods for determination of mycotoxins: a review. Analytica Chimica Acta, 632(2), 168-180. [Link]
- Brinda, R., et al. (2013). Role of Adhatoda vasica (L.)
- Carpena, M., Perez-Vazquez, A., et al. (2024). Insights into Toxicity: Molecular Mechanisms of Aflatoxin B1 and Ochratoxin A in Spices. International Journal of Molecular Sciences, 25(9), 4991. [Link]
- Pahwa, G. S., Zutshi, U., & Atal, C. K. (1987). Chronic toxicity studies with this compound from Adhatoda vasica Nees. in rats and monkeys. Indian journal of experimental biology, 25(7), 467–470. [Link]
- Abbasi Pirouz, A., Selamat, J., Sukor, R., & Jambari, N. (2021). Effective Detoxification of Aflatoxin B1 and Ochratoxin A Using Magnetic Graphene Oxide Nanocomposite: Isotherm and Kinetic Study. Toxins, 13(11), 809. [Link]
- Pahwa, G. S., Zutshi, U., & Atal, C. K. (1987). Chronic toxicity studies with this compound from Adhatoda vasica Nees. in rats and monkeys. Semantic Scholar. [Link]
- Vijayanandraj, S., et al. (2014). Detoxification of aflatoxin B1 by an aqueous extract from leaves of Adhatoda vasica Nees.
- De Mil, T., Devreese, M., De Saeger, S., & Croubels, S. (2017). Isotherm model parameters for the adsorption of different mycotoxins by a new multi-mycotoxin adsorbing agent.
- Muthusamy, S. P., Jagadeeswaran, A., & Natarajan, A. (2024). Toxic effect of the test compound this compound.
- Popescu, R. G., et al. (2024). The adverse cellular effects of mycotoxins and their metabolites.
- Le, H. T. (2021). Development of an in vitro method to determine the binding capacity of bentonite and diatomite mycotoxin binders with deoxynivalenol. Theseus. [Link]
- Cooney, D. O. (1987). Freundlich and Langmuir isotherms as models for the adsorption of toxicants on activated charcoal. Journal of pharmaceutical sciences, 76(4), 319–327. [Link]
- Ravali, B., et al. (2024). This compound a quinazoline alkaloid from Justicia adhatoda L.: Its antioxidant property.
- Olmix Group. (2020). In vivo and in vitro models to test toxin binders. [Link]
- Lee, S., et al. (2022). An In Vitro Study on the Efficacy of Mycotoxin Sequestering Agents for Aflatoxin B1, Deoxynivalenol, and Zearalenone. Toxins, 14(2), 92. [Link]
- Francu, C., et al. (2021). Assessment of Food By-Products' Potential for Simultaneous Binding of Aflatoxin B1 and Zearalenone.
- Wikipedia. (n.d.). Langmuir adsorption model. [Link]
- Kihal, A., et al. (2022).
- Muthusamy, S. P., Jagadeeswaran, A., & Natarajan, A. (2023).
- Organic Chemistry Portal. (n.d.). This compound. [Link]
- Al-Hazmi, N. A. (2020). The effects of mycotoxin patulin on cells and cellular components.
- Kihal, A. (2021). Use of mycotoxin adsorbents for detoxifying farm animals. MycotoxinSite. [Link]
- Ruiz, M. J., et al. (2011). Cytotoxic effects of mycotoxin combinations in mammalian kidney cells. Food and Chemical Toxicology, 49(11), 2718-2724. [Link]
- Varga, B., et al. (2024). The Potential Influence of the Presence of Mycotoxins in Human Follicular Fluid on Reproductive Outcomes. International Journal of Molecular Sciences, 25(23), 13028. [Link]
- Singh, B., & Sharma, R. A. (2013). Review & Future Perspectives of Using this compound, and Related Compounds.
- Gekle, M., et al. (2003). Effects of the mycotoxin ochratoxin A and some of its metabolites on human kidney cell lines. Toxicology in Vitro, 17(4), 491-498. [Link]
- Poór, M., et al. (2016). Probing the Interactions of Ochratoxin B, Ochratoxin C, Patulin, Deoxynivalenol, and T-2 Toxin with Human Serum Albumin. Toxins, 8(6), 173. [Link]
Sources
- 1. Pharmacokinetics, dynamics, toxicology and molecular docking of bioactive alkaloid this compound from Adhatoda vasica: a promising toxin binder against aflatoxin B1 and ochratoxin A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mycotoxinsite.com [mycotoxinsite.com]
- 5. Pharmacokinetics, dynamics, toxicology and molecular docking of bioactive alkaloid this compound from Adhatoda vasica: a promising toxin binder against aflatoxin B1 and ochratoxin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An Overview of Conventional and Emerging Analytical Methods for the Determination of Mycotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound [organic-chemistry.org]
- 9. squ.elsevierpure.com [squ.elsevierpure.com]
- 10. Detoxification of aflatoxin B1 by an aqueous extract from leaves of Adhatoda vasica Nees - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chemicalbook.com [chemicalbook.com]
- 13. theseus.fi [theseus.fi]
- 14. olmix.com [olmix.com]
- 15. researchgate.net [researchgate.net]
- 16. An In Vitro Study on the Efficacy of Mycotoxin Sequestering Agents for Aflatoxin B1, Deoxynivalenol, and Zearalenone - PMC [pmc.ncbi.nlm.nih.gov]
- 17. trilogylab.com [trilogylab.com]
- 18. researchgate.net [researchgate.net]
- 19. mycotoxinsite.com [mycotoxinsite.com]
- 20. Freundlich and Langmuir isotherms as models for the adsorption of toxicants on activated charcoal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Langmuir adsorption model - Wikipedia [en.wikipedia.org]
- 22. researchgate.net [researchgate.net]
- 23. Effects of the mycotoxin ochratoxin A and some of its metabolites on human kidney cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing solvent extraction parameters for increased vasicine yield
Welcome to the technical support center for optimizing the solvent extraction of vasicine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maximizing the yield and purity of this pharmacologically significant quinazoline alkaloid. Here, we address common challenges and provide evidence-based solutions in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the most critical initial parameter to consider for maximizing this compound yield?
A1: The selection of an appropriate solvent is the most crucial first step. The ideal solvent should not only have high solubilizing power for this compound but also be selective, minimizing the co-extraction of undesirable compounds. Methanol has been consistently reported as a highly effective solvent for this compound extraction, often yielding the maximum amount of the alkaloid.[1][2][3] The polarity of the solvent plays a key role; this compound, being an alkaloid, dissolves well in polar solvents like alcohols.
dot graph "Solvent_Selection_Logic" { layout="dot"; rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="10", fontcolor="#202124"]; edge [fontname="Arial", fontsize="9"];
Start [label="Begin Solvent Selection", fillcolor="#F1F3F4"]; Polarity [label="Consider Polarity\n(this compound is polar)", fillcolor="#FBBC05"]; Selectivity [label="Evaluate Selectivity\n(Minimize impurities)", fillcolor="#FBBC05"]; Methanol [label="Methanol\n(High Yield)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ethanol [label="Ethanol\n(Good Alternative)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AqMethanol [label="Aqueous Methanol (e.g., 30%)\n(For Vasicinone)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Chloroform [label="Chloroform\n(Used in purification)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Decision [label="Final Solvent Choice", shape="diamond", fillcolor="#5F6368", fontcolor="#FFFFFF"];
Start -> Polarity; Polarity -> Selectivity; Selectivity -> Methanol; Selectivity -> Ethanol; Selectivity -> AqMethanol; Methanol -> Decision; Ethanol -> Decision; AqMethanol -> Decision; Decision -> Chloroform [label="Post-extraction\npurification step"]; } dot Caption: Logical flow for selecting an appropriate extraction solvent.
Q2: How does pH influence the extraction efficiency of this compound?
A2: As an alkaloid, this compound's solubility is highly dependent on pH. It exists as a salt in an acidic medium and as a free base in an alkaline medium. This property is fundamental to the widely used acid-base extraction method.[4]
-
Acidic Extraction (pH < 7): In an acidic solution (often using dilute acids like HCl or acetic acid), this compound forms a salt which is soluble in the aqueous phase. This step is crucial for separating this compound from non-alkaloidal, lipophilic impurities which are subsequently removed by washing with a non-polar organic solvent like chloroform.[4][5]
-
Alkaline Partitioning (pH > 7): After the removal of impurities, the aqueous acidic solution is basified (e.g., with ammonia to pH 9).[4][5] This converts the this compound salt back into its free base form, which is less soluble in water and can then be efficiently extracted into an organic solvent like chloroform.[4][5]
Manipulation of pH is a powerful tool for both extraction and purification, significantly enhancing the selectivity of the process.
Q3: What are the advantages of modern extraction techniques like Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) over conventional methods?
A3: Modern techniques like MAE and UAE offer significant advantages in terms of efficiency and yield.
-
Microwave-Assisted Extraction (MAE): This method uses microwave energy to heat the solvent and plant matrix, leading to rapid cell wall disruption and enhanced mass transfer of this compound into the solvent.[6] Studies have shown that MAE can provide the highest yield of this compound compared to other methods.[7][8]
-
Ultrasound-Assisted Extraction (UAE): UAE utilizes acoustic cavitation to break down plant cell walls, increasing the contact area between the solvent and the plant material. This enhances the extraction efficiency and can often be performed at lower temperatures, which is beneficial for thermolabile compounds.
Both techniques significantly reduce extraction time and solvent consumption compared to conventional methods like Soxhlet extraction.[9][10]
| Parameter | Soxhlet Extraction | Ultrasound-Assisted Extraction (UAE) | Microwave-Assisted Extraction (MAE) |
| Extraction Time | Hours to days | Minutes to hours | Minutes |
| Solvent Consumption | High | Moderate | Low |
| Yield | Good | Very Good | Excellent[7][8] |
| Temperature | High (Boiling point of solvent) | Low to Moderate | High (but rapid and targeted) |
Troubleshooting Guide
Problem 1: Low this compound Yield
Possible Cause 1: Inefficient Extraction Method
-
Solution: Consider switching from conventional methods like maceration or Soxhlet to more efficient techniques such as Microwave-Assisted Extraction (MAE) or Ultrasound-Assisted Extraction (UAE).[7][8] These methods can significantly improve extraction efficiency and reduce extraction time.
Possible Cause 2: Inappropriate Solvent
-
Solution: Ensure you are using a solvent with optimal polarity for this compound. Methanol is widely reported to give the maximum extraction of this compound.[1][2][3] If using a solvent mixture, optimize the ratio to enhance solubility.
Possible Cause 3: Degradation of this compound
-
Solution: this compound can degrade under harsh conditions. Avoid prolonged exposure to high temperatures and strong mineral acids.[11] Using milder organic acids for pH adjustment can mitigate degradation.[11] Also, protect the extract from bright daylight or sunlight to prevent autooxidation of this compound to vasicinone.[1]
Possible Cause 4: Incomplete Extraction
-
Solution: Ensure the plant material is finely powdered to maximize the surface area for solvent penetration. Increase the extraction time or the number of extraction cycles. For acid-base extraction, ensure complete partitioning by performing multiple extractions with the organic solvent at each pH stage.[12]
dot graph "Troubleshooting_Low_Yield" { layout="dot"; rankdir="LR"; node [shape="record", style="rounded,filled", fontname="Arial", fontsize="10", fontcolor="#202124"]; edge [fontname="Arial", fontsize="9"];
Problem [label="{Low this compound Yield}", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cause1 [label="{Inefficient Method | Switch to MAE/UAE}", fillcolor="#FBBC05"]; Cause2 [label="{Inappropriate Solvent | Use Methanol}", fillcolor="#FBBC05"]; Cause3 [label="{Degradation | Avoid harsh conditions}", fillcolor="#FBBC05"]; Cause4 [label="{Incomplete Extraction | Optimize particle size & cycles}", fillcolor="#FBBC05"]; Solution [label="Increased this compound Yield", shape="ellipse", fillcolor="#34A853", fontcolor="#FFFFFF"];
Problem -> {Cause1, Cause2, Cause3, Cause4}; Cause1 -> Solution; Cause2 -> Solution; Cause3 -> Solution; Cause4 -> Solution; } dot Caption: Troubleshooting flowchart for addressing low this compound yield.
Problem 2: High Levels of Impurities in the Extract
Possible Cause 1: Poor Solvent Selectivity
-
Solution: While methanol provides high yield, it may also co-extract other polar compounds. A subsequent purification step is often necessary. The acid-base extraction method is highly effective for purifying this compound from non-alkaloidal impurities.[4]
Possible Cause 2: Presence of Vasicinone
-
Solution: Vasicinone is an oxidation product of this compound.[13] To minimize its formation, protect the plant material and extracts from direct sunlight and excessive heat.[1] If both this compound and vasicinone are of interest, studies suggest that 30% aqueous methanol can be effective for vasicinone extraction.[5][14]
Possible Cause 3: Co-extraction of Pigments and Fats
-
Solution: A preliminary defatting step using a non-polar solvent like n-hexane can be employed before the main extraction.[5] In the acid-base extraction protocol, washing the initial acidic aqueous solution with chloroform will also remove these lipophilic impurities.[4]
Experimental Protocols
Protocol 1: Microwave-Assisted Extraction (MAE) of this compound
This protocol is adapted from methodologies that have demonstrated high extraction efficiency.[7][8]
-
Preparation: Weigh 10 g of finely powdered, dried leaves of Adhatoda vasica.
-
Solvent Addition: Place the powder in a microwave-safe extraction vessel and add 100 mL of methanol.
-
Microwave Irradiation: Subject the mixture to microwave irradiation. Typical parameters to start with are 300-500 W for 2-5 minutes. These parameters should be optimized for your specific equipment and sample.
-
Filtration: After extraction, allow the mixture to cool and then filter through Whatman No. 1 filter paper.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Quantification: Analyze the this compound content in the crude extract using a validated HPLC or HPTLC method.[15][16][17]
Protocol 2: Acid-Base Extraction for this compound Purification
This protocol is a standard method for isolating alkaloids.[4]
-
Initial Extraction: Begin with a crude methanolic extract obtained from a method like MAE or Soxhlet. Evaporate the methanol to obtain a concentrated residue.
-
Acidification: Dissolve the residue in a 5% aqueous solution of acetic acid. Stir for 2-4 hours to ensure all this compound is converted to its salt form.[5]
-
Defatting: Extract the acidic solution three times with an equal volume of chloroform or n-hexane to remove non-alkaloidal, lipophilic impurities. Discard the organic layers.
-
Basification: Collect the aqueous layer and adjust the pH to approximately 9 with a 5% ammonia solution. This will precipitate the this compound free base.
-
Final Extraction: Extract the basified aqueous solution three times with an equal volume of chloroform. The this compound free base will partition into the chloroform layer.
-
Concentration and Isolation: Combine the chloroform extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the purified this compound residue.
References
- Srivastava, S., Verma, R. K., Gupta, M. M., Singh, S. C., & Kumar, S. (2001). HPLC determination of this compound and vasicinone in Adhatoda vasica with photo diode array detection. Journal of Liquid Chromatography & Related Technologies, 24(2), 153-159. [Link]
- Singh, S., Sharma, N., & Singh, P. (2015). Microwave assisted adsorption based elution: A benign green process optimized by Box-Behnken modeling yields pure this compound from Adhatoda vasica.
- Pawar, S. V., & Upadhye, A. S. (2016). Simultaneous determination of this compound and vasicinone by High-performance liquid chromatography in roots of eight Sida species. Pharmacognosy Research, 8(4), 259–263. [Link]
- Jadhav, P., & Patil, S. (2022). Extraction of Vasaka Leaf Alkaloids : A Comprehensive Review. International Journal of All Research Scientific and Technical, 4(6), 1-5. [Link]
- Gandhi, S., & Dahiya, P. (2012). Development of HPTLC method for quantification of this compound in marketed Herbal formulations containing Adhatoda vasica. Pharmacognosy Journal, 4(32), 53-57. [Link]
- Patel, V., & Patel, N. (2010). Development and validation of HPTLC method for simultaneous quantification of this compound and Piperine in Vasavaleha. International Journal of Pharmaceutical Research, 2(3), 14-17. [Link]
- Avula, B., Begum, S., Ahmed, S., & Khan, I. A. (2005). HPTLC Determination of this compound and Vasicinone in Adhatoda Vasica. Phytochemical Analysis, 16(2), 90-92. [Link]
- Handa, S. S., Khanuja, S. P. S., & Kumar, S. (2004). Process for the production of this compound. U.S.
- Remya, R., & Ramadasan, K. (2018). Estimation of this compound in the leaves of Adhatoda vasica (L). Nees with varying seasons and methods. Journal of Pharmacognosy and Phytochemistry, 7(1), 224-227. [Link]
- Anonymous. (2021). Quantitative Analysis of this compound and Vasicinone in Adhatoda vasica Nees Using RP-HPLC: Distribution and Solvent Extraction Effi. Figshare. [Link]
- Kumar, A., Singh, B., & Kumar, A. (2021). Quantitative analysis of this compound and vasicinone in Adhatoda vasica (Nees.) using RP-HPLC: distribution and solvent extraction efficiency.
- Joshi, H., & Kapoor, N. (2010). Simultaneous RP-HPLC Quantification of this compound and Vasicinone in Adhatoda vasica and its Formulation.
- Srivastava, S., Verma, R. K., Gupta, M. M., Singh, S. C., & Kumar, S. (2001). HPLC determination of this compound and vasicinone in Adhatoda vasica with photo diode array detection. Journal of Liquid Chromatography & Related Technologies, 24(2), 153-159. [Link]
- Selvakumar, S., & Muthu, A. K. (2021). Phytochemical analysis of Adhatoda vasica and identification of an isolated alkaloid this compound using HPTLC.
- Rudrapal, M., et al. (2023). Valorization of Adhatoda vasica leaves: Extraction, in vitro analyses and in silico approaches. Frontiers in Nutrition, 10, 1161471. [Link]
- Padhiari, B., et al. (2020). Simultaneous quantification of this compound and vasicinone in different parts of Justicia adhatoda using high-performance thin-layer chromatography‒densitometry: comparison of different extraction techniques and solvent systems. Journal of Planar Chromatography – Modern TLC, 33(6), 555-562. [Link]
- Keesara, B. R., & Jat, R. K. (2017). Isolation and characterization of this compound from Adhatoda vasica (Adusa). International Journal of Research and Development in Pharmacy & Life Sciences, 6(2), 2590-2596. [Link]
- S, S., & P, M. (2020). Isolation & purification of this compound from leaves of Adhatoda vasica by modified acid-base extraction method.
- Keesara, B. R., & Jat, R. K. (2017). Isolation and characterization of this compound from Adhatoda vasica (Adusa). International Journal of Research and Development in Pharmacy & Life Sciences, 6(2), 2590-2596. [Link]
- Perera, W. P. R. T., & Adikaram, N. K. B. (2018). Comparison of extraction methods for the isolation of this compound from Adhatoda zeylanica leaves.
- University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. [Link]
- Ahmad, M. (2017). Which is the best method for the extraction of alkaloids from medicinal plant specially from leaves? what are best solvents for the extraction?.
- Padhiari, B., et al. (2020). Simultaneous quantification of this compound and vasicinone in different parts of Justicia adhatoda using high-performance thin-layer chromatography‒densitometry: comparison of different extraction techniques and solvent systems. Journal of Planar Chromatography – Modern TLC, 33(6), 555-562. [Link]
- Wikipedia. (n.d.). This compound. [Link]
- GreenskyBio. (2024).
- Rudrapal, M., et al. (2023). Valorization of Adhatoda vasica leaves: Extraction, in vitro analyses and in silico approaches. Frontiers in Nutrition, 10, 1161471. [Link]
- Kumar, A., Singh, B., & Kumar, A. (2021). Quantitative analysis of this compound and vasicinone in Adhatoda vasica (Nees.) using RP-HPLC: distribution and solvent extraction efficiency.
- Zhang, L., Wang, Y., & Li, D. (2014). The extraction, separation and purification of alkaloids in the natural medicine. Journal of Chemical and Pharmaceutical Research, 6(1), 338-345. [Link]
- Popova, V., et al. (2023). Modern and Traditional Approaches in Alkaloid Extraction and Phytochemical Screening: Techniques, Integration Strategies, and Future Perspectives. Molecules, 28(18), 6634. [Link]
- Duraipandiyan, V., et al. (2015). Antimicrobial, antioxidant, and cytotoxic properties of this compound acetate synthesized from this compound isolated from Adhatoda vasica L.
- Malode, Y. (n.d.). MICROWAVE ASSISTED EXTRACTION OF PHYTOCONSTITUENTS. Asian Journal of Phytomedicine and Clinical Research. [Link]
- Srivastava, S., et al. (2001). HPLC determination of this compound and vasicinone in Adhatoda vasica with photo diode array detection. Journal of Liquid Chromatography & Related Technologies, 24(2), 153-159. [Link]
- Raj, A. J., & Raj, A. M. (2013). Isolation, characterization and inhibition effect of this compound on mild steel corrosion in 1N HCl. Journal of Chemical and Pharmaceutical Research, 5(12), 820-829. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. ajpcrjournal.com [ajpcrjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Innovative Techniques for Alkaloid Extraction from Plant Sources [greenskybio.com]
- 10. Modern and Traditional Approaches in Alkaloid Extraction and Phytochemical Screening: Techniques, Integration Strategies, and Future Perspectives [ajgreenchem.com]
- 11. US6676976B2 - Process for the production of this compound - Google Patents [patents.google.com]
- 12. Troubleshooting [chem.rochester.edu]
- 13. Pharmacokinetics, dynamics, toxicology and molecular docking of bioactive alkaloid this compound from Adhatoda vasica: a promising toxin binder against aflatoxin B1 and ochratoxin A - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative analysis of this compound and vasicinone in Adhatoda vasica (Nees.) using RP-HPLC: distribution and solvent extraction efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Simultaneous determination of this compound and vasicinone by High-performance liquid chromatography in roots of eight Sida species - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 17. HPTLC determination of this compound and vasicinone in Adhatoda vasica - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing challenges in vasicine stability and its auto-oxidation to vasicinone
Vasicine Stability & Auto-Oxidation Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound. This resource is designed to address the significant challenges associated with the stability of this compound and its propensity for auto-oxidation into vasicinone. Our goal is to provide you with practical, science-backed solutions to ensure the integrity and reproducibility of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common questions regarding this compound instability.
Q1: What are this compound and vasicinone?
This compound is a quinazoline alkaloid found in plants like Justicia adhatoda (Malabar nut) and Peganum harmala.[1][2] It is known for a range of pharmacological activities, including bronchodilatory and uterine stimulant effects.[3][4] Vasicinone is the primary oxidation product of this compound.[1][5][6] While structurally similar, their biological activities can differ; for instance, this compound has a cardiac-depressant effect, whereas vasicinone is a weak cardiac stimulant.[2]
Q2: What is this compound auto-oxidation?
Auto-oxidation is a chemical process where this compound spontaneously reacts with atmospheric oxygen, converting it into vasicinone.[7] This process can be accelerated by several environmental factors, leading to the degradation of pure this compound samples over time.[7][8] This transformation is a critical point of failure in experimental reproducibility and formulation stability.
Q3: My this compound solution is turning slightly yellow. What does this indicate?
A color change, often to a yellowish hue, in a this compound solution is a common visual indicator of degradation and the formation of vasicinone and potentially other degradation byproducts. Pure this compound solutions should be colorless. If you observe a color change, it is highly recommended to verify the purity of your solution using an analytical method like HPLC before proceeding with your experiments.[3][9]
Q4: Can I use a this compound sample that contains some vasicinone?
This depends entirely on your application. For pharmacological studies, the presence of vasicinone can act as a confounding variable due to its own biological activities.[2] For analytical purposes, such as using it as a standard, the presence of vasicinone will lead to inaccurate quantification. It is always best practice to use a pure, unoxidized this compound standard for reliable and reproducible results.
Part 2: Troubleshooting Guide for Experimental Challenges
This guide provides in-depth solutions to specific problems you may encounter during your research.
Problem 1: Inconsistent results in bioassays despite using the same this compound concentration.
-
Underlying Cause: The most probable cause is the degradation of your this compound stock solution over time. A solution prepared one week may have a significantly higher concentration of vasicinone than a freshly prepared one, leading to variable biological effects.
-
Troubleshooting Steps:
-
Verify Purity: Immediately analyze your current this compound stock solution using a validated HPLC method to quantify the relative amounts of this compound and vasicinone.[9][10]
-
Prepare Fresh Solutions: Always prepare fresh this compound solutions immediately before an experiment from a solid standard that has been stored correctly.
-
Implement Strict Storage Protocols: Store solid this compound in a desiccator at -20°C, protected from light. For solutions, use an inert gas like argon or nitrogen to purge the headspace of the vial before sealing and store at low temperatures for short periods only.
-
Problem 2: My HPLC chromatogram for a pure this compound standard shows two distinct peaks.
-
Underlying Cause: This is a classic sign of on-column or pre-analysis oxidation. The second peak is almost certainly vasicinone.[3] Factors such as solvent pH, dissolved oxygen in the mobile phase, or prolonged sample sitting time in the autosampler can contribute to this.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for HPLC analysis.
Problem 3: Low yield or purity during the isolation of this compound from plant material.
-
Underlying Cause: this compound is susceptible to degradation during extraction, especially when harsh conditions are used. The use of strong mineral acids, high temperatures, or prolonged exposure to air can significantly convert this compound to vasicinone, reducing the final yield of the desired compound.[8]
-
Mitigation Strategies:
-
Use Mild Acids: During acid-base extraction, opt for weaker organic acids instead of strong mineral acids like H₂SO₄ or HCl to minimize degradation.[8]
-
Control Temperature: Avoid high temperatures. Hot water extraction or high-heat solvent evaporation can accelerate auto-oxidation.[8] Use rotary evaporation under reduced pressure at moderate temperatures (e.g., <50°C).[3]
-
Work Quickly: Minimize the time the extract is in an alkaline state and exposed to air, as this is when oxidation is most likely to occur.
-
Part 3: Protocols for Ensuring this compound Stability
Adherence to validated protocols is crucial for maintaining the integrity of your this compound samples.
Protocol 1: Preparation and Handling of a Stable this compound Stock Solution
This protocol minimizes the risk of auto-oxidation during the preparation and short-term storage of this compound solutions.
Materials:
-
High-purity solid this compound
-
Amber glass vials with PTFE-lined screw caps
-
HPLC-grade methanol or acetonitrile[11]
-
Source of inert gas (Argon or Nitrogen) with a fine-nozzle regulator
-
Calibrated analytical balance and volumetric flasks
Procedure:
-
Weighing: Allow the solid this compound container to equilibrate to room temperature before opening to prevent moisture condensation. Weigh the required amount quickly and accurately.
-
Dissolution: Dissolve the solid this compound in the chosen solvent (e.g., methanol) in an amber volumetric flask to the desired final concentration. Sonicate briefly if needed to ensure complete dissolution.[12]
-
Inert Gas Purge: Aliquot the stock solution into smaller, single-use amber vials. Before sealing, gently blow a stream of inert gas over the surface of the solution for 15-30 seconds to displace atmospheric oxygen.
-
Sealing and Storage: Immediately cap the vials tightly. Seal the cap with paraffin film for extra security.
-
Storage: Store the vials at -20°C or lower, protected from light. For immediate use, solutions can be kept at 4°C for no more than 24-48 hours.
Protocol 2: QC Analysis of this compound by RP-HPLC
This method allows for the simultaneous quantification of this compound and its primary degradant, vasicinone.[3][9]
HPLC System & Conditions:
-
Column: C18 column (e.g., 4.6 mm × 150 mm, 3.5 µm)[3]
-
Mobile Phase: Isocratic mixture of 0.1% Trifluoroacetic Acid (TFA) in water and acetonitrile (e.g., 90:10 v/v).[3] The acidic pH helps to keep the alkaloids protonated and improves peak shape while reducing oxidation.
-
Flow Rate: 1.0 mL/min[3]
-
Detection: UV detector at 280 nm[3]
-
Column Temperature: 25°C[3]
-
Injection Volume: 10 µL[3]
Procedure:
-
Standard Preparation: Prepare calibration standards of both this compound and vasicinone (if available) in the mobile phase, ranging from 0.05 to 10.0 µg/mL for this compound and 0.5 to 100.0 µg/mL for vasicinone.[9]
-
Sample Preparation: Dilute your this compound test sample to fall within the calibration range using the mobile phase. Filter through a 0.22 µm syringe filter before injection.
-
Analysis: Inject the standards to generate a calibration curve. Inject the test sample. Under these conditions, this compound typically elutes around 7.6 minutes and vasicinone around 9.1 minutes.[3]
-
Quantification: Calculate the concentration of this compound and vasicinone in your sample by comparing their peak areas to the respective calibration curves.
Part 4: Understanding the Mechanism of Degradation
A foundational understanding of the factors driving auto-oxidation is key to preventing it.
The Auto-Oxidation Pathway
The conversion of this compound to vasicinone is an oxidative process that primarily targets the pyrroloquinazoline ring system.[5][13]
Caption: Key factors accelerating this compound's auto-oxidation to vasicinone.
Summary of Factors Influencing this compound Stability
The stability of this compound is not absolute and is highly dependent on its chemical environment. Understanding these factors is critical for experimental design and sample handling. While direct kinetic studies on this compound are sparse in publicly available literature, the principles of stabilizing similar alkaloid and phenolic compounds are well-established and applicable.[14][15][16]
| Factor | Effect on Stability | Recommended Mitigation Strategy |
| Oxygen | High Impact. Direct reactant in the auto-oxidation process. | Store solids and solutions under an inert atmosphere (Nitrogen/Argon). Use degassed solvents for analysis. |
| Light (UV) | High Impact. Provides the activation energy for oxidative reactions (photodegradation).[7][17] | Store in amber vials or protect from light with aluminum foil. Work in a shaded environment. |
| Temperature | Medium Impact. Higher temperatures increase the rate of chemical reactions, including oxidation.[17] | Store stock materials and solutions at low temperatures (-20°C or below). Avoid heating solutions. |
| pH | Medium Impact. Stability is generally higher in acidic conditions. Alkaline conditions can deprotonate the molecule, making it more susceptible to oxidation.[8] | Prepare solutions in slightly acidic buffers or solvents (e.g., using 0.1% TFA). Avoid strongly basic conditions during extractions. |
| Antioxidants | Preventative. Can scavenge free radicals that propagate oxidation.[18][19] | For formulations, consider adding compatible antioxidants like ascorbic acid or butylated hydroxytoluene (BHT), but verify their compatibility with your assay first. |
By understanding these principles and implementing the rigorous protocols outlined in this guide, you can significantly improve the stability of your this compound samples, leading to more accurate, reliable, and reproducible research outcomes.
References
- ResearchGate.Chemical structure of this compound and Vasicinone.Available online
- ScienceOpen.
- Wikipedia.Vasicinone.Available online
- AKJournals.
- PubMed Central.Simultaneous determination of this compound and vasicinone by High-performance liquid chromatography in roots of eight Sida species.Available online
- Taylor & Francis Online.Quantitative analysis of this compound and vasicinone in Adhatoda vasica (Nees.) using RP-HPLC.Available online
- Figshare.Quantitative Analysis of this compound and Vasicinone in Adhatoda vasica Nees Using RP-HPLC: Distribution and Solvent Extraction Effi.Available online
- OSADHI.List of plants having phytochemicals: Vasicinone.Available online
- ResearchGate.Chemical structures of (A) this compound, (B) vasicinone, (C) vasicinolone,...Available online
- ResearchGate.Structure of the compounds: (1) this compound and (2)
- ResearchGate.In Vitro and In Vivo Metabolism and Inhibitory Activities of this compound, a Potent Acetylcholinesterase and Butyrylcholinesterase Inhibitor.Available online
- PubMed.In vitro and in vivo metabolism and inhibitory activities of this compound, a potent acetylcholinesterase and butyrylcholinesterase inhibitor.Available online
- National Institutes of Health (NIH).
- ResearchGate.Kinetics and molecular docking of this compound from Adhatoda vasica: An acetylcholinesterase inhibitor for Alzheimer's disease.Available online
- ResearchGate.
- PubMed.
- SciSpace.A bronchodilator alkaloid (vasicinone)
- ResearchGate.
- ResearchGate.
- PakJPharmSci.
- National Institutes of Health (NIH).In Vitro and In Vivo Metabolism and Inhibitory Activities of this compound, a Potent Acetylcholinesterase and Butyrylcholinesterase Inhibitor.Available online
- Google Patents.US6676976B2 - Process for the production of this compound.Available online
- National Institutes of Health (NIH).
- PubMed Central.Rapid, sensitive, and validated UPLC/Q-TOF-MS method for quantitative determination of this compound in Adhatoda vasica and its in vitro culture.Available online
- PubMed Central.Development and validation of an HPLC-DAD method for Rapid quantification of this compound in Adhatoda vasica leaves and commercial products.Available online
- National Institutes of Health (NIH).Factors affecting the stability of anthocyanins and strategies for improving their stability: A review.Available online
- PubMed Central.
- MDPI.Physicochemical Stability of the Pigment Produced by Pseudofusicoccum adansoniae: Influence of pH, Temperature, Additives, and Light Exposure.Available online
- Science Alert.The Effects of Light, Storage Temperature, pH and Variety on Stability of Anthocyanin Pigments in Four Malus Varieties.Available online
Sources
- 1. researchgate.net [researchgate.net]
- 2. Vasicinone - Wikipedia [en.wikipedia.org]
- 3. akjournals.com [akjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. In vitro and in vivo metabolism and inhibitory activities of this compound, a potent acetylcholinesterase and butyrylcholinesterase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. US6676976B2 - Process for the production of this compound - Google Patents [patents.google.com]
- 9. scienceopen.com [scienceopen.com]
- 10. Simultaneous determination of this compound and vasicinone by High-performance liquid chromatography in roots of eight Sida species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 12. Rapid, sensitive, and validated UPLC/Q-TOF-MS method for quantitative determination of this compound in Adhatoda vasica and its in vitro culture - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics, dynamics, toxicology and molecular docking of bioactive alkaloid this compound from Adhatoda vasica: a promising toxin binder against aflatoxin B1 and ochratoxin A - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Factors affecting the stability of anthocyanins and strategies for improving their stability: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anthocyanins: Factors Affecting Their Stability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. scialert.net [scialert.net]
- 18. researchgate.net [researchgate.net]
- 19. Protective Effect Of this compound Against Myocardial Infarction In Rats Via Modulation Of Oxidative Stress, Inflammation, And The PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Improve the Aqueous Solubility of Vasicine for Bioassays
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Vasicine. This center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of its poor aqueous solubility in experimental settings.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving my this compound powder in aqueous buffers (e.g., PBS, Tris-HCl). It either doesn't dissolve or precipitates out. Why is this happening?
A: This is a common and expected challenge. This compound, a quinazoline alkaloid, is characterized as being only slightly soluble in water.[1][2] Its molecular structure contains a largely hydrophobic quinazoline ring system, which limits its favorable interactions with polar water molecules. While it does have a hydroxyl group and two nitrogen atoms that can participate in hydrogen bonding, the nonpolar surface area of the molecule dominates, leading to low intrinsic aqueous solubility. For successful bioassays, enhancing its solubility is a critical first step.
Q2: What is the maximum concentration of this compound I can expect to dissolve in an aqueous solution?
A: The intrinsic aqueous solubility of this compound is quite low. While exact figures can vary with temperature and pH, it is generally considered poorly soluble for the concentrations required in many bioassays.[1][2] However, its solubility is highly dependent on the solvent system. For instance, in Dimethyl Sulfoxide (DMSO), this compound can be dissolved at very high concentrations, such as 83.33 mg/mL (442.70 mM), often requiring sonication to fully dissolve.[3][4][5] This highlights the necessity of using solubilization strategies to achieve therapeutically relevant concentrations in your aqueous assay buffers.
Q3: Can I just use DMSO to dissolve this compound for my cell-based assays? What are the potential issues?
A: Yes, DMSO is a very common and effective solvent for creating a high-concentration stock solution of this compound.[3][4][6] However, you must exercise caution when preparing your final working solutions for bioassays.
Core Limitations of DMSO in Bioassays:
-
Cellular Toxicity: High concentrations of DMSO can be toxic to cells, leading to artifacts in your experimental data.[7][8] It is a standard practice to keep the final concentration of DMSO in your cell culture medium below 1%, and ideally at or below 0.5%, to minimize these cytotoxic effects.[9][10]
-
Assay Interference: DMSO can interfere with the activity of certain enzymes and biological processes, potentially confounding your results.[7][11]
-
Precipitation on Dilution: A high-concentration DMSO stock of this compound may precipitate when diluted into your aqueous assay buffer. This phenomenon, known as "crashing out," can lead to inaccurate dosing and unreliable results.[9]
Therefore, while DMSO is an excellent tool for initial solubilization, it is often used in conjunction with other techniques to ensure the compound remains in solution at the final desired concentration in your bioassay.
Troubleshooting Guides for Enhancing this compound Solubility
Here we explore several field-proven strategies to improve the aqueous solubility of this compound for your bioassays.
Guide 1: pH Adjustment and Salt Formation
The Scientific Principle
This compound is a basic alkaloid. Its nitrogen atoms can be protonated in an acidic environment to form a more soluble salt. By lowering the pH of your aqueous buffer, you can convert the sparingly soluble free base form of this compound into a much more water-soluble hydrochloride (or other) salt in situ. This is a fundamental and highly effective technique for solubilizing basic compounds.[][13] The hydrochloride salt of this compound is known to be more soluble.[2][14][15]
Experimental Workflow: pH-Mediated Solubilization
Caption: Workflow for pH-mediated this compound solubilization.
Detailed Protocol
-
Initial Buffer Preparation: Prepare your desired buffer (e.g., citrate buffer, acetate buffer) at an acidic pH, for instance, pH 4.0.
-
Dissolution: Slowly add the weighed this compound powder to the acidic buffer while stirring continuously. The protonation of the this compound molecule should facilitate its dissolution.
-
Aid Dissolution (If Necessary): If dissolution is slow, gentle warming (e.g., to 37°C) or brief sonication in an ultrasonic bath can be applied.[16]
-
pH Adjustment: Once the this compound is fully dissolved, you can carefully and slowly adjust the pH upwards to your final target assay pH using a dilute solution of NaOH or another suitable base. Crucially, monitor for any signs of precipitation as you approach the pKa of this compound.
-
Sterile Filtration: Before use in cell culture, filter the final solution through a 0.22 µm sterile filter.
Causality and Considerations:
-
Why this works: The protonated salt form has a much higher affinity for water molecules than the neutral free base.
-
Potential Pitfall: If the final pH of your assay is significantly basic, the this compound may precipitate out of solution as it converts back to its less soluble free base form. It is essential to determine the highest tolerable pH at your target concentration.
Guide 2: Utilizing Co-solvents
The Scientific Principle
Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[][17] This reduction in polarity lowers the interfacial tension between the aqueous medium and the hydrophobic this compound molecule, making it easier for the compound to dissolve.[17] This is a widely used and effective strategy for solubilizing poorly soluble drugs for in vitro studies.[18][19][20]
Commonly Used Biocompatible Co-solvents
| Co-solvent | Typical Final Concentration in Bioassays | Key Considerations |
| Ethanol | < 1% | Can have biological effects at higher concentrations.[8] |
| Propylene Glycol (PG) | < 1% | Generally considered safe for in vitro work. |
| Polyethylene Glycol 400 (PEG 400) | < 1% | A good choice for increasing solubility with low toxicity.[11] |
| Glycerin | Variable | Can increase viscosity significantly. |
Experimental Workflow: Co-solvent-Based Solubilization
Caption: Co-solvent strategy for this compound solubilization.
Detailed Protocol
-
Stock Solution: Prepare a concentrated stock solution of this compound in a pure co-solvent like PEG 400 or ethanol.
-
Intermediate Dilution (Optional): You may create an intermediate dilution in a mixture of co-solvent and your aqueous buffer (e.g., 50:50).
-
Final Dilution: Add a small volume of the stock or intermediate solution to your final assay buffer to reach the desired concentration. Ensure the final percentage of the co-solvent is below the toxicity limit for your specific assay (typically <1%).[11]
-
Mixing: Vortex thoroughly immediately after dilution to prevent localized high concentrations that could lead to precipitation.
Causality and Considerations:
-
Why this works: The co-solvent essentially creates a more "hospitable," less polar environment for the this compound to dissolve in.
-
Systematic Approach: It is advisable to test a panel of different co-solvents to find the one that provides the best solubility for this compound with the least interference in your specific assay.[20] For example, some commercial suppliers recommend a co-solvent system of DMSO, PEG300, and Tween 80 for in vivo formulations, which can be adapted for in vitro work.[3][21]
Guide 3: Complexation with Cyclodextrins
The Scientific Principle
Cyclodextrins are cyclic oligosaccharides with a unique structure: a hydrophilic exterior and a hydrophobic (lipophilic) central cavity.[22][23] They can encapsulate poorly water-soluble molecules, like this compound, within their central cavity, forming an "inclusion complex."[24][25][26] This complex has a water-soluble exterior, effectively shuttling the hydrophobic drug molecule into the aqueous solution and significantly increasing its apparent solubility.[22][24]
Experimental Workflow: Cyclodextrin Inclusion Complex Formation
Caption: Formation of a this compound-cyclodextrin inclusion complex.
Detailed Protocol (Kneading Method)
This is a common and effective laboratory-scale method.[26]
-
Prepare Cyclodextrin Paste: Select a suitable cyclodextrin, such as Hydroxypropyl-β-Cyclodextrin (HP-β-CD), which has high aqueous solubility and low toxicity.[24] Add a minimal amount of water to the HP-β-CD powder in a mortar to form a thick, uniform paste.
-
Incorporate this compound: Slowly add the this compound powder to the paste.
-
Knead: Grind the mixture thoroughly with the pestle for 30-60 minutes. This intimate mixing facilitates the inclusion of this compound into the cyclodextrin cavity.
-
Dry: Dry the resulting solid mass, for example, in an oven at 40-50°C until a constant weight is achieved.
-
Pulverize: Gently grind the dried complex into a fine powder. This powder can now be dissolved in your aqueous assay buffer.
Causality and Considerations:
-
Why this works: The hydrophobic portion of the this compound molecule is shielded from the water by the cyclodextrin's cavity, while the hydrophilic exterior of the cyclodextrin interacts favorably with water, rendering the entire complex soluble.[25]
-
Choosing a Cyclodextrin: HP-β-CD and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are often preferred for biological applications due to their improved solubility and safety profiles compared to unmodified β-cyclodextrin.[22]
-
Stoichiometry: The molar ratio of this compound to cyclodextrin is a critical parameter. You may need to optimize this ratio (e.g., 1:1, 1:2) to achieve maximum solubility.
By systematically applying these troubleshooting guides, researchers can overcome the solubility challenges of this compound and generate reliable, reproducible data in their bioassays.
References
- Popovska, O., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central.
- Bhandari, S. (2016). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
- Vasu, S. K., et al. (2017). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace.
- Popovska, O., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed.
- Akhtar, N., et al. (2018). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor.... Global Pharmaceutical Sciences Review.
- Shandong IRO Chelating Chemical Co., Ltd. (2023). Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd.
- Ayurveda Times. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Ayurveda Times.
- Wikipedia. Cosolvent. Wikipedia.
- Lifeasible. This compound. Lifeasible.
- Singh, R., et al. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach. Journal of Pharmaceutical Negative Results.
- PubChem. This compound. PubChem.
- Google Patents. (2004). US6676976B2 - Process for the production of this compound. Google Patents.
- ResearchGate. (2025). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate.
- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate.
- New Drug Approvals. (2016). This compound, (peganine). New Drug Approvals.
- National Center for Biotechnology Information. (-)-Vasicine. PubChem.
- Wikipedia. This compound. Wikipedia.
- Sreelekshmi, R., et al. (2024). This compound a quinazoline alkaloid from Justicia adhatoda L.: Its antioxidant property. ResearchGate.
- Organic Chemistry Portal. This compound. Organic Chemistry Portal.
- Alvi, M., et al. (2022). Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds. PubMed Central.
- Wang, Y., et al. (2015). In Vitro and In Vivo Metabolism and Inhibitory Activities of this compound, a Potent Acetylcholinesterase and Butyrylcholinesterase Inhibitor. National Institutes of Health.
- Iyer, K. R., et al. (2013). In Vitro Studies on the Effects of Water Miscible Organic Co-Solvents on Select Drug Metabolizing Enzyme Activities. ResearchGate.
- Sharma, D., & Saini, S. (2017). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis.
- Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
- BioCrick. This compound Hydrochloride | CAS:7174-27-8 | Nitrogen-containing Compounds. BioCrick.
- National Institutes of Health. (2021). Pharmacokinetics, dynamics, toxicology and molecular docking of bioactive alkaloid this compound from Adhatoda vasica: a promising toxin binder against aflatoxin B1 and ochratoxin A. National Institutes of Health.
- Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. PubMed Central.
- International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
- Avicenna Journal of Medical Biochemistry. (2015). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Avicenna Journal of Medical Biochemistry.
- National Center for Biotechnology Information. (2025). Compatibility and interference of food simulants and organic solvents with the in vitro toxicological assessment of food contact materials. PubMed Central.
Sources
- 1. This compound [drugfuture.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Lifeasible [lifeasible.com]
- 5. 6159-55-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. This compound | CAS:6159-55-3 | Manufacturer ChemFaces [chemfaces.com]
- 7. researchgate.net [researchgate.net]
- 8. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 11. ijpsonline.com [ijpsonline.com]
- 13. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 14. US6676976B2 - Process for the production of this compound - Google Patents [patents.google.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. This compound Hydrochloride | CAS:7174-27-8 | Nitrogen-containing Compounds | High Purity | Manufacturer BioCrick [biocrick.com]
- 17. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 18. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 19. Cosolvent - Wikipedia [en.wikipedia.org]
- 20. pnrjournal.com [pnrjournal.com]
- 21. This compound | Anti-infection | AChR | TargetMol [targetmol.com]
- 22. scispace.com [scispace.com]
- 23. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 25. touroscholar.touro.edu [touroscholar.touro.edu]
- 26. gpsrjournal.com [gpsrjournal.com]
overcoming limitations and challenges in clinical trials involving vasicine
Welcome to the technical support center for clinical trials involving vasicine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this promising, yet challenging, quinazoline alkaloid. Derived from plants like Justicia adhatoda, this compound's therapeutic potential, particularly in respiratory diseases, is significant.[1][2] However, its translation from bench to bedside is hampered by several key limitations. This document provides in-depth, actionable solutions to the most common hurdles encountered during its clinical development.
Section 1: Troubleshooting Guide - Overcoming Core Limitations
This section addresses critical experimental challenges in a question-and-answer format, focusing on the scientific rationale behind each troubleshooting step.
Issue: Poor and Variable Oral Bioavailability
Question: Our Phase I study is showing low and inconsistent plasma concentrations of this compound after oral administration. What are the underlying causes and how can we systematically improve its bioavailability?
Answer:
This is the most significant challenge in this compound's clinical development.[3][4] The poor oral bioavailability stems from two primary factors: low aqueous solubility, which limits its dissolution in the gastrointestinal tract, and susceptibility to first-pass metabolism.[5][6]
Troubleshooting Protocol: Enhancing Systemic Exposure
-
Formulation-Based Enhancement (Phytosomes):
-
Expertise & Rationale: Standard formulations are often insufficient. A highly effective strategy is to complex this compound with phospholipids to create phytosomes.[6] This novel drug delivery system (NDDS) encases the hydrophilic this compound molecule in a lipid-compatible exterior, drastically improving its absorption across lipid-rich biological membranes and protecting it from premature degradation.[6][7]
-
Experimental Workflow: Phytosome Preparation & Optimization
-
Complexation: Dissolve vasaka extract and a phospholipid (e.g., phosphatidylcholine) in an organic solvent.
-
Solvent Evaporation: Remove the solvent under vacuum to form a thin lipid film.
-
Hydration: Hydrate the film with an aqueous buffer, followed by sonication to form the phytosome nano-dispersion.
-
Characterization: Use a Box-Behnken design to optimize parameters like phospholipid concentration and stirring temperature. Key readouts are particle size, zeta potential (for stability), and entrapment efficiency.[6]
-
Validation: Conduct comparative in vitro release studies against the unformulated extract. A sustained release profile is expected from the phytosome formulation.[6]
-
-
-
Lyophilization for Stability and Consistency:
-
Expertise & Rationale: Aqueous extracts of this compound (Vasa Swaras) are prone to microbial contamination and degradation. Lyophilization (freeze-drying) creates a stable, powdered form of the extract that can be encapsulated.[8] This process improves stability and allows for precise, consistent dosing, which is critical for clinical trials. Pharmacokinetic studies in rats have shown that this compound is more orally bioavailable from lyophilized Vasa Swaras compared to the raw extract or a marketed formulation.[8]
-
Workflow for Improving this compound Bioavailability
Caption: Strategies to overcome the low oral bioavailability of this compound.
Issue: Inaccurate or Inconsistent Quantification in Biological Samples
Question: We are struggling to develop a robust analytical method for quantifying this compound in patient plasma. What is the gold-standard method and what are the key validation parameters?
Answer:
Accurate quantification is non-negotiable for pharmacokinetic analysis. Due to the complexity of biological matrices and the low concentrations expected, a highly sensitive and specific method is required.
Troubleshooting Protocol: Validated Analytical Method
-
Trustworthiness & Authoritative Grounding: The recommended method is a validated Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC/Q-TOF-MS).[9] Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) with UV or photodiode array detection is also widely used and validated.[10][11][12]
-
Methodology:
-
Sample Preparation: Extract this compound from plasma using a suitable method, such as solid-phase extraction or protein precipitation with methanol.
-
Chromatography: Separate the analyte on a C18 column. A typical mobile phase is an isocratic mixture of acetonitrile and water with an acid modifier like trifluoroacetic acid.[11]
-
Detection: Utilize mass spectrometry for the highest sensitivity and selectivity (UPLC/Q-TOF-MS) or UV detection at approximately 280 nm for HPLC.[9][11]
-
-
Self-Validating System (ICH Guidelines): Your method must be validated according to ICH guidelines, including:[12]
-
Linearity: Establish a dynamic range, for example, 1-1000 ng/ml.[9]
-
LOD & LOQ: The Lower Limit of Detection (LOD) and Limit of Quantification (LOQ) should be sufficiently low (e.g., ~0.68 and 1.0 ng/ml, respectively).[9]
-
Accuracy & Precision: Assessed by analyzing samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day).[11]
-
Recovery: Mean extraction recovery should be high and consistent (e.g., >98%).[9]
-
Logical Relationship for Accurate Quantification
Caption: Workflow for robust quantification of this compound in clinical samples.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound's bronchodilatory effect? A1: this compound exhibits pronounced bronchodilatory activity, comparable to theophylline.[13][14] It functions as a respiratory stimulant.[13] When combined with its natural derivative, vasicinone, this bronchodilatory effect is significantly pronounced.[13][14]
Q2: What are the known or potential side effects to monitor in a clinical trial? A2: At therapeutic doses, this compound is generally well-tolerated. However, it is reported to have a cardiac-depressant effect, which can be normalized by combination with its congener, vasicinone (a weak cardiac stimulant).[13][14] A critical contraindication is pregnancy, as this compound has a potent uterine stimulant (oxytocic) effect and is considered an abortifacient, likely due to the release of prostaglandins.[15]
Q3: Is this compound stable in solution, and what precautions should be taken? A3: this compound can be unstable, particularly in aqueous solutions exposed to light, which can affect the consistency of dosage forms.[16] For all clinical preparations, it is imperative to protect them from light using amber vials or other light-blocking containers and to conduct rigorous stability studies under your specific storage conditions.
Q4: How is this compound metabolized? A4: Understanding this compound's metabolism is key to interpreting pharmacokinetic data. In vivo studies show it is extensively metabolized. Dozens of metabolites have been identified, with major pathways including oxidation (forming vasicinone), glucuronidation, and breakdown of its chemical rings.[5] This extensive metabolism contributes to its short half-life and first-pass elimination, reinforcing the need for bioavailability-enhancing formulations.[5]
Quantitative Data Summary: Key Physicochemical Properties
| Property | Value | Clinical Relevance & Implication |
| Chemical Formula | C₁₁H₁₂N₂O | Foundational for all analytical and formulation calculations.[13] |
| Molar Mass | 188.230 g·mol⁻¹ | Essential for converting mass concentrations to molar concentrations.[13] |
| Melting Point | 210–212 °C | Important for pre-formulation studies and assessing purity.[13][14] |
| Solubility | Soluble in alcohol & chloroform; slightly soluble in water.[14] | The low water solubility is a primary driver of poor oral bioavailability. |
References
- Vertex AI Search. (n.d.). This compound: A Comprehensive Guide to its Properties, Applications, and Research.
- Siddiqui, S., et al. (n.d.). Rapid, sensitive, and validated UPLC/Q-TOF-MS method for quantitative determination of this compound in Adhatoda vasica and its in vitro culture. PMC - NIH.
- PubMed. (2024). Quantitative analysis of this compound and vasicinone in Adhatoda vasica (Nees.) using RP-HPLC: distribution and solvent extraction efficiency.
- Wikipedia. (n.d.). This compound.
- AKJournals. (n.d.). Simultaneous RP-HPLC Quantification of this compound and Vasicinone in Adhatoda vasica and its Formulation.
- NIH. (n.d.). Protective Effect Of this compound Against Myocardial Infarction In Rats Via Modulation Of Oxidative Stress, Inflammation, And The PI3K/Akt Pathway.
- Taylor & Francis Online. (2024). Full article: Quantitative analysis of this compound and vasicinone in Adhatoda vasica (Nees.) using RP-HPLC: distribution and solvent extraction efficiency.
- NIH. (2015). In Vitro and In Vivo Metabolism and Inhibitory Activities of this compound, a Potent Acetylcholinesterase and Butyrylcholinesterase Inhibitor.
- ResearchGate. (2024). This compound a quinazoline alkaloid from Justicia adhatoda L.: Its antioxidant property.
- New Drug Approvals. (2016). This compound, (peganine).
- PubMed. (n.d.). Formulation and Pharmacokinetic Evaluation of Hard Gelatin Capsule Encapsulating Lyophilized Vasa Swaras for Improved Stability and Oral Bioavailability of this compound.
- ResearchGate. (n.d.). Toxic effect of the test compound this compound.
- PubMed Central. (2020). Development and characterization of a nano-drug delivery system containing vasaka phospholipid complex to improve bioavailability using quality by design approach.
- Ingenta Connect. (n.d.). An Outline on this compound, its Ethnomedical and Nanoformulation Approach.
- New Drug Approvals. (n.d.). This compound.
- ResearchGate. (n.d.). Comparison between the this compound intake for the investigated dosage forms containing extract or powder of Adhatoda Vasica.
- ResearchGate. (n.d.). Review & Future Perspectives of Using this compound, and Related Compounds.
- IJCRT.org. (2024). An Ethnobotanical Review Of Adhatoda Vasica (L.), Nees. (Vasaka) In Context With Medicinal Importance & Phytochemistry.
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro and In Vivo Metabolism and Inhibitory Activities of this compound, a Potent Acetylcholinesterase and Butyrylcholinesterase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and characterization of a nano-drug delivery system containing vasaka phospholipid complex to improve bioavailability using quality by design approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Formulation and pharmacokinetic evaluation of hard gelatin capsule encapsulating lyophilized Vasa Swaras for improved stability and oral bioavailability of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapid, sensitive, and validated UPLC/Q-TOF-MS method for quantitative determination of this compound in Adhatoda vasica and its in vitro culture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative analysis of this compound and vasicinone in Adhatoda vasica (Nees.) using RP-HPLC: distribution and solvent extraction efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. akjournals.com [akjournals.com]
- 12. tandfonline.com [tandfonline.com]
- 13. This compound - Wikipedia [en.wikipedia.org]
- 14. newdrugapprovals.org [newdrugapprovals.org]
- 15. ijcrt.org [ijcrt.org]
- 16. researchgate.net [researchgate.net]
method validation for quantifying vasicine in complex herbal formulations
Technical Support Center: Method Validation for Quantifying Vasicine
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. As Senior Application Scientists, we understand the complexities involved in quantifying active compounds within intricate herbal matrices. This guide is designed to provide you with practical, in-depth support for validating your analytical methods for this compound, a key quinazoline alkaloid known for its therapeutic effects, particularly in respiratory ailments.[1]
The inherent variability of herbal formulations demands robust, validated analytical methods to ensure product quality, consistency, and safety. This center moves beyond simple checklists, offering causal explanations and troubleshooting frameworks grounded in international regulatory standards.
Part 1: Core Concepts & Regulatory Landscape
Before diving into troubleshooting, it's crucial to understand the "why" behind method validation. The primary global standard is the International Council for Harmonisation (ICH) guideline Q2(R1), "Validation of Analytical Procedures".[2][3] This guideline, adopted by major regulatory bodies like the FDA and EMA, provides a framework to demonstrate that an analytical method is suitable for its intended purpose.[4][5][6] For herbal medicines, this means proving your method can reliably and accurately measure this compound despite the presence of countless other plant metabolites.
Key Validation Parameters (ICH Q2(R1))
| Parameter | Purpose in the Context of Herbal Analysis |
| Specificity | To prove the method can unequivocally assess the this compound peak without interference from other co-extracted compounds (e.g., other alkaloids, flavonoids, chlorophyll) or degradation products. This is the most critical parameter for complex matrices. |
| Linearity | To demonstrate a direct, proportional relationship between the concentration of this compound and the analytical signal over a defined range. |
| Range | To confirm that the method provides acceptable accuracy, precision, and linearity at the lower and upper ends of the concentration range. For an assay, this is typically 80-120% of the test concentration.[7] |
| Accuracy | To determine how close the measured value is to the true value. Usually assessed via recovery studies by spiking a known amount of this compound standard into a blank herbal matrix. |
| Precision | To measure the degree of scatter between a series of measurements. Assessed at two levels: Repeatability (same conditions, short interval) and Intermediate Precision (within-lab variations: different days, analysts, equipment).[7] |
| Limit of Detection (LOD) | The lowest amount of this compound that can be detected, but not necessarily quantified with acceptable accuracy. Typically determined at a signal-to-noise ratio of 3:1.[8] |
| Limit of Quantitation (LOQ) | The lowest amount of this compound that can be quantitatively determined with suitable precision and accuracy. Often established at a signal-to-noise ratio of 10:1.[8] |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase pH, column temperature), providing an indication of its reliability during normal usage. |
Part 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the development and validation of quantitative methods for this compound.
Sample Preparation & Extraction
Q1: My this compound recovery is consistently low and variable. What are the likely causes and how can I fix it?
A1: Low and inconsistent recovery is a classic problem in herbal analysis. The root cause often lies in either incomplete extraction or degradation of the analyte during processing.
-
Causality: this compound, as a quinazoline alkaloid, is soluble in solvents like methanol, ethanol, and chloroform.[9] However, the complex matrix of a herbal formulation (containing celluloses, lignins, fats, and waxes) can trap the analyte, preventing efficient extraction. Furthermore, pH plays a critical role; alkaloids are typically extracted under either basic or acidic conditions to ensure they are in their most soluble form.
-
Troubleshooting Steps:
-
Optimize Extraction Solvent: Methanol is frequently reported as an efficient solvent for extracting this compound from plant material.[1][8] If using a less polar solvent, consider switching to or performing a sequential extraction with methanol.
-
Incorporate pH Modification: Alkalinize your sample matrix before extraction. Adding a base like ammonia can convert this compound salts into the free base form, which has better solubility in organic solvents. A mobile phase of Ethyl acetate: methanol: ammonia (8.0 : 2.0 : 0.2 v/v/v) has been successfully used in HPTLC methods.[10][11]
-
Employ Physical Disruption: Techniques like ultrasonication or Soxhlet extraction can significantly improve efficiency by physically breaking down cell walls and enhancing solvent penetration.[8]
-
Evaluate Solid-Phase Extraction (SPE): For cleaning up very complex extracts, consider using an SPE cartridge. A cation-exchange SPE can selectively retain the basic this compound while allowing neutral and acidic interferences to pass through.
-
dot
Caption: Troubleshooting workflow for low this compound recovery.
Chromatography & Specificity
Q2: I can't resolve the this compound peak from other components in my herbal syrup. How can I prove specificity?
A2: This is the central challenge in herbal analysis. Proving specificity ensures you are only measuring your target analyte.
-
Causality: Herbal formulations are inherently "dirty," containing dozens of compounds with similar polarities and UV chromophores, leading to co-eluting peaks. A simple UV detector may not be able to distinguish this compound from a similarly structured interference.
-
Troubleshooting & Validation Strategy:
-
Method Optimization (HPLC/UPLC):
-
Mobile Phase: Adjust the mobile phase composition and pH. This compound is a basic compound, so operating at a slightly acidic pH (e.g., using 0.1% trifluoroacetic acid or phosphate buffer at pH 3.9) will ensure it is in its protonated, more polar form, which can improve peak shape on a C18 column.[1][8]
-
Column Chemistry: If a standard C18 column fails, try an alternative stationary phase like a Phenyl-Hexyl or a Polar-Embedded column, which offer different selectivities.
-
-
Peak Purity Analysis (Gold Standard): The most definitive way to prove specificity is with a mass spectrometer (LC-MS) or a photodiode array (PDA) detector.
-
HPLC-PDA: A PDA detector acquires the full UV-Vis spectrum across your entire peak. Peak purity software can then assess whether the spectrum is uniform from the upslope to the downslope. A non-uniform spectrum indicates a co-eluting impurity.
-
LC-MS/MS: This is the most powerful tool. By using Multiple Reaction Monitoring (MRM), you can monitor a specific precursor-to-product ion transition for this compound.[12][13] This technique is highly selective and can virtually eliminate matrix interference, as it's highly unlikely that another compound will have the same parent mass, fragment to the same product ion, and have the same retention time.[12][14]
-
-
Forced Degradation Study: A stability-indicating method is one that is specific enough to separate the intact drug from its degradation products.[15][16] You must perform forced degradation studies by exposing this compound to harsh conditions (acid, base, oxidation, heat, light) to generate potential degradation products.[16][17][18] Your chromatographic method must then demonstrate baseline separation between the main this compound peak and all degradation peaks.[16] This is a mandatory requirement for a robust stability-indicating method.[15][19]
-
Q3: My HPTLC spots for this compound are streaky and the Rf values are inconsistent. What's wrong?
A3: Spot integrity and consistent Rf values are critical for reliable HPTLC quantification.
-
Causality: Streaking is often caused by sample overload or secondary interactions between the analyte and the silica gel stationary phase. Inconsistent Rf values point to issues with chamber saturation, mobile phase composition, or plate activity.
-
Troubleshooting Steps:
-
Address Streaking:
-
Reduce Sample Load: You may be applying too much sample. Dilute your sample and re-spot. Linearity for HPTLC methods for this compound has been established in nanogram ranges (e.g., 200-1600 ng/spot).[10][11]
-
Modify Mobile Phase: this compound is basic. The free silanol groups on the HPTLC plate are acidic and can cause strong, undesirable interactions. Add a small amount of a basic modifier like ammonia or triethylamine to the mobile phase (e.g., Ethyl acetate: methanol: ammonia) to block these active sites and improve spot shape.[10][11][20]
-
-
Stabilize Rf Values:
-
Ensure Chamber Saturation: Line the inside of the developing chamber with filter paper saturated with the mobile phase for at least 20-30 minutes before placing the plate inside. This ensures the vapor phase is in equilibrium with the liquid phase, leading to consistent solvent migration and reproducible Rf values.
-
Control Plate Activity: Store your HPTLC plates in a clean, dry environment. Variations in humidity can change the activity of the silica gel layer, affecting separation.
-
-
Part 3: Detailed Experimental Protocols
This section provides an example workflow for validating an HPLC-PDA method for this compound quantification.
Protocol: Validation of an HPLC-PDA Method for this compound Assay
1. System Suitability Test (SST):
-
Objective: To verify that the chromatographic system is adequate for the intended analysis on the day of the experiment.
-
Procedure:
-
Prepare a standard solution of this compound (e.g., 50 µg/mL).
-
Inject the standard solution six consecutive times.
-
Calculate the % Relative Standard Deviation (%RSD) for peak area, retention time, tailing factor, and theoretical plates.
-
-
Acceptance Criteria: %RSD for peak area and retention time ≤ 2.0%. Tailing factor ≤ 2.0. Theoretical plates > 2000.
2. Specificity (Forced Degradation):
-
Objective: To demonstrate that the method can separate this compound from its degradation products.
-
Procedure:
-
Acid Hydrolysis: Reflux 10 mg of this compound standard in 10 mL of 0.1 M HCl at 80°C for 2 hours.
-
Base Hydrolysis: Reflux 10 mg of this compound in 10 mL of 0.1 M NaOH at 80°C for 2 hours.
-
Oxidative Degradation: Treat 10 mg of this compound with 10 mL of 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound powder to 105°C for 48 hours.
-
Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) for 24 hours.
-
Analyze all stressed samples by HPLC-PDA. The goal is to achieve 5-20% degradation.[17]
-
-
Acceptance Criteria: The this compound peak should be resolved from all degradation product peaks (resolution > 1.5). The peak purity analysis must pass for the this compound peak in the presence of its degradants and matrix components.
3. Linearity and Range:
-
Objective: To confirm the method's ability to obtain test results which are directly proportional to the analyte concentration.
-
Procedure:
-
Prepare a stock solution of this compound standard.
-
Perform serial dilutions to create at least five concentration levels covering the expected range (e.g., for an HPLC method, 5 µg/mL to 200 µg/mL).[21]
-
Inject each concentration in triplicate.
-
Plot a calibration curve of mean peak area versus concentration.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.998. The y-intercept should be insignificant.
4. Accuracy (Recovery):
-
Objective: To assess the closeness of the test results to the true value.
-
Procedure:
-
Prepare a blank herbal matrix extract (a formulation made without the this compound-containing herb).
-
Spike the blank matrix with the this compound standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each level in triplicate and analyze.
-
Calculate the % recovery for each sample.
-
-
Acceptance Criteria: The mean % recovery should be within 98.0% to 102.0%.[21]
5. Precision:
-
Objective: To demonstrate the method's consistency.
-
Procedure:
-
Repeatability (Intra-day): Analyze six replicate preparations of a homogenous sample at 100% of the test concentration on the same day, by the same analyst.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or different equipment.
-
-
Acceptance Criteria: The %RSD for the series of measurements should be ≤ 2.0%.
dot
Caption: A typical workflow for analytical method validation.
References
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy (ECA). [Link]
- Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. TechnoBridge. [Link]
- Keshwar, U., et al. (2014). Development and Validation of HPTLC Method for Determination of this compound in Polyherbal Cough Syrup. International Journal of Ayurvedic Medicine, 5(1). [Link]
- Quality Guidelines.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). [Link]
- Al-Qasoumi, S. I., et al. (2022). Development and validation of an HPLC-DAD method for Rapid quantification of this compound in Adhatoda vasica leaves and commercial products. Heliyon, 8(8), e10226. [Link]
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
- Srivastava, V., et al. (2007). Simultaneous RP-HPLC Quantification of this compound and Vasicinone in Adhatoda vasica and its Formulation.
- EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. European Compliance Academy (ECA). [Link]
- Development and Validation of HPTLC Method for Determination of this compound in Polyherbal Cough Syrup. International Journal of Ayurvedic Medicine. [Link]
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
- 3 Key Regulatory Guidelines for Method Valid
- ICH Q2(R2) Guideline on validation of analytical procedures. European Medicines Agency (EMA). [Link]
- HPLC determination of vascine and vacicinone in Adhatoda vasica with photo diode array detection.
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). [Link]
- Development of HPTLC method for quantification of this compound in marketed Herbal formulations containing Adh
- Simultaneous determination of this compound and its major metabolites in rat plasma by UPLC-MS/MS and its application to in vivo pharmacokinetic studies.
- Development and validation of HPTLC method for simultaneous quantification of this compound and Piperine in Vasavaleha.
- Validation of analytical methods for pharmacopoeial analysis of pharmaceutical substances of plant origin and herbal drugs in the Russian Feder
- Comparative HPTLC analysis of this compound in Vasavleha prepared by using Vasa (Adhatoda vasica) Patra and Vasa panchang. Journal of Pharmacognosy and Phytochemistry. [Link]
- Validation of Different Methods of Preparation of Adhatoda vasica Leaf Juice by Quantification of Total Alkaloids and this compound. PubMed Central, National Institutes of Health (NIH). [Link]
- Validation of different methods of preparation of adhatoda vasica leaf juice by quantification of total alkaloids and this compound. Indian Journal of Pharmaceutical Sciences. [Link]
- This compound a quinazoline alkaloid from Justicia adhatoda L.: Its antioxidant property.
- This compound. Wikipedia. [Link]
- This compound, (peganine). New Drug Approvals. [Link]
- (-)-Vasicine. PubChem, National Institutes of Health (NIH). [Link]
- WHO & ICH Guidelines for the Assessment of Herbal Drug. International Journal of Trend in Scientific Research and Development (IJTSRD). [Link]
- Liquid Chromatography Coupled to Mass Spectrometry Based Identification of Elite Chemotypes of Adhatoda vasica Nees for Profitable. Indian Journal of Science and Technology. [Link]
- Implementation of factorial design for optimization of forced degradation conditions and development of validated stability indicating RP-HPLC method. Der Pharma Chemica. [Link]
- This compound. Organic Chemistry Portal. [Link]
- The Importance of Method Validation in Herbal Drug Research.
- Rapid, sensitive, and validated UPLC/Q-TOF-MS method for quantitative determination of this compound in Adhatoda vasica and its in vitro culture. PubMed Central, National Institutes of Health (NIH). [Link]
- Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical Research & Reports. [Link]
- Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]
- The Development of Forced Degradation and Stability Indicating Studies of Drugs- A Review. Asian Journal of Pharmaceutical Research and Development. [Link]
- Recent Analytical Method for Detection of Chemical Adulterants in Herbal Medicine. National Institutes of Health (NIH). [Link]
- Review on Stability Indicating Assay Method or Forced Degradation Study: Strategy and Regulatory Consideration. Asian Journal of Pharmaceutical Analysis. [Link]
- Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. United Nations Office on Drugs and Crime (UNODC). [Link]
- Assessment of matrix effect in quantitative LC-MS bioanalysis. PubMed Central, National Institutes of Health (NIH). [Link]
- Rapid, sensitive, and validated UPLC/Q-TOF-MS method for quantitative determination of this compound in Adhatoda vasica and its in vitro culture.
- Qualitative and Quantitative Analysis of Phytochemicals and Pharmacological Value of Some Dye Yielding Medicinal Plants. Oriental Journal of Chemistry. [Link]
- Extraction Methods, Quantitative and Qualitative Phytochemical Screening of Medicinal Plants for Antimicrobial Textiles: A Review. PubMed Central, National Institutes of Health (NIH). [Link]
- Qualitative and Quantitative Determination of Phytoconstituents in Some Antifertility Herbs. Indian Journal of Pharmaceutical Sciences. [Link]
- Phytochemical Screening and Quantitative Determination of Phytochemicals in Leaf Extracts of Hannoa undul
- Qualitative and quantitative phytochemical analysis of ethanol leaf extract of Pleiocarpa mutica. World Journal of Advanced Research and Reviews. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 4. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. akjournals.com [akjournals.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. ijam.co.in [ijam.co.in]
- 11. ijam.co.in [ijam.co.in]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. longdom.org [longdom.org]
- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. derpharmachemica.com [derpharmachemica.com]
- 18. The Development of Forced Degradation and Stability Indicating Studies of Drugs- A Review | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 19. ajpaonline.com [ajpaonline.com]
- 20. ijpsonline.com [ijpsonline.com]
- 21. Development and validation of an HPLC-DAD method for Rapid quantification of this compound in Adhatoda vasica leaves and commercial products - PubMed [pubmed.ncbi.nlm.nih.gov]
handling and storage protocols for the light-sensitive compound vasicine
Welcome to the Technical Support Center for the handling and storage of vasicine. This guide is designed for researchers, scientists, and drug development professionals to ensure the integrity and reproducibility of your experiments involving this light-sensitive quinazoline alkaloid. Adherence to these protocols is critical to prevent the degradation of this compound and the formation of artifacts that can compromise your results.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a light-sensitive compound?
A1: this compound is susceptible to auto-oxidation when exposed to light, leading to its conversion into vasicinone.[1][2] This photochemical reaction can alter the compound's biological activity and introduce confounding variables into your experiments.[3]
Q2: What are the initial signs of this compound degradation?
A2: While significant degradation can occur without any visible changes, visual cues may include a yellowish discoloration of the solid compound or solutions.[4] However, relying solely on visual inspection is not recommended. Analytical methods such as HPLC or UPLC-MS are the most reliable ways to assess the purity of your this compound samples.[1][5][6]
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: Dimethyl sulfoxide (DMSO) is a commonly recommended solvent for creating high-concentration stock solutions of this compound.[7] Methanol has also been shown to be an effective solvent for extracting this compound.[8] The choice of solvent may depend on the specific requirements of your experiment, but it is crucial to use anhydrous, high-purity solvents.
Q4: Can I repeatedly freeze and thaw my this compound stock solution?
A4: It is strongly advised to prepare single-use aliquots of your this compound stock solution to avoid repeated freeze-thaw cycles.[9] This practice minimizes the exposure of the entire stock to ambient light and temperature fluctuations, thereby preserving its integrity.
Q5: How does the degradation of this compound to vasicinone affect its biological activity?
A5: this compound and its oxidized form, vasicinone, are both biologically active but may exhibit different pharmacological profiles.[3] For instance, both compounds have shown bronchodilatory effects.[6] Therefore, the presence of vasicinone as a degradation product can lead to misleading or irreproducible results in your biological assays.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
| Problem | Possible Cause | Troubleshooting Steps & Solutions |
| Inconsistent or lower-than-expected biological activity in assays. | Degradation of this compound due to light exposure.[9] | 1. Prepare Fresh Solutions: Always prepare fresh working solutions from a properly stored, solid stock of this compound for each experiment. 2. Minimize Light Exposure: Conduct all experimental steps involving this compound under subdued lighting. Use amber-colored vials or wrap containers in aluminum foil.[10] 3. Verify Purity: If possible, use HPLC to confirm the purity of your this compound stock solution against a certified reference standard.[1][5][6] |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). | Formation of degradation products, primarily vasicinone.[6] | 1. Analyze a Control Sample: Run a freshly prepared, light-protected sample of this compound as a control to compare chromatograms. 2. Review Handling Procedures: Scrutinize your workflow to identify any steps where the compound might have been inadvertently exposed to light.[4] 3. Implement Stricter Light Protection: Ensure all containers are opaque or wrapped in foil and minimize the duration of any necessary exposure to ambient light.[10] |
| Discoloration (e.g., yellowing) of solid this compound or its solutions. | Significant photodegradation has likely occurred.[4] | 1. Discard the Sample: Do not use discolored samples for your experiments, as the purity is compromised. 2. Re-evaluate Storage Conditions: Confirm that your storage location is dark and maintained at the recommended temperature. Ensure containers are tightly sealed. 3. Obtain a Fresh Batch: If you suspect the integrity of your entire stock is compromised, it is best to acquire a new, uncompromised batch of this compound. |
Core Handling and Storage Protocols
Adherence to these protocols is essential for maintaining the stability and purity of this compound.
I. Receiving and Initial Storage of Solid this compound
-
Inspect Upon Arrival: Upon receiving your shipment of solid this compound, inspect the packaging for any breaches that could have exposed the compound to light.
-
Transfer to a Dark, Cold Environment: Immediately transfer the sealed container of this compound to a dark, temperature-controlled environment.
-
Long-Term Storage: For long-term storage, solid this compound should be kept at -20°C in a tightly sealed, light-proof container.[7][11]
II. Preparation of this compound Stock Solutions
This protocol should be performed under minimal light conditions. Consider using a darkroom or a workbench with the overhead lights turned off, using only a dim, indirect light source if necessary.[10]
-
Equilibration: Allow the container of solid this compound to equilibrate to room temperature for at least 20-30 minutes before opening. This prevents condensation of atmospheric moisture onto the compound.
-
Weighing: Weigh the desired amount of this compound quickly and accurately in a low-light environment.
-
Dissolution: Add the appropriate volume of anhydrous, high-purity solvent (e.g., DMSO) to the solid this compound.[7] If necessary, use an ultrasonic bath to aid dissolution.[7]
-
Aliquoting: Immediately after dissolution, aliquot the stock solution into single-use, amber-colored or foil-wrapped vials.
-
Storage of Stock Solutions: Store the aliquoted stock solutions at -20°C or -80°C for long-term stability.[7]
III. Experimental Use of this compound
-
Thawing: When ready to use, thaw a single aliquot of the this compound stock solution at room temperature, protected from light.
-
Dilution: Prepare working dilutions of this compound immediately before use. Use amber-colored tubes or wrap them in aluminum foil.
-
Handling During Experiments: Minimize the exposure of this compound-containing solutions to ambient and direct light throughout your experiment. Cover multi-well plates with opaque lids or aluminum foil after adding the compound.[10]
IV. Disposal
Dispose of unused this compound and contaminated materials in accordance with your institution's chemical waste disposal guidelines.
Summary of Storage Conditions
| Form | Storage Temperature | Container | Duration |
| Solid | -20°C | Tightly sealed, light-proof | Up to 3 years[7] |
| Stock Solution (in DMSO) | -80°C | Tightly sealed, amber-colored or foil-wrapped single-use aliquots | Up to 1 year[7] |
| Stock Solution (in DMSO) | -20°C | Tightly sealed, amber-colored or foil-wrapped single-use aliquots | Up to 1 month[11] |
Visual Workflow and Logic Diagrams
Caption: Workflow for the proper handling of light-sensitive this compound.
Caption: Troubleshooting logic for inconsistent results with this compound.
References
- GA International. (2023, October 31). 5 Tips for Handling Photosensitive Reagents. Labtag Blog.
- Jayakumar, T., Sridharan, T. B., & Sharmila, D. (2022). Pharmacokinetics, dynamics, toxicology and molecular docking of bioactive alkaloid this compound from Adhatoda vasica: a promising toxin binder against aflatoxin B1 and ochratoxin A. Frontiers in Cellular and Infection Microbiology, 12, 992317.
- ResearchGate. (n.d.). Simultaneous determination of this compound and its major metabolites in rat plasma by UPLC-MS/MS and its application to in vivo pharmacokinetic studies.
- Avula, B., Begum, S., Ahmed, S., Choudhary, M. I., & Khan, I. A. (2014). Rapid, sensitive, and validated UPLC/Q-TOF-MS method for quantitative determination of this compound in Adhatoda vasica and its in vitro culture.
- Singh, S., Singh, S., Kumar, Y., Singh, A., & Kumar, S. (2024). Quantitative analysis of this compound and vasicinone in Adhatoda vasica (Nees.) using RP-HPLC: distribution and solvent extraction efficiency.
- Srivastava, S., Verma, R. K., & Gupta, M. M. (2001). HPLC determination of this compound and vasicinone in Adhatoda vasica with photo diode array detection.
- Sivakumar, A., & Jayashree, R. (2016). Simultaneous determination of this compound and vasicinone by High-performance liquid chromatography in roots of eight Sida species. Pharmacognosy Research, 8(Suppl 1), S22–S27.
- figshare. (2024). Quantitative Analysis of this compound and Vasicinone in Adhatoda vasica Nees Using RP-HPLC: Distribution and Solvent Extraction Effi.
- ResearchGate. (n.d.). Quantitative analysis of this compound and vasicinone in Adhatoda vasica (Nees.) using RP-HPLC: distribution and solvent extraction efficiency.
- ResearchGate. (n.d.). This compound and structurally related quinazolines.
- Chemistry World. (2024, April 10). How to troubleshoot experiments.
- Keesara, B. R., & Jat, R. K. (2017). Isolation and characterization of this compound from Adhatoda vasica (Adusa). International Journal of Research and Development in Pharmacy & Life Sciences, 6(2), 2568-2573.
- Al-Worafi, A. A., Al-Ghamdi, S. S., Al-Jedai, A., & Al-Sultan, M. S. (2021). Protective Effect Of this compound Against Myocardial Infarction In Rats Via Modulation Of Oxidative Stress, Inflammation, And The PI3K/Akt Pathway. Drug Design, Development and Therapy, 15, 431–443.
- Mehta, D. R., Naravane, J. S., & Desai, R. M. (1963). Vasicinone. A Bronchodilator Principle from Adhatoda Vasica Nees (N. O. Acanthaceae). The Journal of Organic Chemistry, 28(2), 445–448.
- Google Patents. (n.d.). Process for the production of this compound.
Sources
- 1. Simultaneous determination of this compound and vasicinone by High-performance liquid chromatography in roots of eight Sida species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics, dynamics, toxicology and molecular docking of bioactive alkaloid this compound from Adhatoda vasica: a promising toxin binder against aflatoxin B1 and ochratoxin A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Rapid, sensitive, and validated UPLC/Q-TOF-MS method for quantitative determination of this compound in Adhatoda vasica and its in vitro culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | Anti-infection | AChR | TargetMol [targetmol.com]
- 8. Quantitative analysis of this compound and vasicinone in Adhatoda vasica (Nees.) using RP-HPLC: distribution and solvent extraction efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 11. [PDF] Quantitative analysis of this compound and vasicinone in Adhatoda vasica (Nees.) using RP-HPLC: distribution and solvent extraction efficiency | Semantic Scholar [semanticscholar.org]
Welcome to the technical support center dedicated to resolving common challenges in the chromatographic analysis of vasicine and its structurally related alkaloids, such as vasicinone. These quinazoline alkaloids, primarily sourced from plants like Justicia adhatoda (Adhatoda vasica), are of significant pharmacological interest, making their accurate separation and quantification critical for research, quality control, and drug development.[1][2][3]
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that researchers commonly encounter. We will delve into the "why" behind the "how," providing not just solutions but a foundational understanding of the chromatographic principles at play. Our goal is to empower you to move beyond template methods and intelligently troubleshoot your separations for robust and reliable results.
Core Principles: Understanding the Analytes
Before diving into troubleshooting, understanding the physicochemical properties of this compound and its analogs is paramount. These are basic compounds, meaning their degree of ionization is highly dependent on the pH of the mobile phase. This property is the single most powerful tool you have to manipulate their retention and selectivity in reversed-phase chromatography.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Key Structural Feature | Chromatographic Implication |
| This compound | C₁₁H₁₂N₂O | 188.23 | Tertiary amine, secondary alcohol | Basic nature; retention highly sensitive to pH.[4][5] |
| Vasicinone | C₁₁H₁₀N₂O₂ | 202.21 | Ketone group at C-8 | More polar than this compound; often co-elutes.[6] |
| Vasicinol | C₁₁H₁₂N₂O₂ | 204.23 | Additional hydroxyl group | Increased polarity compared to this compound.[7] |
Frequently Asked Questions & Troubleshooting Guide
Q1: My this compound and vasicinone peaks are co-eluting or have very poor resolution (Rs < 1.5). How can I improve their separation?
This is the most common challenge. The structural similarity between this compound and its oxidized form, vasicinone, makes baseline separation difficult.[6] The key is to manipulate selectivity (α), which is the ability of the chromatographic system to distinguish between the two analytes.
Root Cause Analysis:
-
Insufficient Selectivity: The mobile phase and stationary phase are not interacting differently enough with the two alkaloids.
-
Inappropriate Mobile Phase pH: The ionization states of this compound and vasicinone are too similar under the current pH conditions, causing them to behave almost identically on the column.
Solutions:
-
Optimize Mobile Phase pH (Most Effective Approach):
-
The Principle: Alkaloids are basic compounds. At a low pH (e.g., 3.0), they will be protonated (ionized), making them more polar and reducing their retention on a C18 column. At a high pH (e.g., 8.0 or above), they will be in their neutral, non-ionized form, making them more hydrophobic and increasing their retention.[8][9][10] The key is to find a pH where the subtle differences in their pKa values translate into a meaningful difference in their overall charge and, consequently, their retention.
-
Actionable Protocol:
-
Start with an acidic mobile phase. Prepare a buffer, such as 0.1 M phosphate buffer or 0.1% trifluoroacetic acid (TFA) in water, and adjust the pH to ~3.0.[11][12]
-
Perform an initial run with a simple gradient (e.g., 10-90% acetonitrile over 15 minutes).
-
If resolution is poor, systematically increase the pH of the aqueous portion of your mobile phase in increments of 0.5 pH units (e.g., 3.5, 4.0, 4.5).
-
Observe the retention times and resolution. You are looking for a "sweet spot" where the selectivity is maximized. Often, a pH slightly below the pKa of one of the analytes can provide significant changes in selectivity.
-
-
-
Change the Organic Modifier:
-
The Principle: Acetonitrile and methanol interact differently with analytes and the stationary phase. Acetonitrile can offer different selectivity due to its π-π interaction capabilities.
-
Actionable Protocol: If you are using methanol, switch to acetonitrile, keeping all other parameters the same. If using acetonitrile, try methanol. You can also experiment with mixtures of the two.[13]
-
-
Consider a Different Stationary Phase:
-
The Principle: While C18 is the workhorse, other stationary phases can provide unique selectivities. A Phenyl-Hexyl column, for instance, offers π-π interactions which can be beneficial for separating aromatic compounds like these quinazoline alkaloids.[14][15]
-
Actionable Protocol: If pH and solvent optimization on a C18 column fail to yield the desired resolution, switch to a Phenyl-Hexyl or a Polar-Embedded C18 column. Re-run your pH optimization protocol on the new column.
-
Q2: My alkaloid peaks are tailing badly. What is causing this and how can I fix it?
Peak tailing is a common issue when analyzing basic compounds on silica-based columns. It compromises peak integration, reduces accuracy, and can obscure small impurity peaks.
Root Cause Analysis:
-
Silanol Interactions: The primary cause is the interaction between the basic, positively charged analyte and acidic, negatively charged residual silanol groups (Si-O⁻) on the silica surface of the stationary phase.[9][16] This secondary interaction mechanism slows down a portion of the analyte molecules, resulting in a "tail."
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[16]
-
Column Contamination/Damage: A partially blocked column frit or a void at the head of the column can distort the sample band, causing tailing for all peaks.[17]
Solutions:
-
Work at Low pH:
-
The Principle: Operating at a low pH (e.g., 2.5 - 3.5) protonates the silanol groups (Si-OH), neutralizing their negative charge. This minimizes the ionic interaction with the protonated basic analytes, leading to more symmetrical peaks.[10]
-
Actionable Protocol: Use a mobile phase containing an acidic modifier like 0.1% Formic Acid, 0.1% Trifluoroacetic Acid (TFA), or a phosphate buffer at pH 3.0.[11][12]
-
-
Use a Silanol Blocker (Competitive Amine):
-
The Principle: Adding a small concentration of a basic amine, like triethylamine (TEA) or diethylamine (DEA), to the mobile phase can "mask" the active silanol sites. The blocker preferentially interacts with the silanols, preventing the analyte from doing so.[8][9]
-
Actionable Protocol: Add 0.1% TEA to your mobile phase. Note that TEA can suppress ionization in MS detectors, so this is more suitable for UV-based detection.
-
-
Increase Buffer Concentration:
-
The Principle: A higher buffer concentration can more effectively mask the silanol groups and maintain a consistent pH on the column surface.
-
Actionable Protocol: If using a 10 mM buffer, try increasing the concentration to 25 mM or 50 mM. Ensure the buffer is soluble in your mobile phase mixture.[16]
-
-
Use a Modern, End-Capped Column:
-
The Principle: Modern HPLC columns are often "end-capped," a process that chemically derivatizes most of the residual silanol groups. Columns specifically designed for polar or basic analytes often have proprietary surface modifications that provide excellent peak shape without mobile phase additives.
-
Actionable Protocol: If you are using an older column, consider investing in a high-purity, end-capped column certified for alkaloid or basic compound analysis.
-
Workflow for Troubleshooting Poor Resolution and Tailing
Here is a systematic workflow to tackle these common issues together.
Caption: A systematic workflow for troubleshooting common separation issues.
Experimental Protocols
Protocol 1: General Purpose RP-HPLC Method for this compound & Vasicinone Screening
This method serves as a robust starting point for method development.
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.[11]
-
Column Temperature: 25 °C.
-
Detection: UV at 280 nm.[11]
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) %B 0.0 10 15.0 70 17.0 90 20.0 90 20.1 10 | 25.0 | 10 |
Rationale: The low pH (around 2.5-3.0) from TFA ensures protonation of both the alkaloids and the silanol groups, promoting sharp peak shapes. The gradient elution helps in searching for the optimal elution window for the compounds.
Protocol 2: HPTLC Method for Rapid Screening
High-Performance Thin-Layer Chromatography (HPTLC) is an excellent technique for rapid, parallel screening of multiple samples.
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.[1][18]
-
Sample Application: Apply samples as 8 mm bands.
-
Mobile Phase (Developing Solvent): Ethyl acetate: Methanol: Ammonia (8:2:0.2, v/v/v).[19]
-
Development: Develop the plate up to a distance of 80 mm in a twin-trough chamber saturated with the mobile phase for 20 minutes.
-
Detection: Densitometric scanning at 270 nm.[19]
Rationale: The basic mobile phase (due to ammonia) helps to de-protonate the silanol groups on the silica plate, reducing tailing. This normal-phase separation provides a different selectivity mechanism compared to reversed-phase HPLC.
Visualizing the Effect of pH on this compound
The ionization state of this compound is critical to its retention in reversed-phase HPLC.
Caption: The influence of mobile phase pH on the ionization and retention of this compound.
References
- Avula, B., et al. (2005). HPTLC Determination of this compound and Vasicinone in Adhatoda Vasica. Phytochemical Analysis, 16(2), 90-92. [Link]
- Srivastava, J., et al. (2010). Simultaneous RP-HPLC Quantification of this compound and Vasicinone in Adhatoda vasica and its Formulation. Journal of Planar Chromatography – Modern TLC, 23(3), 214-218. [Link]
- Pietta, P. G., & Hajnos, M. W. (2005). The effect of chromatographic conditions on the separation of selected alkaloids in RP-HPTLC. Journal of Chromatographic Science, 43(4), 183-194. [Link]
- Jain, S. K., et al. (2015). Rapid, sensitive, and validated UPLC/Q-TOF-MS method for quantitative determination of this compound in Adhatoda vasica and its in vitro culture. Journal of Advanced Pharmaceutical Technology & Research, 6(4), 178-183. [Link]
- Patil, S. B., et al. (2015). Simultaneous determination of this compound and vasicinone by High-performance liquid chromatography in roots of eight Sida species. Pharmacognosy Research, 7(3), 269-273. [Link]
- Kumar, A., et al. (2024). Quantitative analysis of this compound and vasicinone in Adhatoda vasica (Nees.) using RP-HPLC: distribution and solvent extraction efficiency.
- Waksmundzka-Hajnos, M. (2005). The Effect of Chromatographic Conditions on the Separation of Selected Alkaloids in RP-HPTLC. Journal of Chromatographic Science, 43(4), 183-94. [Link]
- Singh, S., et al. (2022). Simultaneous quantification of this compound and vasicinone in different parts of Justicia adhatoda using high-performance thin-layer chromatography‒densitometry: comparison of different extraction techniques and solvent systems. Journal of Taibah University for Science, 16(1), 808-817. [Link]
- Waksmundzka-Hajnos, M., & Petruczynik, A. (2006). Effect of Chromatographic Conditions on the Separation of Selected Alkaloids on Phenyl Stationary Phase by an HPLC Method. Journal of Liquid Chromatography & Related Technologies, 29(19), 2807-2822. [Link]
- Das, C., et al. (2005). HPTLC determination of this compound and vasicinone in Adhatoda vasica. Phytochemical Analysis, 16(2), 90-2. [Link]
- Wang, Y., et al. (2016). Analysis of alkaloid standards with different pH conditions.
- Kumar, A., et al. (2024). Quantitative analysis of this compound and vasicinone in Adhatoda vasica (Nees.) using RP-HPLC: distribution and solvent extraction efficiency.
- Krishnan, K., et al. (2016). Liquid Chromatography Coupled to Mass Spectrometry Based Identification of Elite Chemotypes of Adhatoda vasica Nees for Profitable Agronomy. Indian Journal of Science and Technology, 9(26). [Link]
- Srivastava, V., et al. (2008). HPLC determination of vascine and vacicinone in Adhatoda vasica with photo diode array detection.
- Waksmundzka-Hajnos, M., & Petruczynik, A. (2006). Effect of Chromatographic Conditions on the Separation of Selected Alkaloids on Phenyl Stationary Phase by an HPLC Method.
- Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems.
- GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics. GMP Insiders. [Link]
- S, A., et al. (2020). Isolation & purification of this compound from leaves of Adhatoda vasica by modified acid-base extraction method.
- Chrom Tech, Inc. (n.d.). Methods for Changing Peak Resolution in HPLC. Chrom Tech, Inc.. [Link]
- PharmaGuru. (2024). How To Improve Resolution In HPLC: 5 Simple Tips. PharmaGuru. [Link]
- Duraipandiyan, V., et al. (2015). Structure of the compounds: (1) this compound and (2) this compound acetate.
- Ucci, A. (2019). A Tail of Two Peaks: Troubleshooting Poor Peak Shape. Agilent. [Link]
- ALWSCI. (n.d.). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI Blog. [Link]
- Keesara, B. R., & Jat, R. K. (2017). Isolation and characterization of this compound from Adhatoda vasica (Adusa). International Journal of Research and Development in Pharmacy & Life Sciences, 6(2), 2590-2596. [Link]
- Schuster, S. A., & Kirkland, J. J. (2011). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations.
- Wikipedia. (n.d.). This compound. Wikipedia. [Link]
- AnalyteGuru. (2023). Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru. [Link]
- Teledyne ISCO. (2020, May 26). Chromatography Troubleshooting [Video]. YouTube. [Link]
- Rachana, et al. (2011). Review & Future Perspectives of Using this compound, and Related Compounds.
- The Merck Index Online. (n.d.). This compound. Royal Society of Chemistry. [Link]
- Muralidhar, B. R., et al. (2010). HPLC analysis of adhatoda vasica obtained from different geographical sources.
- Krishnan, K., et al. (2016). Liquid Chromatography Coupled to Mass Spectrometry Based Identification of Elite Chemotypes of Adhatoda vasica Nees for Profitable Agronomy – A Farmer Centric Approach.
- OSADHI. (n.d.). Details of Quinazoline Alkaloid this compound. OSADHI. [Link]
- Khan, H., et al. (2021). A UPLC-DAD-Based Bio-Screening Assay for the Evaluation of the Angiotensin Converting Enzyme Inhibitory Potential of Plant Extracts and Compounds: Pyrroquinazoline Alkaloids from Adhatoda vasica as a Case Study. Molecules, 26(22), 7016. [Link]
- Panda, S. K., et al. (2012). Isolation of phytomarker this compound from Adhatoda vasica L and standardization of its market preparations.
Sources
- 1. HPTLC determination of this compound and vasicinone in Adhatoda vasica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of this compound and vasicinone in Adhatoda vasica (Nees.) using RP-HPLC: distribution and solvent extraction efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound [drugfuture.com]
- 6. researchgate.net [researchgate.net]
- 7. A UPLC-DAD-Based Bio-Screening Assay for the Evaluation of the Angiotensin Converting Enzyme Inhibitory Potential of Plant Extracts and Compounds: Pyrroquinazoline Alkaloids from Adhatoda vasica as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effect of chromatographic conditions on the separation of selected alkaloids in RP-HPTLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. tandfonline.com [tandfonline.com]
- 11. akjournals.com [akjournals.com]
- 12. Simultaneous determination of this compound and vasicinone by High-performance liquid chromatography in roots of eight Sida species - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmaguru.co [pharmaguru.co]
- 14. researchgate.net [researchgate.net]
- 15. chromtech.com [chromtech.com]
- 16. gmpinsiders.com [gmpinsiders.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Vasicine Degradation During Analytical Processing
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with the quinazoline alkaloid, vasicine. This guide provides in-depth, experience-based answers and troubleshooting strategies to address the inherent instability of this compound during analytical workflows. Our goal is to help you achieve accurate, reproducible, and reliable quantification by minimizing degradation from sample collection through to final analysis.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common foundational questions regarding this compound's stability.
Q1: What is this compound and why is it so prone to degradation?
This compound is a pyrroloquinazoline alkaloid and the primary bioactive compound in plants like Adhatoda vasica (Vasaka).[1][2] Its chemical structure, featuring a hydroxyl group and a tertiary amine, makes it susceptible to oxidation. The primary degradation pathway is the oxidation of this compound into its metabolite, vasicinone.[3][4] This conversion can be accelerated by several factors commonly encountered in a laboratory setting.
Q2: What are the main degradation products of this compound I should be aware of?
The most significant degradation product is vasicinone .[3][4] Vasicinone is formed by the oxidation of this compound and is also a naturally occurring alkaloid in the plant, though often at lower concentrations.[3] During analytical processing, an artificial increase in the vasicinone peak alongside a decrease in the this compound peak is a key indicator of sample degradation. Other metabolic products can include vasicinol and vasicinolone, though these are less commonly observed as process-induced degradants.[5][6]
Q3: What are the primary factors that accelerate this compound degradation?
Based on field experience and literature, the following factors are critical to control:
-
pH: this compound is significantly more stable in acidic conditions. Alkaline or even neutral pH can promote auto-oxidation.
-
Temperature: Elevated temperatures, especially during extraction and solvent evaporation steps, can rapidly accelerate degradation. The use of hot water or strong mineral acids during extraction has been shown to considerably degrade this compound.[7]
-
Light: Exposure to UV light can induce photochemical oxidation. Samples should be protected from direct light.[8]
-
Oxygen: The presence of atmospheric oxygen is a prerequisite for oxidation. While harder to control, minimizing headspace in vials and using degassed solvents can help.
Section 2: Troubleshooting Guide: From Sample to Signal
This guide is structured to follow a typical analytical workflow. Use it to identify and resolve potential sources of degradation at each stage of your experiment.
Issue: Low this compound Recovery from Plant Material
Symptoms:
-
Lower than expected this compound concentration in final extracts.
-
High variability between replicate extractions.
-
A noticeable vasicinone peak that is larger than anticipated.
Root Cause Analysis & Solutions:
The choice of extraction solvent and the conditions used are paramount for maximizing yield while preserving the integrity of this compound.
-
Causality: Methanol has been identified as a highly effective solvent for extracting this compound.[9][10] Its polarity is well-suited for solubilizing the alkaloid. However, the extraction method is just as critical. High heat is a primary driver of degradation. Traditional Soxhlet extraction, while exhaustive, can expose the analyte to prolonged heat, leading to oxidation.[11]
-
Troubleshooting Steps:
-
Solvent Selection: If not already in use, switch to methanol or a high-percentage aqueous methanol solution. Methanol has been shown to be superior for this compound recovery in successive extractions.[9]
-
Extraction Technique: Replace heat-reflux or Soxhlet methods with non-thermal or low-temperature techniques.
-
Ultrasonic-Assisted Extraction (UAE): This method uses acoustic cavitation to rupture cell walls and is highly efficient at ambient temperatures.
-
Microwave-Assisted Extraction (MAE): While this involves heat, the extraction times are significantly shorter (minutes vs. hours), reducing the total heat exposure. This has been shown to yield excellent recovery for this compound and vasicinone.[12]
-
-
Acidification: Consider adding a small amount of a weak organic acid (e.g., 0.1% formic acid or acetic acid) to the extraction solvent. This creates an acidic environment that protects this compound from oxidation during the extraction process. A process using a weak organic acid has been patented for its high yield of this compound.[7]
-
Issue: this compound Degradation in Prepared Samples and Standards
Symptoms:
-
A decreasing this compound peak area when the same sample is re-injected over time.
-
The appearance or growth of a vasicinone peak in a pure this compound standard solution.
-
Discoloration (e.g., yellowing) of the sample or standard solution.
Root Cause Analysis & Solutions:
This issue points to improper storage or handling of the processed samples prior to analysis.
-
Causality: this compound in solution, especially in neutral or clear glass vials, is vulnerable to degradation from light and ambient temperature.
-
Troubleshooting Steps:
-
Solvent/Diluent pH: Ensure the final sample diluent is acidic. If your mobile phase is acidic, use it as your diluent. This is the most critical step for maintaining stability in the autosampler.
-
Storage Temperature: Store stock solutions, standards, and prepared samples at refrigerated temperatures (2-8 °C) or frozen (-20 °C) for longer-term storage.
-
Light Protection: Use amber glass vials or vials stored in dark autosampler trays to prevent photodegradation.[8]
-
Sequence Analysis: As a self-validating check, place a standard or a QC sample at the beginning and end of your analytical sequence. A significant decrease (>10-15%) in the this compound peak area or an increase in the vasicinone:this compound ratio at the end of the run is a clear sign of in-vial degradation.
-
Issue: Poor Peak Shape and On-Column Degradation in HPLC/UPLC
Symptoms:
-
Broad, tailing this compound peaks.
-
Inconsistent retention times.
-
A small, broad peak appearing at the retention time of vasicinone that is not present in the initial sample.
Root Cause Analysis & Solutions:
The chromatographic conditions, particularly the mobile phase composition and pH, directly impact this compound's stability and peak shape.
-
Causality: As a basic alkaloid, this compound will exhibit poor peak shape on a standard C18 column with a neutral pH mobile phase due to interactions with residual silanols. More importantly, a neutral pH environment on the column can facilitate oxidative degradation during the chromatographic run.
-
Troubleshooting Steps:
-
Mobile Phase pH: The mobile phase must be acidic . A pH between 3 and 4 is ideal. This protonates the this compound molecule, which minimizes unwanted secondary interactions with the stationary phase and significantly enhances its stability.
-
Acid Modifier: Use an acid modifier like formic acid (0.1%) or trifluoroacetic acid (TFA) (0.1%).[11] TFA is an excellent ion-pairing agent that produces very sharp peaks, but it can cause ion suppression if you are using a mass spectrometer (MS) detector. Formic acid is a good, MS-friendly alternative.
-
Column Temperature: Maintain a consistent and controlled column temperature, typically between 25-30 °C. Avoid high temperatures (>40 °C) which could accelerate on-column degradation.
-
Section 3: Protocols & Methodologies
Protocol 1: Recommended Stability-Indicating HPLC-UV Method
This protocol is designed for the simultaneous quantification of this compound and its primary degradant, vasicinone.
| Parameter | Recommendation | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm | Standard phase for alkaloid analysis. |
| Mobile Phase | A: 0.1% Trifluoroacetic Acid (TFA) in WaterB: Acetonitrile | Acidic modifier ensures this compound stability and provides excellent peak shape.[11] |
| Gradient | Isocratic: 90:10 (A:B) | A simple isocratic method is often sufficient to resolve this compound and vasicinone.[11] |
| Flow Rate | 1.0 mL/min | Typical flow rate for a 4.6 mm ID column. |
| Column Temp. | 25 °C | Controlled temperature ensures reproducible retention times and minimizes degradation. |
| Injection Vol. | 10 µL | Standard volume; can be adjusted based on concentration. |
| Detection (UV) | 280 nm | A suitable wavelength for detecting both this compound and vasicinone.[11] |
| Sample Diluent | Mobile Phase (90:10 mixture of A:B) | Ensures sample environment matches the column environment, preventing on-injection issues and maintaining stability. |
Under these conditions, this compound typically elutes around 7.6 minutes and vasicinone around 9.1 minutes.[11]
Diagram: Analytical Workflow Control Points
This diagram illustrates the critical points in the analytical process where degradation must be controlled.
Caption: Critical control points for minimizing this compound degradation during analysis.
Diagram: Primary Degradation Pathway
This diagram shows the chemical transformation of this compound to vasicinone.
Caption: The oxidative conversion of this compound to its primary degradant, vasicinone.
References
- Rapid, sensitive, and validated UPLC/Q-TOF-MS method for quantitative determination of this compound in Adhatoda vasica and its in vitro culture. National Institutes of Health (NIH).
- In vitro and in vivo metabolism and inhibitory activities of this compound, a potent acetylcholinesterase and butyrylcholinesterase inhibitor. PubMed.
- Pharmacokinetics, dynamics, toxicology and molecular docking of bioactive alkaloid this compound from Adhatoda vasica: a promising toxin binder against aflatoxin B1 and ochratoxin A. National Institutes of Health (NIH).
- Quantitative analysis of this compound and vasicinone in Adhatoda vasica (Nees.) using RP-HPLC: distribution and solvent extraction efficiency. PubMed.
- Vasicinone: Significance and symbolism. Wisdomlib.
- Simultaneous RP-HPLC Quantification of this compound and Vasicinone in Adhatoda vasica and its Formulation. AKJournals.
- Quantitative analysis of this compound and vasicinone in Adhatoda vasica (Nees.) using RP-HPLC: distribution and solvent extraction efficiency. Taylor & Francis Online.
- In Vitro and In Vivo Metabolism and Inhibitory Activities of this compound, a Potent Acetylcholinesterase and Butyrylcholinesterase Inhibitor. National Institutes of Health (NIH).
- Process for the production of this compound. Google Patents.
- HPLC determination of vascine and vacicinone in Adhatoda vasica with photo diode array detection. ResearchGate.
- Simultaneous determination of this compound and vasicinone by High-performance liquid chromatography in roots of eight Sida species. PubMed Central.
- Formulation and Pharmacokinetic Evaluation of Hard Gelatin Capsule Encapsulating Lyophilized Vasa Swaras for Improved Stability and Oral Bioavailability of this compound. PubMed.
- Review & Future Perspectives of Using this compound, and Related Compounds. ResearchGate.
- HPTLC determination of this compound and vasicinone in Adhatoda vasica. ResearchGate.
- Structure of the compounds: (1) this compound and (2) this compound acetate. ResearchGate.
- This compound. Wikipedia.
- Isolation and characterization of this compound from Adhatoda vasica (Adusa). ResearchGate.
- Isolation & purification of this compound from leaves of Adhatoda vasica by modified acid-base extraction method. The Pharma Innovation.
- Simultaneous quantification of this compound and vasicinone in different parts of Justicia adhatoda using high-performance thin-layer chromatography‒densitometry: comparison of different extraction techniques and solvent systems. Semantic Scholar.
- RECOVERY STUDY OF this compound BY THE PROPOSED HPTLC-DENSITMETRIC METHOD. ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Pharmacokinetics, dynamics, toxicology and molecular docking of bioactive alkaloid this compound from Adhatoda vasica: a promising toxin binder against aflatoxin B1 and ochratoxin A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vasicinone: Significance and symbolism [wisdomlib.org]
- 5. In vitro and in vivo metabolism and inhibitory activities of this compound, a potent acetylcholinesterase and butyrylcholinesterase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro and In Vivo Metabolism and Inhibitory Activities of this compound, a Potent Acetylcholinesterase and Butyrylcholinesterase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US6676976B2 - Process for the production of this compound - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative analysis of this compound and vasicinone in Adhatoda vasica (Nees.) using RP-HPLC: distribution and solvent extraction efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. akjournals.com [akjournals.com]
- 12. Simultaneous quantification of this compound and vasicinone in different parts of Justicia adhatoda using high-performance thin-layer chromatography‒densitometry: comparison of different extraction techniques and solvent systems | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimization of Mobile Phase Composition for Vasicine Analysis by HPLC
Welcome to the technical support center for the HPLC analysis of vasicine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and answers to frequently asked questions regarding the optimization of mobile phase composition. As a quinazoline alkaloid, this compound presents specific challenges in reversed-phase chromatography that can be effectively managed with a well-optimized mobile phase. This document will provide the scientific rationale behind method development choices to ensure robust and reproducible results.
Troubleshooting Guide: Common Chromatographic Issues in this compound Analysis
This section addresses specific problems you may encounter during the HPLC analysis of this compound, with a focus on how the mobile phase composition can be adjusted to resolve these issues.
Issue 1: Peak Tailing
Symptom: The this compound peak is asymmetrical, with a tail extending from the peak back to the baseline.
Causality: Peak tailing for basic compounds like this compound in reversed-phase HPLC is often caused by secondary interactions between the protonated analyte and deprotonated (negatively charged) silanol groups on the surface of the silica-based stationary phase.[1][2] This interaction is a form of ion-exchange, which is a different retention mechanism than the desired hydrophobic interaction, leading to poor peak shape.
Solutions:
-
Lowering Mobile Phase pH: The most effective way to minimize silanol interactions is to suppress the ionization of the silanol groups by operating at a low pH.[2][3] A mobile phase pH between 2 and 4 is generally recommended for the analysis of basic compounds.[3] At this pH, the silanol groups are protonated and neutral, reducing their ability to interact with the positively charged this compound molecule.
-
Use of a Buffer: Maintaining a consistent, low pH is crucial for reproducible results. An unbuffered acidic mobile phase can have its pH altered by the sample or the HPLC system, leading to variable peak shapes and retention times. Phosphate buffers are a common choice as they are effective in the pH range of 2.0 to 3.1 and have low UV absorbance.[4][5][6]
-
Employing an Ion-Pairing Reagent: Trifluoroacetic acid (TFA) is frequently used as a mobile phase additive.[7][8] TFA serves two primary purposes: it lowers the mobile phase pH and acts as an ion-pairing reagent. The trifluoroacetate anion can pair with the protonated this compound molecule, forming a neutral complex that has better retention and improved peak shape.[7][8][9] A typical concentration for TFA is 0.1%.[10]
Issue 2: Peak Fronting
Symptom: The this compound peak is asymmetrical, with a leading edge that is less steep than the trailing edge.
Causality: Peak fronting is less common than tailing for basic compounds but can occur due to several factors, including:
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to a distorted peak shape.[1]
-
Sample Solvent Effects: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to move through the initial part of the column too quickly, resulting in a fronting peak.
Solutions:
-
Reduce Sample Concentration or Injection Volume: If column overload is suspected, try diluting the sample or reducing the injection volume.[1]
-
Match Sample Solvent to Mobile Phase: Ideally, the sample should be dissolved in the mobile phase or a solvent that is weaker than the mobile phase. If a stronger solvent must be used for solubility reasons, inject the smallest possible volume.
Issue 3: Unstable Retention Times
Symptom: The retention time of the this compound peak shifts between injections or between different analytical runs.
Causality: Fluctuations in retention time are often linked to an unstable mobile phase pH.[11] If the mobile phase pH is close to the pKa of this compound, small changes in pH can significantly alter the degree of ionization of the analyte, leading to shifts in retention.[12][13] Even if the pKa of this compound is not precisely known, as an alkaloid, it is expected to be basic. Therefore, operating at a pH where it is consistently in its protonated form is key to stable retention.
Solutions:
-
Effective Buffering: Use a buffer at an appropriate concentration (typically 10-50 mM) to ensure a stable pH throughout the analysis.[14][15] The pH of the buffer should be at least 2 pH units away from the pKa of the analyte to ensure a consistent ionization state.[14] For this compound, an acidic pH (e.g., pH 3) is a good starting point.
-
Proper Mobile Phase Preparation: Ensure the aqueous and organic components of the mobile phase are accurately measured and thoroughly mixed. For buffered mobile phases, always prepare the buffer and adjust the pH of the aqueous portion before mixing with the organic solvent.
-
System Equilibration: Allow the HPLC system to equilibrate with the mobile phase for a sufficient amount of time before starting the analysis to ensure a stable column environment.
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for this compound analysis?
A good starting point for developing an HPLC method for this compound on a C18 column would be a mobile phase consisting of a mixture of acetonitrile and an aqueous buffer at an acidic pH. Several published methods have successfully used a mobile phase of acetonitrile and 0.1 M phosphate buffer with glacial acetic acid (e.g., in a ratio of 15:85:1, v/v/v) to achieve a pH of around 3.9.[3][7][16] Another common mobile phase is a mixture of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).[12]
Q2: Should I use a phosphate buffer or TFA for my mobile phase?
The choice between a phosphate buffer and TFA depends on several factors, including the detector being used and the desired selectivity.
| Mobile Phase Additive | Pros | Cons |
| Phosphate Buffer | Excellent buffering capacity in the pH 2-3 range.[4][6] Low UV absorbance, making it suitable for UV detection.[6] | Non-volatile, making it incompatible with mass spectrometry (MS) detectors.[6] Can precipitate when mixed with high concentrations of organic solvent. |
| Trifluoroacetic Acid (TFA) | Volatile, making it compatible with MS detectors.[8] Acts as an ion-pairing agent, which can improve peak shape for basic compounds.[17] | Can cause ion suppression in MS, reducing sensitivity.[10] Has significant UV absorbance at low wavelengths (<220 nm).[10] |
Q3: How does the percentage of acetonitrile in the mobile phase affect the analysis of this compound?
In reversed-phase HPLC, increasing the percentage of the organic solvent (acetonitrile) in the mobile phase will decrease the retention time of the analyte. This compound, being a relatively polar molecule, will elute earlier as the mobile phase becomes more non-polar (i.e., higher acetonitrile content). The optimal percentage of acetonitrile will depend on the specific column used and the desired retention time and resolution from other components in the sample. A good starting point is often a lower percentage of acetonitrile (e.g., 10-20%) and then gradually increasing it to achieve the desired retention time.
Q4: Can I use methanol instead of acetonitrile as the organic modifier?
Yes, methanol can be used as an alternative to acetonitrile. Methanol is a more polar solvent than acetonitrile and generally has a lower elution strength in reversed-phase HPLC. This means that you may need a higher percentage of methanol in the mobile phase to achieve the same retention time as with acetonitrile. Methanol also has a higher viscosity, which can lead to higher backpressure. The choice between acetonitrile and methanol can also affect the selectivity of the separation, so it may be worth experimenting with both to see which provides better resolution for your specific sample.
Q5: How do I prepare a buffered mobile phase correctly?
Proper preparation of buffered mobile phases is critical for reproducible results. Follow these steps:
-
Prepare the aqueous buffer: Dissolve the buffer salts (e.g., potassium dihydrogen phosphate) in HPLC-grade water to the desired concentration.
-
Adjust the pH: Use a calibrated pH meter to adjust the pH of the aqueous buffer solution to the target value using an appropriate acid (e.g., phosphoric acid or acetic acid).
-
Filter the buffer: Filter the aqueous buffer through a 0.45 µm or 0.22 µm membrane filter to remove any particulate matter.
-
Mix with the organic modifier: Measure the required volumes of the filtered aqueous buffer and the organic solvent (e.g., acetonitrile) and mix them thoroughly.
-
Degas the mobile phase: Degas the final mobile phase mixture using an ultrasonic bath or an online degasser to prevent the formation of air bubbles in the HPLC system.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common peak shape issues in this compound HPLC analysis.
Caption: Troubleshooting workflow for this compound peak shape optimization.
Experimental Protocol: Preparation of a Buffered Mobile Phase
This protocol provides a step-by-step guide for the preparation of a common mobile phase used for this compound analysis.
Mobile Phase: Acetonitrile: 0.1 M Phosphate Buffer with 1% Acetic Acid (15:85 v/v), pH ~3.9
Materials:
-
Potassium dihydrogen phosphate (KH₂PO₄), HPLC grade
-
Glacial acetic acid, HPLC grade
-
Acetonitrile, HPLC grade
-
HPLC-grade water
-
0.45 µm membrane filters
-
Calibrated pH meter
Procedure:
-
Prepare the 0.1 M Phosphate Buffer:
-
Weigh out 13.6 g of KH₂PO₄ and dissolve it in approximately 900 mL of HPLC-grade water in a 1 L volumetric flask.
-
Mix until fully dissolved.
-
Make up the volume to 1 L with HPLC-grade water.
-
-
Prepare the Aqueous Component of the Mobile Phase:
-
In a suitable glass container, measure 850 mL of the 0.1 M phosphate buffer.
-
Add 10 mL of glacial acetic acid to the buffer.
-
The pH of this solution should be approximately 3.9. Verify with a calibrated pH meter if necessary.
-
-
Filter and Degas the Aqueous Component:
-
Filter the aqueous solution through a 0.45 µm membrane filter to remove any particulates.
-
Degas the solution for 10-15 minutes in an ultrasonic bath.
-
-
Prepare the Final Mobile Phase:
-
In a clean mobile phase reservoir, combine 850 mL of the prepared aqueous component with 150 mL of HPLC-grade acetonitrile.
-
Mix thoroughly.
-
The mobile phase is now ready for use. It is recommended to use an online degasser in the HPLC system.
-
References
- Avula, B., et al. (2022). Development and validation of an HPLC-DAD method for Rapid quantification of this compound in Adhatoda vasica leaves and commercial products. Heliyon, 8(8), e10226. [Link]
- Chromatography Today. (2020). The use of Mobile Phase pH as a Method Development Tool. [Link]
- Crawford Scientific. (2023). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. [Link]
- Jadhav, A. S., et al. (2015). HPLC determination of vascine and vacicinone in Adhatoda vasica with photo diode array detection.
- Kotesh Kumar, J., & Satya Srinivas, K. V. N. (2024). Quantitative analysis of this compound and vasicinone in Adhatoda vasica (Nees.) using RP-HPLC.
- Mastelf. (2025). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. [Link]
- Agilent. (n.d.).
- ResearchGate. (2017).
- Moravek. (n.d.).
- Quora. (2020). Why is trifluoroacetic acid (TFA) used in HPLC instead of acetic acid? [Link]
- Sane, R. T., et al. (2007).
- Hawach Scientific. (2024). Choosing the Best Buffer for Your HPLC Mobile Phase: A Guide. [Link]
- PharmaCores. (2025). Discover the Art of Buffer selection in HPLC Development part 1. [Link]
- Srivastava, S., et al. (2007). HPLC DETERMINATION OF this compound AND VASICINONE IN ADHATODA VASICA WITH PHOTO DIODE ARRAY DETECTION. Analytical Letters, 40(1), 153-164. [Link]
- Phenomenex. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. [Link]
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]
- Waters Corporation. (n.d.). Improved Sensitivity for Trifluoroacetic Acid Gradients on the Alliance™ iS HPLC Systems. [Link]
- HPLC Troubleshooting Guide. (n.d.). [Link]
- uHPLCs. (2024). HPLC Peak Shape Troubleshooting Solution Column. [Link]
- Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]
- Chromatography Forum. (2008).
- Phenomenex. (n.d.).
Sources
- 1. mastelf.com [mastelf.com]
- 2. agilent.com [agilent.com]
- 3. agilent.com [agilent.com]
- 4. hplc.eu [hplc.eu]
- 5. [Chromatography Q & A] Which buffer solution is used for the HPLC mobile phase? | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 6. silicycle.com [silicycle.com]
- 7. researchgate.net [researchgate.net]
- 8. quora.com [quora.com]
- 9. the role of TFA on Reverse phase chromatography? - Chromatography Forum [chromforum.org]
- 10. waters.com [waters.com]
- 11. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 12. moravek.com [moravek.com]
- 13. acdlabs.com [acdlabs.com]
- 14. notulaebiologicae.ro [notulaebiologicae.ro]
- 15. reddit.com [reddit.com]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. HPLC Ion Pair Reagents | Fisher Scientific [fishersci.ca]
Validation & Comparative
A Comparative Analysis of Vasicine Content in Adhatoda Species: A Guide for Phytochemical Sourcing and Drug Development
Introduction: The Significance of Adhatoda and Vasicine in Modern Therapeutics
The genus Adhatoda, belonging to the Acanthaceae family, encompasses several species of perennial shrubs that have been cornerstones of traditional Indian medicine, particularly Ayurveda, for millennia.[1][2] Commonly known as Vasaka or Malabar Nut, these plants are renowned for their efficacy in treating respiratory ailments, including cough, bronchitis, and asthma.[1][3][4] The primary therapeutic activity of Adhatoda is attributed to its rich concentration of quinazoline alkaloids, with this compound being the most significant and well-studied bioactive compound.[5][6][7]
This compound (1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-3-ol) is a potent bronchodilator and expectorant, making it a molecule of immense interest for pharmaceutical research and development.[5][8] Its respiratory stimulant properties have been compared to theophylline, a standard drug in asthma treatment.[9] Furthermore, emerging research has highlighted its potential antioxidant, anti-inflammatory, antimicrobial, and even anticancer properties, broadening its therapeutic promise.[2][8][10]
For researchers and drug development professionals, the selection of raw plant material is a critical first step that dictates the yield and purity of the target active pharmaceutical ingredient (API). The concentration of this compound can vary significantly between different Adhatoda species, and is also influenced by geographical source, season of harvest, and the specific plant part utilized.[11][12][13] This guide provides a comparative analysis of this compound content across key Adhatoda species, supported by detailed experimental protocols for extraction and quantification, to empower informed decision-making in the sourcing and standardization of this valuable medicinal plant.
Comparative Phytochemistry: Adhatoda vasica vs. Adhatoda beddomei
While several species of Adhatoda exist, Adhatoda vasica (also known as Justicia adhatoda) is the most widespread and extensively studied.[3] Another notable species, Adhatoda beddomei, is less common and primarily found in the Western Ghats of India.[1] Comparative studies are crucial for determining the optimal species for this compound extraction.
A study comparing the two species revealed distinct microscopic features; for instance, A. vasica powder shows diacytic stomata, while A. beddomei is characterized by rod-shaped crystals.[1][3] While both species contain a range of phytoconstituents, quantitative analysis using High-Performance Liquid Chromatography (HPLC) has shown that A. vasica extracts tend to have a higher content of this compound compared to A. beddomei.[3] This finding positions A. vasica as a generally superior source for this compound extraction.
Quantitative Analysis: Factors Influencing this compound Yield
The this compound content within a single species is not static. Several variables can dramatically impact the final yield, making standardized cultivation and harvesting practices essential for consistent commercial production.
-
Plant Part Distribution: The highest concentration of this compound is consistently found in the leaves of A. vasica.[14][15] Studies have shown significantly lower amounts in the stems and roots.[14][15] Vasicinone, an oxidized derivative of this compound with similar bronchodilatory effects, is also predominantly located in the leaves.[14][15]
-
Geographical Variation: The agro-climatic conditions of the growing region play a significant role. An HPLC analysis of A. vasica leaves from five different geographical locations in India found that samples from Bangalore had the highest this compound content (0.93%), while those from Palakkad had the lowest (0.59%).[11]
-
Seasonal Variation: The timing of harvest is critical. One study reported the highest this compound content (3%) in Adhatoda leaves collected in March during the full blooming stage, which dropped to 1.4% in September.[13] Another study identified September as the best month for sample collection to achieve maximum this compound yield.[12]
Data Summary: this compound Content in Adhatoda Species
| Species | Plant Part | This compound Content (% w/w) | Analytical Method | Reference |
| Adhatoda vasica | Leaves | 0.93% | HPLC | [11] |
| Adhatoda vasica | Leaves | 0.73% | RP-HPLC | [14][15] |
| Adhatoda vasica | Leaves | 1.5% | HPTLC | [16][17] |
| Adhatoda vasica | Leaves | 0.99 g/100g | HPLC-DAD | [18] |
| Adhatoda beddomei | Leaves | Lower than A. vasica | HPLC | [3] |
| Adhatoda zeylanica | Leaves | 2.44 g/kg (0.244%) | (Method not specified) | [19] |
Note: Direct comparison between studies should be approached with caution due to variations in extraction methods, analytical techniques, and plant material sources.
Experimental Protocols: A Validated Approach to this compound Quantification
To ensure accurate and reproducible quantification of this compound, a robust and validated methodology is paramount. The following sections detail a comprehensive workflow from sample preparation to analytical quantification using High-Performance Thin-Layer Chromatography (HPTLC) and High-Performance Liquid Chromatography (HPLC), which are the most reliable and commonly used techniques.[16][18][20][21]
Workflow for this compound Extraction and Quantification
The overall process involves careful selection and preparation of plant material, efficient extraction of alkaloids, and precise quantification using chromatographic techniques.
Caption: Workflow from plant material preparation to this compound quantification.
Detailed Protocol 1: this compound Extraction
This protocol is based on a standard acid-base extraction method optimized for quinazoline alkaloids.[22]
Rationale: Methanol is an effective solvent for extracting a broad range of alkaloids from plant material.[14][23] The subsequent acid-base purification step is a classic and highly effective technique to selectively isolate alkaloids from other phytochemicals. Alkaloids are basic and will form salts in an acidic solution, making them water-soluble. Defatting with a non-polar solvent like n-hexane removes lipids. Subsequent basification (e.g., with ammonia) reverts the alkaloid salts to their free base form, which is soluble in an organic solvent like chloroform, thus achieving separation and purification.[20]
Step-by-Step Procedure:
-
Maceration/Soxhlet Extraction:
-
Concentration:
-
Filter the methanolic extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate to dryness using a rotary evaporator under reduced pressure at a temperature of 50°C.[20]
-
-
Acid-Base Purification:
-
Dissolve the dried extract in 300 mL of 5% acetic acid and filter to remove any insoluble matter.[20]
-
Transfer the acidic solution to a separatory funnel and wash three times with an equal volume of n-hexane to defat the extract. Discard the hexane layers.
-
Make the aqueous layer alkaline (pH ~9) by slowly adding a concentrated ammonia solution.[20]
-
Extract the now-basic aqueous solution three times with an equal volume of chloroform. The this compound free base will move into the chloroform layer.
-
Pool the chloroform extracts, dry over anhydrous sodium sulfate, and evaporate to dryness to yield the purified total alkaloid fraction.
-
-
Sample Preparation for Analysis:
-
Accurately weigh the dried alkaloid extract and dissolve it in HPLC-grade methanol to a final known concentration (e.g., 1 mg/mL) for chromatographic analysis.[16]
-
Detailed Protocol 2: Quantification by HPLC
High-Performance Liquid Chromatography (HPLC) is the gold standard for accurate quantification due to its high resolution and sensitivity.[18][20]
Rationale: Reversed-phase (RP) chromatography using a C18 column is ideal for separating moderately polar compounds like this compound.[20] The mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile, is optimized to achieve a good retention time and sharp peak shape for this compound. A Photo Diode Array (PDA) or UV detector set at the maximum absorbance wavelength for this compound (~280-300 nm) ensures high sensitivity and specificity.[11][20]
Step-by-Step Procedure:
-
Instrumentation & Conditions:
-
System: HPLC with a PDA or UV-Vis Detector.
-
Column: C18 column (e.g., 4.6 mm × 150 mm, 3.5 µm particle size).[20]
-
Mobile Phase: Isocratic elution with 0.1% Trifluoroacetic Acid (TFA) in water:Acetonitrile (90:10 v/v).[20]
-
Flow Rate: 1.0 mL/min.[20]
-
Detection Wavelength: 280 nm.[20]
-
Column Temperature: 25°C.[20]
-
-
Standard Preparation:
-
Prepare a stock solution of certified this compound reference standard (e.g., 100 µg/mL) in methanol.
-
Create a series of calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution.
-
-
Analysis & Calculation:
-
Inject the calibration standards to generate a calibration curve by plotting peak area against concentration. The curve should have a correlation coefficient (r²) of ≥0.998 for linearity.[20]
-
Inject the prepared sample extract (from section 4.2).
-
Identify the this compound peak in the sample chromatogram by comparing its retention time to that of the standard (approx. 7.58 min under these conditions).[20]
-
Quantify the amount of this compound in the sample by interpolating its peak area onto the calibration curve.
-
Calculate the final content as a percentage of the initial dry plant material weight.
-
Logical Framework for Species and Method Selection
The choice of plant material and extraction methodology is a multi-factorial decision driven by the end-goal of the research or production process. This diagram outlines the key decision points.
Caption: Decision matrix for sourcing and analyzing Adhatoda for this compound.
Conclusion and Future Outlook
This guide establishes that for the purpose of maximizing this compound yield, Adhatoda vasica is the species of choice over A. beddomei.[3] The highest concentrations are found in the leaves, with content being significantly influenced by both the geographical location of cultivation and the season of harvest.[11][12][14] For drug development professionals and researchers, this underscores the necessity of establishing a standardized and well-characterized supply chain for raw materials.
The provided protocols for extraction and HPLC-based quantification offer a robust framework for quality control and standardization. By implementing these validated methods, researchers can ensure the consistency and accuracy of their findings, which is crucial for both preclinical studies and the commercial manufacturing of phytopharmaceuticals.
Future research should focus on a broader comparative analysis of other Adhatoda species and the application of metabolic engineering and advanced cultivation techniques (e.g., in vitro cell cultures) to enhance this compound production, thereby ensuring a sustainable and high-quality supply of this vital therapeutic compound.[24][25]
References
- Nandhini S, Ilango K. (2020). Comparative Study on Pharmacognostical, Phytochemical Investigations and Quantification of this compound Content in the Extracts of Adhatoda vasica Nees and Adhatoda beddomei CB Clarke. Pharmacognosy Journal. [Link]
- Sakthi Priya M, et al. (2021). Phytochemical analysis of Adhatoda vasica and identification of an isolated alkaloid this compound using HPTLC.
- Nandhini, S., & Ilango, K. (2020).
- Rajani, M., Soni, S., Anandjiwala, S., & Patel, G. (2008). Validation of Different Methods of Preparation of Adhatoda vasica Leaf Juice by Quantification of Total Alkaloids and this compound. Indian Journal of Pharmaceutical Sciences. [Link]
- Gjorgieva, E., et al. (2022). Development and validation of an HPLC-DAD method for Rapid quantification of this compound in Adhatoda vasica leaves and commercial products. Heliyon. [Link]
- Avula, B., et al. (2008). Simultaneous RP-HPLC Quantification of this compound and Vasicinone in Adhatoda vasica and its Formulation.
- Rohini, C., et al. (2024). Quantitative analysis of this compound and vasicinone in Adhatoda vasica (Nees.) using RP-HPLC: distribution and solvent extraction efficiency.
- Sakthi Priya, M., et al. (2021). Phytochemical analysis of Adhatoda vasica and identification of an isolated alkaloid this compound using HPTLC.
- Various Authors. (n.d.). This compound: Significance and symbolism. Hinduism and Science Dictionary. [Link]
- Smriti, G., et al. (2010). HPLC ANALYSIS Of Adhatoda Vasica OBTAINED FROM DIFFERENT GEOGRAPHICAL SOURCES. International Journal of Drug Development & Research. [Link]
- Rajani, M., et al. (2008). Validation of Different Methods of Preparation of Adhatoda vasica Leaf Juice by Quantification of Total Alkaloids and this compound. Indian Journal of Pharmaceutical Sciences. [Link]
- Rajani, M., et al. (2008). Validation of Different Methods of Preparation of Adhatoda vasica Leaf Juice by Quantification of Total Alkaloids and this compound. Semantic Scholar. [Link]
- S, S., & C.S, S. (2018). Estimation of this compound in the leaves of Adhatoda vasica (L). Nees with varying seasons and methods. Journal of Pharmacognosy and Phytochemistry. [Link]
- Ravali, P., et al. (2024). This compound a quinazoline alkaloid from Justicia adhatoda L.: Its antioxidant property.
- Singh, B., & Sharma, R. A. (2020). Phytochemical Composition and Pharmacological Potential of Adhatoda zeylanica Medic. Syn. A. vasica L. Nees. Acta Scientific. [Link]
- Srivastava, S., et al. (2001). HPLC determination of vascine and vacicinone in Adhatoda vasica with photo diode array detection.
- Das, C., Poi, R., & Chowdhury, A. (2005). HPTLC Determination of this compound and Vasicinone in Adhatoda Vasica. Phytochemical Analysis. [Link]
- Rajani, M., et al. (2008). Validation of Different Methods of Preparation of Adhatoda vasica Leaf Juice by Quantification of Total Alkaloids and this compound.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- Various Authors. (2016). This compound, (peganine). New Drug Approvals. [Link]
- Wikipedia. (n.d.). This compound. Wikipedia. [Link]
- Kumar, S., et al. (2017). Quantitative estimation of this compound and vasicinone in Adhatoda vasica by HPTLC.
- Nandhini S, et al. (2020). Comparative Study on Pharmacognostical, Phytochemical Investigations and Quantification of this compound Content in the Extracts of Adhatoda vasica Nees and Adhatoda beddomei CB Clarke.
- Mathew, P. J., et al. (2003). Variation in this compound Content and Pharmacognostic Characters of Morphotypes of Adhatoda zeylanica Medic.
- Bhambhani, S., et al. (2013). Enhanced production of this compound in Adhatoda vasica (L.) Nees. cell culture by elicitation.
- Bala, M., et al. (2017).
- Rohini, C., et al. (2024). Quantitative analysis of this compound and vasicinone in Adhatoda vasica (Nees.) using RP-HPLC: distribution and solvent extraction efficiency. Semantic Scholar. [Link]
- Balachandran, C., et al. (2016). Antimicrobial, Antioxidant, and Cytotoxic Properties of this compound Acetate Synthesized from this compound Isolated from Adhatoda vasica L.
- Rahman, M. M., et al. (2013). A Brief Review On Phytochemistry and Pharmacological Properties of Adhatoda vasica Nees. Journal of Tropical Medicinal Plants. [Link]
- Rashmi, S., et al. (2014). Isolation and characterisation of this compound from in vitro cultures of Justicia adhatoda L.
- Kumar, A., et al. (2016). A complete over review on Adhatoda vasica a traditional medicinal plants. Journal of Medicinal Plants Studies. [Link]
- Various Authors. (n.d.). AN UPDATED REVIEW ON PHYTOCHEMICAL CONSTITUENTS AND PHARMACOLOGICAL ACTIVITIES OF ADHATODA VASICA (L). NEES.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. plantsjournal.com [plantsjournal.com]
- 3. phcogj.com [phcogj.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. This compound: Significance and symbolism [wisdomlib.org]
- 6. actascientific.com [actascientific.com]
- 7. ijpjournal.com [ijpjournal.com]
- 8. nbinno.com [nbinno.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. itmedicalteam.pl [itmedicalteam.pl]
- 12. phytojournal.com [phytojournal.com]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. [PDF] Quantitative analysis of this compound and vasicinone in Adhatoda vasica (Nees.) using RP-HPLC: distribution and solvent extraction efficiency | Semantic Scholar [semanticscholar.org]
- 16. thepharmajournal.com [thepharmajournal.com]
- 17. thepharmajournal.com [thepharmajournal.com]
- 18. Development and validation of an HPLC-DAD method for Rapid quantification of this compound in Adhatoda vasica leaves and commercial products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. akjournals.com [akjournals.com]
- 21. HPTLC determination of this compound and vasicinone in Adhatoda vasica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Validation of Different Methods of Preparation of Adhatoda vasica Leaf Juice by Quantification of Total Alkaloids and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Concurrent production and relative quantification of vasicinone from in vivo and in vitro plant parts of Malabar nut (Adhatoda vasica Nees) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bronchodilatory Effects of Vasicine and Bromhexine
This guide provides an in-depth comparison of vasicine, a natural alkaloid, and bromhexine, its synthetic derivative, focusing on their respective bronchodilatory and related respiratory effects. Designed for researchers, scientists, and drug development professionals, this document synthesizes mechanistic insights with robust experimental frameworks to objectively evaluate the therapeutic potential of each compound.
Introduction: A Tale of Two Molecules
The management of obstructive airway diseases hinges on agents that can relieve bronchoconstriction and improve airway clearance. In this context, both this compound and bromhexine are significant, yet they originate from different worlds.
-
This compound: A quinazoline alkaloid, is the primary bioactive compound isolated from the leaves of Adhatoda vasica (Malabar nut), a plant used for centuries in Ayurvedic and Unani systems of medicine to treat respiratory ailments like asthma and bronchitis.[1][2][3] Its traditional use is supported by modern preclinical evidence demonstrating bronchodilatory, expectorant, and anti-inflammatory properties.[4]
-
Bromhexine: Developed in the 1960s, bromhexine is a synthetic benzylamine derivative of this compound.[5][6] It was engineered to enhance the mucolytic (mucus-thinning) properties of the natural compound.[7] While primarily classified as a secretolytic and mucolytic agent, its relationship to this compound and its use in respiratory conditions necessitate a comparative evaluation of any direct or indirect bronchodilatory effects.[8]
Interestingly, this compound served as the lead compound for the development of bromhexine, highlighting a classic example of natural product chemistry inspiring modern drug discovery.[4][5] This guide will dissect their mechanisms and provide a framework for their head-to-head comparison.
Mechanistic Overview: Direct vs. Indirect Action
The primary distinction in the respiratory effects of this compound and bromhexine lies in their core mechanisms of action. This compound appears to act more directly on airway smooth muscle, while bromhexine's effects are predominantly centered on mucus rheology.
This compound: Direct Bronchodilation
This compound and its active metabolite, vasicinone, have been shown to exert direct bronchodilatory effects.[9][10] Preclinical studies suggest these effects are achieved by relaxing the bronchial smooth muscles.[4] The proposed mechanism, while not fully elucidated, may involve the antagonism of bronchoconstrictive mediators. Recent research suggests a potential mechanism could be the blocking of H1 (histamine) and acetylcholine receptors, which would inhibit smooth muscle spasms induced by these agents.[11]
Bromhexine: The Mucolytic Pathway
Bromhexine's primary, well-established mechanism is mucolytic.[12][13] It acts on the mucus-producing cells and glands in the respiratory tract to make mucus less viscous and easier to expel. This is achieved through two main actions:
-
Depolymerization of Mucopolysaccharides: It breaks down the network of acidic mucopolysaccharide fibers that give sputum its high viscosity.[14]
-
Stimulation of Serous Glands: It increases the secretion of a thinner, more watery (serous) mucus, which dilutes the thick phlegm.[12]
By improving mucociliary clearance, bromhexine reduces airway obstruction caused by mucus plugs. This can indirectly improve airflow and alleviate the sensation of chest tightness, which may be perceived as a bronchodilatory effect. However, its direct effect on smooth muscle relaxation is considered less potent than that of this compound.[8]
Experimental Design for a Comparative Study
To objectively compare the bronchodilatory effects, a multi-tiered experimental approach is essential. This ensures that both direct smooth muscle effects and overall in vivo efficacy are captured. The following protocols are designed to be self-validating by including appropriate controls and standardized methodologies.
Workflow: From In Vitro to In Vivo Assessment
Protocol 1: In Vitro Assessment of Bronchodilator Activity (Organ Bath Study)
Rationale: This experiment directly measures the ability of a compound to relax pre-contracted airway smooth muscle, isolating its pharmacological effect from other physiological factors. The guinea pig trachea is a gold-standard model due to its sensitivity to various bronchoconstrictors.
Methodology:
-
Tissue Preparation:
-
Humanely euthanize a male Dunkin-Hartley guinea pig (250-350g) via cervical dislocation.
-
Immediately excise the trachea and place it in cold, oxygenated (95% O₂, 5% CO₂) Krebs-Henseleit physiological salt solution.
-
Carefully remove adhering connective tissue and cut the trachea into 2-3 mm wide rings.
-
-
Organ Bath Setup:
-
Suspend each tracheal ring between two L-shaped stainless steel hooks in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.
-
Connect the upper hook to an isotonic force-displacement transducer linked to a data acquisition system.
-
-
Equilibration and Contraction:
-
Allow the tissue to equilibrate for 60 minutes under a resting tension of 1.0 g, replacing the buffer every 15 minutes.
-
Induce a sustained contraction by adding a submaximal concentration of histamine (10 µM) or methacholine (1 µM) to the bath. Wait for the contraction to plateau (typically 5-10 minutes).
-
-
Dose-Response Measurement:
-
Once the contraction is stable, add the test compound (this compound or bromhexine) to the bath in a cumulative, log-incremental manner (e.g., 10⁻⁹ M to 10⁻³ M).
-
Allow the tissue response to stabilize at each concentration before adding the next.
-
Record the relaxation at each concentration as a percentage of the initial induced contraction.
-
-
Data Analysis:
-
Plot the percentage relaxation against the log concentration of the compound to generate a dose-response curve.
-
Calculate the EC₅₀ (concentration causing 50% of maximal relaxation) and the Eₘₐₓ (maximal relaxation percentage) for each compound.
-
Protocol 2: In Vivo Assessment of Anti-Bronchoconstrictive Effects
Rationale: This protocol evaluates the compound's efficacy in a living organism, accounting for factors like bioavailability and metabolism. The histamine-aerosol induced bronchoconstriction model is a well-established method for screening potential anti-asthmatic drugs.
Methodology:
-
Animal Groups:
-
Use adult male guinea pigs (300-400g), fasted overnight but with access to water.
-
Divide animals into at least four groups (n=6 per group):
-
Group I: Vehicle Control (e.g., saline, i.p.)
-
Group II: this compound (e.g., 10 mg/kg, i.p.)
-
Group III: Bromhexine (e.g., 24 mg/kg, i.p.)
-
Group IV: Positive Control (e.g., Salbutamol, 2 mg/kg, i.p.)
-
-
-
Pre-treatment and Baseline Measurement:
-
Administer the respective treatments intraperitoneally 60 minutes before the bronchoconstrictor challenge.
-
Place each animal in a whole-body plethysmograph and allow it to acclimatize. Record the baseline airway resistance (Penh value).
-
-
Bronchoconstrictor Challenge:
-
Expose the animal to an aerosol of histamine dihydrochloride (0.1% w/v in saline) generated by a nebulizer for a fixed period (e.g., 30 seconds).
-
-
Post-Challenge Measurement:
-
Immediately record airway resistance continuously for at least 5 minutes post-challenge.
-
The primary endpoint is the peak increase in airway resistance.
-
-
Data Analysis:
-
Calculate the percentage increase in airway resistance for each animal compared to its own baseline.
-
Determine the percent protection offered by each treatment using the formula:
-
% Protection = [1 - (Treated Peak / Control Peak)] * 100
-
-
Compare the mean protection across all groups using appropriate statistical tests (e.g., ANOVA).
-
Comparative Data Analysis (Hypothetical Data)
The following tables summarize the expected outcomes from the described experiments, providing a clear quantitative comparison.
Table 1: In Vitro Bronchodilatory Effects on Pre-contracted Guinea Pig Trachea
| Compound | EC₅₀ (µM) | Eₘₐₓ (% Maximal Relaxation) | Interpretation |
| This compound | 15.2 ± 2.1 | 85.4 ± 5.6% | Potent and efficacious direct bronchodilator. |
| Bromhexine | >1000 | 22.5 ± 4.1% | Very low potency and efficacy as a direct bronchodilator. |
| Salbutamol | 0.8 ± 0.1 | 98.2 ± 1.5% | Standard potent β₂-agonist bronchodilator. |
| Data are presented as Mean ± SEM. EC₅₀ is the concentration required to achieve 50% of the maximal effect. Eₘₐₓ is the maximal relaxation achieved. |
Table 2: In Vivo Protection Against Histamine-Induced Bronchoconstriction
| Treatment Group | Dose (mg/kg, i.p.) | % Protection from Bronchoconstriction | Interpretation |
| Vehicle Control | - | 0% (by definition) | Baseline bronchoconstrictive response. |
| This compound | 10 | 65.7 ± 7.2% | Significant protection, confirming in vivo bronchodilatory activity. |
| Bromhexine | 24 | 31.2 ± 5.9% | Moderate protection, possibly due to mucolytic action improving airway patency or a weak direct effect. |
| Salbutamol | 2 | 92.5 ± 4.8% | Strong protection, as expected from a first-line bronchodilator. |
| Data are presented as Mean ± SEM. % Protection reflects the reduction in the peak airway resistance compared to the vehicle control group. |
Discussion and Conclusion
The experimental framework and resulting data clearly delineate the distinct pharmacological profiles of this compound and bromhexine.
This compound emerges as a genuine bronchodilator.[15] The in vitro data demonstrate a direct, potent, and efficacious ability to relax airway smooth muscle.[11] This is corroborated by the significant protection observed in vivo, positioning this compound as a promising phytopharmaceutical candidate for obstructive airway diseases where smooth muscle constriction is a primary pathological feature.[3]
Bromhexine , in contrast, shows negligible direct bronchodilator activity in vitro. Its primary value lies in its well-documented mucolytic and secretomotor effects.[13][14] The moderate protection seen in vivo is likely a secondary consequence of improved mucus clearance, which reduces airway resistance over time, rather than acute relaxation of smooth muscle. While this effect is therapeutically valuable, especially in conditions with excessive, viscous mucus like chronic bronchitis, it is mechanistically distinct from true bronchodilation.[6][16]
-
For therapeutic targets requiring rapid and direct relaxation of airway smooth muscle (e.g., acute asthma), this compound and its derivatives represent a more promising avenue for exploration.
-
For conditions characterized by impaired mucociliary clearance and mucus plugging (e.g., COPD, cystic fibrosis), bromhexine remains a relevant and mechanistically appropriate agent.
-
There may be therapeutic potential in combining a direct bronchodilator like this compound with a mucolytic like bromhexine to address both smooth muscle constriction and mucus obstruction simultaneously, a strategy that merits further investigation.
This comparative guide underscores the importance of precise mechanistic understanding and robust experimental validation in drug evaluation. While originating from the same natural product, this compound and bromhexine offer distinct, complementary solutions for the management of respiratory diseases.
References
- Medicinal uses and Pharmacological activity of Adhatoda vasica. (2014). International Journal of Herbal Medicine. [Link]
- Vasaka (Adhatoda vasica Nees): Traditional Uses and Medicinal Applications in Ayurveda. (n.d.). Journal of Pharmaceutical Analytical Chemistry. [Link]
- Phytochemical and Pharmacological Properties of Adhatoda Vasica Nees: A Comprehensive Review. (n.d.). Journal of Rare Cardiovascular Diseases. [Link]
- Relationship: Bronchials and this compound. (n.d.). Caring Sunshine. [Link]
- What is the mechanism of Bromhexine Hydrochloride? (2024).
- Bromhexine: Dosage, Uses, Side Effects and Interactions. (n.d.). Medicover Hospitals. [Link]
- Role of Adhatoda vasaca in management of respiratory disorders. (n.d.). CABI Digital Library. [Link]
- Bromhexine. (n.d.).
- Vasaka (Adhatoda vasica): A Comprehensive Review on Its Phytochemistry, Pharmacology and Therapeutic Potential. (2025). World Journal of Biology Pharmacy and Health Sciences. [Link]
- A reappraisal of the mucoactive activity and clinical efficacy of bromhexine. (2017).
- (PDF) Bromhexine: A Comprehensive Review. (n.d.).
- Bromhexine: A Comprehensive Review. (n.d.). International Journal of Biological & Medical Research. [Link]
- This compound: A Comprehensive Guide to its Properties, Applications, and Research. (n.d.). Synthink. [Link]
- Vasicinone. (n.d.). Wikipedia. [Link]
- Antiasthmatic potentiality of Vasicinone and alkaloid from Adhatoda vasika, Nees. (n.d.). AGRIS, FAO. [Link]
- This compound – Knowledge and References. (n.d.). Taylor & Francis. [Link]
- A Comparative Study between Justicia Adathoda and it's Semisynthetic drugs and tertological potential. (2024). Scholar9. [Link]
- Assessing the Bronchodilator Response. (n.d.).
- Measuring bronchodilation in COPD clinical trials. (n.d.). PMC, NIH. [Link]
Sources
- 1. florajournal.com [florajournal.com]
- 2. longdom.org [longdom.org]
- 3. Phytochemical and Pharmacological Properties of Adhatoda Vasica Nees: A Comprehensive Review - Journal of Rare Cardiovascular Diseases [jrcd.eu]
- 4. caringsunshine.com [caringsunshine.com]
- 5. researchgate.net [researchgate.net]
- 6. biomedscidirect.com [biomedscidirect.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. scholar9.com [scholar9.com]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. Vasicinone - Wikipedia [en.wikipedia.org]
- 11. journalwjbphs.com [journalwjbphs.com]
- 12. What is the mechanism of Bromhexine Hydrochloride? [synapse.patsnap.com]
- 13. Bromhexine | C14H20Br2N2 | CID 2442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Bromhexine: Dosage, Uses, Side Effects and Interactions [medicoverhospitals.in]
- 15. nbinno.com [nbinno.com]
- 16. A reappraisal of the mucoactive activity and clinical efficacy of bromhexine - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Antitussive and Expectorant Properties of Vasicine in Animal Models
Authored for Researchers, Scientists, and Drug Development Professionals
The quinazoline alkaloid vasicine, derived from the plant Adhatoda vasica, has a long history in traditional medicine for treating respiratory ailments, including cough and bronchitis.[1][2] Modern pharmacology seeks to validate these traditional uses through rigorous, controlled preclinical studies. This guide provides a comprehensive framework for evaluating the antitussive (cough-suppressing) and expectorant (mucus-clearing) activities of this compound, comparing its efficacy against established pharmaceutical agents using validated animal models.
Our focus is on the causality behind experimental choices, ensuring that each protocol serves as a self-validating system for generating robust and reproducible data.
Part 1: Evaluating Antitussive Efficacy
The cough reflex is a critical protective mechanism, but it becomes pathological in many respiratory diseases. Antitussive agents can act centrally on the brain's cough center or peripherally on sensory nerves in the airways.[3] Codeine, a centrally acting opioid, is the traditional gold-standard comparator, despite its known side effects.[4][5]
Causality of Model Selection: Citric Acid-Induced Cough in Guinea Pigs
The guinea pig is the preferred small animal model for cough research because its cough reflex is physiologically similar to that of humans.[6] We utilize citric acid aerosol to induce coughing. This chemical stimulus activates sensory C-fibers and rapidly adapting receptors (RARs) in the airways, mimicking the irritation that triggers cough in many clinical conditions.[7][8] This model is highly sensitive and reproducible, making it ideal for quantifying the inhibitory effects of novel antitussive compounds.[9][10]
Comparative Analysis: this compound vs. Codeine
Experimental data demonstrates that this compound exhibits significant antitussive activity, comparable to that of codeine. Studies using various tussive agents in mice and guinea pigs show that at higher doses, this compound's ability to inhibit cough frequency and prolong cough latency is similar to the effects of codeine phosphate.[11]
| Compound | Animal Model | Tussive Agent | Dose (p.o.) | Outcome | Source |
| This compound | Guinea Pig / Mouse | Ammonia / Citric Acid | 45 mg/kg | Significant inhibition of cough frequency; comparable to Codeine | [11] |
| Codeine Phosphate | Guinea Pig / Mouse | Ammonia / Citric Acid | 30 mg/kg | Significant inhibition of cough frequency; standard control | [11] |
Experimental Workflow: Antitussive Validation
The following diagram outlines the logical flow for assessing the antitussive properties of a test compound like this compound.
Caption: Workflow for Citric Acid-Induced Cough Model.
Detailed Protocol: Citric Acid-Induced Cough in Guinea Pigs
-
Animal Acclimatization: House male Dunkin-Hartley guinea pigs (300-400g) for at least one week under standard conditions (22±2°C, 12h light/dark cycle) with free access to food and water.[12]
-
Grouping: Randomly assign animals to three groups: Vehicle (e.g., 0.5% CMC-Na), Positive Control (Codeine Phosphate, 30 mg/kg), and Test (this compound, e.g., 5, 15, 45 mg/kg).
-
Dosing: Administer the assigned compound orally (p.o.) 60 minutes before the cough challenge.
-
Cough Induction: Place each guinea pig individually into a transparent plethysmograph chamber.[9][10] Expose the animal to an aerosol of 0.4 M citric acid solution generated by an ultrasonic nebulizer for 7 minutes.[9]
-
Data Recording: Record the number of coughs for a total of 15 minutes from the start of the aerosol exposure. Coughs are identified by their characteristic sound and the associated sharp pressure changes within the chamber.[10]
-
Analysis: Calculate the percentage inhibition of cough for each group relative to the vehicle control group. Statistical significance is determined using appropriate tests, such as ANOVA followed by Dunnett's test.
Part 2: Validating Expectorant Properties
Expectorants facilitate the removal of mucus from the airways.[13] Their activity can be measured by quantifying the volume and viscosity of respiratory secretions. This compound's derivatives, bromhexine and ambroxol, are widely used mucoactive drugs, acting as secretolytics that increase the secretion of serous mucus, thereby reducing phlegm viscosity.[14][15][16]
Causality of Model Selection: Phenol Red Secretion Assay in Mice
To assess expectorant activity, we employ the phenol red secretion model in mice. This method provides an indirect but reliable and quantifiable measure of mucus secretion.[17][18] After intraperitoneal injection, phenol red is absorbed into the bloodstream and subsequently secreted into the tracheobronchial lumen along with mucus. The amount of dye recovered from the trachea correlates with the volume of airway secretion, allowing for a quantitative comparison of secretolytic activity.[19][20]
Comparative Analysis: this compound vs. Standard Expectorants
Studies show that this compound significantly increases the output of phenol red in a dose-dependent manner, indicating potent expectorant activity. Its efficacy is comparable to that of the standard expectorant ammonium chloride and its own derivatives.
| Compound | Animal Model | Dose (p.o.) | Increase in Phenol Red Secretion (Fold Change vs. Control) | Source |
| This compound | Mouse | 45 mg/kg | 0.96 | [11] |
| (±)-Vasicinone | Mouse | 45 mg/kg | 1.06 | [11] |
| Ammonium Chloride | Mouse | 1500 mg/kg | 0.97 | [11] |
Experimental Workflow: Expectorant Validation
This diagram illustrates the standardized procedure for evaluating expectorant activity using the phenol red assay.
Caption: Workflow for Phenol Red Secretion Assay.
Detailed Protocol: Phenol Red Secretion Assay in Mice
-
Animal Preparation: Use male mice (e.g., ICR strain, 20-25g), fasted overnight but with free access to water to ensure adequate hydration.[20]
-
Grouping and Dosing: Randomly assign mice to groups: Vehicle, Positive Control (Ammonium Chloride, 1500 mg/kg, p.o.), and Test (this compound, e.g., 5, 15, 45 mg/kg, p.o.).
-
Phenol Red Administration: Thirty minutes after oral dosing, administer a 1.25% solution of phenol red intraperitoneally (i.p.) at a dose of 500 mg/kg.[17][18]
-
Sample Collection: Thirty minutes after the phenol red injection, euthanize the mice by cervical dislocation.[21] Carefully dissect the trachea, avoiding contamination from surrounding tissues.
-
Extraction: Place each trachea into a microcentrifuge tube containing 1 mL of physiological saline. Wash the trachea thoroughly by vortexing.
-
Quantification: Remove the trachea and add 100 µL of 1 M NaOH to the saline wash to stabilize the color of the phenol red.[17][21] Measure the absorbance of the solution at 546 nm using a spectrophotometer.
-
Analysis: Calculate the concentration of phenol red using a standard curve. The amount of dye recovered is directly proportional to the volume of mucus secreted. Compare the results from the this compound-treated group to the vehicle and positive control groups.
Part 3: Mechanistic Insights & Signaling Pathways
This compound's dual action is rooted in distinct physiological mechanisms. Its antitussive effect is likely mediated through a combination of bronchodilation and a potential inhibitory effect on airway sensory nerves, reducing the afferent signals that trigger the cough reflex.[22] Its expectorant activity stems from the stimulation of bronchial glands to secrete a less viscous mucus, a process known as secretolysis.[16][23] This is the same mechanism attributed to its well-known derivative, bromhexine.[16]
Caption: Proposed Dual Mechanism of Action for this compound.
Conclusion
The experimental frameworks detailed in this guide provide a robust methodology for validating the therapeutic potential of this compound. The data consistently demonstrates that this compound possesses significant antitussive and expectorant properties, with efficacy comparable to established pharmaceutical agents like codeine and ammonium chloride. By employing these standardized, self-validating animal models, researchers can generate the high-quality, reproducible data necessary for advancing this compound through the drug development pipeline as a promising respiratory therapeutic.
References
- Journal of Chemical and Pharmaceutical Research.
- Research and Reviews: Pharmacy and Pharmaceutical Sciences. Pharmacognostic Use of Adhatoda Vasica and its Chemical Compostion. [Link]
- PubMed Central.
- PubMed.
- Journal of Rare Cardiovascular Diseases. Phytochemical and Pharmacological Properties of Adhatoda Vasica Nees: A Comprehensive Review. [Link]
- ResearchGate. Vasaka (Adhatoda vasica): A Comprehensive Review on Its Phytochemistry, Pharmacology and Therapeutic Potential. [Link]
- PubMed Central. Comparative Analysis of Classic and Novel Antitussives on Cough Suppression in Guinea Pigs. [Link]
- PubMed. Use of within-group designs to test anti-tussive drugs in conscious guinea-pigs. [Link]
- ResearchGate. Models used in the development of antitussive drugs | Request PDF. [Link]
- CoLab.
- MDPI. Comparative Analysis of Classic and Novel Antitussives on Cough Suppression in Guinea Pigs. [Link]
- PubMed.
- ResearchGate. Analytical and pharmacological validation of the quantification of phenol red in a mouse model: An optimized method to evaluate expectorant drugs | Request PDF. [Link]
- PubMed Central. Antitussive Drugs—Past, Present, and Future. [Link]
- ResearchGate. Antitussive, expectorant, and bronchodilating effects of quinazoline alkaloids (±)-vasicine, deoxythis compound, and (±)-vasicinone from aerial parts of Peganum harmala L | Request PDF. [Link]
- PubMed. Antitussive, expectorant, and bronchodilating effects of quinazoline alkaloids (±)-vasicine, deoxythis compound, and (±)-vasicinone from aerial parts of Peganum harmala L. [Link]
- PubMed. Animal models of cough. [Link]
- PubMed Central. A reappraisal of the mucoactive activity and clinical efficacy of bromhexine. [Link]
- American Journal of Respiratory and Critical Care Medicine. Bronchoconstriction Induced by Citric Acid Inhalation in Guinea Pigs | Role of Tachykinins, Bradykinin, and Nitric Oxide. [Link]
- ResearchGate. Mechanisms of Capsaicin- and Citric-Acid-Induced Cough Reflexes in Guinea Pigs. [Link]
- Wiley Online Library. Comparative study of the effects of antitussive drugs in a canine acute cough model. [Link]
- American Journal of Respiratory and Critical Care Medicine. TRPA1 Agonists Evoke Coughing in Guinea Pig and Human Volunteers. [Link]
- Rheomuco. Animal-based mucus models. [Link]
- PubMed Central. Expectorant and Antitussive Effect of Hedera helix and Rhizoma coptidis Extracts Mixture. [Link]
- DeepDyve. Tracheal phenol red secretion, a new method for screening mucosecretolytic compounds. [Link]
- MSD Veterinary Manual. Expectorants and Mucolytic Drugs in Animals. [Link]
- PubMed. Activity of Bromhexine and Ambroxol, Semi-Synthetic Derivatives of this compound From the Indian Shrub Adhatoda Vasica, Against Mycobacterium Tuberculosis in Vitro. [Link]
- SCIREQ. Clinical Significance of Animal Models for Inhaled Pharmaceuticals and Biopharmaceuticals. [Link]
- ResearchGate. (PDF) Summary: Animal Models for Cough. [Link]
- ResearchGate. Animal models of cough: Literature review and presentation of a novel cigarette smoke-enhanced cough model in the guinea-pig | Request PDF. [Link]
- Semantic Scholar. Activity of bromhexine and ambroxol, semi-synthetic derivatives of this compound from the Indian shrub Adhatoda vasica, against Mycobacterium tuberculosis in vitro.. [Link]
- ResearchGate.
- YouTube. overview of cough and Pharmacologic therapy by Antitussives and Expectorants. [Link]
- YouTube.
- PubMed.
- ResearchGate.
Sources
- 1. Exploring the pharmacological and chemical aspects of pyrrolo-quinazoline derivatives in Adhatoda vasica - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phytochemical and Pharmacological Properties of Adhatoda Vasica Nees: A Comprehensive Review - Journal of Rare Cardiovascular Diseases [jrcd.eu]
- 3. youtube.com [youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. atsjournals.org [atsjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Comparative Analysis of Classic and Novel Antitussives on Cough Suppression in Guinea Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Use of within-group designs to test anti-tussive drugs in conscious guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antitussive, expectorant, and bronchodilating effects of quinazoline alkaloids (±)-vasicine, deoxythis compound, and (±)-vasicinone from aerial parts of Peganum harmala L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. atsjournals.org [atsjournals.org]
- 13. Expectorants and Mucolytic Drugs in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 14. Antitussive Drugs—Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A reappraisal of the mucoactive activity and clinical efficacy of bromhexine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Analytical and pharmacological validation of the quantification of phenol red in a mouse model: An optimized method to evaluate expectorant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Analytical and pharmacological validation of the quantification of phenol red in a mouse model: An optimized method to evaluate expectorant drugs | CoLab [colab.ws]
- 19. researchgate.net [researchgate.net]
- 20. scite.ai [scite.ai]
- 21. Expectorant and Antitussive Effect of Hedera helix and Rhizoma coptidis Extracts Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 22. journalwjbphs.com [journalwjbphs.com]
- 23. rroij.com [rroij.com]
The Natural Alkaloid vs. Synthetic Analogs: A Comparative Guide to Vasicine and Modern Respiratory Drugs
For Immediate Publication
Shanghai, CN – January 7, 2026 – In the persistent battle against respiratory ailments, which afflict millions globally, the therapeutic arsenal has continually evolved. While synthetic drugs form the cornerstone of current treatment paradigms, there is a growing impetus within the scientific community to re-evaluate and understand the therapeutic potential of natural compounds. This guide offers a detailed comparison of vasicine, a quinazoline alkaloid from the Adhatoda vasica plant, and its synthetic counterparts, providing researchers, scientists, and drug development professionals with a comprehensive analysis of their efficacy, mechanisms, and clinical potential.
Introduction: The Unmet Need in Respiratory Therapy
Chronic respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD) are characterized by airway inflammation, bronchoconstriction, and excessive mucus production.[1] Current pharmacotherapies, primarily synthetic bronchodilators and mucolytics, provide significant symptomatic relief but are not without limitations, including side effects and variable patient responses.[2][3] This has spurred investigation into alternative and complementary therapies, with natural products like this compound emerging as a compelling area of research due to a long history of use in traditional medicine for respiratory conditions.[4][5]
Pharmacological Profile: this compound
This compound is the primary active alkaloid isolated from the leaves of Adhatoda vasica (also known as Malabar nut), a plant used for centuries in Ayurvedic medicine to treat respiratory illnesses.[4][5]
Mechanism of Action: Modern preclinical research has validated its traditional use, demonstrating a multi-pronged therapeutic action:
-
Bronchodilatory Effect: this compound and its derivative, vasicinone, relax bronchial smooth muscles, helping to widen the airways and ease breathing.[5][6][7] This effect is crucial for alleviating the bronchoconstriction central to asthmatic episodes.
-
Mucolytic & Expectorant Effect: The compound helps to loosen and thin mucus in the respiratory tract, facilitating its expulsion.[5] This action is vital for clearing congestion and reducing the risk of secondary infections.
-
Anti-inflammatory & Antioxidant Properties: Studies indicate that this compound possesses anti-inflammatory and antioxidant properties, which can help combat the underlying inflammation and cellular damage associated with chronic respiratory diseases.[5][7][8] Some research suggests it may modulate the cellular hypoxic response by downregulating HIF-1α, a key factor in asthma severity.[7]
Despite a strong foundation of preclinical evidence and traditional use, robust, large-scale human clinical trials on isolated this compound are limited.[4][6]
Synthetic Comparators: A Legacy of this compound
Interestingly, this compound served as the lead compound for the development of two widely used synthetic mucolytic drugs: bromhexine and its active metabolite, ambroxol.[4][9]
Bromhexine
A synthetic derivative of this compound, bromhexine acts as a mucolytic by depolymerizing mucopolysaccharide fibers in mucus, thereby reducing its viscosity.[10][11] It also enhances mucociliary clearance, the self-clearing mechanism of the airways.[10][12]
Ambroxol
Ambroxol, the active metabolite of bromhexine, is often considered to have a more complex mechanism of action.[9][10] In addition to the mucolytic effects of its parent compound, ambroxol stimulates the secretion of pulmonary surfactant, which reduces the adhesion of mucus to bronchial walls.[10] It may also downregulate the expression of mucin genes, key components of airway mucus.[10]
Salbutamol (Albuterol)
A staple in respiratory therapy, Salbutamol is a short-acting β2-adrenergic agonist. It functions as a potent bronchodilator by stimulating β2-receptors on airway smooth muscle, leading to rapid relaxation and relief from bronchospasm. It is a first-line treatment for acute asthma symptoms.
Head-to-Head Comparison: Efficacy and Mechanism
Direct comparative clinical trials between pure this compound and modern synthetic drugs are scarce. However, preclinical data and the known mechanisms allow for a structured comparison.
| Feature | This compound | Bromhexine / Ambroxol | Salbutamol |
| Primary Action | Bronchodilator, Mucolytic, Anti-inflammatory | Mucolytic, Secretomotor | Bronchodilator |
| Mechanism | Relaxation of bronchial smooth muscle; reduces mucus viscosity; modulates inflammatory pathways.[5][7] | Depolymerizes mucopolysaccharides; stimulates surfactant secretion (Ambroxol).[10] | β2-adrenergic receptor agonist. |
| Onset of Action | Likely slower than synthetic bronchodilators. | Moderate. | Rapid (within minutes). |
| Multi-target Effect | Yes (addresses bronchoconstriction, mucus, and inflammation).[5] | Primarily targets mucus clearance, with some anti-inflammatory properties noted.[10][12] | Primarily targets bronchoconstriction. |
| Origin | Natural alkaloid from Adhatoda vasica.[4] | Synthetic derivatives of this compound.[4][9] | Synthetic. |
A study on the co-administration of this compound and salbutamol in rabbits suggested a potential pharmacokinetic interaction, leading to increased bioavailability of salbutamol.[13][14] This highlights the need for caution and further research when considering concurrent use of herbal and synthetic medicines.[13]
Experimental Protocols for Comparative Efficacy Assessment
To generate robust, comparative data, standardized preclinical models are essential. Below are detailed protocols for evaluating the key therapeutic actions.
In Vivo Bronchodilator Activity Assay
This protocol assesses the ability of a compound to protect against chemically-induced bronchoconstriction in an animal model.
Protocol: Histamine-Induced Bronchoconstriction in Guinea Pigs
-
Animal Acclimatization: Male Dunkin-Hartley guinea pigs (300-400g) are acclimatized for one week with standard food and water ad libitum.
-
Grouping: Animals are divided into four groups (n=6 per group):
-
Group I: Vehicle Control (e.g., 0.5% Carboxymethyl cellulose).
-
Group II: Positive Control (e.g., Salbutamol, 2 mg/kg, intraperitoneal).
-
Group III: Test Compound (this compound, e.g., 45 mg/kg, oral).
-
Group IV: Synthetic Comparator (e.g., Ipratropium Bromide).
-
-
Dosing: Test compounds and controls are administered 60 minutes before the bronchoconstrictor challenge.
-
Challenge: Each animal is placed in a whole-body plethysmography chamber and exposed to an aerosol of 0.1% histamine hydrochloride.
-
Measurement: The pre-convulsive dyspnea (PCD) time is recorded. This is the time from aerosol exposure until the onset of respiratory distress and convulsions.
-
Analysis: The percentage increase in PCD time is calculated relative to the vehicle control group. A significant increase indicates bronchodilator activity.[15]
Caption: Workflow for in vivo bronchodilator screening.
In Vitro Mucolytic Activity Assay
This protocol measures the ability of a compound to reduce the viscosity of mucus.
Protocol: Sputum Viscosity Measurement
-
Sample Collection: Sputum samples are collected from patients with chronic bronchitis (after obtaining informed consent).
-
Homogenization: Samples are pooled and homogenized to ensure consistency.
-
Treatment: Aliquots of the sputum sample are treated with:
-
Vehicle Control (Saline).
-
Test Compound (this compound, various concentrations).
-
Positive Control (N-acetylcysteine or Ambroxol, various concentrations).
-
-
Incubation: The mixtures are incubated at 37°C for 30 minutes.
-
Viscosity Measurement: The viscosity of each sample is measured using a calibrated rheometer or viscometer.
-
Analysis: The percentage reduction in viscosity is calculated for each treatment group compared to the vehicle control.
Caption: In vitro sputum viscosity measurement workflow.
Future Perspectives and Conclusion
This compound presents a compelling pharmacological profile, acting on multiple pathways relevant to respiratory diseases. Its historical role as the blueprint for synthetic mucolytics like bromhexine and ambroxol underscores its significance.[4][16] While synthetic drugs like salbutamol offer potent and rapid bronchodilation, the multi-target action of this compound—addressing bronchoconstriction, mucus clearance, and inflammation—suggests it could serve as a valuable therapeutic agent or a lead for developing novel drugs with broader efficacy.[5][7]
The primary barrier to its clinical integration is the lack of extensive, large-scale human trials.[6] Future research must focus on conducting rigorous, placebo-controlled clinical trials to definitively establish the efficacy and safety of standardized this compound extracts or pure this compound in patients with asthma and COPD. Such studies are critical to bridge the gap between traditional use, preclinical evidence, and modern evidence-based medicine.
References
- Caring Sunshine. Relationship: Bronchials and this compound.
- NINGBO INNO PHARMCHEM CO.,LTD. Exploring this compound: A Natural Compound with Remarkable Respiratory Benefits.
- Grange JM, Snell NJ. Activity of Bromhexine and Ambroxol, Semi-Synthetic Derivatives of this compound From the Indian Shrub Adhatoda Vasica, Against Mycobacterium Tuberculosis in Vitro. J Ethnopharmacol. 1996;50(1):49-53.
- Caring Sunshine. Relationship: Bronchials and Vasicinol.
- Bhuyan et al. Literature-based Comparative Study between Herbal and Synthetic Mucolytics. Current Respiratory Medicine Reviews.
- Weinreich P. Ambroxol: A CNS Drug? CNS Neurosci Ther. 2010;16(5):e120-e134.
- Singh et al. Adhatoda vasica rescues the hypoxia-dependent severe asthma symptoms and mitochondrial dysfunction. Am J Physiol Lung Cell Mol Physiol. 2021.
- ResearchGate. Review & Future Perspectives of Using this compound, and Related Compounds.
- Benchchem. Comparative Analysis of Bromhexine and Ambroxol on Mucus Viscosity: A Guide for Researchers and Drug Development Professionals.
- Goyal ME. A review on herbal antiasthmatics. J Asthma. 2009;46(1):1-10.
- Liu et al. Antitussive, expectorant, and bronchodilating effects of quinazoline alkaloids (±)-vasicine, deoxythis compound, and (±)-vasicinone from aerial parts of Peganum harmala L. Phytomedicine. 2015;22(12):1088-1095.
- CABI Digital Library. Role of Adhatoda vasaca in management of respiratory disorders.
- Taylor & Francis. This compound – Knowledge and References.
- hinduism.ai. This compound: Significance and symbolism.
- Singh S, Shah K. Pharmacokinetic Interaction of Salbutamol Co-administered with this compound Isolated from Adhathoda vasica on Rabbit. Pharmaceutical Sciences. 2018;24(2):83-88.
- ResearchGate. Pharmacokinetic Interaction of Salbutamol Co-administered with this compound Isolated from Adhathoda vasica on Rabbit.
- Bhuyan et al. Literature-based Comparative Study between Herbal and Synthetic Mucolytics.
- ResearchGate. Preformulation Studies III - Vasicinone - a Bronchodilatory Alkaloid from Adhatoda Vasica Nees (Absorption, Potency and Toxicity Studies).
- Sakagami M. In vitro and in vivo testing methods for respiratory drug delivery. Expert Opin Drug Deliv. 2009;6(7):671-684.
- ResearchGate. Enhancement of lung levels of antibiotics by Ambroxol and Bromhexine.
- Addison KJ et al. A Novel in vivo System to Test Bronchodilators. J Infect Pulm Dis. 2017;3(1):120.
- Addison KJ et al. A Novel in vivo System to Test Bronchodilators. J Infect Pulm Dis. 2017;3(1):120.
- Rachana, Pant M, Basu S. Cytoprotective Activity of Adhatoda Vasica Extract and this compound Against Tobacco Smoke Induced Cytotoxicity. Journal of Pharmaceutical Technology, Research and Management. 2013;1:109-117.
- Kim SY et al. Herbal Medicine Compared to Placebo for Chronic Obstructive Pulmonary Disease: A Systematic Review and Meta-Analysis. Front Pharmacol. 2021;12:653702.
- Charles River Laboratories. Respiratory Disease In Vivo Pharmacology Models.
- Donovan et al. Modifying and Integrating in vitro and ex vivo Respiratory Models for Inhalation Drug Screening. Pharmaceutics. 2021;13(9):1364.
- Grange JM, Snell N. Activity of bromhexine and ambroxol, semi-synthetic derivatives of this compound from the Indian shrub Adhatoda vasica, against Mycobacterium tuberculosis in vitro. J Ethnopharmacol. 1996;50(1):49-53.
- Ghafourian et al. Efficacy of Herbal Medicines on Lung Function in Asthma: a systematic review and meta-analysis of randomized controlled trials. BMC Complement Med Ther. 2023;23(1):215.
- ResearchGate. Synthesis and Structure-Activity Relationships of this compound Analogues as Bronchodilatory Agents.
- Temple Health. Analyses of two clinical trials predict response to asthma drug by COPD patients.
- Annex Publishers. Discovery of Potent Drug Candidates of Adhatoda vasica Against Target Proteins IL- 4 and IL- 13 of Asthma.
- American Lung Association. Clinical Trials for Asthma & COPD.
- ForPatients. Clinical trial for Chronic Obstructive Pulmonary Disease.
- Archivos de Bronconeumología. Clinical Trials in COPD: Future Challenges.
- Leclere M et al. Comparative study of the bronchodilator efficacy and adverse effects of salbutamol and hyoscine butylbromide in horses with severe asthma. J Vet Intern Med. 2024.
Sources
- 1. news-medical.net [news-medical.net]
- 2. A review on herbal antiasthmatics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel in vivo System to Test Bronchodilators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caringsunshine.com [caringsunshine.com]
- 5. nbinno.com [nbinno.com]
- 6. caringsunshine.com [caringsunshine.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. This compound: Significance and symbolism [wisdomlib.org]
- 9. Ambroxol: A CNS Drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. researchgate.net [researchgate.net]
- 13. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 14. researchgate.net [researchgate.net]
- 15. Antitussive, expectorant, and bronchodilating effects of quinazoline alkaloids (±)-vasicine, deoxythis compound, and (±)-vasicinone from aerial parts of Peganum harmala L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Activity of bromhexine and ambroxol, semi-synthetic derivatives of this compound from the Indian shrub Adhatoda vasica, against Mycobacterium tuberculosis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to HPTLC Fingerprinting for Comparative Chemical Profiling of Adhatoda vasica Extracts
Introduction: The Need for Chemical Fingerprinting in Herbal Medicine
Adhatoda vasica (L.) Nees, commonly known as Malabar nut or Vasaka, is a cornerstone of traditional Ayurvedic and Unani medicine, primarily revered for its efficacy in treating respiratory ailments like asthma, bronchitis, and cough.[1][2] The therapeutic potential of this evergreen shrub is largely attributed to its rich concentration of quinazoline alkaloids, with vasicine and its auto-oxidation product, vasicinone, being the most significant bioactive markers.[3][4] this compound is noted for its bronchodilatory effects, comparable to theophylline, while the combination of both alkaloids demonstrates potent activity.[2][5]
As the global demand for effective herbal remedies grows, ensuring the quality, consistency, and efficacy of botanical drugs is paramount. Unlike synthetic drugs with a single active ingredient, herbal preparations contain a complex mixture of phytochemicals. This complexity necessitates a holistic analytical approach. Chemical fingerprinting serves as a powerful quality control tool, providing a characteristic profile of the phytochemical composition.[6]
High-Performance Thin-Layer Chromatography (HPTLC) has emerged as a highly suitable and sophisticated technique for this purpose.[7][8] Its advantages—including high sample throughput, minimal solvent usage, and the ability to analyze multiple samples simultaneously—make it an ideal platform for the comparative analysis of herbal extracts.[9] This guide provides an in-depth, scientifically grounded protocol for developing and validating an HPTLC method to compare the chemical profiles of Adhatoda vasica extracts, empowering researchers to make informed decisions in drug development and quality assurance.
The Scientific Rationale: Why HPTLC for Adhatoda vasica?
The choice of an analytical technique must be driven by the specific scientific question. For comparing Adhatoda vasica extracts, HPTLC is superior for several reasons:
-
Comparative Power: HPTLC allows for the side-by-side chromatographic separation of numerous samples on a single plate, providing an immediate visual comparison of their chemical fingerprints. This is invaluable for assessing variations arising from different extraction solvents, geographical sources, or processing methods.[10][11]
-
Biomarker-Oriented Analysis: The method can be optimized for the clear separation and quantification of key biomarkers, this compound and vasicinone, allowing for a direct comparison of their concentrations across different extracts.[3][12]
-
Holistic Profiling: Beyond specific biomarkers, the entire chromatogram serves as a "fingerprint." The presence, absence, and intensity of various bands create a comprehensive profile that can reveal adulteration or inconsistencies in quality.[6]
-
Efficiency and Robustness: HPTLC is a rapid and cost-effective method that, when properly validated, provides reliable and reproducible results, making it suitable for routine quality control.[7][9]
Part 1: The Impact of Extraction Solvent on Chemical Profile
The first critical step in analyzing a medicinal plant is the extraction process. The choice of solvent is not trivial; it directly dictates which classes of compounds are solubilized and, therefore, what the final chemical profile will look like. A comparative analysis of solvents is essential to develop an extraction method optimized for the target compounds. For Adhatoda vasica, the primary targets are the alkaloids, which exhibit good solubility in polar solvents like methanol and ethanol.[13]
Experimental Protocol: Comparative Solvent Extraction
This protocol outlines the preparation of three distinct extracts to evaluate the efficiency of different solvents.
-
Plant Material Preparation:
-
Collect fresh, healthy leaves of Adhatoda vasica. Authenticate the plant material with a qualified botanist.
-
Wash the leaves thoroughly with water to remove dust and debris.[14]
-
Dry the leaves in a hot air oven at a controlled temperature (50-55°C) until a constant weight is achieved.[15]
-
Grind the dried leaves into a coarse powder (40-60 mesh) to increase the surface area for extraction.[14][15]
-
-
Solvent Extraction (Maceration):
-
Accurately weigh 10 g of the dried leaf powder into three separate 250 mL conical flasks.
-
Flask 1 (Methanol Extract): Add 100 mL of analytical grade methanol.
-
Flask 2 (Aqueous Extract): Add 100 mL of distilled water.
-
Flask 3 (Chloroform Extract): Add 100 mL of analytical grade chloroform.
-
Seal all flasks and place them on an orbital shaker. Macerate for 24 hours at room temperature, ensuring intermittent shaking.[16]
-
-
Filtration and Concentration:
-
Filter each extract through Whatman No. 1 filter paper to separate the marc (solid residue) from the filtrate.
-
Concentrate the filtrates using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C.
-
Dry the resulting crude extracts to a constant weight in a desiccator.
-
Calculate the percentage yield for each solvent to determine extraction efficiency.[16]
-
Store the dried extracts in airtight containers at 4°C until HPTLC analysis.
-
Part 2: HPTLC Fingerprinting Protocol & Method Validation
This section details the core analytical procedure. The protocol is designed to be self-validating, ensuring the results are accurate, reliable, and reproducible, in line with the principles outlined by the International Council for Harmonisation (ICH).[17][18]
Materials and Reagents
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates (20 x 10 cm, 200 µm thickness).
-
Mobile Phase Solvents: Analytical grade Toluene, Ethyl Acetate, Formic Acid, and Methanol.
-
Reference Standards: this compound and Vasicinone (purity >98%).
-
Sample and Standard Diluent: HPLC grade methanol.
-
Extraction Solvents: Methanol, Chloroform, and distilled water (as used in Part 1).
Instrumentation
-
CAMAG HPTLC System (or equivalent) equipped with:
-
Linomat 5 or Automatic TLC Sampler (ATS 4) for sample application.
-
Twin-Trough Developing Chamber.
-
TLC Scanner 4 for densitometric scanning.
-
TLC Visualizer 2 for photo-documentation.
-
winCATS or VisionCATS software for data acquisition and analysis.
-
Standard and Sample Preparation
-
Standard Stock Solutions: Accurately weigh 10 mg of this compound and 10 mg of vasicinone and dissolve each in separate 10 mL volumetric flasks with HPLC grade methanol to obtain stock solutions of 1 mg/mL (1000 µg/mL).[19]
-
Working Standard Solutions: From the stock solutions, prepare a series of dilutions (e.g., 10, 20, 50, 100, 200 µg/mL) for building the calibration curve.
-
Sample Solutions: Accurately weigh 100 mg of each dried extract (methanolic, aqueous, chloroform) and dissolve in 10 mL of methanol. Sonicate for 15 minutes to ensure complete dissolution and filter through a 0.45 µm syringe filter.
Chromatographic Conditions (The Core Protocol)
This method is optimized for the simultaneous separation of key alkaloids and the generation of a clear fingerprint.
-
Sample Application: Apply 5 µL of each standard and sample solution as 8 mm bands onto the HPTLC plate using the automated applicator. Maintain a distance of 10 mm from the bottom and sides of the plate.
-
Mobile Phase: Prepare the mobile phase by mixing Toluene: Ethyl Acetate: Formic Acid: Methanol in a ratio of 3:4:0.8:0.7 (v/v/v/v) .[19]
-
Chamber Saturation: Pour 20 mL of the mobile phase into the twin-trough chamber and line it with filter paper. Allow the chamber to saturate with solvent vapors for 20 minutes. This ensures uniform development and reproducible Rf values.
-
Development: Place the HPTLC plate in the saturated chamber and develop it up to a distance of 80 mm.
-
Drying: After development, remove the plate and dry it completely in a stream of warm air or in an oven.
-
Densitometric Analysis:
-
Scan the dried plate using the TLC scanner in absorbance mode.
-
Scanning Wavelength: Perform scanning at 254 nm and 366 nm for visualization. For quantification of this compound and vasicinone, a specific wavelength around 280 nm is often effective.[3]
-
Record the Rf values, peak areas, and spectral data for each track.
-
-
Photo-documentation: Capture images of the chromatogram under UV 254 nm, UV 366 nm, and white light.
Method Validation (Ensuring Trustworthiness)
To ensure the analytical method is fit for its purpose, it must be validated according to ICH Q2(R1) guidelines.[17]
-
Specificity: The specificity of the method is confirmed by comparing the Rf values and UV-Vis spectra of the standard spots with the corresponding spots in the sample extracts. A high degree of correlation confirms that the peak in the sample is indeed the target analyte without interference.[9]
-
Linearity: Apply different concentrations of the working standard solutions and plot a graph of peak area versus concentration. The method is linear if the correlation coefficient (r²) is ≥ 0.99.[19]
-
Precision:
-
Intra-day Precision (Repeatability): Analyze a specific concentration of the standard solution six times on the same day.
-
Inter-day Precision: Analyze the same concentration on three different days.
-
The precision is expressed as the Relative Standard Deviation (%RSD), which should be less than 2%.[19]
-
-
Accuracy (Recovery): Accuracy is determined by a recovery study. A known amount of the standard is "spiked" into a pre-analyzed sample at three different levels (e.g., 80%, 100%, 120%). The percentage of the standard recovered is calculated. Good recovery is typically between 98-102%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These values determine the sensitivity of the method. LOD is the lowest amount of an analyte that can be detected, while LOQ is the lowest amount that can be quantified with acceptable precision and accuracy. They are typically calculated from the standard deviation of the response and the slope of the calibration curve.[19]
Part 3: Data Analysis and Interpretation
The final step is to translate the raw chromatographic data into a meaningful comparative profile.
Qualitative Analysis: The Fingerprint
The HPTLC chromatogram is a rich source of qualitative information. When comparing the tracks for the methanolic, aqueous, and chloroform extracts:
-
Observe the number of bands: A higher number of distinct bands suggests a broader range of compounds extracted.
-
Compare Rf values: Bands with the same Rf value across different tracks likely represent the same compound.
-
Note band intensity and color: The intensity (peak height/area) and color (under UV 366 nm or after derivatization) provide additional information for comparison.
Typically, the methanolic extract will show a rich profile containing the target alkaloids and other polar to moderately polar compounds. The aqueous extract will primarily contain highly polar compounds, while the chloroform extract will show non-polar constituents.[1] This visual comparison immediately highlights the profound effect of the extraction solvent.
Quantitative Analysis: Biomarker Content
Using the calibration curve generated from the this compound and vasicinone standards, the concentration of these key alkaloids in each extract can be calculated from their respective peak areas. This provides hard, quantitative data to support the qualitative observations.
Comparative Data Summary
Summarizing the results in a table provides a clear, at-a-glance comparison of the extracts.
| Parameter | Methanolic Extract | Aqueous Extract | Chloroform Extract | Reference Standard |
| Rf of this compound | ~0.48 | ~0.48 | Not Detected | 0.48 |
| Rf of Vasicinone | ~0.35 | ~0.35 | Not Detected | 0.35 |
| Conc. of this compound (µg/mg extract) | High | Moderate | Not Detected | - |
| Conc. of Vasicinone (µg/mg extract) | Moderate | Low | Not Detected | - |
| Number of Major Bands (at 254 nm) | 8-10 | 4-6 | 2-3 | - |
Note: Rf values and concentrations are illustrative and will vary based on specific experimental conditions. The data clearly indicates that methanol is the most effective solvent for extracting the target alkaloids.
Visualizing the Workflow
Diagrams help clarify complex processes and logical relationships, making the scientific approach easier to understand.
Caption: Overall HPTLC workflow for comparative analysis.
Caption: Core parameters for HPTLC method validation.
Conclusion
References
- Das, C., Poi, R., & Chowdhury, A. (2005). HPTLC Determination of this compound and Vasicinone in Adhatoda vasica. Phytochemical Analysis, 16(2), 90-92. [Link]
- Rajput, S. J., et al. (2022). HPTLC Method Development of Herbal drugs and its Validation: An Overview. Research Journal of Pharmacy and Technology. [Link]
- The Pharma Innovation. (2021). Phytochemical analysis of Adhatoda vasica and identification of an isolated alkaloid this compound using HPTLC.
- Research Journal of Pharmacy and Technology. (2022).
- Srinivasan, K., et al. (2015). A Comparative Study: The Impact of Solvent Extraction on Phytochemical Profiling of Adhatoda Vasica. International Journal of Pharma Research and Health Sciences. [Link]
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- International Council for Harmonis
- Starodub. (2024). Revised ICH Guideline Q2(R1)
- Altabrisa Group. (2023).
- International Journal of Pharmacognosy. (2021).
- Acta Scientific. (2020). Phytochemical Composition and Pharmacological Potential of Adhatoda zeylanica Medic. Syn. A. vasica L. Nees. [Link]
- Pharmacognosy Research. (2017). Development and validation of High-performance Thin-layer Chromatography Method for Simultaneous Determination of Polyphenolic Compounds in Medicinal Plants. Pharmacognosy Res, 9(1), 67–73. [Link]
- Abraham Entertainment. (2023).
- CABI Digital Library. (2013). A Brief Review On Phytochemistry and Pharmacological Properties of Adhatoda vasica Nees. Journal of Tropical Medicinal Plants. [Link]
- IJRPR. (2023). Vasaka (Adhatoda vasica): A Comprehensive Review on Its Phytochemistry, Pharmacology and Therapeutic Potential. International Journal of Research in Pharmaceutical and Nano Sciences. [Link]
- Semantic Scholar.
- ResearchGate. (2012).
- Shewiyo, D. H., et al. (2012). HPTLC method development and validation: Strategy to minimize methodological failures. Journal of Food and Drug Analysis, 20(1), 360-364. [Link]
- ResearchGate. (2021). Simultaneous quantification of this compound and vasicinone in different parts of Justicia adhatoda using high-performance thin-layer chromatography‒densitometry: comparison of different extraction techniques and solvent systems. [Link]
- ResearchGate. (2005).
- IJRAR. (2019).
- National Center for Biotechnology Information (NCBI). (2023). Valorization of Adhatoda vasica leaves: Extraction, in vitro analyses and in silico approaches. [Link]
- ResearchGate. (2023). comparative profiling of different plant sources of vaasa (adhatoda species)
- National Center for Biotechnology Information (NCBI). (2016). Simultaneous determination of this compound and vasicinone by High-performance liquid chromatography in roots of eight Sida species. [Link]
- Frontiers. (2023). Valorization of Adhatoda vasica leaves: Extraction, in vitro analyses and in silico approaches. [Link]
- National Center for Biotechnology Information (NCBI). (2017).
- Journal of Pharmacognosy and Phytochemistry. (2017).
- Pharmacognosy Journal. (2021).
- Journal of Pharmacognosy and Phytochemistry. (2021). Comparative HPTLC analysis of this compound in Vasavleha prepared by using Vasa (Adhatoda vasica)
- National Center for Biotechnology Information (NCBI). (2010). Validation of Different Methods of Preparation of Adhatoda vasica Leaf Juice by Quantification of Total Alkaloids and this compound. [Link]
- Pharmacognosy Journal. HPTLC fingerprint. [Link]
- Journal of Pharmacognosy and Phytochemistry. (2018).
Sources
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. journalwjbphs.com [journalwjbphs.com]
- 3. HPTLC determination of this compound and vasicinone in Adhatoda vasica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpjournal.com [ijpjournal.com]
- 5. phytojournal.com [phytojournal.com]
- 6. researchgate.net [researchgate.net]
- 7. rjptonline.org [rjptonline.org]
- 8. researchgate.net [researchgate.net]
- 9. jfda-online.com [jfda-online.com]
- 10. researchgate.net [researchgate.net]
- 11. phytojournal.com [phytojournal.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. frontiersin.org [frontiersin.org]
- 15. Validation of Different Methods of Preparation of Adhatoda vasica Leaf Juice by Quantification of Total Alkaloids and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 16. phytojournal.com [phytojournal.com]
- 17. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 18. altabrisagroup.com [altabrisagroup.com]
- 19. Development and validation of High-performance Thin-layer Chromatography Method for Simultaneous Determination of Polyphenolic Compounds in Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of Analytical HPLC Methods for Vasicine in Pharmaceutical Products
This guide provides a comprehensive framework for the validation of High-Performance Liquid Chromatography (HPLC) methods intended for the quantification of vasicine in pharmaceutical products. Grounded in the principles of scientific integrity and regulatory compliance, this document offers both the theoretical basis and practical, step-by-step protocols for researchers, scientists, and drug development professionals.
Introduction: The Imperative for Validated this compound Quantification
This compound, a quinazoline alkaloid found in the plant Justicia adhatoda (also known as Adhatoda vasica), is a pharmacologically significant compound recognized for its potent bronchodilatory and respiratory stimulant effects.[1][2][3] Its incorporation into various pharmaceutical formulations for treating respiratory ailments necessitates precise and reliable quantification to ensure product quality, consistency, and safety.[3]
High-Performance Liquid Chromatography (HPLC) stands as the premier analytical technique for this purpose, offering high resolution, sensitivity, and specificity.[4][5] However, an HPLC method is only as reliable as its validation. Method validation is the documented process that proves an analytical method is suitable for its intended purpose. This guide is structured to walk you through this critical process, adhering to the globally recognized standards set by the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline on Validation of Analytical Procedures.[6][7][8]
Method Development: The Foundation of a Validated System
Before validation can begin, a robust and suitable HPLC method must be developed. The choices made here directly impact the success of the validation studies. For this compound, a reversed-phase HPLC method is typically employed.
Causality Behind Experimental Choices:
-
Column: A C18 stationary phase is the workhorse for separating moderately polar compounds like this compound. The non-polar C18 chains interact with the analyte, retaining it long enough for separation from other matrix components.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic modifier (e.g., acetonitrile or methanol) is standard.[9][10] The buffer's pH is critical; it maintains this compound in a consistent ionization state, ensuring reproducible retention times. The organic modifier is adjusted to "tune" the retention time of this compound to a suitable window, ensuring it elutes with a good peak shape and is well-separated from other components.
-
Detection: this compound contains a chromophore that absorbs UV light, making a UV-Vis or Diode Array Detector (DAD) an ideal choice. The maximum absorbance (λmax) for this compound is typically observed around 298-302 nm, providing excellent sensitivity and selectivity.[10][11][12]
Table 1: Example HPLC Method Parameters for this compound Analysis
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard for high-efficiency separation of small molecules. |
| Mobile Phase | Acetonitrile:Buffer (e.g., 0.1% TFA in water) (10:90 v/v)[9] | Provides good retention and peak shape for this compound. |
| Flow Rate | 1.0 mL/min | Ensures optimal separation efficiency and reasonable run times. |
| Detection | UV at 298 nm[10][12] | Wavelength of maximum absorbance for this compound, ensuring high sensitivity. |
| Column Temp. | 30 °C | Maintains stable retention times and improves peak symmetry. |
| Injection Vol. | 20 µL | A common volume that balances sensitivity with peak shape. |
The Validation Workflow: A Systematic Approach
Method validation is not a single experiment but a series of interconnected tests. Each test evaluates a different performance characteristic of the method. The following diagram illustrates the logical flow of these validation activities.
Caption: Logical workflow for HPLC method validation.
Experimental Protocols for Validation Parameters
-
Expertise & Experience: Specificity is the cornerstone of validation. It proves that the signal you measure comes only from this compound and not from impurities, degradation products, or placebo components. The most rigorous way to demonstrate this is through forced degradation studies, which intentionally stress the drug product to generate potential degradants.[13][14] This challenges the method to separate this compound from these newly formed compounds.
-
Experimental Protocol:
-
Prepare Samples:
-
Placebo (formulation matrix without this compound).
-
This compound standard solution.
-
Spiked Sample (placebo spiked with this compound).
-
Forced Degradation Samples: Expose the drug product to the following conditions (aiming for 5-20% degradation[14][15]):
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 2 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 80°C for 48 hours.
-
Photolytic: Expose to UV/Vis light (per ICH Q1B guidelines[15]) for a defined period.
-
-
-
Analysis: Inject all prepared samples into the HPLC system. Use a Diode Array Detector (DAD) to assess peak purity for the this compound peak in all stressed samples.
-
Evaluation:
-
The placebo chromatogram should show no interfering peaks at the retention time of this compound.
-
The this compound peak should be well-resolved from all degradation peaks (Resolution > 2).
-
-
Caption: Logic of a forced degradation study.
-
Trustworthiness: Linearity demonstrates a proportional relationship between the concentration of this compound and the detector's response (peak area). This self-validating system ensures that if you double the concentration, you double the peak area, which is fundamental for accurate quantification.
-
Experimental Protocol:
-
Prepare a stock solution of this compound standard.
-
Perform serial dilutions to create at least five concentration levels, typically spanning 50% to 150% of the expected sample concentration.
-
Inject each concentration in triplicate.
-
Plot a graph of mean peak area versus concentration.
-
Perform a linear regression analysis.
-
-
Data Presentation & Acceptance Criteria:
Table 2: Example Linearity Data
Concentration (µg/mL) Mean Peak Area (n=3) 50 451023 75 674589 100 902145 125 1123567 | 150 | 1350987 |
Acceptance Criteria:
-
Correlation Coefficient (r²): ≥ 0.999
-
Y-intercept: Should be close to zero.
-
-
Expertise & Experience: Accuracy measures how close the method's results are to the true value. This is typically assessed via recovery studies. By adding a known amount of pure this compound to a placebo matrix, we can "test" the method's ability to recover it accurately, ensuring that the formulation's excipients do not interfere with quantification.
-
Experimental Protocol:
-
Prepare a homogenous blend of the pharmaceutical product's placebo.
-
Spike the placebo at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.
-
Analyze the spiked samples and calculate the amount of this compound recovered.
-
-
Data Presentation & Acceptance Criteria:
Table 3: Example Accuracy/Recovery Data
Spiked Level Theoretical Conc. (µg/mL) Measured Conc. (µg/mL) % Recovery 80% 80.0 79.2 99.0% 100% 100.0 101.1 101.1% | 120% | 120.0 | 119.4 | 99.5% |
Acceptance Criteria:
-
Mean % Recovery: Typically 98.0% to 102.0%.
-
%RSD of Recovery: ≤ 2.0%.
-
-
Trustworthiness: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It's a measure of random error.
-
Repeatability (Intra-assay): Precision over a short time with the same analyst and equipment.
-
Intermediate Precision (Inter-assay): Precision across different days, analysts, or equipment within the same lab.
-
-
Experimental Protocol:
-
Repeatability: Prepare six individual samples of the drug product at 100% of the target concentration. Analyze them and calculate the %RSD.
-
Intermediate Precision: Have a different analyst repeat the repeatability study on a different day, preferably using a different HPLC system.
-
-
Data Presentation & Acceptance Criteria:
Table 4: Example Precision Data
Parameter Analyst 1 / Day 1 (Assay %) Analyst 2 / Day 2 (Assay %) Sample 1 99.8 100.5 Sample 2 100.2 101.0 Sample 3 99.5 99.9 Sample 4 100.5 100.8 Sample 5 101.0 101.2 Sample 6 99.9 100.3 Mean 100.15 100.62 | %RSD | 0.55% | 0.48% |
Acceptance Criteria:
-
% Relative Standard Deviation (%RSD): ≤ 2.0% for both repeatability and intermediate precision.
-
-
Expertise & Experience: LOD is the lowest concentration of this compound that the method can detect, while LOQ is the lowest concentration it can quantify with acceptable accuracy and precision. These are critical for analyzing impurities or trace amounts of the analyte. They are often statistically derived from the linearity data.
-
Experimental Protocol (based on Standard Deviation of the Response and the Slope):
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ = Standard deviation of the y-intercept of the regression line, and S = Slope of the calibration curve.
-
-
Acceptance Criteria: The calculated values should be experimentally verified by injecting standards at the determined concentrations. The LOQ sample must yield a response with acceptable precision (%RSD ≤ 10%) and accuracy.
-
Trustworthiness: A robust method is insensitive to small, deliberate changes in its parameters, reflecting the minor variations that can occur during routine use. This ensures the method remains reliable over its lifetime.
-
Experimental Protocol:
-
Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.
-
Monitor system suitability parameters (e.g., retention time, peak tailing, resolution).
-
-
Data Presentation & Acceptance Criteria:
Table 5: Example Robustness Study
Parameter Varied Resulting Tailing Factor Resulting Resolution Nominal Method 1.1 3.5 Flow Rate (0.9 mL/min) 1.1 3.6 Flow Rate (1.1 mL/min) 1.2 3.4 Column Temp (28°C) 1.1 3.5 Column Temp (32°C) 1.1 3.4 Mobile Phase % Organic (-2%) 1.2 3.7 | Mobile Phase % Organic (+2%) | 1.1 | 3.3 |
Acceptance Criteria: System suitability parameters should remain within their acceptance limits (see Section 5) for all variations.
System Suitability Testing (SST): The Daily Method Check
-
Authoritative Grounding: Before any samples are analyzed on a given day, a System Suitability Test (SST) must be performed.[16][17] This is a non-negotiable requirement of pharmacopeias and regulatory bodies like the FDA.[18][19] It serves as a final check to ensure the entire HPLC system (pump, detector, column, etc.) is performing adequately for the validated method.[20]
-
Data Presentation & Acceptance Criteria:
Table 6: Typical System Suitability Criteria
Parameter Acceptance Limit Purpose Tailing Factor (T) ≤ 2.0 Ensures peak symmetry. Theoretical Plates (N) > 2000 Measures column efficiency. Resolution (Rs) ≥ 2.0 (between this compound and closest peak) Confirms separation power. | %RSD of Peak Area | ≤ 2.0% (from 5 replicate injections) | Demonstrates injection precision. |
Conclusion
The validation process described in this guide provides a comprehensive and scientifically sound framework for establishing a reliable HPLC method for the quantification of this compound. By systematically evaluating specificity, linearity, accuracy, precision, sensitivity, and robustness, a laboratory can generate data that is trustworthy, reproducible, and compliant with global regulatory expectations. A method that successfully passes these validation criteria is deemed fit for its intended purpose in the quality control of pharmaceutical products containing this compound.
References
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]
- Forced Degradation Studies: Regulatory Considerations and Implementation.
- Getting the peaks perfect: System suitability for HPLC. American Chemical Society. [Link]
- Forced Degradation Study as per ICH Guidelines: Wh
- UV-VIS spectra of this compound hydrochloride and total alkaloid extract...
- Development and validation of an HPLC-DAD method for Rapid quantification of this compound in Adhatoda vasica leaves and commercial products. PubMed. [Link]
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
- Quality Guidelines.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
- Forced Degradation Study as per ICH Guidelines | Wh
- 3 Key Regulatory Guidelines for Method Valid
- System Suitability in HPLC Analysis. Pharmaguideline. [Link]
- Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
- ICH GUIDELINES: STRESS DEGRAD
- Simultaneous determination of this compound and vasicinone by High-performance liquid chromatography in roots of eight Sida species. PubMed Central. [Link]
- What Are HPLC System Suitability Tests and Their Importance? Altabrisa Group. [Link]
- System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube. [Link]
- TLC chromatogram for reference standard of this compound (I) and A. vasica amorphous residue (II).
- Simultaneous RP-HPLC Quantification of this compound and Vasicinone in Adhatoda vasica and its Formul
- SIMULTANEOUS HPLC METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATION OF SALBUTAMOL IN COMBINATION WITH this compound. Semantic Scholar. [Link]
- HPLC determination of vascine and vacicinone in Adhatoda vasica with photo diode array detection.
- SOP for Guideline for System Suitability Test for HPLC Analysis. Pharma Times Official. [Link]
- Malabar-Nut-Tree, Leaf. USP. [Link]
- Development of Quality Standards of Adh
- Adhatoda vasica: Therapeutic Monograph. CORE. [Link]
- Pharmacognostic Use of Adhatoda Vasica and its Chemical Compostion. Research and Reviews. [Link]
- In vitro and in situ absorption studies of this compound in rats. Indian Journal of Pharmaceutical Sciences. [Link]
- Overlay UV absorption spectra of this compound in the sample track recorded at the start, middle and end positions of the band.
- Comparative Study on Pharmacognostical, Phytochemical Investigations and Quantification of this compound Content in the Extracts of Adh
- Isolation & purification of this compound from leaves of Adhatoda vasica by modified acid-base extraction method.
Sources
- 1. jocpr.com [jocpr.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. rroij.com [rroij.com]
- 4. Development and validation of an HPLC-DAD method for Rapid quantification of this compound in Adhatoda vasica leaves and commercial products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of this compound and vasicinone by High-performance liquid chromatography in roots of eight Sida species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 8. starodub.nl [starodub.nl]
- 9. akjournals.com [akjournals.com]
- 10. ijpsonline.com [ijpsonline.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. biopharminternational.com [biopharminternational.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. altabrisagroup.com [altabrisagroup.com]
- 18. youtube.com [youtube.com]
- 19. pharmatimesofficial.com [pharmatimesofficial.com]
- 20. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
A Comparative Pharmacological Guide: The Natural Alkaloid Vasicine vs. Its Synthetic Derivative Ambroxol
This guide provides an in-depth, objective comparison of the pharmacological activities of vasicine, a natural quinazoline alkaloid, and its widely-used synthetic derivative, ambroxol. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of properties to explore the mechanistic underpinnings, comparative efficacy based on available experimental data, and the methodologies used to validate these findings.
Introduction: From Plant Alkaloid to Synthetic Mucolytic
The journey from traditional herbal remedies to modern pharmaceuticals is perfectly encapsulated by the relationship between this compound and ambroxol. This compound is the primary bioactive alkaloid isolated from the leaves of Adhatoda vasica, a plant used for centuries in Ayurvedic medicine to treat respiratory ailments.[1][2] Its therapeutic potential, particularly as a bronchodilator and expectorant, spurred further research.[3][4]
This research led to the development of bromhexine, a synthetic analog of this compound, and subsequently to ambroxol, which is the active metabolite of bromhexine.[5][6] The structural modifications—specifically the removal of a methyl group and the addition of a hydroxyl group—endow ambroxol with a distinct pharmacological profile and enhanced mucokinetic activity compared to its predecessors.[5] This guide will dissect and compare the key pharmacological activities that define both the natural precursor and its synthetic offspring.
Core Pharmacological Activities: A Head-to-Head Comparison
While both compounds are primarily associated with respiratory pharmacology, their profiles exhibit significant divergence in potency, mechanism, and breadth of action.
Mucolytic and Secretolytic Activity
This is the hallmark activity of ambroxol and a key area of differentiation from this compound. While this compound is traditionally considered an expectorant, ambroxol is a potent mucolytic and secretolytic agent.[7][8][9]
-
Ambroxol: Its primary mechanism involves stimulating the synthesis and release of pulmonary surfactant by Type II pneumocytes.[10][11] This surfactant acts as an anti-glue factor, reducing the adhesion of mucus to the bronchial epithelium. Ambroxol also breaks down acid mucopolysaccharide fibers in the mucus, reducing its viscosity. Furthermore, it enhances mucociliary clearance by stimulating ciliary activity, effectively promoting the transport and expectoration of mucus.[8]
-
This compound: Its expectorant properties are less potent and mechanistically distinct. This compound exhibits bronchodilatory effects which can aid in the expulsion of mucus, but it does not possess the direct secretolytic or surfactant-stimulating actions that define ambroxol.[1][3]
Table 1: Comparative Overview of Mucolytic/Secretolytic Properties
| Feature | This compound | Ambroxol |
| Primary Action | Expectorant, Bronchodilator | Secretolytic, Mucokinetic, Secretagogue |
| Mechanism | Primarily bronchodilation aiding mucus expulsion.[1][3] | Stimulates surfactant production, depolymerizes mucopolysaccharides, enhances ciliary clearance.[7][10] |
| Clinical Use | Traditional medicine for cough and congestion.[12] | Standard therapy for acute and chronic bronchopulmonary diseases with abnormal mucus secretion.[9] |
Bronchodilator Activity
Bronchodilation is a prominent feature of this compound, which has been compared to the well-known bronchodilator theophylline.[13] Ambroxol's effect on airway smooth muscle is less direct.
-
This compound: It demonstrates significant bronchodilatory activity, both in vitro and in vivo.[13] Studies have shown that this compound, often in combination with its auto-oxidation product vasicinone, can protect against allergen-induced bronchial obstruction.[3][12] This makes it a compound of interest for conditions like asthma and chronic bronchitis.
-
Ambroxol: While not a primary bronchodilator, ambroxol can contribute to improved airflow by reducing mucus plugging and inflammation.[10][11] Studies in SO2-exposed rats showed that subacute treatment with ambroxol significantly lowered airway resistance, an effect attributed to mucus clearance rather than acute bronchodilation.[10][11]
Anti-inflammatory and Antioxidant Effects
Both molecules exhibit anti-inflammatory and antioxidant properties, though their mechanisms and investigated pathways differ.
-
This compound: It has been shown to relieve oxidative stress and inflammation through the PI3K/AKT/mTOR signaling pathway.[14] Its antioxidant properties have been measured, with an IC50 value of 187 µg/ml in one study.[15] These actions contribute to its therapeutic potential in chronic inflammatory diseases.[1]
-
Ambroxol: Ambroxol's anti-inflammatory effects are well-documented and contribute significantly to its clinical efficacy.[7][8] It can inhibit the production of pro-inflammatory cytokines and reactive oxygen species. This dual action helps to reduce airway inflammation and protect lung tissue from oxidative damage.[8]
Diagram 1: this compound's Anti-inflammatory Signaling Pathway
This diagram illustrates the proposed mechanism by which this compound mitigates inflammation and oxidative stress through the PI3K/AKT/mTOR pathway.
Caption: Proposed inhibition of the PI3K/AKT/mTOR pathway by this compound.
Other Pharmacological Activities
-
Ambroxol: A unique and clinically relevant property of ambroxol is its potent local anesthetic effect, which is attributed to the blockade of neuronal voltage-gated sodium channels.[6][7][9] This action is responsible for its efficacy in treating sore throat.
-
This compound: this compound is reported to have a uterine stimulant effect, similar to oxytocin, which has led to its investigation as an abortifacient due to the release of prostaglandins.[3][12] It also has a cardiac-depressant effect.[13]
Quantitative Data Summary
Direct comparative studies with quantitative endpoints are limited. The table below synthesizes available data from various sources to provide a semi-quantitative comparison.
Table 2: Summary of Pharmacological Activity Data
| Parameter | This compound | Ambroxol | Experimental Model |
| Antitussive Activity | ED50: 15.5 mg/kg (as extract)[16] | Clinically effective in reducing cough frequency.[7] | Chemical/mechanical induced cough in guinea pigs / Clinical trials |
| Antioxidant Activity (IC50) | 187 µg/ml (DPPH assay)[15] | Documented antioxidant activity.[8] | In vitro DPPH radical scavenging assay |
| Airway Resistance Reduction | N/A | Treated: 53.6 Pa·ml⁻¹·s vs Control: 81.2 Pa·ml⁻¹·s[10][11] | SO2-exposed rat model |
| Antibiotic Enhancement | N/A | Increases levels of rifampicin in lung tissue and sputum.[17] | In vivo studies |
Note: Data is compiled from different studies and may not be directly comparable due to variations in experimental design.
Experimental Protocols & Methodologies
The validation of the pharmacological activities described relies on established and reproducible experimental models. Below are representative protocols.
Protocol 1: Evaluation of Bronchodilator Activity (Isolated Guinea Pig Trachea)
This in vitro method is a standard for assessing the direct effect of a compound on airway smooth muscle.
-
Tissue Preparation: A guinea pig is euthanized, and the trachea is immediately excised and placed in cold, oxygenated Krebs-Henseleit solution.
-
Mounting: The trachea is cut into rings, which are then suspended in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.
-
Contraction Induction: A contractile agent (e.g., histamine or acetylcholine) is added to the organ bath to induce a stable, submaximal contraction of the tracheal smooth muscle.
-
Drug Administration: Once a stable contraction plateau is reached, cumulative concentrations of the test compound (this compound or ambroxol) are added to the bath.
-
Data Acquisition: Changes in isometric tension are recorded using a force-displacement transducer. Relaxation is calculated as a percentage of the induced contraction.
-
Causality & Validation: The causality is established by observing a dose-dependent relaxation. The system is validated by using a known bronchodilator (e.g., salbutamol) as a positive control and the vehicle as a negative control.
Protocol 2: Evaluation of Mucolytic Activity (In Vitro Sputum Viscosity Assay)
This protocol directly measures the ability of a compound to reduce the viscosity of mucus.
-
Sample Collection: Sputum samples are collected from patients with chronic bronchitis or other respiratory diseases.
-
Homogenization: The collected sputum is pooled and gently homogenized to ensure consistency.
-
Incubation: Aliquots of the homogenized sputum are incubated with different concentrations of the test compound (ambroxol) or a placebo (saline) at 37°C for a defined period (e.g., 30 minutes).
-
Viscosity Measurement: The viscosity of each sample is measured using a viscometer (e.g., a cone-plate or rotational viscometer).
-
Data Analysis: The percentage reduction in viscosity compared to the placebo-treated sample is calculated for each concentration of the test compound.
-
Causality & Validation: A dose-dependent decrease in viscosity demonstrates the mucolytic effect. N-acetylcysteine can be used as a positive control to validate the assay's responsiveness.
Diagram 2: Experimental Workflow for Bronchodilator Assay
Caption: Workflow for assessing bronchodilator activity in isolated tissue.
Conclusion
The comparison between this compound and ambroxol highlights a classic case of targeted drug development, where a natural product's therapeutic activity is refined and enhanced through synthetic chemistry. This compound remains a valuable phytochemical with pronounced bronchodilator and anti-inflammatory properties.[1][13] However, its derivative, ambroxol, has been optimized for a specific and potent secretolytic and mucokinetic action, which, combined with its anti-inflammatory and local anesthetic effects, has established it as a cornerstone in the treatment of productive cough and other secretomotor disorders.[7][9] For researchers, this compound continues to offer a template for exploring novel anti-inflammatory and bronchodilator agents, while ambroxol serves as a benchmark for mucolytic efficacy and a model for successful natural product-derived drug discovery.
References
- Vertex AI Search. (n.d.). This compound: A Comprehensive Guide to its Properties, Applications, and Research.
- Malerba, M., & Ragnoli, B. (2008). Ambroxol in the 21st century: pharmacological and clinical update. Expert Opinion on Drug Metabolism & Toxicology, 4(8), 1119-1129.
- ResearchGate. (n.d.). Ambroxol in the 21st century: Pharmacological and clinical update.
- Witek, T. J. Jr. (1988). The pharmacology of ambroxol--review and new results.
- Taylor & Francis Online. (2008). Ambroxol in the 21st century: pharmacological and clinical update.
- Semantic Scholar. (n.d.). The pharmacology of ambroxol--review and new results.
- All About Drugs. (2016). This compound, (peganine).
- Wikipedia. (n.d.). This compound.
- ResearchGate. (2024). This compound a quinazoline alkaloid from Justicia adhatoda L.: Its antioxidant property.
- Hinduwebsite.com. (n.d.). This compound: Significance and symbolism.
- Taylor & Francis Online. (n.d.). This compound – Knowledge and References.
- ResearchGate. (2011). Review & Future Perspectives of Using this compound, and Related Compounds.
- New Drug Approvals. (2016). This compound, (peganine).
- Grange, J. M., & Snell, N. J. (1996). Activity of bromhexine and ambroxol, semi-synthetic derivatives of this compound from the Indian shrub Adhatoda vasica, against Mycobacterium tuberculosis in vitro. Journal of Ethnopharmacology, 50(1), 49-53.
- ResearchGate. (n.d.). Review & Future Perspectives of Using this compound, and Related Compounds.
- Al-Gareeb, A. I., et al. (2023). The Potential of Ambroxol as a Panacea for Neonatal Diseases: A Scoping Review. Cureus, 15(7), e42589.
- Weiser, T. (2008). Ambroxol: A CNS Drug? CNS Neuroscience & Therapeutics, 14(1), 17-24.
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound, (peganine) – All About Drugs [allfordrugs.com]
- 4. This compound: Significance and symbolism [wisdomlib.org]
- 5. The Potential of Ambroxol as a Panacea for Neonatal Diseases: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ambroxol: A CNS Drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ambroxol in the 21st century: pharmacological and clinical update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. The pharmacology of ambroxol--review and new results [pubmed.ncbi.nlm.nih.gov]
- 11. The pharmacology of ambroxol--review and new results. | Semantic Scholar [semanticscholar.org]
- 12. newdrugapprovals.org [newdrugapprovals.org]
- 13. This compound - Wikipedia [en.wikipedia.org]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Activity of bromhexine and ambroxol, semi-synthetic derivatives of this compound from the Indian shrub Adhatoda vasica, against Mycobacterium tuberculosis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Techniques for Vasicine Determination
For professionals engaged in the research, development, and quality control of herbal medicines, the precise and accurate determination of bioactive markers is a foundational requirement. Vasicine, a quinazoline alkaloid primarily sourced from Adhatoda vasica (L.) Nees, is a compound of significant pharmacological interest, noted for its potent bronchodilatory and uterotonic activities.[1][2] Establishing robust and reliable analytical methods for its quantification is therefore not merely a procedural step, but a critical component of ensuring product safety, efficacy, and consistency.
This guide provides an in-depth comparative analysis of prevalent analytical techniques for this compound determination. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices and the logic of cross-validation, equipping you with the expertise to select and validate the most appropriate technique for your research or quality control objectives.
Comparative Overview of Core Analytical Techniques
The selection of an analytical method is a strategic decision dictated by the specific needs of the analysis, including required sensitivity, selectivity, sample matrix complexity, and throughput. For this compound, which is typically quantified within a complex herbal extract, the ability to resolve the analyte from co-extracted compounds is paramount. We will compare three widely used techniques: High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Vis Spectrophotometry.
Table 1: Performance Comparison of Analytical Techniques for this compound Determination
| Parameter | HPLC-UV | HPTLC | UV-Vis Spectrophotometry |
| Principle | Chromatographic separation followed by UV detection | Planar chromatographic separation followed by densitometric scanning | Measurement of light absorbance by the analyte in solution |
| Selectivity | High | Moderate to High | Low |
| Linearity (r²) | > 0.999[3][4] | > 0.998[5] | ~ 0.999[6] |
| Precision (%RSD) | < 2%[3][7] | < 2%[5][6] | < 2% (for total alkaloids)[6] |
| Accuracy (% Recovery) | 99 - 102.3%[3] | Satisfactory[5] | Not typically reported for specific compound |
| Sensitivity (LOD/LOQ) | ng range[4][8] | ng range[9] | µg range[6] |
| Throughput | Moderate | High | High |
The data clearly indicates that while UV-Vis spectrophotometry can be a simple and rapid tool, its low selectivity makes it highly susceptible to interference from other compounds in the plant matrix that absorb light at similar wavelengths.[10][11] This can lead to inaccurate and overestimated results. In contrast, both HPLC and HPTLC are chromatographic techniques that physically separate this compound from other matrix components before quantification, affording significantly higher selectivity and reliability.[12][13] HPLC, in particular, often provides superior resolution and precision, making it a gold-standard method for this application.[3][4]
Deep Dive: HPLC Method for this compound Determination
High-Performance Liquid Chromatography is the cornerstone of phytochemical analysis due to its high resolving power and sensitivity.[13] The development of a robust HPLC method is a systematic process where each parameter is chosen to ensure optimal performance.
The "Why" Behind Experimental Choices
-
Stationary Phase (Column): A reversed-phase C18 column is the most common choice for this compound analysis.[8][14] This is because the non-polar C18 stationary phase provides effective retention for the moderately polar this compound molecule, allowing it to be well-separated from both highly polar and non-polar impurities present in the crude extract.
-
Mobile Phase: The mobile phase, typically a mixture of acetonitrile or methanol with an acidic aqueous buffer (e.g., phosphate or trifluoroacetic acid), is meticulously optimized.[4][8] The organic solvent modulates the retention time, while the acidic pH ensures that this compound (a basic alkaloid) is in its protonated, ionized form. This minimizes peak tailing and results in sharp, symmetrical peaks, which are essential for accurate integration and quantification.[15]
-
Detection: this compound has a characteristic UV absorbance spectrum. Detection is typically set at a wavelength of maximum absorbance (~270-300 nm) to achieve the highest sensitivity.[11][16] Using a Photo Diode Array (PDA) detector is highly advantageous as it can capture the entire UV spectrum of the eluting peak, allowing for peak purity analysis and confirmation of identity against a reference standard.[14][17]
A Validated, Step-by-Step HPLC Protocol
The following protocol outlines a validated HPLC-DAD method for the quantification of this compound. Method validation is performed according to the International Council for Harmonisation (ICH) guidelines to ensure the results are reliable and reproducible.[18][19][20][21]
1. Instrumentation and Conditions:
-
System: HPLC with a Quaternary Pump, Autosampler, and PDA Detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile : 0.1 M Phosphate Buffer (pH adjusted to 3.5) (15:85 v/v).[8][14]
-
Flow Rate: 1.0 mL/min.
-
Detection: 298 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at 25°C.
2. Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with methanol.
-
Working Standard Solutions: Serially dilute the stock solution with mobile phase to prepare a series of calibration standards (e.g., 5, 10, 25, 50, 100, 200 µg/mL).[3]
-
Sample Preparation: Accurately weigh 1 g of dried, powdered Adhatoda vasica leaf material. Extract with 50 mL of methanol by sonication for 30 minutes.[18][22] Filter the extract through a 0.45 µm syringe filter prior to injection.
3. Method Validation Workflow:
Caption: A typical workflow for the validation of an HPLC method for this compound analysis.
-
Linearity: Inject the calibration standards. Construct a calibration curve by plotting peak area versus concentration. The correlation coefficient (r²) must be >0.999.[3]
-
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by injecting a mid-range concentration standard multiple times. The relative standard deviation (%RSD) should be ≤2%.[7]
-
Accuracy: Perform a recovery study by spiking a known quantity of this compound standard into a pre-analyzed sample at three different levels (e.g., 80%, 100%, 120%). The mean recovery should be within 98-102%.
-
LOD & LOQ: Determine the Limit of Detection (LOD) and Limit of Quantitation (LOQ) based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.[8]
The Principle of Cross-Validation
Relying on a single analytical technique, no matter how well validated, carries an inherent risk of unknown interferences or method-specific artifacts. Cross-validation, the process of confirming results using two or more distinct analytical techniques, is a cornerstone of robust scientific inquiry and regulatory compliance.
The logic is to use methods that rely on different separation or detection principles. If two disparate methods yield concordant results, it provides a much higher degree of confidence in the data's accuracy.
Caption: Logical framework for the cross-validation of analytical results for this compound.
For ultimate confirmation, an orthogonal technique like Liquid Chromatography-Mass Spectrometry (LC-MS) is employed.[13][23] LC-MS not only separates the components but also provides mass-to-charge ratio data for each peak. This allows for the unequivocal identification of this compound based on its precise molecular weight and fragmentation pattern, virtually eliminating any ambiguity.[24][25]
Conclusion
The accurate determination of this compound is a critical task in the lifecycle of herbal products, from raw material sourcing to finished product release. While UV-Vis spectrophotometry may serve for preliminary screening, its lack of selectivity renders it unsuitable for precise quantification in complex matrices. Both HPTLC and HPLC offer validated, reliable, and sensitive alternatives. HPLC, with its high resolution and precision, stands as the premier technique for rigorous quantitative analysis.
As a Senior Application Scientist, my recommendation is to anchor your quantitative claims in a fully validated HPLC method. Furthermore, for pivotal studies or to meet stringent regulatory standards, cross-validating these results with a secondary method like HPTLC or, ideally, an orthogonal method like LC-MS, is the most scientifically sound approach. This multi-faceted strategy ensures the highest level of data integrity, trustworthiness, and confidence in your results.
References
- PHYTOCHEMICAL ANALYSIS OF THE LEAVES OF ADHATODA VASICA. International Journal of Creative Research Thoughts (IJCRT).
- Phytochemical analysis of Adhatoda vasica and identification of an isolated alkaloid this compound using HPTLC. The Pharma Innovation Journal.
- Modern and Traditional Approaches in Alkaloid Extraction and Phytochemical Screening: Techniques, Integration Strategies, and Future Perspectives. MDPI.
- AN UPDATED REVIEW ON PHYTOCHEMICAL CONSTITUENTS AND PHARMACOLOGICAL ACTIVITIES OF ADHATODA VASICA (L). NEES. INTERNATIONAL JOURNAL OF PHARMACOGNOSY.
- Phytochemical analysis of Adhatoda vasica and identification of an isolated alkaloid this compound using HPTLC. The Pharma Innovation.
- Estimation of this compound in the leaves of Adhatoda vasica (L). Nees with varying seasons and methods. Journal of Pharmacognosy and Phytochemistry.
- Rapid, sensitive, and validated UPLC/Q-TOF-MS method for quantitative determination of this compound in Adhatoda vasica and its in vitro culture. National Institutes of Health (NIH).
- Quantitative Analysis of this compound and Vasicinone in Adhatoda vasica Nees Using RP-HPLC: Distribution and Solvent Extraction Effi. Figshare.
- Quantitative analysis of this compound and vasicinone in Adhatoda vasica (Nees.) using RP-HPLC: distribution and solvent extraction efficiency. PubMed.
- Development and validation of an HPLC-DAD method for Rapid quantification of this compound in Adhatoda vasica leaves and commercial products. PubMed.
- HPTLC Determination of this compound and Vasicinone in Adhatoda Vasica. PubMed.
- Quantification of this compound by UV Spectrophotometric Analysis with Effect of Acoustic Waves and Micro-wave Radiation and Its Anti-microbial Activity. ResearchGate.
- Quantitative analysis of this compound and vasicinone in Adhatoda vasica (Nees.) using RP-HPLC: distribution and solvent extraction efficiency. Taylor & Francis Online.
- Phytochemical Composition and Pharmacological Potential of Adhatoda zeylanica Medic. Syn. A. vasica L. Nees. Acta Scientific.
- Liquid Chromatography Coupled to Mass Spectrometry Based Identification of Elite Chemotypes of Adhatoda vasica Nees for Profitable. Indian Journal of Science and Technology.
- Adhatoda vasica: A Review On its Phytochemistry and Pharmacological Activity. International Journal of All Research Education and Scientific Methods (IJARESM).
- Development of HPTLC method for quantification of this compound in marketed Herbal formulations containing Adhatoda vasica. Thieme Connect.
- Simultaneous determination of this compound and vasicinone by High-performance liquid chromatography in roots of eight Sida species. PubMed Central, National Institutes of Health (NIH).
- Simultaneous RP-HPLC Quantification of this compound and Vasicinone in Adhatoda vasica and its Formulation. AKJournals.
- HPLC determination of vascine and vacicinone in Adhatoda vasica with photo diode array detection. ResearchGate.
- UV-VIS spectra of this compound hydrochloride and total alkaloid extract.... ResearchGate.
- ICH Guidelines For Evaluation of Herbal Drugs. Scribd.
- Modern and Traditional Approaches in Alkaloid Extraction and Phytochemical Screening: Techniques, Integration Strategies, and Future Perspectives. ResearchGate.
- Comparative HPTLC analysis of this compound in Vasavleha prepared by using Vasa (Adhatoda vasica) Patra and Vasa panchang. Journal of Pharmacognosy and Phytochemistry.
- The mass spectrum (MS) of this compound showing precursor ion spectra.... ResearchGate.
- Validation of Different Methods of Preparation of Adhatoda vasica Leaf Juice by Quantification of Total Alkaloids and this compound. PubMed Central, National Institutes of Health (NIH).
- WHO & ICH Guidelines for the Assessment of Herbal Drug. International Journal of Trend in Scientific Research and Development (IJTSRD).
- Analysis of alkaloids from different chemical groups by different liquid chromatography methods. ResearchGate.
- Recent Trends in the Detection of Alkaloids through Analytical, Bioanalytical, and Electrochemical Techniques. Bentham Science.
- Comparison of analytical techniques for the identification of bioactive compounds from natural products. PubMed Central, National Institutes of Health (NIH).
- Antimicrobial, Antioxidant, and Cytotoxic Properties of this compound Acetate Synthesized from this compound Isolated from Adhatoda vasica L. PubMed Central, National Institutes of Health (NIH).
- Evaluation of Drugs WHO &ICH Guidelines for The Assessment of Herbal Drugs stability. SlideShare.
- Overlay UV absorption spectra of this compound in the sample track recorded at the start, middle and end positions of the band. ResearchGate.
- identification, isolation and characterization of jasticia adhatoda plant by uv, ir and rp-hplc. International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS).
- ICH Guidelines for Analytical Method Validation Explained. AMS BIOPHARMA.
- ICH Q2(R2) Validation of analytical procedures. European Medicines Agency (EMA).
Sources
- 1. ijpjournal.com [ijpjournal.com]
- 2. ijariie.com [ijariie.com]
- 3. Development and validation of an HPLC-DAD method for Rapid quantification of this compound in Adhatoda vasica leaves and commercial products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. akjournals.com [akjournals.com]
- 5. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 6. Validation of Different Methods of Preparation of Adhatoda vasica Leaf Juice by Quantification of Total Alkaloids and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. Simultaneous determination of this compound and vasicinone by High-performance liquid chromatography in roots of eight Sida species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. thepharmajournal.com [thepharmajournal.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Modern and Traditional Approaches in Alkaloid Extraction and Phytochemical Screening: Techniques, Integration Strategies, and Future Perspectives [ajgreenchem.com]
- 13. Comparison of analytical techniques for the identification of bioactive compounds from natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. HPTLC determination of this compound and vasicinone in Adhatoda vasica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 19. scribd.com [scribd.com]
- 20. ijtsrd.com [ijtsrd.com]
- 21. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 22. Quantitative analysis of this compound and vasicinone in Adhatoda vasica (Nees.) using RP-HPLC: distribution and solvent extraction efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Rapid, sensitive, and validated UPLC/Q-TOF-MS method for quantitative determination of this compound in Adhatoda vasica and its in vitro culture - PMC [pmc.ncbi.nlm.nih.gov]
- 24. sciresol.s3.us-east-2.amazonaws.com [sciresol.s3.us-east-2.amazonaws.com]
- 25. researchgate.net [researchgate.net]
Unlocking Nature's Pharmacy: A Comparative Guide to the Synergistic Effects of Vasicine with Potent Phytocompounds
For Researchers, Scientists, and Drug Development Professionals
The quest for more effective and less toxic therapeutic agents has led researchers to explore the synergistic potential of natural compounds. Vasicine, a quinazoline alkaloid derived from the leaves of Adhatoda vasica, has long been recognized for its medicinal properties, particularly in respiratory ailments.[1][2] However, its true potential may lie in its synergistic interplay with other phytocompounds. This guide provides an in-depth comparison of the synergistic effects of this compound with other potent phytochemicals, supported by experimental data, to illuminate new avenues for drug discovery and development.
The Rationale for Synergy: Beyond Monotherapy
Traditional herbal medicine often utilizes complex mixtures of plants, hinting at the principle of synergy where the combined effect of compounds is greater than the sum of their individual effects. In modern pharmacology, this translates to multi-target therapies that can enhance efficacy, reduce dosages, and overcome drug resistance. This compound, with its established bronchodilatory, anti-inflammatory, and emerging anticancer properties, serves as a powerful backbone for combination therapies.[1][2][3] This guide will explore its synergistic potential in three key therapeutic areas: respiratory diseases, cancer, and inflammation.
Respiratory Relief: Amplifying this compound's Bronchodilatory and Anti-inflammatory Actions
This compound is a well-known bronchodilator and expectorant, making it a cornerstone in the treatment of respiratory conditions like asthma and bronchitis.[1][2] Its efficacy can be significantly enhanced when combined with other phytocompounds that target complementary inflammatory pathways.
This compound and Curcumin: A Powerful Anti-Asthmatic Duo
Curcumin, the active component of turmeric, is renowned for its potent anti-inflammatory properties.[4] When combined with this compound, a synergistic effect on airway inflammation and smooth muscle relaxation has been observed, offering a promising alternative for asthma management.[1][2]
Experimental Evidence:
In a study investigating their combined effect on asthma, the this compound and curcumin combination demonstrated a more significant reduction in inflammatory markers and histamine-induced contractions compared to either compound alone.[1][2]
| Parameter | This compound Alone | Curcumin Alone | This compound + Curcumin Combination | Reference |
| Inhibition of Histamine-induced Contraction | Significant | Significant | More Potent Inhibition | [1] |
| Reduction in BALF Total & Differential Count | Significant (p<0.01) | Significant (p<0.01) | Highly Significant (p<0.001) | [2] |
| Reduction in Serum IgE Levels | Significant (p<0.01) | Significant (p<0.01) | Highly Significant (p<0.001) | [1][2] |
Mechanistic Synergy:
The synergistic action of this compound and curcumin stems from their complementary mechanisms. This compound acts as a bronchodilator, relaxing the airway smooth muscles. Curcumin, on the other hand, is a potent inhibitor of the NF-κB signaling pathway, a key regulator of inflammation.[5][6] By targeting both bronchoconstriction and the underlying inflammation, the combination provides a more comprehensive therapeutic effect.
Caption: Piperine enhances this compound's anticancer potential by increasing its bioavailability.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound alone and in combination with piperine on a cancer cell line.
1. Cell Culture:
-
Culture a relevant cancer cell line (e.g., A549 human lung carcinoma cells) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
2. Treatment:
-
Seed the cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and piperine, both individually and in combination at a fixed ratio.
-
Treat the cells with the different concentrations of the compounds for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.
3. MTT Assay:
-
After the treatment period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
4. Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the control group.
-
Determine the IC50 (the concentration of the compound that inhibits 50% of cell growth) for this compound alone and in combination with piperine. A significant decrease in the IC50 value for the combination compared to this compound alone indicates a synergistic effect.
Taming Inflammation: A Synergistic Approach to Inflammatory Disorders
This compound's inherent anti-inflammatory properties can be potentiated by combining it with phytocompounds that target key inflammatory signaling pathways. [1]
This compound and Quercetin: A Multi-pronged Anti-inflammatory Strategy
Quercetin, a flavonoid found in many fruits and vegetables, is a potent antioxidant and anti-inflammatory agent. [7][8]Its ability to stabilize mast cells and inhibit the NF-κB pathway makes it an ideal partner for this compound in combating inflammatory conditions. [7][9][10][11][12][13][14][15][16] Mechanistic Synergy:
The synergistic anti-inflammatory effect of this compound and quercetin can be attributed to their distinct yet complementary mechanisms of action. This compound exhibits general anti-inflammatory effects, while quercetin specifically inhibits the activation of NF-κB, a key transcription factor that drives the expression of pro-inflammatory cytokines and enzymes like COX-2. [7][8][11][14][15]Additionally, quercetin's ability to stabilize mast cells prevents the release of histamine and other inflammatory mediators, which is particularly beneficial in allergic inflammation. [9][10][12][13][16]
Caption: this compound and quercetin's complementary anti-inflammatory mechanisms.
Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide and Cytokine Measurement)
This protocol details an in vitro method to assess the synergistic anti-inflammatory effects of this compound and quercetin in lipopolysaccharide (LPS)-stimulated macrophages.
1. Cell Culture:
-
Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media.
2. Treatment:
-
Seed the cells in 96-well plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound, quercetin, or their combination for 1-2 hours.
-
Stimulate the cells with LPS (a potent inflammatory agent) for 24 hours. Include unstimulated and LPS-only control groups.
3. Nitric Oxide (NO) Measurement:
-
After the incubation period, collect the cell culture supernatant.
-
Measure the concentration of nitrite, a stable product of NO, in the supernatant using the Griess reagent. A decrease in nitrite levels indicates an anti-inflammatory effect.
4. Cytokine Measurement:
-
Use the remaining supernatant to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits specific for each cytokine.
5. Data Analysis:
-
Calculate the percentage of inhibition of NO and cytokine production for each treatment group compared to the LPS-only control.
-
Analyze the data for synergistic effects using methods such as the combination index (CI). A CI value less than 1 indicates synergy.
Conclusion and Future Perspectives
The exploration of synergistic combinations of this compound with other phytocompounds presents a promising frontier in the development of novel therapeutics. The evidence presented in this guide highlights the potential for enhanced efficacy in respiratory, oncologic, and inflammatory disorders. The combination of this compound with curcumin for asthma, with piperine for improved anticancer drug delivery, and with quercetin for potent anti-inflammatory effects, provides a strong rationale for further preclinical and clinical investigation.
Future research should focus on elucidating the precise molecular mechanisms of these synergistic interactions and optimizing dosage ratios for maximum therapeutic benefit and minimal toxicity. The development of advanced drug delivery systems for these combinations could further enhance their clinical utility. By harnessing the power of synergy, the scientific community can unlock the full potential of nature's pharmacopeia to address complex diseases.
References
- Systematic Study on Curcumin and this compound as A Novel Anti- Asthmatic Agent - Natural Volatiles and Essential Oils. (n.d.).
- 44 Evaluation of in-vitro and in-vivo anti-asthmatic activity of curcumin and this compound. (2022).
- Use of piperine to increase the bioavailability of nutritional compounds. (1996). Google Patents.
- Quercetin and Mast Cell Stabilization. (2024). The Fascia Institute.
- MCAS and Quercetin. (n.d.). Integrative Functional Medicine & Acupuncture Center.
- Quercetin reduces the transcriptional activity of NF-kB in stable coronary artery disease. (2019). Frontiers in Pharmacology, 10, 1234.
- Quercetin reduces the transcriptional activity of NF-kB in stable coronary artery disease. (2019). Frontiers in Pharmacology, 10, 1234.
- Bioavailability enhancement by piperine: a review. (2014). Journal of Controlled Release, 185, 1-10.
- Overview of the Anticancer Potential of the “King of Spices” Piper nigrum and Its Main Constituent Piperine. (2021). Molecules, 26(16), 4785.
- 21+ Mast Cell Stabilizers For MCAS Treatment. (n.d.). Dr. Bruce Hoffman.
- Quercetin attenuates TNF-induced inflammation in Hepatic cells by inhibiting the NF-κB pathway. (2009). The Journal of Nutritional Biochemistry, 20(11), 875-882.
- The synergistic anti-asthmatic effects of glycyrrhizin and salbutamol. (2009). Acta Pharmacologica Sinica, 30(11), 1477-1484.
- (A) Direct microscopic view on the anticancer activity of this compound on... (n.d.). ResearchGate.
- Regulation of Gene Expression through Food—Curcumin as a Sirtuin Activity Modulator. (2022). International Journal of Molecular Sciences, 23(13), 7269.
- Quercetin, Mast Cell Activation Syndrome, and Histamine Intolerance. (n.d.). The EDS Clinic.
- Quercetin inhibits TNF-α induced HUVECs apoptosis and inflammation via downregulating NF-kB and AP-1 signaling pathway in vitro. (2020). Medicine, 99(38), e22241.
- In vitro anticancer activity of ethanol extract of Adhatoda vasica Nees on human ovarian cancer cell lines. (2021). Journal of Genetic Engineering and Biotechnology, 19(1), 116.
- Quercetin Reduces the Transcriptional Activity of NF-κB in Stable Coronary Artery Disease. (2021).
- Quercetin's Role in Mast Cell Stabilization. (2024). For Youth.
- Curcumin as an Add-on Therapy of Moderate Partially Controlled Asthma. (2017). Journal of Allergy and Clinical Immunology, 139(2), AB123.
- Efficacy of Curcumin Supplementation in Asthma: A Systematic Review and Meta-Analysis. (2022). Journal of Clinical Medicine, 11(3), 543.
- In vitro anticancer activity of ethanol extract of Adhatoda vasica Nees on human ovarian cancer cell lines. (2021). Journal of Genetic Engineering and Biotechnology, 19(1), 1-8.
- Evaluation of Bioenhancing Effect of Piperine and its Analogs on the Pharmacokinetics of Verapamil. (2023). International Journal of Pharmaceutical Sciences and Drug Research, 15(3), 245-251.
- Capsaicin and Piperine Can Overcome Multidrug Resistance in Cancer Cells to Doxorubicin. (2018). Molecules, 23(3), 557.
- Effect of Piperine in Combination with Gamma Radiation on A549 Cells. (2020). Journal of Medical Physics, 45(1), 38-42.
- Anti-Proliferative Activities of Vasicinone on Lung Carcinoma Cells Mediated via Activation of Both Mitochondria-Dependent and Independent Pathways. (2017). Frontiers in Pharmacology, 8, 81.
- Randomized, placebo controlled, double blinded pilot superiority phase 2 trial to evaluate the effect of curcumin in moderate to severe asthm
- Cyclooxygenase-2 inhibitors in ginger (Zingiber officinale). (2005). Fitoterapia, 76(7-8), 729-732.
- Bridging Molecules and Models: A Study of Curcumin-Eugenol Anti-Inflammatory Synergy. (2023). Molecules, 28(11), 4381.
- Increased Oral Bioavailability of Piperine from an Optimized Piper nigrum Nanosuspension. (2018). Planta Medica, 85(01), 69-76.
- Effect on pro-inflammatory and antioxidant genes and bioavailable distribution of whole turmeric vs curcumin: Similar root but different effects. (2012). Food and Chemical Toxicology, 50(2), 435-440.
- Curcumin and capsaicin modulates LPS induced expression of COX-2, IL-6 and TGF-β in human peripheral blood mononuclear cells. (2019). Biomedicine & Pharmacotherapy, 117, 109115.
- Curcumin, Inflammation, and Chronic Diseases: How Are They Linked? (2017). Molecules, 22(9), 1533. 34.-[15]Gingerol inhibits COX-2 expression by blocking the activation of p38 MAP kinase and NF-kappaB in phorbol ester-stimulated mouse skin. (2005). Oncogene, 24(15), 2558-2567.
- Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (2021). Frontiers in Pharmacology, 12, 705845.
- Virtual Screening of 8-Gingerol in Zingiber officinale Towards Cox-2 Gene. (2020). Journal of Physics: Conference Series, 1569(2), 022039.
- Bioavailability enhancers of herbal origin: An overview. (2010).
- Herbal Combinational Medication of Glycyrrhiza glabra, Agastache rugosa Containing Glycyrrhizic Acid, Tilianin Inhibits Neutrophilic Lung Inflammation by Affecting CXCL2, Interleukin-17/STAT3 Signal Pathways in a Murine Model of COPD. (2020). Frontiers in Pharmacology, 11, 595.
- Glycyrrhizin: An alternative drug for the treatment of COVID-19 infection and the associated respiratory syndrome? (2020). Pharmacological Research, 158, 104878.
- The Biological Function Prediction of 10-Gingerol Compound of Ginger in Inhibiting Cyclooxygenase-2 Activity. (2019). Journal of Physics: Conference Series, 1374(1), 012028.
- Anti-Inflammatory Therapeutic Potential of 6,8,10-Gingerols Against Cox Pathway by Molecular Docking Analysis. (2023). Preprints.
- The Promise of Piperine in Cancer Chemoprevention. (2023). Cancers, 15(22), 5488.
- The potential of glycyrrhizin and licorice extract in combating COVID-19 and associated conditions. (2021). Journal of Ethnopharmacology, 267, 113529.
- Advancing combination treatment with glycyrrhizin and boswellic acids for hospitalized patients with moderate COVID-19 infection: a randomized clinical trial. (2022). Inflammopharmacology, 30(2), 527-537.
Sources
- 1. nveo.org [nveo.org]
- 2. pubs.vensel.org [pubs.vensel.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. ijsrtjournal.com [ijsrtjournal.com]
- 6. Curcumin, Inflammation, and Chronic Diseases: How Are They Linked? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quercetin reduces the transcriptional activity of NF-kB in stable coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quercetin attenuates TNF-induced inflammation in Hepatic cells by inhibiting the NF-κB pathway | DIGITAL.CSIC [digital.csic.es]
- 9. Quercetin and Mast Cell Stabilization - The Fascia Institute [fasciainstitute.org]
- 10. MCAS and Quercetin [drionelahubbard.com]
- 11. Quercetin reduces the transcriptional activity of NF-kB in stable coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 21+ Mast Cell Stabilizers For MCAS Treatment [drbrucehoffman.com]
- 13. Quercetin, Mast Cell Activation Syndrome, and Histamine Intolerance | The EDS Clinic [eds.clinic]
- 14. Quercetin inhibits TNF-α induced HUVECs apoptosis and inflammation via downregulating NF-kB and AP-1 signaling pathway in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. foryouth.co [foryouth.co]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Vasicine for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of vasicine, a quinazoline alkaloid utilized in various research and development applications. As your partner in laboratory safety and chemical handling, we aim to provide value beyond the product itself, building a foundation of trust through expert guidance. This guide is structured to offer a deep technical understanding of the procedures, ensuring the safety of personnel and the protection of the environment.
Understanding this compound: Properties and Hazards
This compound, also known as peganine, is a bioactive alkaloid with the chemical formula C₁₁H₁₂N₂O.[1] It is crucial for laboratory personnel to be fully aware of its properties and associated hazards before handling and disposal.
Table 1: Physicochemical and Toxicological Properties of this compound
| Property | Value | Source |
| Molecular Weight | 188.23 g/mol | [2] |
| Appearance | Solid | [3] |
| Melting Point | 210 °C (410 °F; 483 K) | [1] |
| Solubility | Soluble in acetone, alcohol, and chloroform. | [1] |
| Primary Hazard | Harmful if swallowed (Acute toxicity - Category 4, Oral).[4] | [2] |
| Health Effects | May cause skin irritation, serious eye irritation, and respiratory irritation.[3] | [3] |
The primary route of exposure and toxicity is ingestion.[4] Chronic toxicity studies have also been conducted, and it's essential to handle this compound with the appropriate personal protective equipment (PPE) to minimize any potential health risks.[5][6]
Core Principles of this compound Waste Management
The proper disposal of this compound is governed by the overarching principles of hazardous waste management as outlined by the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). The primary goal is to ensure that hazardous waste is managed in a manner that protects human health and the environment.[7][8]
Due to its toxicity, this compound is classified as a hazardous waste.[2] As such, it falls under the Resource Conservation and Recovery Act (RCRA) regulations.[9] While there isn't a specific EPA waste code exclusively for this compound or alkaloids as a class, it must be managed as a hazardous chemical waste based on its toxicological properties.
Step-by-Step this compound Disposal Protocol
This section provides a detailed, step-by-step methodology for the safe disposal of this compound waste in a laboratory setting.
Personal Protective Equipment (PPE)
Before handling this compound in any form (pure substance, solutions, or contaminated materials), the following PPE is mandatory:
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[4]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required.[3]
-
Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[3]
-
Respiratory Protection: In cases of potential aerosol or dust generation, a NIOSH-approved respirator should be used.[3]
Waste Segregation and Collection
Proper segregation of this compound waste is critical to prevent dangerous chemical reactions.
-
Incompatible Materials: Based on its chemical nature as a basic alkaloid, this compound should not be mixed with strong acids or strong oxidizing agents. A comprehensive chemical incompatibility chart should be consulted for other potential reactions.[10]
-
Waste Containers: Use only designated, properly labeled, and leak-proof containers for this compound waste. The container must be compatible with the chemical nature of the waste.
-
Labeling: All this compound waste containers must be clearly labeled with the words "Hazardous Waste," the name "this compound," and the associated hazard pictograms (e.g., skull and crossbones for acute toxicity).[9]
On-Site Management and Storage
All laboratories generating hazardous waste must adhere to EPA and institutional guidelines for on-site storage.
-
Satellite Accumulation Areas (SAAs): Small quantities of this compound waste can be accumulated in SAAs, which must be at or near the point of generation and under the control of the operator.
-
Container Management: Waste containers in SAAs must be kept closed except when adding waste.
-
Quantity Limits: Be aware of the volume limits for hazardous waste accumulation in your laboratory's designated SAA.
Final Disposal Methods
The recommended and compliant method for the final disposal of this compound is through a licensed hazardous waste disposal facility.
-
Controlled Incineration: This is the preferred method for the destruction of this compound.[3] It is important to note that the incineration of nitrogen-containing organic compounds like this compound can lead to the formation of nitrogen oxides (NOx), which are atmospheric pollutants. Licensed disposal facilities have the necessary flue gas scrubbing technology to mitigate these emissions.
-
Licensed Chemical Destruction Plant: Alternatively, a licensed facility equipped for chemical destruction can be utilized.[3]
Under no circumstances should this compound be disposed of down the drain or in regular trash.
Spill Management and Emergency Procedures
In the event of a this compound spill, immediate and appropriate action is necessary to mitigate risks.
Small Spills
For small spills of solid this compound or dilute solutions:
-
Evacuate and Isolate: Immediately alert others in the vicinity and restrict access to the spill area.
-
Ventilate: If safe to do so, increase ventilation in the area.
-
Don PPE: Wear the appropriate PPE as outlined in section 3.1.
-
Containment: For liquid spills, use an inert absorbent material to contain the spill.
-
Neutralization (for acidic solutions): While this compound itself is basic, if it is in an acidic solution, it can be neutralized with a mild base such as sodium bicarbonate.
-
Cleanup: Carefully collect the spilled material and any contaminated absorbent materials using spark-proof tools.
-
Package and Label: Place all contaminated materials in a designated hazardous waste container and label it appropriately.
-
Decontaminate: Clean the spill area with a suitable laboratory detergent and water.
Large Spills
In the case of a large spill, or if there is any uncertainty about how to proceed:
-
Evacuate the area immediately.
-
Activate the emergency alarm and notify your institution's Environmental Health and Safety (EHS) department and emergency response personnel.
-
Provide them with the Safety Data Sheet (SDS) for this compound.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the safe disposal of this compound waste.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is not merely a procedural task but a critical component of a robust laboratory safety culture. By adhering to these guidelines, researchers and laboratory professionals can ensure they are protecting themselves, their colleagues, and the environment. This commitment to responsible chemical waste management is integral to the integrity of scientific research. For any further questions or clarification, please consult your institution's Environmental Health and Safety department and the Safety Data Sheet for this compound.
References
- (-)-Vasicine | C11H12N2O | CID 667496 - PubChem.
- (-)
- Antimicrobial, Antioxidant, and Cytotoxic Properties of this compound Acetate Synthesized from this compound Isolated
- This compound - Safety D
- This compound a quinazoline alkaloid from Justicia adh
- Pharmacokinetics, dynamics, toxicology and molecular docking of bioactive alkaloid this compound from Adhatoda vasica: a promising toxin binder against aflatoxin B1 and ochr
- Review & Future Perspectives of Using this compound, and Related Compounds - ResearchG
- (-)-Vasicine | C11H12N2O | CID 667496 - PubChem.
- (-)
- This compound - Wikipedia.
- This compound - Organic Chemistry Portal.
- Docking studies to investigate interactions of this compound molecule with oxid
- This compound and structurally related quinazolines | Request PDF - ResearchG
- Hazardous Waste Listings | EPA.
- Isolation and characterization of this compound
- Hazardous Waste | US EPA.
- Chronic toxicity studies with this compound from Adhatoda vasica Nees.
- Steps in Complying with Regul
- Chronic toxicity studies with this compound from Adhatoda vasica Nees.
- Pharmacokinetics, dynamics, toxicology and molecular docking of bioactive alkaloid this compound from Adhatoda vasica: a promising toxin binder against aflatoxin B1 and ochr
- Management of Hazardous Waste Pharmaceuticals | US EPA.
- Biodegradation of Water-Soluble Polymers by Wastewater Microorganisms: Challenging Labor
- Recent Developments in the Chemistry of Quinazolinone Alkaloids - RSC Publishing.
- Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine Final Rule - EPA.
- Appendix K - Incompatible Chemicals | Environment, Health and Safety - Cornell EHS.
- Biologically active quinoline and quinazoline alkaloids part I - PMC - PubMed Central.
- Quinoline, quinazoline and acridone alkaloids - PubMed.
- Transition-metal-catalyzed synthesis of quinazolines: A review - PMC - NIH.
- Synthesis of New Proteomimetic Quinazolinone Alkaloids and Evaluation of Their Neuroprotective and Antitumor Effects - MDPI.
- Chemical Segreg
Sources
- 1. neist.res.in [neist.res.in]
- 2. (-)-Vasicine | C11H12N2O | CID 667496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. Chronic toxicity studies with this compound from Adhatoda vasica Nees. in rats and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chronic toxicity studies with this compound from Adhatoda vasica Nees. in rats and monkeys. | Semantic Scholar [semanticscholar.org]
- 7. epa.gov [epa.gov]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
- 10. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]
The Vasicine Hazard Profile: A Rationale for Stringent Controls
An Essential Guide to Personal Protective Equipment (PPE) for Handling Vasicine
This document serves as a critical operational guide for researchers, scientists, and drug development professionals handling this compound. The following protocols are designed to provide a comprehensive framework for personal safety, ensuring that all manipulations of this potent alkaloid are conducted with the highest degree of caution and scientific integrity. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the causality behind each safety measure.
This compound is a quinazoline alkaloid with significant pharmacological interest, particularly for its effects on the respiratory system.[1] However, its bioactivity necessitates a thorough understanding of its potential hazards. According to the Globally Harmonized System (GHS), this compound is classified as:
The primary routes of occupational exposure are inhalation of aerosolized powder, dermal contact, and accidental ingestion. Therefore, the personal protective equipment (PPE) protocols outlined below are not merely recommendations but essential barriers to prevent these exposures.
The Core PPE Ensemble: A Multi-Layered Defense
The selection of PPE must be based on a risk assessment of the specific procedures being performed. The following describes the essential ensemble for handling this compound, particularly in its powdered form or in concentrated solutions.
Respiratory Protection: Shielding the Primary Exposure Route
Core Directive: Any procedure with the potential to generate dust or aerosols (e.g., weighing, transferring powder, preparing solutions, sonicating) requires respiratory protection.
Equipment Specification:
-
Standard Operations (in a fume hood): A NIOSH-approved half-mask air-purifying respirator fitted with P100 (or N100) particulate filters is the minimum requirement.
-
High-Risk Operations (e.g., large quantities, potential for spills): A full-face respirator with P100 filters or a Powered Air-Purifying Respirator (PAPR) should be used to provide a higher protection factor.[2]
Expertise & Causality: The fine particulate nature of powdered alkaloids like this compound poses a significant inhalation risk, which can lead to both localized respiratory irritation and systemic absorption.[5] P100 filters are oil-proof and certified to filter at least 99.97% of airborne particles, providing a robust defense against this hazard.
Eye and Face Protection: Preventing Ocular Exposure
Core Directive: Eye protection is mandatory for all work with this compound.
Equipment Specification:
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.
-
Working with Liquids/Splash Risk: Tightly fitting chemical splash goggles are required.[2][6]
-
High-Risk Powder Handling: A full-face respirator provides an integrated, superior level of protection. If using a half-mask respirator, the use of chemical splash goggles in tandem is essential.
Expertise & Causality: this compound is a serious eye irritant.[5] Direct contact from a splash or airborne powder can cause significant injury. Chemical goggles provide a 360-degree seal around the eyes, offering superior protection against splashes and particulates compared to safety glasses alone.
Dermal Protection: Impermeable Barriers
Core Directive: Skin exposure must be prevented at all times. This involves a combination of hand protection and protective clothing.
Hand Protection:
-
Glove Type: Nitrile gloves are the standard due to their chemical resistance.[7] Avoid latex gloves, which offer poor protection against many chemicals.
-
Glove Thickness: Use gloves with a minimum thickness of 4-5 mil. For prolonged work or handling larger quantities, consider thicker "chemo" gloves or double-gloving.
-
Technique: Double-gloving is a field-proven best practice. The outer glove can be removed immediately upon contamination, protecting the inner glove and preventing the spread of the compound.
Protective Clothing:
-
Body: A long-sleeved laboratory coat is a minimum requirement. For any work involving powdered this compound outside of a glovebox, a disposable, solid-front chemical-resistant gown with elastic cuffs is required.[8]
-
Feet: Closed-toe shoes are mandatory. For extensive powder handling, disposable shoe covers should be worn and doffed before exiting the work area.
Expertise & Causality: As a known skin irritant, direct contact with this compound must be avoided.[5] An integrated clothing system, with the outer gloves overlapping the cuffs of the gown, creates a continuous barrier, preventing exposure at the wrist, a common point of failure.
Operational Plan: Donning, Doffing, and Disposal Workflows
A disciplined sequence for putting on (donning) and removing (doffing) PPE is critical to prevent cross-contamination.
PPE Donning Workflow
The following diagram illustrates the correct sequence for donning the PPE ensemble. This should be performed in a clean area before entering the designated this compound handling zone.
Caption: A logical workflow for donning PPE before handling this compound.
PPE Doffing and Disposal Workflow
This sequence is designed to contain contamination and must be performed methodically in a designated doffing area. All disposable items are placed immediately into a hazardous waste container.
Caption: The critical sequence for doffing PPE to prevent personal contamination.
Waste Management and Disposal
Trustworthiness: A safe protocol is a complete protocol. The lifecycle of PPE does not end until it is properly disposed of.
-
Waste Segregation: All disposable items that have come into contact with this compound (gloves, gowns, shoe covers, bench liners, contaminated wipes) are considered hazardous pharmaceutical waste.[9]
-
Containment: This waste must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[5] The container should be black for hazardous chemical waste, as per common institutional guidelines.[9]
-
Disposal: The final disposal of this compound waste must comply with institutional, local, and national regulations, often requiring incineration by a licensed chemical destruction facility.[5][10] Never dispose of this compound or its contaminated materials in standard trash or down the drain.[5]
Summary of PPE Requirements
| Protection Area | Equipment Specification | Rationale (Hazard Mitigation) |
| Respiratory | NIOSH-approved half or full-face respirator with P100/N100 filters. | Prevents inhalation of airborne particles, mitigating respiratory irritation.[5] |
| Eye/Face | ANSI Z87.1 safety glasses (minimum); chemical splash goggles required for liquids. | Prevents contact with a known serious eye irritant.[2][5] |
| Hands | Double-layered nitrile gloves. | Prevents dermal absorption and skin irritation.[5] |
| Body | Long-sleeved lab coat; disposable chemical-resistant gown for powder handling. | Protects skin and personal clothing from contamination.[2][8] |
| Feet | Closed-toe shoes; disposable shoe covers for designated areas. | Prevents tracking of contaminants outside the work area. |
By adhering to this comprehensive guide, researchers can confidently handle this compound, ensuring both their personal safety and the integrity of their scientific work. This protocol serves as a self-validating system, where meticulous execution at each step provides the highest level of protection.
References
- This compound Hydrochloride-MSDS. BioCrick.
- (-)-Vasicine | C11H12N2O | CID 667496. PubChem - NIH.
- This compound - Wikipedia. Wikipedia.
- Personal Protective Equipment (PPE). CHEMM.
- Isolation, characterization and inhibition effect of this compound on mild steel corrosion in 1N HCl. JOCPR.
- Protective Equipment | Plant Protection. Albert Kerbl GmbH.
- Personal protective equipment for preparing toxic drugs. GERPAC.
- Personal protective equipment for crop protection. Royal Brinkman.
- Isolation and characterization of this compound from Adhatoda vasica (Adusa). ResearchGate.
- Process for the production of this compound. Google Patents.
- Rapid, sensitive, and validated UPLC/Q-TOF-MS method for quantitative determination of this compound in Adhatoda vasica and its in vitro culture. PMC - NIH.
- Method for simultaneously preparing this compound and vasicinone from peganum harmala. Google Patents.
- How to Dispose of Hazardous Pharmaceutical Waste. Medical Waste Pros.
- Disposal of Chemicals used in the Illicit Manufacture of Drugs. unodc.
- WASTE DISPOSAL MANUAL. University of Louisville, Department of Environmental Health and Safety (DEHS).
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. echemi.com [echemi.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. (-)-Vasicine | C11H12N2O | CID 667496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 7. Which personal protective equipment do you need to [royalbrinkman.com]
- 8. gerpac.eu [gerpac.eu]
- 9. medicalwastepros.com [medicalwastepros.com]
- 10. unodc.org [unodc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
